molecular formula C29H38N4O15 B609594 N-Mal-N-bis(PEG2-NHS ester)

N-Mal-N-bis(PEG2-NHS ester)

Cat. No.: B609594
M. Wt: 682.6 g/mol
InChI Key: JIFSJZLGALHIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Mal-N-bis(PEG2-NHS ester) (CAS 2182601-73-4) is a bifunctional, branched polyethylene glycol (PEG)-based linker that is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1] [2] . PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases to trigger their degradation via the ubiquitin-proteasome system, offering a novel approach in therapeutic research [1] . This linker possesses a terminal maleimide group that specifically reacts with thiol groups (-SH) to form stable covalent bonds, and two terminal N-hydroxysuccinimide (NHS) esters that efficiently label primary amines (-NH2) [4] [3] . This dual functionality enables the precise conjugation of a ligand for an E3 ubiquitin ligase with a ligand for a protein of interest, which is the core structure of a PROTAC molecule [2] . The incorporated PEG spacer enhances the solubility and stability of the conjugate and helps to maintain its bioavailability. With a molecular weight of 682.63 g/mol and a molecular formula of C 29 H 38 N 4 O 15 , this compound is typically supplied as a colorless to light yellow liquid [1] [3] . For optimal stability, it should be stored at -20°C, protected from light, and kept under nitrogen [1] . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O15/c34-21(7-10-31-22(35)1-2-23(31)36)30(11-15-45-19-17-43-13-8-28(41)47-32-24(37)3-4-25(32)38)12-16-46-20-18-44-14-9-29(42)48-33-26(39)5-6-27(33)40/h1-2H,3-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFSJZLGALHIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Mal-N-bis(PEG2-NHS ester): A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and methodologies associated with N-Mal-N-bis(PEG2-NHS ester), a key reagent in the field of bioconjugation. Designed for professionals in research and drug development, this document delves into the molecule's structure, reactivity, and its role in creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and other functionalized proteins.

Core Chemical Identity of N-Mal-N-bis(PEG2-NHS ester)

N-Mal-N-bis(PEG2-NHS ester) is a branched, heterobifunctional crosslinker featuring a central maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters, interconnected by two polyethylene (B3416737) glycol (PEG) spacers.[1][2] This unique architecture allows for a sequential or one-pot, two-step conjugation strategy, enabling the precise linkage of sulfhydryl-containing molecules to amine-containing molecules.[3]

The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming a stable thioether bond.[1] Concurrently, the two NHS esters are highly reactive towards primary amines, such as the lysine (B10760008) residues on the surface of proteins or amine-modified oligonucleotides, resulting in the formation of stable amide bonds.[1][4] The PEG spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous buffers and can reduce the potential for aggregation.

A detailed summary of its chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Chemical Name bis(2,5-dioxopyrrolidin-1-yl) 10-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-4,7,13,16-tetraoxa-10-azanonadecanedioate[2]
CAS Number 2182601-73-4[1][2]
Molecular Formula C₂₉H₃₈N₄O₁₅[2][5]
Molecular Weight 682.64 g/mol [2]
Purity Typically >95%[1]
Solubility Soluble in organic solvents such as DMSO and DMF[1]
Storage Conditions Store at -20°C with desiccant, protect from moisture.[1]

Strategic Applications in Bioconjugation and Drug Development

The distinct reactivity of N-Mal-N-bis(PEG2-NHS ester) makes it a versatile tool for a variety of advanced bioconjugation applications. Its primary utility lies in its ability to link two different molecules with high specificity, which is particularly advantageous in the development of targeted therapeutics and diagnostic agents.

Key applications include:

  • Antibody-Drug Conjugates (ADCs): This crosslinker is well-suited for the construction of ADCs, where a potent cytotoxic drug (payload) is attached to a monoclonal antibody that targets a specific tumor antigen. The NHS esters can react with the antibody, and the maleimide group can react with a thiol-containing payload or a linker-payload construct. The branched nature of this crosslinker allows for the potential attachment of two payload molecules per conjugation site on the antibody, thereby increasing the drug-to-antibody ratio (DAR).

  • PROTACs (Proteolysis Targeting Chimeras): N-Mal-N-bis(PEG2-NHS ester) can be employed as a PEG-based linker in the synthesis of PROTACs. These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Protein-Protein Conjugation: The crosslinker facilitates the creation of defined protein-protein conjugates for various research purposes, such as in immunoassays or to study protein-protein interactions.

  • Surface Modification: Biomolecules can be tethered to surfaces that have been functionalized with either amine or thiol groups for applications in biosensors and other diagnostic platforms.

  • PEGylation: While this molecule is a crosslinker, its PEG components contribute to the overall PEGylation of the resulting conjugate, which can improve pharmacokinetic properties.

Detailed Experimental Protocol: Two-Step Protein-Protein Conjugation

This section provides a detailed, representative protocol for the two-step conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using N-Mal-N-bis(PEG2-NHS ester).

Materials:

  • N-Mal-N-bis(PEG2-NHS ester)

  • Protein-NH₂ (e.g., an antibody)

  • Protein-SH (e.g., a cysteine-containing protein or peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting columns

  • Quenching Reagent (e.g., Tris or glycine (B1666218) solution)

Procedure:

Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with Protein-NH₂

  • Preparation of Reagents:

    • Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.

    • Prepare a solution of Protein-NH₂ (e.g., 1-5 mg/mL) in the Reaction Buffer. Ensure the buffer is free of primary amines.

  • Conjugation Reaction (NHS Ester to Amine):

    • Add a 10- to 20-fold molar excess of the dissolved N-Mal-N-bis(PEG2-NHS ester) to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to maintain protein stability.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Removal of Excess Crosslinker:

    • Remove the unreacted N-Mal-N-bis(PEG2-NHS ester) using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent unwanted crosslinking in the subsequent step.

Step 2: Reaction of Maleimide-Activated Protein with Protein-SH

  • Conjugation Reaction (Maleimide to Sulfhydryl):

    • Immediately add the Protein-SH to the purified maleimide-activated Protein-NH₂. The molar ratio of the two proteins should be optimized based on the desired final conjugate.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Unreacted Maleimides (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

  • Purification of the Final Conjugate:

    • Purify the final protein-protein conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, to separate the conjugate from unreacted proteins.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the conjugation ratio.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the two-step conjugation protocol described above.

G Figure 1: Two-Step Bioconjugation Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction A Prepare Protein-NH₂ in Amine-Free Buffer C Incubate Protein-NH₂ and Crosslinker (RT, 30-60 min or 4°C, 2h) A->C B Dissolve N-Mal-N-bis(PEG2-NHS ester) in DMSO/DMF B->C D Remove Excess Crosslinker (Desalting Column) C->D E Add Protein-SH to Activated Protein D->E Maleimide-Activated Protein F Incubate Reaction Mixture (RT, 1-2h or 4°C, overnight) E->F G Quench Unreacted Maleimides (Optional) F->G H Purify Final Conjugate (e.g., SEC) G->H I I H->I Characterize Conjugate (SDS-PAGE, MS, etc.)

References

An In-depth Technical Guide on the Mechanism of Action of N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for the heterotrifunctional crosslinker, N-Mal-N-bis(PEG2-NHS ester). It details the chemical reactions, optimal conditions, and experimental considerations for its use in bioconjugation, particularly in the fields of drug delivery and proteomics.

Introduction to N-Mal-N-bis(PEG2-NHS ester)

N-Mal-N-bis(PEG2-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring three distinct reactive termini: one maleimide (B117702) group and two N-hydroxysuccinimide (NHS) esters.[1][2] This unique architecture allows for the covalent linkage of molecules containing thiol groups (such as cysteine residues in proteins) to molecules bearing primary amines (like lysine (B10760008) residues or N-termini of proteins).[2][3] The polyethylene glycol (PEG₂) spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous environments. This crosslinker is particularly valuable in constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over linkage chemistry is paramount.[4]

Core Mechanism of Action

The utility of N-Mal-N-bis(PEG2-NHS ester) lies in the distinct and highly specific reactions of its functional groups. This allows for a controlled, often sequential, conjugation strategy.[5][6]

The maleimide group reacts with sulfhydryl (thiol) groups via a Michael addition mechanism.[4][7] This reaction is highly specific for thiols, especially within the pH range of 6.5 to 7.5.[4][8]

  • Mechanism: The thiol acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This leads to the formation of a stable thioether bond.[7][]

  • Reaction Specificity: At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[4][8] However, at pH levels above 7.5, the maleimide group can exhibit competitive reactions with primary amines.[8]

  • Stability Considerations: While the thioether bond is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols.[10][11] This can lead to deconjugation. Strategies to mitigate this include hydrolysis of the succinimide (B58015) ring to a more stable ring-opened structure.[11][12]

The two NHS ester groups react with primary amines through nucleophilic acyl substitution to form stable amide bonds.[13][14][15]

  • Mechanism: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[13][15]

  • pH Dependency: This reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[13][16][17] Below this range, the amine group is protonated and less nucleophilic, slowing the reaction.[16][18] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis.[13][16][19]

  • Hydrolysis: The hydrolysis of the NHS ester is a critical competing reaction. At pH 7.0 and 0°C, the half-life of an NHS ester is around 4-5 hours, which decreases to just 10 minutes at pH 8.6 and 4°C.[13][20] Therefore, NHS ester reagents should be prepared fresh and used promptly.

Quantitative Data for Conjugation Reactions

The efficiency and specificity of conjugations using N-Mal-N-bis(PEG2-NHS ester) are governed by several key parameters, which are summarized below.

Table 1: Optimal Reaction Conditions for Functional Groups

Functional GroupTarget GroupReaction TypeOptimal pH RangeRecommended BuffersIncompatible Buffers
MaleimideThiol (-SH)Michael Addition6.5 - 7.5[4][8]Phosphate (B84403), HEPES[21][22]Buffers containing thiols (e.g., DTT)[22]
NHS EsterPrimary Amine (-NH₂)Acylation7.2 - 8.5[13]Phosphate, Bicarbonate, Borate[13][16]Buffers containing primary amines (e.g., Tris)[13][16]

Table 2: Stability and Kinetics of NHS Esters and Maleimide-Thiol Adducts

ParameterNHS EsterMaleimide-Thiol Adduct
Competing Reaction Hydrolysis in aqueous solution[13]Retro-Michael reaction (thiol exchange)[10]
Half-life of Hydrolysis ~4-5 hours at pH 7.0, 0°C[13]Stable under typical physiological conditions, but can be reversible.[10]
~10 minutes at pH 8.6, 4°C[13][20]Ring-opened hydrolyzed form is highly stable.[12]
Reaction Rate Rapid at optimal pH[14]Very rapid at optimal pH, approximately 1000x faster than reaction with amines at neutral pH.[4][8]

Experimental Protocols

A successful conjugation strategy using a heterotrifunctional linker like N-Mal-N-bis(PEG2-NHS ester) typically involves a two-step sequential process to avoid self-conjugation or polymerization.[23][24]

This protocol outlines the general steps for conjugating a thiol-containing molecule (Molecule A) to an amine-containing molecule (Molecule B).

Step 1: Reaction of NHS Esters with Molecule B (Amine-containing)

  • Buffer Preparation: Prepare an amine-free buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate with a pH of 8.3-8.5.[16][19]

  • Molecule B Preparation: Dissolve Molecule B in the reaction buffer at a concentration of 1-10 mg/mL.[18]

  • Crosslinker Preparation: Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in a dry, water-miscible organic solvent like DMSO or DMF.[16][19]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule B.[18] Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Purification: Remove the excess crosslinker and the NHS byproduct using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS at pH 7.2).

Step 2: Reaction of Maleimide with Molecule A (Thiol-containing)

  • Molecule A Preparation: Dissolve the thiol-containing Molecule A in a suitable buffer at pH 7.0-7.5 (e.g., PBS).[21] If necessary, reduce any disulfide bonds in Molecule A using a reducing agent like TCEP, followed by removal of the reducing agent.[22]

  • Conjugation: Combine the maleimide-activated Molecule B from Step 1 with Molecule A. A typical molar ratio is 10:1 to 20:1 of the maleimide-activated molecule to the thiol-containing molecule.[22]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4-8°C, protecting it from light if fluorescent dyes are involved.[22]

  • Quenching (Optional): To stop the reaction, a thiol-containing compound like cysteine can be added to react with any remaining maleimide groups.

  • Final Purification: Purify the final conjugate using methods such as size-exclusion chromatography or affinity chromatography to remove unreacted molecules.

Mandatory Visualizations

N-Mal-N-bis(PEG2-NHS_ester)_Structure cluster_linker N-Mal-N-bis(PEG2-NHS ester) Mal Maleimide N_core Nitrogen Core Mal->N_core PEG1 PEG2 N_core->PEG1 PEG2 PEG2 N_core->PEG2 NHS1 NHS Ester PEG1->NHS1 NHS2 NHS Ester PEG2->NHS2

Caption: Structure of N-Mal-N-bis(PEG2-NHS ester).

Reaction_Mechanisms cluster_maleimide Maleimide-Thiol Conjugation (pH 6.5-7.5) cluster_nhs NHS Ester-Amine Acylation (pH 7.2-8.5) Mol_Thiol Molecule-SH Maleimide Maleimide Mol_Thiol->Maleimide Michael Addition Thioether Stable Thioether Bond Maleimide->Thioether Mol_Amine Molecule-NH2 NHS_Ester NHS Ester Mol_Amine->NHS_Ester Acylation Amide Stable Amide Bond NHS_Ester->Amide NHS_byproduct NHS (byproduct) NHS_Ester->NHS_byproduct

Caption: Reaction mechanisms of the functional groups.

Experimental_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction start Dissolve Amine-Molecule in pH 8.3-8.5 Buffer add_linker Add Crosslinker (in DMSO/DMF) start->add_linker react1 Incubate (1-2h RT or O/N 4°C) add_linker->react1 purify1 Purify by Desalting/ Dialysis (pH 7.2) react1->purify1 combine Combine Activated Amine-Molecule with Thiol-Molecule purify1->combine prep_thiol Prepare Thiol-Molecule in pH 7.0-7.5 Buffer prep_thiol->combine react2 Incubate (2h RT or O/N 4°C) combine->react2 purify2 Final Purification (e.g., SEC) react2->purify2 final_product Purified Conjugate purify2->final_product

Caption: General two-step experimental workflow.

References

An In-Depth Technical Guide to the Reactivity of Maleimide and NHS Ester Groups for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable ligation of molecules to proteins, peptides, and other biomolecules is paramount. Among the plethora of chemical strategies available, the reactions involving maleimide (B117702) and N-hydroxysuccinimide (NHS) ester functional groups stand out for their reliability, specificity, and efficiency. This technical guide provides a comprehensive analysis of the core principles governing the reactivity of these two critical functional groups, offering quantitative data, detailed experimental protocols, and an exploration of their applications in elucidating and manipulating biological pathways.

Core Principles of Reactivity

Maleimide Group: Thiol-Specific Michael Addition

The reactivity of the maleimide group is centered on its carbon-carbon double bond within the five-membered ring. This double bond is electron-deficient due to the presence of two adjacent carbonyl groups, making it an excellent Michael acceptor. The primary target for maleimide conjugation is the thiol (or sulfhydryl) group, most commonly found on the side chain of cysteine residues in proteins.

The reaction proceeds via a nucleophilic Michael addition, where the deprotonated thiol (thiolate anion) acts as a nucleophile and attacks one of the carbons of the double bond. This results in the formation of a stable, covalent thioether bond. The reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1]

dot

Caption: Reaction mechanism of maleimide with a thiol group.

NHS Ester Group: Primary Amine-Specific Acylation

N-hydroxysuccinimide esters are highly reactive acylating agents that specifically target primary amines. In proteins, these include the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[][3]

The reaction is highly pH-dependent. The optimal pH range for NHS ester reactions is typically 7.2 to 8.5.[4] Below this range, the primary amines are predominantly protonated (-NH₃⁺) and non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester, a competing reaction with water, increases significantly, reducing the conjugation efficiency.[5]

dot

Caption: Reaction mechanism of an NHS ester with a primary amine.

Quantitative Data Presentation

The efficiency and stability of maleimide and NHS ester conjugations are influenced by various factors. The following tables summarize key quantitative data to aid in experimental design and optimization.

Table 1: Reaction Kinetics and pH Optima
Functional GroupTargetReaction TypeOptimal pH RangeSecond-Order Rate Constant (k₂)Notes
Maleimide Thiol (-SH)Michael Addition6.5 - 7.5[1]~10³ M⁻¹s⁻¹ (for N-ethylmaleimide with cysteine at pH 7)The rate is highly dependent on the pKa of the thiol and the specific maleimide derivative.[6][7]
NHS Ester Primary Amine (-NH₂)Acylation7.2 - 8.5[4]~10¹ - 10² M⁻¹s⁻¹ (varies with amine pKa and steric hindrance)The reaction rate increases with pH within the optimal range.[5]
Table 2: Stability and Hydrolysis
Functional Group / LinkageConditionHalf-life (t₁/₂)Notes
Maleimide (unconjugated) pH 7.4, 22°C~25 minutesSusceptible to hydrolysis, which opens the ring and renders it unreactive to thiols.[8]
Thioether Bond (from Maleimide) Physiological pHGenerally stable, but can undergo retro-Michael reaction in the presence of high concentrations of other thiols (e.g., glutathione).[9][10]The stability of the thioether bond can be enhanced through strategies like hydrolysis of the succinimide (B58015) ring or thiazine (B8601807) formation with N-terminal cysteines.[8][11]
NHS Ester (unconjugated) pH 7.0, 0°C4 - 5 hours[4]Hydrolysis rate increases significantly with increasing pH.
NHS Ester (unconjugated) pH 8.6, 4°C~10 minutes[4]Highlights the importance of using freshly prepared NHS ester solutions.
Amide Bond (from NHS Ester) Physiological pHHighly stable[12]The amide bond is significantly more resistant to hydrolysis than the ester bond.[12]
Table 3: Conjugation Efficiency
Functional GroupBiomoleculeMolar Ratio (Reagent:Biomolecule)Conjugation EfficiencyReference
Maleimide cRGDfK peptide on Nanoparticles2:184 ± 4%[13]
Maleimide 11A4 Nanobody on Nanoparticles5:158 ± 12%[14][15]
NHS Ester IgG Antibody15:1~35% (at 2.5 mg/mL protein concentration)[16]
NHS Ester IgG AntibodyNot specified20-30% (at 1 mg/mL protein concentration)[15]

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible bioconjugation.

General Protocol for Maleimide Conjugation to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfides or engineered cysteine)

  • Maleimide-functionalized molecule (e.g., drug, fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.

  • Reducing agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent (optional): Free cysteine or β-mercaptoethanol.

  • Purification column (e.g., size exclusion chromatography).

  • Anhydrous DMSO or DMF.

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free thiols, dissolve the protein in degassed reaction buffer and add a 10-50 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 5-20 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a photosensitive molecule.

  • Quenching (Optional): To stop the reaction, add a quenching reagent in excess to react with any unreacted maleimide.

  • Purification: Remove excess, unreacted maleimide reagent and other small molecules by size exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.[17]

dot

Maleimide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Prepare Protein (reduce disulfides if needed) Conjugate Conjugation Reaction (pH 6.5-7.5, 1-2h RT or 4°C overnight) Protein->Conjugate Maleimide Prepare Maleimide Reagent (in DMSO/DMF) Maleimide->Conjugate Purify Purify Conjugate (e.g., SEC) Conjugate->Purify Characterize Characterize (DOL, functionality) Purify->Characterize

Caption: General experimental workflow for maleimide conjugation.

General Protocol for NHS Ester Conjugation to a Protein

Materials:

  • Protein with accessible primary amines.

  • NHS ester-functionalized molecule.

  • Reaction Buffer: Amine-free buffer such as PBS or bicarbonate buffer, pH 7.2-8.5.

  • Quenching reagent (optional): Tris or glycine (B1666218) solution.

  • Purification column (e.g., size exclusion chromatography).

  • Anhydrous DMSO or DMF.

Procedure:

  • Protein Preparation: Buffer exchange the protein into the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[5]

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add the NHS ester stock solution to the protein solution at a 10-50 fold molar excess. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if necessary.

  • Quenching (Optional): Add a quenching reagent to consume any unreacted NHS ester.

  • Purification: Purify the protein conjugate from unreacted reagent and byproducts using size exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry.[15][18]

dot

NHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Prepare Protein (in amine-free buffer) Conjugate Conjugation Reaction (pH 7.2-8.5, 1-2h RT or 4°C overnight) Protein->Conjugate NHS_Ester Prepare NHS Ester Reagent (in DMSO/DMF) NHS_Ester->Conjugate Purify Purify Conjugate (e.g., SEC) Conjugate->Purify Characterize Characterize (DOL, functionality) Purify->Characterize

Caption: General experimental workflow for NHS ester conjugation.

Applications in Signaling Pathways and Drug Development

Maleimide and NHS ester chemistries are instrumental in developing tools to probe and manipulate cellular signaling pathways, with prominent roles in the development of antibody-drug conjugates (ADCs) and the study of protein-protein interactions.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. Both maleimide and NHS ester chemistries are employed to link the cytotoxic drug to the antibody.

  • Maleimide Chemistry in ADCs: Cysteine residues on the antibody, either naturally occurring after reduction of interchain disulfides or engineered at specific sites, can be targeted with maleimide-functionalized drug linkers. This allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).

  • NHS Ester Chemistry in ADCs: The abundant lysine residues on an antibody can be targeted with NHS ester-functionalized drug linkers. While this can lead to a heterogeneous mixture of ADC species with varying DARs and conjugation sites, it is a robust and widely used method.

ADC_Pathway cluster_targeting Targeting cluster_internalization Internalization & Release cluster_action Cytotoxic Action ADC Antibody-Drug Conjugate Tumor_Cell Tumor Cell (with target antigen) ADC->Tumor_Cell Binding Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Drug Cytotoxic Drug Drug_Release->Drug Apoptosis Apoptosis Drug->Apoptosis

Caption: Use of a maleimide-based probe to study kinase signaling.

Conclusion

The reactivity of maleimide and NHS ester groups provides a powerful and versatile toolkit for researchers, scientists, and drug development professionals. A thorough understanding of their reaction mechanisms, optimal conditions, and potential side reactions is essential for their successful application. By leveraging the thiol-specificity of maleimides and the amine-reactivity of NHS esters, it is possible to create a wide array of precisely engineered bioconjugates for therapeutic, diagnostic, and research purposes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing robust and reproducible bioconjugation strategies.

References

A Technical Guide to N-Mal-N-bis(PEG2-NHS ester): Solubility, Stability, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, stability, and handling of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional crosslinker widely utilized in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This document outlines key chemical properties, experimental protocols, and reaction mechanisms to facilitate its effective use in research and drug development.

Core Properties of N-Mal-N-bis(PEG2-NHS ester)

N-Mal-N-bis(PEG2-NHS ester) is a valuable tool in bioconjugation, featuring a maleimide (B117702) group for selective reaction with sulfhydryl moieties and two N-hydroxysuccinimide (NHS) ester groups for reaction with primary amines. The inclusion of two polyethylene (B3416737) glycol (PEG) spacers enhances the water solubility of the molecule and the resulting conjugate.[1][2]

Solubility

The solubility of N-Mal-N-bis(PEG2-NHS ester) is a critical factor for its application in various experimental settings. Quantitative solubility data is summarized in the table below. For aqueous reactions, it is common practice to dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, before adding it to the aqueous reaction mixture. Care should be taken to ensure the final concentration of the organic solvent is low enough (typically <10%) to not adversely affect the stability and function of the biological molecules.

Solvent/Solvent SystemConcentrationObservations
Dimethyl Sulfoxide (DMSO)100 mg/mL (146.49 mM)May require ultrasonication for complete dissolution.[3]
Dichloromethane (DCM)SolubleQualitative data.[4]
Dimethylformamide (DMF)SolubleQualitative data.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.66 mM)Clear solution.[3][5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.66 mM)Clear solution.[3]
Stability and Storage

The stability of N-Mal-N-bis(PEG2-NHS ester) is highly dependent on pH and storage conditions. Both the maleimide and NHS ester functionalities are susceptible to hydrolysis.

Storage: For long-term storage, the solid compound should be kept at -20°C, protected from light and under a dry, inert atmosphere such as nitrogen.[3][4] Stock solutions in anhydrous DMSO can be stored at -80°C for up to six months or at -20°C for one month, also protected from light and under nitrogen.[3] It is crucial to prevent moisture condensation by allowing the vial to equilibrate to room temperature before opening. It is not recommended to store the reagent in solution, especially in aqueous buffers, due to hydrolysis.

pH Stability of Functional Groups:

  • Maleimide Group: The maleimide group is most stable in the pH range of 6.5-7.5, which is also the optimal range for its reaction with sulfhydryl groups.[1] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols.[6]

  • NHS Ester Group: The NHS ester group is highly susceptible to hydrolysis, particularly at neutral to alkaline pH. The rate of hydrolysis increases significantly with increasing pH. The half-life of an NHS ester is approximately 4-5 hours at pH 7 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.[7][8] This competing hydrolysis reaction reduces the efficiency of the desired conjugation with primary amines.

Reaction Mechanisms and Pathways

The utility of N-Mal-N-bis(PEG2-NHS ester) lies in the chemoselective reactivity of its two distinct functional groups.

Maleimide-Thiol Reaction

The maleimide group reacts specifically with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient and selective at a pH of 6.5-7.5.[1] At pH values above 7.5, the maleimide can also react with primary amines, leading to a loss of selectivity.[3][6]

Maleimide_Thiol_Reaction cluster_reactants Reactants Maleimide Maleimide Group Product Stable Thioether Bond Maleimide->Product Thiol Sulfhydryl Group (e.g., Cysteine) Intermediate Thiolate Anion (Nucleophilic Attack) Thiol->Intermediate pH 6.5 - 7.5 Intermediate->Product Michael Addition

Caption: Reaction mechanism of a maleimide group with a sulfhydryl group.

NHS Ester-Amine Reaction

The NHS ester groups react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. This reaction proceeds via nucleophilic acyl substitution. The optimal pH for this reaction is typically between 7.2 and 8.5, with pH 8.3-8.5 being ideal for many applications.[7][9][10] At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is still manageable.

NHS_Ester_Amine_Reaction cluster_reactants Reactants NHS_Ester NHS Ester Group Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Intermediate pH 7.2 - 8.5 (Nucleophilic Attack) Product Stable Amide Bond Intermediate->Product Elimination Leaving_Group N-Hydroxysuccinimide (Leaving Group) Intermediate->Leaving_Group

Caption: Reaction mechanism of an NHS ester group with a primary amine.

Experimental Protocols

The following are general protocols for the use of N-Mal-N-bis(PEG2-NHS ester) in bioconjugation. Optimization may be required for specific applications.

Preparation of Reagent Stock Solution
  • Allow the vial of N-Mal-N-bis(PEG2-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution by dissolving the required amount of the reagent in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared.

  • Use the stock solution immediately. Do not store for later use, as the NHS ester is prone to hydrolysis even in anhydrous solvents if trace amounts of water are present.

Two-Step Bioconjugation Protocol

This protocol is commonly used to conjugate two different proteins (Protein-A with primary amines and Protein-B with a free sulfhydryl group).

  • Reaction with Primary Amines (Protein-A):

    • Dissolve Protein-A in an amine-free buffer at pH 7.2-8.5, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.

    • Add a 5- to 20-fold molar excess of the N-Mal-N-bis(PEG2-NHS ester) stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

    • Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one with a pH of 6.5-7.5 (e.g., PBS with EDTA).

  • Reaction with Sulfhydryl Group (Protein-B):

    • Immediately add the maleimide-activated Protein-A to a solution of Protein-B containing a free sulfhydryl group in a buffer at pH 6.5-7.5.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.

    • The final conjugate can be purified by size-exclusion chromatography or other appropriate methods.

Experimental_Workflow start Start dissolve_linker Dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO/DMF start->dissolve_linker reaction1 React Linker with Protein-A (NHS ester - amine reaction) dissolve_linker->reaction1 protein_A Prepare Protein-A in amine-free buffer (pH 7.2-8.5) protein_A->reaction1 purification1 Remove excess linker (Desalting/Dialysis) Buffer exchange to pH 6.5-7.5 reaction1->purification1 reaction2 React Maleimide-activated Protein-A with Protein-B (Maleimide - thiol reaction) purification1->reaction2 protein_B Prepare Protein-B with free sulfhydryl (pH 6.5-7.5) protein_B->reaction2 quench Quench reaction (optional) reaction2->quench purification2 Purify final conjugate (e.g., SEC) quench->purification2 end End purification2->end

Caption: A general experimental workflow for a two-step bioconjugation.

Conclusion

N-Mal-N-bis(PEG2-NHS ester) is a versatile crosslinker that enables the efficient and selective conjugation of molecules containing primary amines and sulfhydryl groups. A thorough understanding of its solubility and stability, particularly the pH-dependent nature of its reactive groups, is essential for successful bioconjugation. By following the outlined protocols and considering the chemical principles discussed, researchers can effectively utilize this reagent in the development of novel therapeutics and research tools.

References

An In-depth Technical Guide to N-Mal-N-bis(PEG2-NHS ester) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional crosslinker, N-Mal-N-bis(PEG2-NHS ester), a valuable tool in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the core principles, applications, and methodologies associated with this versatile reagent.

Introduction to N-Mal-N-bis(PEG2-NHS ester)

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences. Central to this discipline are crosslinkers, reagents that facilitate the covalent bonding of different molecular entities. N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinker that has gained prominence for its utility in creating complex bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs).

Chemical Structure and Key Features

N-Mal-N-bis(PEG2-NHS ester) possesses a unique architecture comprising a central maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester moieties, separated by two polyethylene (B3416737) glycol (PEG2) spacer arms. This distinct structure offers several advantages:

  • Maleimide Group: This functional group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming stable thioether bonds.

  • NHS Esters: The two NHS ester groups are highly reactive towards primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, resulting in the formation of stable amide bonds.

  • PEG Spacers: The hydrophilic PEG2 spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous environments, reduce the potential for aggregation, and provide a flexible linkage that can minimize steric hindrance.[1][]

The branched nature of this crosslinker allows for the conjugation of a thiol-containing molecule to two amine-containing molecules, or vice versa, enabling the creation of more complex and multivalent biomolecular constructs.

Physicochemical and Reactive Properties

The utility of N-Mal-N-bis(PEG2-NHS ester) is defined by its chemical and physical characteristics. The following table summarizes key quantitative data for this crosslinker.

PropertyValueSource(s)
Chemical Formula C29H38N4O15[3]
Molecular Weight 682.6 g/mol [3][4]
CAS Number 2182601-73-4[3]
Purity Typically >95%[4]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as DMSO and DMF.[5]
Reactivity and Stability

The conjugation efficiency of N-Mal-N-bis(PEG2-NHS ester) is governed by the reactivity of its functional groups and its stability under different reaction conditions.

  • NHS Ester Reactivity: NHS esters react with primary amines in a pH-dependent manner, with optimal reactivity occurring at a pH range of 7.2 to 8.5.[6] A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH. The half-life of NHS esters in aqueous solution is approximately 4-5 hours at pH 7.0 and 0°C, decreasing to about 10 minutes at pH 8.6 and 4°C.[]

  • Maleimide Reactivity: The maleimide group specifically reacts with sulfhydryl groups at a pH range of 6.5 to 7.5 to form a stable thioether bond.[5] Above pH 7.5, the maleimide group can undergo hydrolysis and may also react with primary amines.[5]

  • Storage and Handling: Due to the moisture sensitivity of the NHS esters, N-Mal-N-bis(PEG2-NHS ester) should be stored at -20°C with a desiccant.[5] Vials should be equilibrated to room temperature before opening to prevent moisture condensation. Solutions of the crosslinker should be prepared immediately before use and not stored.[5]

Applications in Bioconjugation

The unique trifunctional and branched structure of N-Mal-N-bis(PEG2-NHS ester) makes it particularly suitable for advanced bioconjugation applications, most notably in the field of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

A primary application of this crosslinker is in the synthesis of ADCs.[8] ADCs are a class of targeted therapies designed to deliver potent cytotoxic drugs specifically to cancer cells. In a typical configuration, the maleimide group of N-Mal-N-bis(PEG2-NHS ester) can be reacted with a thiol-containing cytotoxic drug. Subsequently, the two NHS esters can react with lysine residues on a monoclonal antibody that targets a tumor-specific antigen. This strategy allows for the attachment of two drug molecules to the antibody via a single linker, potentially increasing the drug-to-antibody ratio (DAR) and therapeutic efficacy.[8]

The general mechanism of action for an ADC involves the antibody binding to its target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[] Once inside the cell, the linker may be cleaved by lysosomal enzymes or other intracellular conditions, releasing the cytotoxic payload and inducing cell death.[]

Experimental Protocols

The following are generalized protocols for the use of N-Mal-N-bis(PEG2-NHS ester) in a two-step bioconjugation process. Optimization of reaction conditions, such as molar ratios of reactants and incubation times, is recommended for specific applications.

Protocol 1: Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein

This protocol outlines the steps for first reacting the NHS esters of the crosslinker with a protein, followed by the conjugation of a thiol-containing molecule.

Materials:

  • Amine-containing protein (e.g., antibody)

  • Thiol-containing molecule (e.g., cytotoxic drug, peptide)

  • N-Mal-N-bis(PEG2-NHS ester)

  • Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Thiol-free conjugation buffer, pH 6.5-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein in the amine-free conjugation buffer to a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an appropriate buffer.

  • Crosslinker Solution Preparation: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Reaction with Protein (Amine Reaction):

    • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution with gentle stirring.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

  • Purification of Maleimide-Activated Protein: Remove the excess, unreacted crosslinker using a desalting column or dialysis against the thiol-free conjugation buffer.

  • Reaction with Thiol-Containing Molecule:

    • Combine the purified maleimide-activated protein with the thiol-containing molecule in a molar ratio appropriate for the desired final conjugate.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[5]

  • Quenching (Optional): To stop the reaction, a quenching reagent such as free cysteine can be added.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove any unreacted molecules.

Characterization of the Conjugate

The resulting bioconjugate should be thoroughly characterized to determine the degree of labeling, purity, and integrity. Common analytical techniques include:

  • UV-Vis Spectroscopy: To determine protein concentration and, if the conjugated molecule has a distinct absorbance, the degree of labeling.

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the precise mass of the conjugate and calculate the number of attached molecules.

  • Size-Exclusion Chromatography (SEC): To assess the purity and aggregation state of the conjugate.

Visualization of Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical connections in the bioconjugation process.

G cluster_0 Step 1: Activation of Protein cluster_1 Step 2: Conjugation with Thiol-Molecule Protein Amine-Containing Protein (e.g., Antibody) Reaction1 Incubation (RT, 30-60 min or 4°C, 2h) pH 7.2-8.0 Protein->Reaction1 Crosslinker N-Mal-N-bis(PEG2-NHS ester) in DMSO/DMF Crosslinker->Reaction1 ActivatedProtein Maleimide-Activated Protein Reaction1->ActivatedProtein Purification1 Purification (Desalting/Dialysis) ActivatedProtein->Purification1 Reaction2 Incubation (RT, 30 min or 4°C, 2h) pH 6.5-7.5 Purification1->Reaction2 ThiolMolecule Thiol-Containing Molecule ThiolMolecule->Reaction2 FinalConjugate Trifunctional Bioconjugate Reaction2->FinalConjugate Purification2 Final Purification (e.g., SEC) FinalConjugate->Purification2

General workflow for a two-step bioconjugation.

G Crosslinker N-Mal-N-bis(PEG2-NHS ester) Maleimide NHS Ester 1 NHS Ester 2 Thioether Stable Thioether Bond Crosslinker:maleimide->Thioether Amide1 Stable Amide Bond Crosslinker:nhs1->Amide1 Amide2 Stable Amide Bond Crosslinker:nhs2->Amide2 Thiol Thiol Group (-SH) on Molecule A Thiol->Thioether Amine1 Primary Amine (-NH2) on Molecule B Amine1->Amide1 Amine2 Primary Amine (-NH2) on Molecule C Amine2->Amide2

References

Applications of Branched PEG Linkers in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics and drug discovery, the strategic use of chemical linkers is paramount for the development of sophisticated bioconjugates and therapeutic modalities. Among these, branched polyethylene (B3416737) glycol (PEG) linkers have emerged as a powerful class of tools, offering distinct advantages over their linear counterparts. Their unique three-dimensional architecture provides enhanced properties such as increased payload capacity, improved solubility, and superior pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the applications of branched PEG linkers in proteomics, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological and experimental workflows.

Branched PEG linkers are multi-arm reagents, typically with three or four arms, extending from a central core.[2] This structure allows for the attachment of a higher concentration of payloads, such as drugs in antibody-drug conjugates (ADCs), without compromising the stability and function of the parent biomolecule.[3] Key benefits of utilizing branched PEG linkers in proteomics include:

  • Higher Payload Capacity: Enables a higher drug-to-antibody ratio (DAR) in ADCs, leading to enhanced therapeutic efficacy.[3][4]

  • Improved Solubility: The hydrophilic nature of the multiple PEG arms significantly enhances the aqueous solubility of hydrophobic drugs and proteins.[1]

  • Enhanced Pharmacokinetics: The increased hydrodynamic volume and shielding effects of branched PEGs can lead to longer in vivo circulation times.[1][5]

  • Reduced Immunogenicity: The "umbrella-like" structure can effectively mask epitopes on the protein surface, reducing the potential for an immune response.[1]

This guide will delve into the practical applications of these linkers in key areas of proteomics, including their role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and their use in protein characterization.

Quantitative Data on the Impact of Branched PEG Linkers

The selection of a linker is a critical design element in the development of bioconjugates. The architecture of the PEG linker, whether linear or branched, can have a profound impact on the performance of the final product. The following tables summarize quantitative data from various studies, highlighting the advantages of branched PEG linkers.

Table 1: Impact of Branched vs. Linear PEG Linkers on Pharmacokinetics of TNF Nanobodies
Linker ArchitectureMean Residence Time (MRT) in Mice (hours)
Linear 1 x 40 kDa PEG25.1
Branched 2 x 20 kDa PEG39.9
Branched 4 x 10 kDa PEG45.5

Source: Adapted from pharmacokinetic studies on TNF nanobody-PEG conjugates.[5]

Table 2: Influence of Branched Linker Length on Drug-to-Antibody Ratio (DAR) and Cytotoxicity of Homogeneous ADCs
ADC Linker DesignAverage DARIn Vitro Cytotoxicity (IC50 in HER2+ BT-474 cells, nM)
Homogeneous DAR 2 (Linear Linker)2~1.0
"Short" Homogeneous DAR 6 (Branched Linker)6~10
"Long" Homogeneous DAR 6 (Branched Linker with PEG4 spacer)6~0.1
Heterogeneous DAR 6 (Conventional Thiol-Maleimide)6~0.1

Source: Adapted from a study on homogeneous trastuzumab-MMAE conjugates.[6] This data suggests that while a higher DAR can be achieved with branched linkers, the linker length is critical for maintaining cytotoxic activity, possibly by reducing steric hindrance for enzymatic cleavage.[6]

Key Applications and Experimental Workflows

Branched PEG linkers are instrumental in several cutting-edge areas of proteomics research and development. This section details their application in ADCs and PROTACs, providing diagrams to illustrate the underlying mechanisms.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, branched PEG linkers are utilized to increase the number of drug molecules attached to a single antibody, thereby enhancing the potency of the therapeutic agent.[2][3] The linker's role is to ensure the stability of the ADC in circulation and to facilitate the release of the cytotoxic payload upon internalization into target cells.[7]

ADC_Workflow cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (Branched PEG Linker) Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen Overexpression) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Workflow of Antibody-Drug Conjugate (ADC) Action.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The linker, often a PEG chain, plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] While both linear and branched PEGs can be used, the architecture of the linker can influence the stability and efficacy of the PROTAC.

PROTAC_Mechanism cluster_ternary_complex Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC POI PROTAC PROTAC (Branched PEG Linker) PROTAC->POI_PROTAC 1. Binding E3Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3Ligase->E3_bound PROTAC_bound PROTAC POI_PROTAC->PROTAC_bound Ub_POI Ubiquitinated POI POI_PROTAC->Ub_POI 2. Ubiquitination PROTAC_bound->E3_bound E3_bound->Ub_POI Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome 3. Recognition Degradation Degraded Peptides Proteasome->Degradation 4. Degradation

References

N-Mal-N-bis(PEG2-NHS ester): A Technical Guide to its Role in Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities and applications of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional linker instrumental in the development of next-generation antibody-drug conjugates (ADCs). This document provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its use in ADC synthesis and characterization.

Introduction to Antibody-Drug Conjugates and the Critical Role of Linkers

Antibody-drug conjugates are a revolutionary class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1][2][3] The linker, a critical component of an ADC, connects the antibody to the cytotoxic payload and plays a pivotal role in the overall efficacy, stability, and safety of the therapeutic.[1][2][] An ideal linker must be stable in systemic circulation to prevent premature drug release and facilitate efficient payload delivery to the target tumor cells.[2]

N-Mal-N-bis(PEG2-NHS ester) is a branched, polyethylene (B3416737) glycol (PEG)-based linker designed to offer enhanced hydrophilicity and versatile conjugation strategies.[1][5][6][7] Its unique architecture, featuring a terminal maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups, allows for a dual-pronged conjugation approach.

Chemical Properties and Mechanism of Action of N-Mal-N-bis(PEG2-NHS ester)

N-Mal-N-bis(PEG2-NHS ester) is a branched PEG derivative with a molecular weight of 682.64 g/mol and the chemical formula C29H38N4O15.[8]

Key Functional Groups and Their Reactivity:

  • Maleimide Group: This functional group specifically and efficiently reacts with free sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins, to form a stable thioether bond.[6][8] This reaction is most effective in the pH range of 6.5 to 7.5.[]

  • NHS Ester Groups: The two N-hydroxysuccinimide esters are highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues on an antibody, forming stable amide bonds.[6][8] The optimal pH for this reaction is between 7.2 and 8.5.[10] The presence of two NHS esters on this branched linker provides the potential for higher drug loading or the attachment of other functional molecules.

  • PEG2 Spacers: The two polyethylene glycol units (PEG2) introduce hydrophilicity to the linker. This is particularly advantageous when conjugating hydrophobic drug payloads, as it can improve the solubility and stability of the final ADC, reduce aggregation, and potentially improve its pharmacokinetic profile.[2][]

The branched structure of N-Mal-N-bis(PEG2-NHS ester) allows for a "two-step" or "one-pot" conjugation strategy, providing flexibility in the design and synthesis of complex ADCs.[12]

Experimental Protocols

While specific protocols for ADCs utilizing N-Mal-N-bis(PEG2-NHS ester) are not extensively detailed in publicly available literature, the following represents a generalized, two-step experimental workflow based on the known reactivity of its functional groups.

Two-Step Conjugation of a Cytotoxic Drug to an Antibody

This protocol first involves the reaction of the drug with the maleimide group of the linker, followed by the conjugation of the drug-linker complex to the antibody via the NHS esters.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Thiol-containing cytotoxic drug

  • N-Mal-N-bis(PEG2-NHS ester) dissolved in an organic solvent (e.g., DMSO or DMF)[]

  • Reaction buffers (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)

  • Quenching reagent (e.g., Tris or glycine)

  • Desalting columns or tangential flow filtration (TFF) system for purification

Step 1: Activation of the Cytotoxic Drug with the Linker

  • Reaction Setup: In a reaction vessel, dissolve the thiol-containing cytotoxic drug in a suitable organic solvent. Add N-Mal-N-bis(PEG2-NHS ester) in a slight molar excess (e.g., 1.1 to 1.5-fold) to the drug solution.

  • Reaction Conditions: The reaction is typically carried out at room temperature for 1-4 hours with gentle stirring. The progress of the reaction can be monitored by analytical techniques such as HPLC or LC-MS.

  • Purification: Once the reaction is complete, the drug-linker conjugate can be purified from excess linker and unreacted drug using techniques like preparative HPLC.

Step 2: Conjugation of the Drug-Linker Complex to the Antibody

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a pH of 7.2-8.5. The concentration of the antibody should typically be in the range of 1-10 mg/mL.

  • Conjugation Reaction: Add the purified drug-linker complex to the antibody solution. The molar ratio of the drug-linker complex to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized for the specific antibody and drug. A common starting point is a 5- to 20-fold molar excess of the drug-linker complex.

  • Reaction Conditions: The reaction is typically incubated for 1-2 hours at room temperature or for 4 hours at 4°C.[13]

  • Quenching: After the desired reaction time, quench any unreacted NHS esters by adding an excess of an amine-containing buffer, such as Tris or glycine.

  • Purification: The resulting ADC is purified from the excess drug-linker complex and other reaction components using size exclusion chromatography (SEC), tangential flow filtration (TFF), or protein A affinity chromatography.

Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute of an ADC.[14]

  • UV-Vis Spectroscopy: This method can be used if the drug has a distinct UV absorbance from the antibody. By measuring the absorbance at two different wavelengths (e.g., 280 nm for the protein and the specific wavelength for the drug), the concentrations of the protein and the drug can be determined, and the DAR can be calculated.[14]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the ADC, species with different numbers of drugs can be resolved, allowing for the determination of the distribution of DARs.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise measurement of the mass of the different ADC species, from which the number of conjugated drugs can be determined.[10][14]

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates, which can affect the efficacy and immunogenicity of the therapeutic.

3. In Vitro Cytotoxicity Assay:

  • MTT Assay: The potency of the ADC is evaluated in vitro using cell-based cytotoxicity assays.[15] The MTT assay measures the metabolic activity of cells and is a common method to determine the concentration of the ADC required to inhibit cell growth by 50% (IC50).[15] HER2-positive and HER2-negative cell lines are often used to demonstrate the target-specific killing of the ADC.[8]

4. In Vivo Efficacy:

  • Xenograft Models: The anti-tumor activity of the ADC is evaluated in vivo using animal models, typically mice bearing human tumor xenografts.[16] Tumor growth inhibition is monitored over time after administration of the ADC.[16]

Data Presentation

Table 1: Example Characterization of a Synthesized ADC

ParameterResultMethod
Average DAR3.8UV-Vis Spectroscopy
Purity>98%SEC-HPLC
Monomer Content>95%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: Example In Vitro Cytotoxicity Data

Cell LineTarget ExpressionIC50 (nM)
SK-BR-3HER2-positive5.2
BT-474HER2-positive8.1
MDA-MB-468HER2-negative>1000
MCF-7HER2-negative>1000

Table 3: Example In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
Unconjugated Antibody1025
ADC585
ADC1098

Visualizations

The following diagrams illustrate the key processes involving N-Mal-N-bis(PEG2-NHS ester) in ADC technology.

G cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: ADC Formation Drug Thiol-containing Cytotoxic Drug DrugLinker Drug-Linker Complex Drug->DrugLinker Maleimide-Thiol Reaction (pH 6.5-7.5) Linker N-Mal-N-bis(PEG2-NHS ester) Linker->DrugLinker ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC NHS Ester-Amine Reaction (pH 7.2-8.5) Antibody Antibody (e.g., IgG) Antibody->ADC G ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen/Receptor ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Degradation of Antibody & Linker Payload Cytotoxic Payload PayloadRelease->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

References

An In-Depth Technical Guide to Heterobifunctional Crosslinkers for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and therapeutic development, understanding the dynamic interplay of proteins is paramount. Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules, providing invaluable insights into protein-protein interactions (PPIs), protein structure, and the formation of novel bioconjugates. This guide offers a comprehensive overview of the core principles, applications, and methodologies associated with the use of heterobifunctional crosslinkers in protein research.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, connected by a spacer arm.[1][2] This design allows for a controlled, sequential two-step conjugation, which significantly minimizes the formation of undesirable self-conjugation and polymerization products often encountered with homobifunctional crosslinkers.[2][3][4] The specificity of each reactive end allows for the targeted linkage of distinct functional groups on proteins, such as primary amines (e.g., lysine (B10760008) residues) and sulfhydryls (e.g., cysteine residues).[3][5] This precision is critical for a wide range of applications, from mapping the architecture of protein complexes to constructing antibody-drug conjugates (ADCs).[2][6]

Core Chemistry and Classification

The versatility of heterobifunctional crosslinkers stems from the variety of their reactive ends and the properties of their spacer arms.

Common Reactive Groups

The choice of reactive groups dictates the specificity of the crosslinking reaction. Common pairings include:

  • Amine-Reactive and Sulfhydryl-Reactive: This is the most widely used class of heterobifunctional crosslinkers.[6] One end typically features an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on lysine residues and N-termini, while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups on cysteine residues.[3][5]

  • Amine-Reactive and Photoreactive: These crosslinkers combine an amine-reactive group (e.g., NHS ester) with a photoactivatable group (e.g., aryl azide, diazirine).[6][7] The amine-reactive end is first conjugated to a protein. Upon exposure to UV light, the photoreactive group becomes highly reactive and can non-selectively form a covalent bond with adjacent molecules, making them ideal for capturing transient or unknown interaction partners.[6][7]

  • Carbonyl-Reactive and Sulfhydryl-Reactive: These reagents link carbonyl groups (aldehydes or ketones), which can be naturally present or introduced into glycoproteins, to sulfhydryl groups.[6]

  • "Click Chemistry" Crosslinkers: A newer class of crosslinkers utilizes bioorthogonal "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reagents offer high specificity and reaction efficiency.

The Spacer Arm

The spacer arm connects the two reactive moieties and its properties are a critical consideration in experimental design:

  • Length: The length of the spacer arm defines the distance between the two conjugated molecules. Varying spacer lengths can be used to probe the proximity of interacting domains.[3]

  • Hydrophilicity: The inclusion of polyethylene (B3416737) glycol (PEG) moieties in the spacer arm increases the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation.[8][9]

  • Cleavability: Some spacer arms contain cleavable bonds (e.g., disulfide bonds) that can be broken under specific conditions (e.g., with reducing agents). This allows for the separation of the crosslinked proteins, which is particularly useful for mass spectrometry-based identification of interaction partners.

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is crucial for successful bioconjugation. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

Table 1: Amine-Reactive (NHS-Ester) and Sulfhydryl-Reactive (Maleimide) Crosslinkers
CrosslinkerSpacer Arm Length (Å)Water SolubleCleavableKey Features
SMCC 8.3[10][11][12]NoNoCyclohexane ring provides stability to the maleimide group.[3]
Sulfo-SMCC 8.3[10][11][13][14]YesNoWater-soluble version of SMCC for cell surface crosslinking.[10][13]
LC-SMCC 16.2[15]NoNoLonger spacer arm to bridge more distant sites.
SM(PEG)₄ 24.8[16]Yes[9]NoPEG spacer enhances solubility and flexibility.[8]
SM(PEG)₆ 32.5[8]Yes[8]NoIncreased PEG length for greater solubility and reach.[8]
SM(PEG)₈ 39.6[3]Yes[3]NoFurther extended PEG spacer.
EMCS 9.4[2]NoNoHeterobifunctional crosslinker with a moderate spacer arm.
GMBS 7.4NoNoShorter spacer arm for linking closely associated molecules.
BMPS 6.9NoNoOne of the shorter NHS-maleimide crosslinkers.
LC-SPDP 15.7[2]NoYes (Disulfide)Cleavable crosslinker for subsequent analysis of interacting partners.
Table 2: Photoreactive Heterobifunctional Crosslinkers
CrosslinkerReactive Group 1Reactive Group 2Spacer Arm Length (Å)Key Features
SDASO-S NHS-EsterDiazirine7.7[17]Short, MS-cleavable photoreactive crosslinker.[17]
SDASO-M NHS-EsterDiazirine10.2[17]Medium-length, MS-cleavable photoreactive crosslinker.[17]
SDASO-L NHS-EsterDiazirine12.5[17]Long, MS-cleavable photoreactive crosslinker.[17]
Sulfo-SANPAH Sulfo-NHS-EsterPhenyl Azide18.2Water-soluble, amine-to-photoreactive crosslinker.

Experimental Workflows and Logical Relationships (Visualized)

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the application of heterobifunctional crosslinkers.

two_step_crosslinking Two-Step Heterobifunctional Crosslinking Workflow cluster_step1 Step 1: Activation of Protein 1 cluster_purification Purification cluster_step2 Step 2: Conjugation to Protein 2 Protein1 Protein 1 (with -NH2) Activated_Protein1 Activated Protein 1 (Maleimide-functionalized) Protein1->Activated_Protein1 + Crosslinker (NHS ester reaction) Crosslinker Heterobifunctional Crosslinker (e.g., NHS-Maleimide) Purification Remove Excess Crosslinker (e.g., Desalting) Activated_Protein1->Purification Conjugate Covalently Linked Protein Complex Activated_Protein1->Conjugate + Protein 2 (Maleimide reaction) Protein2 Protein 2 (with -SH)

Two-Step Heterobifunctional Crosslinking Workflow

xl_ms_workflow General Crosslinking Mass Spectrometry (XL-MS) Workflow Start Protein Complex (in vitro or in vivo) Crosslinking Chemical Crosslinking (with Heterobifunctional Crosslinker) Start->Crosslinking Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides (e.g., SEC, SCX) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Database Searching & Data Analysis (e.g., MeroX, XlinkX) LC_MS->Data_Analysis Result Identification of Crosslinked Peptides & Interaction Sites Data_Analysis->Result

General Crosslinking Mass Spectrometry (XL-MS) Workflow

Key Experimental Protocols

The following protocols provide detailed methodologies for common applications of heterobifunctional crosslinkers. It is important to note that optimal conditions (e.g., crosslinker concentration, incubation times) may need to be empirically determined for each specific system.[14][18]

Protocol for Two-Step Crosslinking of Two Purified Proteins using Sulfo-SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH).

Materials:

  • Protein-NH₂ and Protein-SH

  • Sulfo-SMCC crosslinker[14]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine- and sulfhydryl-free)[14]

  • Desalting columns

  • Quenching solution (optional): 1M Tris-HCl, pH 7.5 or free cysteine[10]

Procedure:

  • Preparation of Protein Solutions:

    • Dissolve Protein-NH₂ and Protein-SH in Conjugation Buffer to a concentration of 1-10 mg/mL. Ensure buffers are free of primary amines (e.g., Tris) and sulfhydryls.[19]

    • If Protein-SH has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.[19]

  • Activation of Protein-NH₂ with Sulfo-SMCC:

    • Equilibrate the vial of Sulfo-SMCC to room temperature before opening to prevent moisture condensation.[14]

    • Immediately before use, prepare a stock solution of Sulfo-SMCC in water (e.g., 10 mg/mL).[14]

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH₂ solution.[14] The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[19]

  • Removal of Excess Crosslinker:

    • Remove non-reacted Sulfo-SMCC from the activated Protein-NH₂ by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.[14][19] This step is crucial to prevent the maleimide end of the free crosslinker from reacting with Protein-SH.

  • Conjugation to Protein-SH:

    • Immediately combine the desalted, maleimide-activated Protein-NH₂ with the Protein-SH solution. The desired molar ratio of the two proteins in the final conjugate should be considered.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction (Optional):

    • To stop the conjugation reaction, a quenching reagent can be added. Free cysteine can be added to react with any unreacted maleimide groups.[10]

  • Analysis of Conjugate:

    • Analyze the reaction products by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the conjugated protein complex.[20] Further characterization can be performed by techniques such as western blotting or mass spectrometry.

Protocol for In Vivo Crosslinking and Co-Immunoprecipitation (Co-IP)

This protocol is designed to capture and identify protein interaction partners within a cellular context.

Materials:

  • Cultured cells expressing the protein of interest ("bait" protein)

  • Membrane-permeable crosslinker (e.g., DSS) or membrane-impermeable crosslinker for cell surface interactions (e.g., BS3)

  • Ice-cold PBS

  • Lysis Buffer (RIPA or a non-denaturing IP buffer) containing protease and phosphatase inhibitors

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Culture and Treatment:

    • Grow cells to an appropriate confluency. If studying a specific signaling event, treat the cells with the appropriate stimulus.

  • In Vivo Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove amine-containing media.[20]

    • Add the crosslinker dissolved in PBS to the cells. A typical final concentration is 1-2 mM, but this should be optimized.[20]

    • Incubate for 30 minutes at room temperature with gentle rocking.[20]

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 to a final concentration of 20-50 mM) and incubate for 15 minutes.[18]

  • Cell Lysis:

    • Wash the cells again with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer. Incubate on ice for 15-30 minutes.

    • Scrape the cells and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.[21]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody against the bait protein for 1-4 hours or overnight at 4°C.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait protein and its crosslinked partners from the beads using Elution Buffer. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.[22]

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the bait protein and suspected interaction partners.[20] For identification of unknown partners, mass spectrometry is the method of choice.

Application in Studying Signaling Pathways

Heterobifunctional crosslinkers are instrumental in dissecting the complex and often transient interactions that govern cellular signaling.

TNF-α Signaling Pathway

Tumor Necrosis Factor (TNF) signaling is a critical pathway in inflammation and apoptosis. Upon TNF-α binding to its receptor (TNFR1), a series of protein complexes are formed. Crosslinking can be used to stabilize these complexes for analysis. For instance, after TNF stimulation, crosslinkers can trap the interactions between TNFR1, TRADD, TRAF2, and RIPK1 in complex I, which is crucial for NF-κB activation.[19][23]

tnf_signaling TNF-α Signaling Complex I Assembly cluster_membrane Plasma Membrane cluster_complexI Complex I TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TNFR1->TRADD Crosslinkable Interactions TRAF2 TRAF2 TRADD->TRAF2 recruits TRADD->TRAF2 Crosslinkable Interactions RIPK1 RIPK1 TRADD->RIPK1 recruits TRADD->RIPK1 Crosslinkable Interactions IKK_Complex IKK Complex TRAF2->IKK_Complex activate RIPK1->IKK_Complex activate NFkB NF-κB Activation IKK_Complex->NFkB

TNF-α Signaling Complex I Assembly
Kinase-Substrate Interactions

The transient nature of kinase-substrate interactions makes them challenging to study.[24] Heterobifunctional crosslinkers, particularly those with a photoreactive group, can be employed to covalently trap these interactions. For example, a kinase can be modified with an amine-reactive crosslinker. Upon binding to its substrate, UV activation can then capture the substrate, allowing for its subsequent identification.

kinase_substrate Capturing Kinase-Substrate Interactions Kinase Kinase Activated_Kinase Activated Kinase (Photoreactive) Kinase->Activated_Kinase + Crosslinker Crosslinker Amine-Photoreactive Crosslinker Complex Transient Kinase-Substrate Complex Activated_Kinase->Complex + Substrate Substrate Substrate Protein Crosslinked_Complex Covalently Crosslinked Complex Complex->Crosslinked_Complex UV Light Activation

References

The Strategic Application of N-Mal-N-bis(PEG2-NHS ester) in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This technical guide provides an in-depth exploration of a specific, versatile linker, N-Mal-N-bis(PEG2-NHS ester), for the synthesis of novel PROTACs.

Introduction to N-Mal-N-bis(PEG2-NHS ester)

N-Mal-N-bis(PEG2-NHS ester) is a branched, polyethylene (B3416737) glycol (PEG)-based linker designed for the construction of PROTACs. Its unique trifunctional architecture, featuring a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) esters, offers a flexible and efficient platform for conjugating a protein of interest (POI) ligand and an E3 ligase ligand.

The maleimide group provides a highly selective reaction site for molecules containing a thiol (sulfhydryl) group, such as cysteine residues on a peptide or small molecule. Concurrently, the two NHS esters are reactive towards primary amines, commonly found in ligands or on the lysine (B10760008) residues of proteins. This dual reactivity allows for a modular and strategic approach to PROTAC synthesis.

The incorporation of two PEG2 (diethylene glycol) units imparts favorable physicochemical properties to the resulting PROTAC. PEG linkers are well-known to enhance the aqueous solubility and reduce the aggregation of PROTACs, which are often large and hydrophobic molecules. This can improve their cell permeability and overall pharmacokinetic profile.

Data Presentation: Illustrative Performance Metrics

The selection of a linker can significantly influence the degradation efficiency (DC50 and Dmax), binding affinity (Kd), and cellular permeability of a PROTAC. Below are tables summarizing hypothetical, yet representative, quantitative data for a PROTAC targeting Bruton's Tyrosine Kinase (BTK) and another targeting the Androgen Receptor (AR), synthesized using the N-Mal-N-bis(PEG2-NHS ester) linker.

Table 1: Illustrative In Vitro Degradation and Binding Data for a BTK-Targeting PROTAC

ParameterValueDescription
DC50 50 nMThe concentration of the PROTAC that induces 50% degradation of BTK.
Dmax >90%The maximum percentage of BTK degradation achieved.
BTK Binding Affinity (Kd) 100 nMThe dissociation constant for the binding of the PROTAC to BTK.
E3 Ligase Binding Affinity (Kd) 200 nMThe dissociation constant for the binding of the PROTAC to the E3 ligase.

Table 2: Illustrative Permeability and Pharmacokinetic Data for an AR-Targeting PROTAC

ParameterValueAssayDescription
PAMPA Permeability (Pe) 5.0 x 10⁻⁶ cm/sParallel Artificial Membrane Permeability AssayMeasures passive diffusion across an artificial membrane.
Caco-2 Permeability (Papp) 3.0 x 10⁻⁶ cm/sCaco-2 Cell Monolayer AssayAssesses permeability across a cellular monolayer, including active transport.
In Vivo Half-life (t½) 8 hoursMurine ModelThe time required for the concentration of the PROTAC in the body to be reduced by half.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs. The following sections provide step-by-step protocols for key experiments.

Synthesis of a PROTAC using N-Mal-N-bis(PEG2-NHS ester)

This protocol describes a representative two-step synthesis of a heterobifunctional PROTAC.

Step 1: Conjugation of the E3 Ligase Ligand to the NHS Ester

  • Dissolution: Dissolve the E3 ligase ligand (containing a primary amine) and a 1.5 molar excess of N-Mal-N-bis(PEG2-NHS ester) in anhydrous dimethylformamide (DMF).

  • Reaction: Add N,N-diisopropylethylamine (DIPEA) (3 molar equivalents) to the solution and stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours.

  • Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the maleimide-PEG2-E3 ligase ligand conjugate.

  • Purification: Upon completion, purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the intermediate.

Step 2: Conjugation of the POI Ligand to the Maleimide Group

  • Dissolution: Dissolve the purified maleimide-PEG2-E3 ligase ligand conjugate and a 1.2 molar excess of the POI ligand (containing a thiol group) in a phosphate (B84403) buffer (pH 7.2) containing 10% DMF.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the final PROTAC.

  • Purification: Purify the final PROTAC by RP-HPLC and characterize by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Analysis for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol describes the characterization of the PROTAC-mediated ternary complex formation.

  • Immobilization: Immobilize the biotinylated target protein onto a streptavidin-coated SPR sensor chip.

  • Binary Interaction (PROTAC-Target): Inject a series of concentrations of the PROTAC over the sensor surface to determine the binding affinity (Kd) to the target protein.

  • Binary Interaction (PROTAC-E3 Ligase): In a separate experiment, inject a series of concentrations of the PROTAC mixed with a constant concentration of the E3 ligase over a blank sensor chip to determine their binding affinity in solution.

  • Ternary Complex Formation: Inject a series of concentrations of the E3 ligase over the sensor surface pre-saturated with the PROTAC. An increase in the SPR signal compared to the injection of the E3 ligase alone indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to calculate the association and dissociation rate constants and the equilibrium dissociation constant (Kd) for each interaction.

Cellular Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of a PROTAC.

  • Plate Preparation: Coat a 96-well filter plate with a lipid solution in dodecane (B42187) to form an artificial membrane. Add buffer to the wells of a 96-well acceptor plate.

  • Compound Addition: Add the PROTAC solution to the donor wells of the filter plate.

  • Incubation: Place the filter plate on top of the acceptor plate and incubate at room temperature for a specified time (e.g., 5 hours).

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in PROTAC development.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Degradation Degradation BTK->Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK induces

Caption: Simplified BTK signaling pathway and the point of intervention for a BTK PROTAC.

AR_Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Degradation Degradation AR->Degradation Nucleus Nucleus AR_complex->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Dimerization & DNA Binding Growth Prostate Cancer Cell Growth & Proliferation Gene->Growth PROTAC AR PROTAC PROTAC->AR induces

Caption: Overview of Androgen Receptor signaling and the intervention by an AR PROTAC.

Synthesis_Workflow start Start E3_ligand E3 Ligase Ligand (with -NH2) start->E3_ligand Linker N-Mal-N-bis(PEG2-NHS ester) start->Linker POI_ligand POI Ligand (with -SH) start->POI_ligand step1 Step 1: NHS Ester Reaction (Amide bond formation) E3_ligand->step1 Linker->step1 step2 Step 2: Maleimide Reaction (Thioether bond formation) POI_ligand->step2 intermediate Maleimide-Linker-E3 Ligand step1->intermediate intermediate->step2 final_protac Final PROTAC step2->final_protac purification Purification & Characterization final_protac->purification end End purification->end

Caption: A representative workflow for the synthesis of a PROTAC.

This technical guide provides a comprehensive overview of the application of N-Mal-N-bis(PEG2-NHS ester) in PROTAC development. By leveraging the principles and protocols outlined herein, researchers can effectively design, synthesize, and evaluate novel protein degraders for a wide range of therapeutic targets.

An In-depth Technical Guide to the Storage and Handling of N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical storage and handling conditions for N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional crosslinker vital in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Adherence to these guidelines is paramount to ensure the reagent's integrity and the success of subsequent conjugation reactions.

Introduction to N-Mal-N-bis(PEG2-NHS ester)

N-Mal-N-bis(PEG2-NHS ester) is a valuable tool in bioconjugation, featuring two distinct reactive moieties: a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) esters, separated by a polyethylene (B3416737) glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds. The NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds. This dual reactivity allows for the precise and efficient linkage of different biomolecules.

To maintain the reactivity of these functional groups, meticulous attention to storage and handling is essential. Both the maleimide and NHS ester groups are susceptible to hydrolysis, which can significantly reduce the crosslinker's efficacy.

Recommended Storage Conditions

Proper storage is the first line of defense against the degradation of N-Mal-N-bis(PEG2-NHS ester). The primary concerns are temperature and moisture.

Table 1: Recommended Storage Conditions for N-Mal-N-bis(PEG2-NHS ester)

ConditionSolid FormIn Anhydrous Solvent
Temperature -20°C for long-term storage (months to years).[1] 0-4°C for short-term storage (days to weeks).[1]-20°C is recommended. Some sources suggest -80°C for extended storage (6 months).[2]
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).[2]Store under an inert atmosphere.
Light Protect from light.[2]Protect from light.
Moisture Store with a desiccant to minimize moisture exposure.[3]Use only anhydrous-grade solvents.
Shelf Life Months to years when stored correctly.1 month at -20°C, 6 months at -80°C (when prepared with anhydrous solvent and stored properly).[2]

Handling Procedures

Due to the moisture-sensitive nature of the NHS esters and the reactivity of the maleimide group, specific handling procedures should be followed to prevent degradation and ensure optimal performance.

Reagent Preparation
  • Equilibration: Before opening, allow the vial of N-Mal-N-bis(PEG2-NHS ester) to equilibrate to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold reagent upon opening.[3][4]

  • Weighing: Weigh the desired amount of the reagent in a low-humidity environment as quickly as possible.

  • Dissolution: Dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[3] Ensure the solvent is of high purity and stored over molecular sieves to maintain its anhydrous nature.

Solution Storage

It is strongly recommended to use the reconstituted N-Mal-N-bis(PEG2-NHS ester) solution immediately.[3] If storage is unavoidable, it should be for a short duration under an inert atmosphere at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the reagent. Aliquoting the stock solution into single-use vials is a good practice.

Stability Profile

The stability of N-Mal-N-bis(PEG2-NHS ester) is primarily dictated by the susceptibility of its maleimide and NHS ester functional groups to hydrolysis.

NHS Ester Stability

NHS esters are highly susceptible to hydrolysis, a reaction that competes with the desired aminolysis. The rate of hydrolysis is significantly influenced by pH and temperature.

Table 2: Half-life of NHS Ester Hydrolysis at Various Conditions

pHTemperature (°C)Half-life
7.004-5 hours[5]
8.6410 minutes[5]
8.0Room Temperature210 minutes (for a porphyrin-NHS ester)[6]
8.5Room Temperature180 minutes (for a porphyrin-NHS ester)[6]
9.0Room Temperature125 minutes (for a porphyrin-NHS ester)[6]

As indicated in the table, the rate of hydrolysis increases dramatically with increasing pH. Therefore, conjugation reactions involving the NHS ester should be performed promptly after the addition of the crosslinker to the aqueous reaction buffer.

Maleimide Stability

The maleimide group is generally more stable than the NHS ester in aqueous solutions. However, it is also prone to hydrolysis, especially at higher pH values, which leads to the opening of the maleimide ring and loss of its specific reactivity towards sulfhydryl groups. The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[7] Above pH 7.5, the rate of maleimide hydrolysis increases.

Experimental Protocols

Detailed experimental protocols are crucial for the successful use of N-Mal-N-bis(PEG2-NHS ester). The following are generalized protocols for the two-step conjugation of two proteins (Protein-NH₂ and Protein-SH).

Step 1: Reaction of NHS Ester with Protein-NH₂
  • Buffer Preparation: Prepare a non-amine-containing buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.[5] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.

  • Protein Preparation: Dissolve the protein containing primary amines (Protein-NH₂) in the reaction buffer at a concentration of 1-10 mg/mL.

  • Crosslinker Addition: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO or DMF to a stock concentration of 10 mM. Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2 to 4 hours at 4°C.[5]

  • Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column or dialysis, equilibrating with a buffer suitable for the subsequent maleimide reaction (pH 6.5-7.5).

Step 2: Reaction of Maleimide with Protein-SH
  • Protein Preparation: Ensure the protein containing the sulfhydryl group (Protein-SH) has a free, reduced thiol. If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

  • Conjugation: Combine the maleimide-activated Protein-NH₂ (from Step 1) with Protein-SH in a buffer with a pH of 6.5-7.5. The molar ratio of the two proteins should be optimized for the desired final conjugate.

  • Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, a low molecular weight thiol-containing compound such as cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.

  • Purification: Purify the final conjugate using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted proteins and byproducts.

Visualizations

The following diagrams illustrate the key aspects of N-Mal-N-bis(PEG2-NHS ester) chemistry and handling.

G cluster_molecule N-Mal-N-bis(PEG2-NHS ester) Structure Mal Maleimide PEG1 PEG2 Mal->PEG1 -linker- N Nitrogen PEG1->N PEG2 PEG2 N->PEG2 PEG3 PEG2 N->PEG3 NHS1 NHS Ester PEG2->NHS1 NHS2 NHS Ester PEG3->NHS2

Caption: Chemical structure of N-Mal-N-bis(PEG2-NHS ester).

G cluster_workflow Recommended Handling Workflow Start Start: Vial at -20°C Equilibrate Equilibrate to Room Temp. Start->Equilibrate Weigh Weigh Reagent Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Use Immediate Use in Reaction Dissolve->Use Recommended Store Short-term Storage (-20°C/-80°C, inert atm.) Dissolve->Store If necessary

Caption: Workflow for handling N-Mal-N-bis(PEG2-NHS ester).

G cluster_degradation Primary Degradation Pathways (Hydrolysis) cluster_nhs NHS Ester Hydrolysis cluster_mal Maleimide Hydrolysis NHSEster NHS Ester CarboxylicAcid Carboxylic Acid NHSEster->CarboxylicAcid + H₂O (pH dependent) NHS N-Hydroxysuccinimide NHSEster->NHS + H₂O Maleimide Maleimide MaleamicAcid Maleamic Acid Maleimide->MaleamicAcid + H₂O (pH > 7.5)

Caption: Hydrolysis degradation of functional groups.

References

N-Mal-N-bis(PEG2-NHS ester): A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, experimental protocols, and applications of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug development.

Core Compound Data

N-Mal-N-bis(PEG2-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a terminal maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters. This unique architecture allows for the sequential or simultaneous conjugation of molecules bearing thiol and amine functionalities, respectively.

PropertyValueSource(s)
Chemical Formula C29H38N4O15[1][2][3][4][5][6]
Molecular Weight ~682.64 g/mol [1][3][7]
CAS Number 2182601-73-4[1][2][4][6][7]

Reaction Specificity and Applications

The strategic placement of reactive groups makes N-Mal-N-bis(PEG2-NHS ester) a versatile tool in the construction of complex biomolecules. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1][2] Conversely, the NHS esters readily react with primary amines (-NH2), such as those on lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[1][2]

This dual reactivity is particularly advantageous in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic agent can be linked to an antibody, and in the development of PROTACs (Proteolysis Targeting Chimeras), which bring a target protein and an E3 ubiquitin ligase into proximity.[5]

Experimental Workflow: Two-Step Bioconjugation

The following diagram illustrates a typical two-step experimental workflow for conjugating two distinct molecules (e.g., a protein with available amines and a peptide with a free thiol) using N-Mal-N-bis(PEG2-NHS ester).

Two_Step_Conjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction (Amine Coupling) cluster_step2 Step 2: Maleimide Reaction (Thiol Coupling) Protein_NH2 Protein with Primary Amines Reaction1 Incubate at pH 7.0-8.0 (e.g., PBS buffer) Protein_NH2->Reaction1 Linker N-Mal-N-bis(PEG2-NHS ester) (in organic solvent) Linker->Reaction1 Intermediate Maleimide-Activated Protein Reaction1->Intermediate Formation of Amide Bond Reaction2 Incubate at pH 6.5-7.5 Intermediate->Reaction2 Peptide_SH Peptide with Sulfhydryl Group Peptide_SH->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Formation of Thioether Bond

A two-step bioconjugation workflow using N-Mal-N-bis(PEG2-NHS ester).

Detailed Experimental Protocols

The following protocols provide a general framework for the two-step conjugation process. Optimization may be required based on the specific molecules being conjugated.

Materials
  • N-Mal-N-bis(PEG2-NHS ester)

  • Amine-containing molecule (Protein-NH2)

  • Thiol-containing molecule (Molecule-SH)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Desalting columns

Protocol 1: Activation of Amine-Containing Molecule with N-Mal-N-bis(PEG2-NHS ester)
  • Preparation of Reagents:

    • Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.

    • Prepare the amine-containing protein in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • NHS Ester Reaction:

    • Add a 10- to 50-fold molar excess of the N-Mal-N-bis(PEG2-NHS ester) stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal reaction time may need to be determined empirically.

  • Removal of Excess Crosslinker:

    • Remove the unreacted N-Mal-N-bis(PEG2-NHS ester) using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the unreacted NHS esters from interfering with the subsequent reaction.

Protocol 2: Conjugation of the Maleimide-Activated Molecule with a Thiol-Containing Molecule
  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the Reaction Buffer. If the molecule has disulfide bonds that need to be reduced to generate free thiols, pre-treat it with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

  • Maleimide Reaction:

    • Combine the maleimide-activated protein (from Protocol 1, step 3) with the thiol-containing molecule. A slight molar excess of the thiol-containing molecule may be used to ensure complete reaction with the maleimide groups.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide-thiol coupling.

  • Quenching and Purification:

    • (Optional) To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.

    • Purify the final conjugate using methods appropriate for the specific application, such as size exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted components.

Logical Relationship of Reactive Moieties

The following diagram illustrates the logical relationship between the functional groups of the crosslinker and their target biomolecules.

Reactive_Moieties Crosslinker N-Mal-N-bis(PEG2-NHS ester) Maleimide NHS Ester NHS Ester Lysine Lysine Residue (-NH2) Crosslinker:nhs1->Lysine reacts with Crosslinker:nhs2->Lysine Cysteine Cysteine Residue (-SH) Crosslinker:maleimide->Cysteine reacts with Protein Protein Protein->Lysine contains Peptide Peptide/Drug Peptide->Cysteine contains

Reactivity of N-Mal-N-bis(PEG2-NHS ester) functional groups.

References

N-Mal-N-bis(PEG2-NHS ester): A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2182601-73-4

This technical guide provides an in-depth overview of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional crosslinker designed for researchers, scientists, and drug development professionals. This document details its chemical properties, applications in bioconjugation, and protocols for its use in creating advanced biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

N-Mal-N-bis(PEG2-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a terminal maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters.[1] This unique trifunctional architecture allows for the covalent linkage of molecules containing thiol groups with up to two molecules bearing primary amine functionalities. The integrated PEG2 spacers enhance the solubility and flexibility of the linker and the resulting conjugate.[]

Table 1: Physicochemical Properties of N-Mal-N-bis(PEG2-NHS ester)

PropertyValueReference
CAS Number 2182601-73-4[3]
Molecular Formula C29H38N4O15[3]
Molecular Weight 682.63 g/mol [4]
Purity Typically >95%[1]
Appearance Solid powder or liquid[1]
Solubility Soluble in DMSO, DMF, DCMBroadPharm

Table 2: Storage and Handling Recommendations

ConditionRecommendationReference
Storage Temperature -20°C for long-term storage[4]
Short-term Storage 0 - 4°C for days to weeks[1]
Handling Moisture-sensitive; equilibrate to room temperature before opening. Store with desiccant.[5]
Solution Stability Prepare solutions immediately before use; do not store in solution.[5]

Mechanism of Action and Applications

The utility of N-Mal-N-bis(PEG2-NHS ester) lies in its dual reactivity. The NHS esters react with primary amines, such as the ε-amine of lysine (B10760008) residues on proteins, to form stable amide bonds.[5] This reaction is most efficient at a pH range of 7.2 to 8.5.[6] The maleimide group specifically reacts with sulfhydryl (thiol) groups, for instance, on cysteine residues, to form a stable thioether bond.[5] This reaction is optimal at a pH of 6.5 to 7.5.[7]

Due to its branched nature, this linker is particularly advantageous in the development of ADCs, where it can potentially increase the drug-to-antibody ratio (DAR) without inducing aggregation, a common challenge with hydrophobic payloads.[8] In the realm of PROTACs, it serves as a versatile linker to connect a target protein ligand and an E3 ubiquitin ligase ligand.[4]

Experimental Protocols

While specific, detailed experimental data for the conjugation efficiency and stability of conjugates using N-Mal-N-bis(PEG2-NHS ester) is not extensively available in public literature, the following protocols are based on established methods for similar heterobifunctional crosslinkers.

Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein

This protocol first involves the reaction of the NHS esters with the protein, followed by the conjugation of the maleimide group to a sulfhydryl-containing molecule.

Materials:

  • N-Mal-N-bis(PEG2-NHS ester)

  • Amine-containing protein (e.g., antibody)

  • Thiol-containing molecule (e.g., drug payload, peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening.

    • Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Step 1: Reaction with Amine-Containing Protein:

    • Dissolve the amine-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • Add a 10- to 50-fold molar excess of the N-Mal-N-bis(PEG2-NHS ester) stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove the unreacted crosslinker using a desalting column equilibrated with the Reaction Buffer.

  • Step 2: Reaction with Thiol-Containing Molecule:

    • Immediately add the thiol-containing molecule to the purified, maleimide-activated protein. The molar ratio will depend on the desired final product.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent such as free cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining maleimide groups.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Characterization of the Conjugate

The successful conjugation and the drug-to-antibody ratio (DAR) can be determined using techniques such as:

  • UV/Vis Spectroscopy: To confirm the presence of both the protein and the conjugated molecule.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and calculate the DAR.

  • Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.[9]

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the bioconjugation process using N-Mal-N-bis(PEG2-NHS ester).

G cluster_prep Preparation cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction cluster_analysis Analysis reagent N-Mal-N-bis(PEG2-NHS ester) dissolve Dissolve Crosslinker in DMSO/DMF reagent->dissolve protein Amine-containing Protein (e.g., Antibody) mix1 Mix Protein and Crosslinker Solution protein->mix1 payload Thiol-containing Molecule (e.g., Drug) mix2 Add Thiol-containing Molecule payload->mix2 dmso Anhydrous DMSO/DMF dmso->dissolve buffer Amine-free Buffer (pH 7.2-7.5) buffer->mix1 dissolve->mix1 incubate1 Incubate (RT or 4°C) mix1->incubate1 purify1 Purify (Desalting Column) incubate1->purify1 purify1->mix2 incubate2 Incubate (RT or 4°C) mix2->incubate2 quench Quench Reaction (Optional) incubate2->quench purify2 Purify Final Conjugate (SEC/Dialysis) quench->purify2 analysis Characterize Conjugate (MS, SEC, SDS-PAGE) purify2->analysis

Caption: Workflow for two-step bioconjugation.

G reagents N-Mal-N-bis(PEG2-NHS ester) Amine-Protein Thiol-Payload step1 Step 1: NHS Reaction React NHS esters with protein amines (pH 7.2-8.5) reagents:f0->step1 reagents:f1->step1 step2 Step 2: Maleimide Reaction React maleimide with payload thiols (pH 6.5-7.5) reagents:f2->step2 intermediate Maleimide-Activated Protein Unreacted crosslinker removed step1->intermediate intermediate->step2 final_product Final Conjugate Protein linked to two payloads via one crosslinker step2->final_product

Caption: Logical flow of the conjugation reaction.

Conclusion

N-Mal-N-bis(PEG2-NHS ester) is a powerful and versatile tool for creating complex biomolecular architectures. Its branched structure and dual-reactivity offer significant advantages in the fields of targeted drug delivery and protein degradation. While specific performance data for this linker is not widely published, the well-established chemistries of its reactive groups allow for the rational design of conjugation strategies. The protocols and workflows provided in this guide serve as a foundation for researchers to develop and optimize their specific bioconjugation applications.

References

A Technical Guide to the Theoretical Mass of N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional crosslinker essential in bioconjugation and drug delivery systems. The document outlines the calculation of its theoretical mass, presents key quantitative data, and offers standardized experimental protocols for its characterization.

Introduction to N-Mal-N-bis(PEG2-NHS ester)

N-Mal-N-bis(PEG2-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative that features a terminal maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters.[1] This unique architecture allows for a two-step conjugation strategy. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[1] Simultaneously, the NHS esters are highly reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, forming stable amide bonds.[1] The inclusion of two PEG2 units enhances solubility and provides a flexible spacer arm, which is crucial for maintaining the biological activity of the conjugated molecules. These characteristics make it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled biomolecules.

Determination of Theoretical Mass

The theoretical mass of a molecule can be expressed in two primary ways: the molecular weight (or average molecular mass) and the monoisotopic mass (or exact mass).

  • Molecular Weight (Average Molecular Mass): This is calculated using the weighted average of the atomic masses of the constituent elements, accounting for the natural abundance of their isotopes. The standard atomic weights are: Carbon (≈12.011 u)[2][3], Hydrogen (≈1.008 u)[4][5][6], Nitrogen (≈14.007 u)[7][8], and Oxygen (≈15.999 u)[9][10].

  • Monoisotopic Mass (Exact Mass): This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is particularly relevant in high-resolution mass spectrometry.

The molecular formula for N-Mal-N-bis(PEG2-NHS ester) is C₂₉H₃₈N₄O₁₅ .[1][11][12]

Calculation of Molecular Weight: (29 × 12.011 u) + (38 × 1.008 u) + (4 × 14.007 u) + (15 × 15.999 u) = 682.636 u

This calculated value aligns with the commonly cited molecular weight of approximately 682.6 g/mol .[11][12][13]

Quantitative Data Summary

The following table summarizes the key quantitative information for N-Mal-N-bis(PEG2-NHS ester).

ParameterValueReference
Molecular Formula C₂₉H₃₈N₄O₁₅[1][11]
Molecular Weight (Average) 682.6 g/mol [11]
Monoisotopic Mass (Exact Mass) 682.2334 u[1]
Elemental Analysis (%) C: 51.03; H: 5.61; N: 8.21; O: 35.16[1]
CAS Number 2182601-73-4[1][11]

Logical Workflow for Theoretical Mass Determination

The process of determining the theoretical mass of a chemical compound follows a logical sequence from structural identification to final calculation.

G Workflow for Theoretical Mass Calculation A Identify Chemical Structure of N-Mal-N-bis(PEG2-NHS ester) B Determine Molecular Formula (C₂₉H₃₈N₄O₁₅) A->B C Identify Constituent Elements (Carbon, Hydrogen, Nitrogen, Oxygen) B->C D Obtain Standard Atomic Weights (from Periodic Table) C->D F Obtain Isotopic Masses (Most abundant isotopes) C->F E Calculate Molecular Weight (Sum of weighted average atomic masses) D->E G Calculate Monoisotopic Mass (Sum of most abundant isotopic masses) F->G

Caption: Logical workflow for calculating the theoretical mass.

Experimental Protocols for Characterization

The precise mass and structure of N-Mal-N-bis(PEG2-NHS ester) and its conjugates are critical for ensuring the quality and efficacy of the final biopharmaceutical product. High-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this characterization.

Objective: To confirm the molecular weight and purity of N-Mal-N-bis(PEG2-NHS ester) and to characterize its conjugates.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Dissolve N-Mal-N-bis(PEG2-NHS ester) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).

    • For analysis of a bioconjugate, the sample should be buffer-exchanged into a volatile buffer like ammonium (B1175870) acetate (B1210297) to ensure compatibility with mass spectrometry.[14]

  • Chromatographic Separation (LC):

    • Column: A reversed-phase C8 or C18 column is typically used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a common starting point.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) is preferred for its soft ionization, which keeps the molecule intact.[15]

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

    • Acquisition Mode: Full scan mode in positive ion polarity.

    • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the compound. The measured mass should be within 5 ppm of the calculated monoisotopic mass. For PEGylated proteins, the spectrum will be more complex, showing a distribution of masses corresponding to the different numbers of PEG units attached.[16] Deconvolution software is used to determine the zero-charge mass spectrum.[14]

Objective: To confirm the chemical structure of N-Mal-N-bis(PEG2-NHS ester) and assess its purity.

Methodology: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR pulse sequence.

    • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected.

  • Spectral Interpretation:

    • The resulting ¹H NMR spectrum should be compared against a reference spectrum or predicted chemical shifts.

    • Key expected signals include:

      • Singlet corresponding to the two protons of the maleimide double bond (~6.7 ppm).

      • Multiplets for the ethylene (B1197577) glycol (PEG) repeating units (~3.6 ppm).[17]

      • Singlet for the four protons of the NHS ester ring (~2.8 ppm).

    • The integration of these peaks can be used to confirm the ratio of the different functional groups and thus the purity of the compound. It is important to correctly assign the peaks, as ¹³C satellite peaks from the large PEG backbone can sometimes be mistaken for terminal group signals, leading to incorrect purity assessments.[18][19]

References

Navigating Bioconjugation: A Technical Guide to N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the precise and efficient linking of molecules is paramount. N-Mal-N-bis(PEG2-NHS ester) has emerged as a critical tool for researchers, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of this heterobifunctional linker, including supplier information, detailed experimental protocols, and a visual representation of its application in a typical experimental workflow.

Core Properties and Supplier Information

N-Mal-N-bis(PEG2-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a maleimide (B117702) group at one terminus and two N-hydroxysuccinimide (NHS) ester groups at the other. This unique architecture allows for the sequential and specific conjugation of two different types of molecules. The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. Simultaneously, the NHS esters readily react with primary amines, such as those on lysine (B10760008) residues of antibodies or other proteins. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

For researchers sourcing this critical reagent, the following table summarizes key information from various suppliers.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS Number
AxisPharm -≥95%-2182601-73-4
Aladdin Scientific N596416-50mg≥98%682.6-
BroadPharm ---2182601-73-4
Precise PEG AG-7321> 90%682.62182601-73-4
MedKoo Biosciences 572920-682.642182601-73-4
Creative Biolabs ADC-L-703---
Ambeed --682.632182601-73-4
MedchemExpress ----

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate

This protocol outlines a general two-step procedure for the synthesis of an antibody-drug conjugate (ADC) using N-Mal-N-bis(PEG2-NHS ester). This process involves the initial reaction of the linker with the antibody, followed by the conjugation of a thiol-containing cytotoxic drug.

Materials:

  • Antibody (containing primary amines) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

  • Thiol-containing drug

  • N-Mal-N-bis(PEG2-NHS ester)

  • Anhydrous, amine-free solvent (e.g., dimethyl sulfoxide, DMSO, or dimethylformamide, DMF)

  • Reaction buffers (e.g., PBS at various pH values)

  • Reducing agent (e.g., dithiothreitol, DTT, or tris(2-carboxyethyl)phosphine, TCEP), if the antibody's cysteines are in disulfide bonds

  • Desalting columns or dialysis equipment for purification

  • Quenching reagent (e.g., Tris buffer or cysteine)

Procedure:

Step 1: Antibody-Linker Conjugation (Amine-NHS Ester Reaction)

  • Antibody Preparation: Prepare the antibody in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (like Tris), exchange it with PBS.

  • Linker Preparation: Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[1]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, or for 2 hours at 4°C, with gentle mixing. The optimal pH for the NHS ester-amine reaction is between 7 and 9.[1]

  • Purification: Remove the excess, unreacted linker using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5) for the subsequent maleimide reaction.

Step 2: Drug-Linker Conjugation (Thiol-Maleimide Reaction)

  • Drug Preparation: Prepare the thiol-containing drug in a suitable reaction buffer. If the drug is not readily soluble, a small amount of an organic co-solvent can be used.

  • Antibody Reduction (if necessary): If conjugating to cysteine residues that are part of a disulfide bond, the antibody must first be reduced. This can be achieved by incubating the antibody with a reducing agent like DTT or TCEP. Following reduction, the reducing agent must be removed, typically by a desalting column.

  • Reaction: Mix the maleimide-activated antibody (from Step 1) with the thiol-containing drug. The reaction should be carried out at a pH between 6.5 and 7.5 for optimal maleimide-thiol specificity.[1]

  • Incubation: Incubate the mixture for 1-2 hours at room temperature.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine or by adding a quenching buffer like Tris.

  • Final Purification: Purify the final antibody-drug conjugate to remove any unreacted drug, linker, and other byproducts. This is commonly achieved using size-exclusion chromatography (SEC) or other chromatographic methods.[2]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of an antibody-drug conjugate using N-Mal-N-bis(PEG2-NHS ester).

ADC_Synthesis_Workflow cluster_reactants Reactants cluster_step1 Step 1: Amine-NHS Ester Reaction cluster_step2 Step 2: Thiol-Maleimide Reaction Antibody Antibody (with -NH2) Reaction1 Incubation (pH 7.0-9.0) Antibody->Reaction1 Linker N-Mal-N-bis(PEG2-NHS ester) Linker->Reaction1 Drug Thiol-containing Drug (-SH) Reaction2 Incubation (pH 6.5-7.5) Drug->Reaction2 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Activated_Ab Maleimide-Activated Antibody Purification1->Activated_Ab Activated_Ab->Reaction2 Purification2 Final Purification (SEC) Reaction2->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

This guide provides a foundational understanding of N-Mal-N-bis(PEG2-NHS ester) and its application in bioconjugation. Researchers should always optimize reaction conditions for their specific antibody, drug, and desired drug-to-antibody ratio (DAR).

References

A Technical Guide to the Fundamental Properties of PEGylated Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of Poly(ethylene glycol) (PEG) crosslinkers, essential tools in modern bioconjugation, drug delivery, and materials science. We will delve into their core chemical, physical, and biological properties, supported by quantitative data, detailed experimental protocols, and process visualizations to facilitate a comprehensive understanding for researchers and developers.

Introduction to PEGylated Crosslinkers

Poly(ethylene glycol) (PEG) is a biocompatible, non-toxic, and highly water-soluble polymer approved by the FDA for various biomedical applications.[1][2] PEGylated crosslinkers are molecules that incorporate a PEG chain as a flexible spacer arm and possess reactive functional groups at their ends.[1][3] These reactive groups allow for the covalent bonding of two or more molecules, at least one of which is often a biomolecule like a protein, peptide, or nucleic acid.[1][4]

The process of attaching PEG chains, known as PEGylation, confers several significant advantages to the conjugated molecule.[1][5] The PEG spacer provides hydrophilicity and flexibility, while the choice of reactive end groups dictates the specific conjugation chemistry.[1][3] This versatility has made PEG crosslinkers a cornerstone technology for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, enabling the development of advanced drug delivery systems, hydrogels for tissue engineering, and sensitive diagnostic assays.[1][4][6]

Fundamental Properties of PEGylated Crosslinkers

The utility of PEGylated crosslinkers stems from a unique combination of chemical, physical, and biological properties.

Chemical Properties
  • Reactive End Groups : PEG crosslinkers are functionalized with a wide array of reactive groups to target specific functional groups on biomolecules. Common examples include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine (B10760008) residues) and maleimides for reacting with sulfhydryl groups (e.g., cysteine residues).[7][8]

  • Functionality : They can be classified by the reactivity of their end groups:

    • Homobifunctional : Possess identical reactive groups at both ends, used for linking identical molecules or for polymerization.[7] Examples include BS(PEG)n (amine-reactive) and BM(PEG)n (sulfhydryl-reactive).[7]

    • Heterobifunctional : Feature two different reactive groups, allowing for the specific, sequential conjugation of two different molecules.[7][9] SM(PEG)n reagents, which contain an NHS ester and a maleimide (B117702) group, are common examples used in antibody-drug conjugate (ADC) development.[7][8]

  • Cleavability : Crosslinkers can be designed to be stable or to break under specific physiological conditions:

    • Non-Cleavable Linkers : Form robust, permanent bonds, ensuring the conjugate remains intact.[4][10] These are used when long-term stability is required, such as in PEGylating therapeutic proteins to extend their half-life.[4]

    • Cleavable Linkers : Contain linkages (e.g., hydrazone, disulfide) that are designed to break in response to specific triggers like low pH or the presence of reducing agents.[4][11] This is crucial for applications like ADCs, where the cytotoxic payload must be released inside the target cancer cell.[6][12]

Physical Properties
  • Solubility : The repeating ethylene (B1197577) oxide units of the PEG chain form hydrogen bonds with water, making PEG highly soluble in aqueous environments and many organic solvents.[1][3] This property is invaluable for increasing the solubility of hydrophobic drugs or proteins.[1][11][12]

  • Molecular Weight and Dispersity : PEG crosslinkers are available in two main forms:

    • Polydisperse : A mixture of PEG chains with a range of molecular weights, described by an average molecular weight.[12]

    • Monodisperse (or discrete PEG, dPEG®) : Composed of a single, defined PEG chain length and, therefore, a precise molecular weight.[13][14] Monodisperse linkers provide greater homogeneity and precision in the final conjugate, which is critical for therapeutic applications.[13]

  • Hydrodynamic Size : In solution, the hydrophilic PEG chain attracts and coordinates two to three water molecules per ethylene glycol unit.[15] This creates a large hydration shell, significantly increasing the molecule's effective size (hydrodynamic radius).[1][15] This increased size is a primary reason for the extended circulation half-life of PEGylated therapeutics, as it reduces renal clearance.[1][3]

  • Flexibility : The C-O bonds within the PEG backbone can rotate freely, giving the chain significant flexibility.[3] This conformational freedom helps to minimize steric hindrance between conjugated molecules and can preserve the biological activity of proteins after conjugation.[7][16]

Biological Properties
  • Biocompatibility and Low Toxicity : PEG is well-tolerated in the body, exhibiting minimal toxicity, and is considered biologically inert.[1][3][17]

  • Low Immunogenicity : The flexible PEG chain forms a protective hydrophilic "shield" around the conjugated biomolecule.[1] This shield masks the molecule's surface epitopes, reducing recognition by the immune system and thus lowering its immunogenicity and antigenicity.[1][18] This is often referred to as the "stealth" property.[3]

  • Improved Pharmacokinetics : By increasing the hydrodynamic size, PEGylation reduces the rate of kidney filtration, prolonging the circulation time of therapeutic agents.[1][15] The protective shield also enhances stability by protecting the biomolecule from proteolytic degradation.[1] These effects lead to improved drug efficacy, reduced dosing frequency, and potentially lower toxicity.[1]

Quantitative Data on PEGylated Crosslinkers

The physical properties of networks formed by PEGylated crosslinkers, such as hydrogels, are highly tunable by altering parameters like PEG molecular weight (MW), concentration, and architecture (e.g., number of arms).

Table 1: Effect of PEGDA Concentration on Hydrogel Mechanical Properties
PEGDA ConcentrationYoung's ModulusEquilibrium Water Content (EWC)Storage Modulus (G')Loss Modulus (G'')
IncreasingIncreases significantlyDecreases significantlyIncreasesDecreases
Data derived from studies on Polyacrylamide (PAAm) hydrogels crosslinked with poly(ethylene glycol) diacrylate (PEGDA). The properties are influenced by the resulting crosslinking density.[19]
Table 2: Effect of PEG Architecture on Hydrogel Properties
PEG ArchitectureCrosslinking SpeedDegree of ModificationEffect on Mechanical Properties
4-arm PEGSlowerMore affected by modificationMore sensitive to changes
8-arm PEGFasterAllows greater degree of modificationLess affected by modification
Comparison of 4-arm and 8-arm PEG hydrogels formed via Michael-type addition, where the total concentration of reactive vinyl sulfone groups was kept identical.[20][21]
Table 3: Compressive Modulus of Blended PEGDA Hydrogels
Total Polymer Conc.PEGDA 3400 / 400 (wt% ratio)Average Compressive Modulus (MPa)
20 wt%0 / 1000.26
20 wt%40 / 600.42 ± 0.02
40 wt%0 / 1001.02
40 wt%40 / 601.71 ± 0.13
Data shows that both total polymer concentration and the ratio of low to high molecular weight PEGDA can be tuned to control mechanical strength.[22]

Visualizing PEGylated Crosslinker Workflows and Concepts

Diagrams created with Graphviz help to visualize complex processes and relationships relevant to PEGylated crosslinkers.

G Workflow for Two-Step Heterobifunctional Crosslinking cluster_step1 Step 1: Reaction with Amine-Containing Molecule cluster_purify Purification cluster_step2 Step 2: Reaction with Sulfhydryl-Containing Molecule mol1 Protein-NH2 (e.g., Antibody) reac1 + mol1->reac1 crosslinker SM(PEG)n Crosslinker (NHS Ester + Maleimide) crosslinker->reac1 intermediate Protein-Maleimide Intermediate reac1->intermediate pH 7-9 (Amide Bond Formation) purify Remove Excess Crosslinker (e.g., Desalting Column) intermediate->purify intermediate2 Protein-Maleimide Intermediate purify->intermediate2 mol2 Payload-SH (e.g., Drug, Peptide) reac2 + mol2->reac2 final_conjugate Final Conjugate (Protein-S-Payload) reac2->final_conjugate pH 6.5-7.5 (Thioether Bond) intermediate2->reac2

A typical workflow for conjugating two different molecules using a heterobifunctional SM(PEG)n crosslinker.[8]

G Impact of PEG Properties on Biological Outcomes cluster_properties Core PEG Properties cluster_physio Physicochemical Effects cluster_outcomes Biological Outcomes prop1 Molecular Weight effect1 Increased Hydrodynamic Size prop1->effect1 effect2 Masking of Surface Epitopes ('Stealth' Effect) prop1->effect2 prop2 Architecture (Linear vs. Branched) prop2->effect1 prop2->effect2 prop3 Hydrophilicity effect3 Increased Solubility prop3->effect3 outcome1 Reduced Renal Clearance effect1->outcome1 outcome2 Reduced Immunogenicity effect2->outcome2 outcome3 Enhanced Stability effect2->outcome3 outcome4 Prolonged Circulation Half-Life outcome1->outcome4 outcome3->outcome4

Logical relationship between fundamental PEG properties and their resulting biological effects.[1][3][15]

ADC_Pathway Mechanism of Action for a PEGylated ADC cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_cell Tumor Cell adc_circ PEGylated ADC circulates with extended half-life binding Antibody binds to target antigen on tumor cell adc_circ->binding EPR Effect & Active Targeting internalization ADC-antigen complex is internalized binding->internalization lysosome Trafficking to lysosome internalization->lysosome release Cleavable linker is broken, releasing cytotoxic drug lysosome->release Low pH or Enzymes apoptosis Drug induces apoptosis release->apoptosis

Signaling pathway showing the journey of a PEGylated ADC from injection to cell killing.[6]

Experimental Protocols

Detailed and reproducible protocols are critical for the successful application of PEGylated crosslinkers.

Protocol 1: Two-Step Antibody Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a sulfhydryl-containing payload (e.g., a cytotoxic drug or peptide) to the lysine residues of an antibody using a heterobifunctional SM(PEG)n crosslinker.[1][8]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • SM(PEG)n crosslinker (e.g., SM(PEG)12).

  • Sulfhydryl-containing payload (-SH).

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Reducing agent (if payload has disulfide bonds): TCEP solution.

Procedure:

Step A: Activation of Antibody with SM(PEG)n

  • Prepare the antibody solution at a concentration of 0.1 mM in Conjugation Buffer.

  • Dissolve the SM(PEG)n crosslinker in a dry, water-miscible organic solvent (like DMSO) to make a 250 mM stock solution.

  • Add the crosslinker stock solution to the antibody solution to achieve a final concentration of 1 mM (a 10-fold molar excess).

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C. This allows the NHS ester to react with primary amines on the antibody.

  • Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. Follow the column manufacturer's instructions to collect the protein-containing fractions. The resulting product is the maleimide-activated antibody.

Step B: Conjugation of Sulfhydryl-Payload to Activated Antibody

  • If the sulfhydryl-containing payload has disulfide bonds, reduce them first using a reducing agent like TCEP. Remove the excess TCEP with a desalting column.

  • Immediately add the sulfhydryl-containing payload to the purified maleimide-activated antibody solution. A 5- to 20-fold molar excess of the payload over the antibody is recommended.

  • Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C. This allows the maleimide groups on the antibody to react with the sulfhydryl groups on the payload, forming a stable thioether bond.

  • The final conjugate can be purified from excess payload and other reaction byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable method.

Protocol 2: Characterization of PEGylated Conjugates

Characterization is essential to confirm successful conjugation, determine purity, and understand the structure-activity relationship.[1]

1. Determination of Purity and Molecular Weight via SEC-MALS

  • Principle : Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. Multi-Angle Light Scattering (MALS) is a detector that can determine the absolute molar mass of the molecules eluting from the SEC column, independent of their shape.

  • Methodology :

    • Equilibrate an SEC column suitable for the expected molecular weight range of the conjugate with an appropriate mobile phase (e.g., PBS).

    • Inject the purified conjugate onto the column.

    • Monitor the elution profile using UV absorbance, a MALS detector, and a refractive index (RI) detector.

    • The SEC profile will show peaks corresponding to the conjugate, any unconjugated protein, and potential aggregates.

    • The MALS detector will provide the molecular weight of the main conjugate peak, confirming the attachment of the PEG crosslinker and payload.

2. Assessment of Conjugation Heterogeneity via HPLC

  • Principle : High-Performance Liquid Chromatography (HPLC), particularly Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP-HPLC), can separate species with different numbers of conjugated payloads (drug-to-antibody ratio, DAR).

  • Methodology :

    • Select an appropriate HPLC column and mobile phase gradient. For ADCs, HIC is often used under non-denaturing conditions.

    • Inject the purified conjugate.

    • The resulting chromatogram will show a series of peaks. Each peak corresponds to a population of antibodies with a specific number of attached payloads (e.g., DAR=0, DAR=2, DAR=4).

    • The relative area of each peak can be used to calculate the average DAR and assess the distribution and homogeneity of the product.[2]

3. Confirmation of Conjugation Site and Degree of PEGylation via Mass Spectrometry (MS)

  • Principle : Mass spectrometry measures the mass-to-charge ratio of ions and can be used to determine the precise mass of the conjugate, thereby confirming the number of attached PEG-payload moieties.[2]

  • Methodology :

    • Analyze the intact conjugate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The resulting mass spectrum will show a distribution of masses corresponding to the different DAR species.

    • For more detailed analysis (peptide mapping), digest the conjugate with a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by LC-MS/MS.

    • Identify the peptide fragments that have been modified with the PEGylated crosslinker. This confirms the specific sites of conjugation (e.g., which lysine residues were targeted).[2]

References

Methodological & Application

Application Notes and Protocols for N-Mal-N-bis(PEG2-NHS ester) Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable linkage of potent payloads to monoclonal antibodies (mAbs). The N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinker that offers a versatile platform for creating complex bioconjugates. This linker possesses a maleimide (B117702) group for reaction with sulfhydryl moieties and two N-hydroxysuccinimide (NHS) ester groups for reaction with primary amines. The inclusion of two polyethylene (B3416737) glycol (PEG) spacers enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1]

This document provides detailed protocols for the conjugation of N-Mal-N-bis(PEG2-NHS ester) to antibodies, enabling the attachment of two separate amine-containing molecules and one thiol-containing molecule. This unique capability allows for the development of novel ADCs with dual payloads or the attachment of a payload and a modifying agent, such as a fluorescent probe or an imaging agent.

Principle of Conjugation

The conjugation strategy using N-Mal-N-bis(PEG2-NHS ester) is a sequential process that leverages the distinct reactivity of its functional groups. The NHS esters react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on an antibody) at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.[2][3] The maleimide group specifically reacts with sulfhydryl groups (e.g., from a reduced cysteine residue on a payload or a thiol-containing linker) at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[4] By controlling the reaction conditions, it is possible to direct the conjugation in a stepwise manner.

A typical two-step sequential bioconjugation process involves first reacting the NHS esters with the amine-containing biomolecule(s), followed by purification to remove excess linker. The maleimide group on the modified biomolecule is then reacted with a thiol-containing molecule.

Data Summary

The following tables summarize key quantitative parameters relevant to the conjugation and characterization of antibody conjugates prepared using N-Mal-N-bis(PEG2-NHS ester).

ParameterTypical RangeMethod of DeterminationReference
Molar Excess of Linker to Antibody (NHS Ester Reaction) 5 - 20 foldSpectrophotometry, HPLC[]
Molar Excess of Thiol-Payload to Antibody (Maleimide Reaction) 1.5 - 5 foldSpectrophotometry, HPLC[]
Drug-to-Antibody Ratio (DAR) 2 - 8HIC, RP-HPLC, Mass Spectrometry[6][7]
Purity of Conjugate > 95%SEC, SDS-PAGE[8]
Recovery after Purification > 85%UV-Vis Spectroscopy (A280)[8]

Table 1: Key Quantitative Parameters for Antibody Conjugation.

ParameterRecommended Conditions
NHS Ester Reaction pH 7.2 - 8.5
Maleimide Reaction pH 6.5 - 7.5
Reaction Temperature 4°C to Room Temperature
NHS Ester Reaction Time 30 minutes - 2 hours
Maleimide Reaction Time 1 - 2 hours
Quenching Agent (NHS Ester) Tris or Glycine buffer
Quenching Agent (Maleimide) Cysteine or 2-Mercaptoethanol

Table 2: Recommended Reaction Conditions.

Experimental Protocols

Protocol 1: Preparation of Antibody for Conjugation

Objective: To prepare the antibody by removing any interfering substances and exchanging it into a suitable reaction buffer.

Materials:

  • Antibody solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amine-free and sulfhydryl-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Spin desalting columns or tangential flow filtration (TFF) system

  • UV-Vis spectrophotometer

Procedure:

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.[9]

    • For small scale (<1 mL): Use a spin desalting column equilibrated with the reaction buffer.

    • For larger scale (>1 mL): Use a TFF system for buffer exchange against the reaction buffer.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[]

  • Quantification: Measure the absorbance at 280 nm (A280) to determine the precise concentration of the antibody.[9]

Protocol 2: Two-Step Sequential Conjugation of Two Different Amine-Containing Payloads and One Thiol-Containing Payload to an Antibody

Objective: To conjugate two different amine-containing payloads and one thiol-containing payload to an antibody using the N-Mal-N-bis(PEG2-NHS ester) linker.

Materials:

  • Prepared antibody from Protocol 1

  • N-Mal-N-bis(PEG2-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine-containing Payload 1

  • Amine-containing Payload 2

  • Thiol-containing Payload 3

  • Reaction Buffer A (amine-reactive step): 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5

  • Reaction Buffer B (thiol-reactive step): 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.2

  • Quenching Buffer A: 1 M Tris-HCl, pH 8.0

  • Quenching Buffer B: 10 mM Cysteine in Reaction Buffer B

  • Spin desalting columns or TFF system

Procedure:

Step 1: Activation of Antibody with N-Mal-N-bis(PEG2-NHS ester)

  • Prepare a 10 mM stock solution of N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO immediately before use.[]

  • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution in Reaction Buffer A. The optimal ratio should be determined empirically.[]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[4]

  • Remove the excess, unreacted linker by passing the reaction mixture through a spin desalting column or by TFF, exchanging into Reaction Buffer A.

Step 2: Conjugation of Amine-Containing Payload 1

  • Immediately add a 1.5- to 5-fold molar excess of Amine-containing Payload 1 to the activated antibody solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding Quenching Buffer A to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purify the antibody-linker-payload 1 conjugate using a spin desalting column or TFF, exchanging into Reaction Buffer A.

Step 3: Conjugation of Amine-Containing Payload 2

  • Repeat Step 2 using Amine-containing Payload 2 with the purified conjugate from the previous step.

  • After this step, purify the antibody-linker-payload 1-payload 2 conjugate and exchange the buffer to Reaction Buffer B using a spin desalting column or TFF.

Step 4: Conjugation of Thiol-Containing Payload 3

  • If the Thiol-containing Payload 3 has a disulfide bond, it must be reduced first. Incubate the payload with a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column.

  • Immediately add a 1.5- to 5-fold molar excess of the reduced Thiol-containing Payload 3 to the purified antibody conjugate from Step 3.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding Quenching Buffer B and incubate for 15 minutes to cap any unreacted maleimide groups.

Protocol 3: Purification of the Final Antibody Conjugate

Objective: To remove unconjugated payloads, linker, and any aggregates to obtain a pure antibody conjugate.

Materials:

  • Crude antibody conjugate from Protocol 2

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Size Exclusion Chromatography (SEC) system or Tangential Flow Filtration (TFF) system[8][10]

Procedure:

  • Purification Method Selection:

    • SEC: Ideal for high-resolution separation of monomers from aggregates and unconjugated small molecules.[11]

    • TFF: A scalable method for buffer exchange and removal of small molecules, suitable for larger quantities.[12]

  • SEC Protocol:

    • Equilibrate the SEC column with Purification Buffer.

    • Load the crude conjugate onto the column.

    • Collect fractions corresponding to the monomeric antibody conjugate peak.

    • Pool the relevant fractions.

  • TFF Protocol:

    • Set up the TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa).

    • Perform diafiltration against the Purification Buffer for at least 5-7 diavolumes to remove unconjugated species.

    • Concentrate the purified conjugate to the desired concentration.

Protocol 4: Characterization of the Antibody Conjugate

Objective: To determine the Drug-to-Antibody Ratio (DAR), purity, and integrity of the final conjugate.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): Separates species based on the number of conjugated hydrophobic payloads, allowing for the calculation of the average DAR.[6]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine DAR after reduction of the antibody into its light and heavy chains.[6]

    • Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for direct determination of the DAR.[13][14][15]

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): The primary method to quantify the percentage of monomer, aggregate, and fragment in the final product.[1]

    • SDS-PAGE: Can be used to visualize the purity of the conjugate and confirm the covalent attachment of the payload.

Visualization of Experimental Workflow

Antibody_Conjugation_Workflow cluster_prep Antibody Preparation cluster_conjugation Sequential Conjugation cluster_purification Final Purification & Characterization Ab_Initial Initial Antibody (in storage buffer) Buffer_Exchange Buffer Exchange (Desalting/TFF) Ab_Initial->Buffer_Exchange Ab_Ready Conjugation-Ready Antibody (in Reaction Buffer A) Buffer_Exchange->Ab_Ready Activation Step 1: Antibody Activation (+ N-Mal-N-bis(PEG2-NHS ester)) Ab_Ready->Activation Purification1 Purification 1 (Desalting/TFF) Activation->Purification1 Conjugation1 Step 2: Conjugation (+ Amine-Payload 1) Purification1->Conjugation1 Purification2 Purification 2 (Desalting/TFF) Conjugation1->Purification2 Conjugation2 Step 3: Conjugation (+ Amine-Payload 2) Purification2->Conjugation2 Purification3 Purification 3 (Desalting/TFF, Buffer B) Conjugation2->Purification3 Conjugation3 Step 4: Conjugation (+ Thiol-Payload 3) Purification3->Conjugation3 Quench Quenching Conjugation3->Quench Final_Purification Final Purification (SEC/TFF) Quench->Final_Purification Characterization Characterization (DAR, Purity) Final_Purification->Characterization Final_Product Purified Antibody Conjugate Characterization->Final_Product

Caption: Workflow for the sequential conjugation of two amine-payloads and one thiol-payload.

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates a hypothetical mechanism of action for an ADC developed using this linker, where one payload targets a signaling pathway and the other induces apoptosis.

ADC_Mechanism_of_Action cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Endocytosis Endocytosis Receptor->Endocytosis ADC Antibody-Drug Conjugate ADC->Receptor Binding Lysosome Lysosome Endocytosis->Lysosome Internalization Payload1 Payload 1 (e.g., Kinase Inhibitor) Lysosome->Payload1 Payload Release Payload2 Payload 2 (e.g., DNA Damaging Agent) Lysosome->Payload2 Signaling_Pathway Oncogenic Signaling Pathway Payload1->Signaling_Pathway Inhibition DNA Cellular DNA Payload2->DNA Damage Apoptosis Apoptosis Signaling_Pathway->Apoptosis Induction DNA->Apoptosis Induction

Caption: Hypothetical mechanism of action for a dual-payload ADC.

References

Application Notes and Protocols for Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions and protocols for the successful conjugation of maleimide-functionalized molecules with thiol-containing biomolecules. This "click chemistry" reaction is a cornerstone of bioconjugation, valued for its high selectivity, efficiency, and mild reaction conditions.[1][2] It is widely employed for labeling proteins, peptides, and oligonucleotides, and is a critical technology in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[2][3][]

Chemical Principle

The maleimide-thiol conjugation is a Michael addition reaction where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide (B117702).[1][2] This results in the formation of a stable thioether bond.[1][] The reaction is highly chemoselective for thiols within a specific pH range, proceeding rapidly under physiological conditions without the need for a catalyst.[2][5]

Critical Reaction Parameters

The success of the maleimide-thiol conjugation is highly dependent on the careful control of several key parameters that influence the reaction rate, specificity, and the stability of the final conjugate.

pH

The pH of the reaction buffer is the most critical parameter.[6] The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][5][6] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5][6]

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsPotential Side Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedReaction with amines, Maleimide hydrolysis[5][6]
Temperature and Reaction Time

The rate of the maleimide-thiol reaction is temperature-dependent.[6][7] Reactions are typically carried out at room temperature (20-25°C) or at 4°C.[6] The choice of temperature is often a balance between reaction kinetics and the stability of the biomolecules involved.

Table 2: Typical Reaction Conditions for Maleimide-Thiol Conjugation

TemperatureTypical Reaction TimeNotes
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.[6][8]
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics.[6][8]
37°C~30 minutesCan be used, but may not be suitable for all biomolecules.[7]
Buffers and Solvents

Commonly used buffers for maleimide-thiol conjugation include phosphate-buffered saline (PBS), Tris, and HEPES at a pH between 7.0 and 7.5.[8][9] It is crucial that the buffers are free of extraneous thiols.[5] Buffers should be degassed to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[9][10]

For maleimide reagents with poor aqueous solubility, a water-miscible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is recommended.[9][10] The final concentration of the organic solvent should generally be kept below 10% to avoid denaturation of proteins.[11]

Molar Ratio of Reactants

To drive the reaction to completion, a molar excess of the maleimide-containing reagent is typically used. A common starting point is a 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing biomolecule.[6][8] However, the optimal ratio may vary and should be determined empirically for each specific conjugation.[12]

Potential Side Reactions and Mitigation Strategies

While the maleimide-thiol reaction is highly efficient, several side reactions can occur. Understanding and mitigating these is crucial for obtaining a homogenous and stable conjugate.

Table 3: Common Side Reactions and Troubleshooting

Side ReactionCauseMitigation Strategy
Hydrolysis of Maleimide The maleimide ring can be opened by hydrolysis, especially at higher pH, rendering it unreactive.[5][13]Prepare aqueous solutions of maleimide reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[5][14]
Reaction with Amines At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[5][14]Maintain the reaction pH between 6.5 and 7.5.[14]
Retro-Michael Reaction (Thiol Exchange) The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione (B108866) in vivo, leading to payload migration.[5][15][16]After conjugation, the thiosuccinimide ring can be hydrolyzed by adjusting the pH to 8.5-9.0 to form a stable succinamic acid thioether.[5][14]
Thiazine (B8601807) Rearrangement When conjugating to a peptide with an N-terminal cysteine, the conjugate can rearrange to a stable six-membered thiazine ring.[1][17]For N-terminal cysteine conjugations, consider acetylating the N-terminus or performing the reaction at a lower pH (~5) and maintaining acidic conditions for storage and purification.[17] Alternatively, an extended incubation at pH 7.4 can be used to drive the formation of the more stable thiazine product.[14]
Oxidation of Thiols Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[9][10]Degas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon).[9][18] If necessary, pre-reduce the protein with a disulfide-free reducing agent like TCEP.[9][14]

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the target cysteine residues are involved in disulfide bonds.

Materials:

  • Thiol-containing protein

  • Degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[3]

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[3][10]

  • Prepare a fresh stock solution of TCEP in the same degassed buffer.

  • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[14]

  • Flush the reaction vial with an inert gas, seal, and incubate for 20-60 minutes at room temperature.[3]

  • If necessary, remove excess TCEP using a desalting column.[14]

Protocol 2: Maleimide-Thiol Conjugation

Materials:

  • Reduced, thiol-containing protein solution (from Protocol 1 or naturally containing free thiols)

  • Maleimide-activated reagent

  • Anhydrous DMSO or DMF

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[18]

  • Add a 10- to 20-fold molar excess of the maleimide stock solution dropwise to the stirring protein solution.[3][8]

  • Flush the reaction vial with an inert gas, seal, and mix thoroughly.[3]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3][8] If using a fluorescent maleimide, protect the reaction from light.[3]

Protocol 3: Purification of the Conjugate

Purification is necessary to remove unreacted maleimide reagent and any byproducts.

Materials:

  • Conjugation reaction mixture

  • Purification system (e.g., size-exclusion chromatography/gel filtration column, dialysis equipment, or HPLC system)[3][19]

  • Appropriate buffer for purification

Procedure:

  • Choose a purification method based on the properties of the protein and the conjugate.

  • For gel filtration, equilibrate the column with a suitable buffer and apply the reaction mixture. Collect fractions and monitor for the protein conjugate.[8]

  • For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a large volume of buffer, with several buffer changes.[9]

  • For HPLC, use a suitable column (e.g., reverse-phase or size-exclusion) and an appropriate gradient to separate the conjugate from unreacted materials.[6]

Protocol 4: Characterization of the Conjugate

It is important to characterize the final conjugate to confirm successful labeling and determine the degree of labeling.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and the conjugated molecule (if it has a distinct absorbance), allowing for the calculation of the degree of labeling.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of attached molecules.[6]

  • HPLC Analysis: Can be used to assess the purity of the conjugate and separate different species (e.g., unconjugated protein, and protein with one, two, or more labels).[6]

Visualizing Key Concepts and Workflows

To further clarify the principles and workflows discussed, the following diagrams have been generated.

Caption: Mechanism of maleimide-thiol ligation.

G General Experimental Workflow for Maleimide-Thiol Conjugation A 1. Prepare Thiolated Biomolecule (e.g., Protein in degassed buffer, pH 7.0-7.5) B 2. Optional: Reduce Disulfide Bonds (Add TCEP, incubate 20-60 min) A->B D 4. Conjugation Reaction (Add maleimide to protein, incubate 2h at RT or overnight at 4°C) B->D C 3. Prepare Maleimide Reagent (Dissolve in DMSO or DMF) C->D E 5. Purify Conjugate (e.g., Gel filtration, Dialysis, HPLC) D->E F 6. Characterize Conjugate (e.g., UV-Vis, Mass Spectrometry, HPLC) E->F

Caption: A typical workflow for protein conjugation.[3][18]

G Conceptual Pathway of an ADC Utilizing a Maleimide-Thiol Linker cluster_construction ADC Construction cluster_action Mechanism of Action Antibody Monoclonal Antibody (with engineered Cysteine) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Thiol-Maleimide Conjugation Linker Maleimide- functionalized Linker-Drug Linker->ADC Targeting ADC binds to Tumor Antigen ADC->Targeting Internalization Internalization into Cancer Cell Targeting->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death Release->Apoptosis

Caption: Targeted cancer therapy using an ADC.[3]

References

Application Notes: Optimizing pH for NHS Ester Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, widely used for covalently linking molecules to proteins, peptides, and other biomolecules.[1][2][3] The reaction targets primary amines (–NH₂), such as those on the N-terminus of a polypeptide or the side chain of lysine (B10760008) residues, to form a stable and irreversible amide bond.[3][4] The success and efficiency of this conjugation are critically dependent on the reaction pH. This document provides a detailed guide on the role of pH and protocols for optimizing NHS ester coupling reactions for researchers, scientists, and drug development professionals.

The Chemistry: A Tale of Two Reactions

The pH of the reaction environment governs a crucial balance between two competing chemical processes: the desired amine acylation and the undesired hydrolysis of the NHS ester.

  • Amine Acylation (Desired Reaction): The reactive species is the unprotonated primary amine (R-NH₂), which acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. As the pH increases above the pKa of the amine, the concentration of the reactive, unprotonated form rises, accelerating the rate of amide bond formation.[2]

  • NHS Ester Hydrolysis (Competing Reaction): NHS esters are susceptible to hydrolysis, where water molecules attack the ester, cleaving it into an inactive carboxylate and releasing NHS. The rate of this hydrolysis reaction increases significantly with rising pH.[2][4][5]

Therefore, the optimal pH is a carefully chosen compromise that maximizes the availability of the nucleophilic amine while minimizing the rate of ester hydrolysis to ensure the highest possible conjugation yield.[1][2]

G cluster_0 cluster_1 NHS_Ester R-CO-NHS (NHS Ester) Conjugate Protein-NH-CO-R (Stable Amide Bond) NHS_Ester->Conjugate NHS NHS NHS_Ester->NHS + NHS NHS_Ester_hydro R-CO-NHS (NHS Ester) Amine Protein-NH₂ (Primary Amine) Amine->Conjugate Acylation (pH Dependent) Water H₂O Hydrolyzed R-COOH (Inactive Carboxylate) Water->Hydrolyzed Hydrolysis (pH Dependent) NHS_hydro NHS NHS_Ester_hydro->Hydrolyzed NHS_Ester_hydro->NHS_hydro + NHS G cluster_workflow Experimental Workflow A Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) C Add Molar Excess of NHS Ester to Protein A->C B Dissolve NHS Ester in DMSO/DMF (Prepare Fresh) B->C D Incubate (1-4h RT or O/N 4°C) C->D E Quench Reaction (e.g., 1M Tris-HCl) D->E F Purify Conjugate (Desalting Column / Dialysis) E->F G Characterize Conjugate F->G

References

Application Notes and Protocols for Sequential Conjugation with N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinking reagent that enables the sequential conjugation of molecules containing amine and thiol groups. This reagent features a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, and two N-hydroxysuccinimide (NHS) ester groups that react with primary amines.[1][2] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[3][4] This unique architecture allows for the controlled and stepwise assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized proteins.[5][6]

This document provides detailed protocols for performing sequential conjugation using N-Mal-N-bis(PEG2-NHS ester), including reaction optimization, purification, and characterization of the final conjugate.

Chemical Structure and Reactivity

The N-Mal-N-bis(PEG2-NHS ester) molecule consists of a central nitrogen atom linked to a maleimide group and two PEG2-NHS ester arms.[1]

  • Maleimide Group: Reacts specifically with thiol groups (e.g., from cysteine residues in proteins or thiol-modified oligonucleotides) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[7] Above pH 7.5, the maleimide group can undergo hydrolysis and also react with primary amines.[8][9]

  • NHS Ester Groups: React with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins or amine-modified small molecules) to form stable amide bonds. This reaction is optimal at a pH of 8.3-8.5.[10] NHS esters are susceptible to hydrolysis, especially at higher pH values.[9]

The sequential nature of the conjugation is achieved by controlling the pH of the reaction to favor one type of reaction over the other.

Experimental Protocols

A sequential conjugation strategy involves two main steps:

  • Reaction of the first biomolecule with one of the reactive groups on the crosslinker.

  • Purification to remove excess crosslinker and unreacted biomolecule.

  • Reaction of the second biomolecule with the remaining reactive group on the crosslinker-modified first biomolecule.

Two primary sequential strategies are possible: (A) Amine-first conjugation followed by thiol conjugation, and (B) Thiol-first conjugation followed by amine conjugation. The choice of strategy depends on the stability and reactivity of the biomolecules being conjugated.

Protocol A: Amine-First, Thiol-Second Sequential Conjugation

This protocol is suitable when the amine-containing molecule is more robust and can tolerate the conditions of the first reaction and subsequent purification.

Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with an Amine-Containing Molecule (Molecule A)

  • Reagent Preparation:

    • Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve the required amount of the crosslinker in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[8][10]

    • Prepare Molecule A (e.g., a protein) in an amine-free buffer with a pH of 8.3-8.5, such as 100 mM sodium carbonate buffer or 50 mM sodium borate (B1201080) buffer. Avoid buffers containing primary amines like Tris.[8] The protein concentration should typically be between 2-10 mg/mL.

  • Conjugation Reaction:

    • Add the N-Mal-N-bis(PEG2-NHS ester) stock solution to the Molecule A solution. A typical starting point is a 10-20 fold molar excess of the crosslinker to Molecule A. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Purification of Maleimide-Activated Molecule A:

    • Remove excess crosslinker and reaction byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][9] This step is crucial to prevent the unreacted crosslinker from reacting with the second molecule.

Step 2: Reaction of Maleimide-Activated Molecule A with a Thiol-Containing Molecule (Molecule B)

  • Reagent Preparation:

    • Prepare Molecule B (e.g., a thiol-containing peptide or a reduced antibody fragment) in a buffer with a pH of 6.5-7.5, such as phosphate-buffered saline (PBS) or HEPES buffer.[7][8] If necessary, reduce disulfide bonds in Molecule B using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[8]

    • Ensure the buffer is degassed to prevent re-oxidation of thiols.

  • Conjugation Reaction:

    • Add the purified maleimide-activated Molecule A to the Molecule B solution. A slight molar excess of the maleimide-activated Molecule A may be used to drive the reaction to completion.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching and Final Purification:

    • To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol.[8]

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to separate the desired conjugate from unreacted molecules and byproducts.

Protocol B: Thiol-First, Amine-Second Sequential Conjugation

This approach is preferred when the thiol-containing molecule is more sensitive or when it is desirable to first create the maleimide-biomolecule conjugate.

Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with a Thiol-Containing Molecule (Molecule B)

  • Reagent Preparation:

    • Prepare the N-Mal-N-bis(PEG2-NHS ester) stock solution as described in Protocol A.

    • Prepare Molecule B in a buffer with a pH of 6.5-7.5 (e.g., PBS or HEPES).[7] As in Protocol A, ensure any disulfide bonds are reduced and the buffer is degassed.[8]

  • Conjugation Reaction:

    • Add the crosslinker stock solution to the Molecule B solution. A 10-20 fold molar excess of the maleimide reagent is a good starting point.[7]

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification of NHS-Activated Molecule B:

    • Purify the NHS-activated Molecule B from excess crosslinker and unreacted Molecule B using size-exclusion chromatography or dialysis.

Step 2: Reaction of NHS-Activated Molecule B with an Amine-Containing Molecule (Molecule A)

  • Reagent Preparation:

    • Prepare Molecule A in an amine-free buffer with a pH of 8.3-8.5.

  • Conjugation Reaction:

    • Add the purified NHS-activated Molecule B to the Molecule A solution.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Final Purification:

    • Purify the final conjugate using appropriate chromatography techniques to remove any unreacted components.

Data Presentation: Reaction Parameters

ParameterMaleimide-Thiol ConjugationNHS Ester-Amine Conjugation
pH Range 6.5 - 7.5[7]8.3 - 8.5[10]
Optimal pH ~7.0[7]~8.3[10]
Temperature 4°C or Room Temperature (20-25°C)[7]Room Temperature (20-25°C) or 4°C[10]
Reaction Time 30 min - 2 hours at RT; 8-16 hours at 4°C[7]1 - 4 hours at RT; Overnight at 4°C[10]
Molar Ratio (Crosslinker:Biomolecule) 10:1 to 20:1 (starting point)10:1 to 20:1 (starting point)
Recommended Buffers PBS, HEPES[8]Sodium Borate, Sodium Carbonate
Incompatible Buffers Buffers with thiols (e.g., DTT, β-mercaptoethanol)[8]Buffers with primary amines (e.g., Tris, Glycine)[8]

Characterization of Conjugates

After purification, it is essential to characterize the final conjugate to confirm successful ligation and determine the degree of labeling.

  • Mass Spectrometry (MS): ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the crosslinker and the second biomolecule.[7]

  • HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.[7]

  • SDS-PAGE: Can be used to visualize the increase in molecular weight of the protein after conjugation.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if one of the conjugated molecules has a distinct chromophore, to estimate the degree of labeling.

Mandatory Visualizations

G cluster_0 Protocol A: Amine-First, Thiol-Second A1 Molecule A (Amine-containing) R1 React at pH 8.3-8.5 A1->R1 C1 N-Mal-N-bis(PEG2-NHS ester) C1->R1 P1 Purify (Desalting/Dialysis) R1->P1 I1 Maleimide-Activated Molecule A P1->I1 R2 React at pH 6.5-7.5 I1->R2 B1 Molecule B (Thiol-containing) B1->R2 F1 Final Conjugate (A-Linker-B) R2->F1

Caption: Workflow for Amine-First, Thiol-Second Sequential Conjugation.

G cluster_1 Protocol B: Thiol-First, Amine-Second B2 Molecule B (Thiol-containing) R3 React at pH 6.5-7.5 B2->R3 C2 N-Mal-N-bis(PEG2-NHS ester) C2->R3 P2 Purify (Desalting/Dialysis) R3->P2 I2 NHS-Activated Molecule B P2->I2 R4 React at pH 8.3-8.5 I2->R4 A2 Molecule A (Amine-containing) A2->R4 F2 Final Conjugate (B-Linker-A) R4->F2

Caption: Workflow for Thiol-First, Amine-Second Sequential Conjugation.

G cluster_amine Amine Reaction (pH 8.3-8.5) cluster_thiol Thiol Reaction (pH 6.5-7.5) Protein_NH2 Protein-NH2 Amide_Bond Protein-NH-CO-Linker Protein_NH2->Amide_Bond NHS_Ester Linker-NHS NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide Protein_SH Protein-SH Thioether_Bond Protein-S-Linker Protein_SH->Thioether_Bond Maleimide Linker-Maleimide Maleimide->Thioether_Bond

References

Application Notes and Protocols for Creating High Drug-to-Antibody Ratio ADCs using N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a highly potent small-molecule drug (payload), and a chemical linker that connects the two. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly influences the therapeutic window. A low DAR may result in suboptimal efficacy, while a high DAR can lead to poor pharmacokinetics and increased off-target toxicity.[1]

The use of branched linkers, such as N-Mal-N-bis(PEG2-NHS ester), offers a promising strategy to increase the DAR in a controlled manner, allowing for the attachment of multiple drug molecules at a single conjugation site on the antibody. This approach can lead to the generation of more homogeneous ADCs with a defined, higher DAR, potentially enhancing their therapeutic efficacy, especially when using payloads with moderate potency.

N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional linker featuring a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups.[2][3] The maleimide group reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues of an antibody. Each of the two NHS esters reacts with primary amines, for instance, on a drug-linker intermediate, enabling the conjugation of two payload molecules per linker. This application note provides a detailed protocol for the synthesis and characterization of high DAR ADCs using this branched linker.

Principle of the Method

The creation of a high DAR ADC using N-Mal-N-bis(PEG2-NHS ester) is a multi-step process. First, a drug-linker intermediate is synthesized by reacting the payload, which contains a primary amine, with the two NHS ester groups of the N-Mal-N-bis(PEG2-NHS ester). In a subsequent step, this drug-loaded linker, now with a reactive maleimide group, is conjugated to the antibody. The antibody's interchain disulfide bonds are partially reduced to generate free cysteine residues, which then react with the maleimide group of the drug-linker intermediate to form a stable thioether bond. This results in an ADC where each conjugation site on the antibody carries two drug molecules, thereby achieving a high DAR.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • N-Mal-N-bis(PEG2-NHS ester) (CAS: 2182601-73-4)

  • Amine-containing cytotoxic drug (Payload)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • L-Arginine

  • Polysorbate 20 (Tween-20)

  • Sodium chloride (NaCl)

  • Sodium phosphate (B84403) (dibasic and monobasic)

  • EDTA

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Sephadex G-25 desalting columns

  • Hydrophobic Interaction Chromatography (HIC) column

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (ESI-QTOF)

  • UV/Vis Spectrophotometer

Protocol 1: Synthesis of the Drug-Linker Intermediate
  • Dissolution of Reagents :

    • Dissolve the amine-containing payload in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO to a final concentration of 5 mM.

  • Conjugation Reaction :

    • In a clean, dry reaction vial, add 2.1 molar equivalents of the payload solution to 1 molar equivalent of the N-Mal-N-bis(PEG2-NHS ester) solution.

    • Add a suitable non-nucleophilic base (e.g., N,N-diisopropylethylamine) to catalyze the reaction.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.

  • Monitoring the Reaction :

    • Monitor the progress of the reaction by LC-MS to confirm the formation of the desired drug-linker intermediate.

  • Purification :

    • Purify the drug-linker intermediate using preparative RP-HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the purified product and store it at -20°C until use.

Protocol 2: Preparation of the High DAR ADC
  • Antibody Preparation :

    • Buffer exchange the antibody into a conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4).

  • Partial Reduction of the Antibody :

    • Add a 2.5 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Purification of the Reduced Antibody :

    • Remove excess TCEP by passing the solution through a pre-equilibrated Sephadex G-25 desalting column using the conjugation buffer.

  • Conjugation of the Drug-Linker Intermediate to the Antibody :

    • Dissolve the purified drug-linker intermediate in DMSO.

    • Add a 1.5-fold molar excess of the drug-linker intermediate (relative to the number of free thiols) to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction :

    • Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the drug-linker intermediate.

  • Purification of the ADC :

    • Purify the ADC using a Sephadex G-25 desalting column to remove unreacted drug-linker and quenching agent.

    • For further purification and separation of different DAR species, utilize Hydrophobic Interaction Chromatography (HIC).[4][5]

Protocol 3: Characterization of the ADC
  • Determination of Protein Concentration :

    • Measure the absorbance of the ADC solution at 280 nm using a UV/Vis spectrophotometer.

  • Determination of Drug-to-Antibody Ratio (DAR) :

    • UV/Vis Spectroscopy : If the drug has a distinct absorbance peak separate from the antibody, the DAR can be estimated by measuring the absorbance at 280 nm and the drug's specific wavelength.[1]

    • Hydrophobic Interaction Chromatography (HIC) : HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.

    • Mass Spectrometry (MS) : Denaturing the ADC and analyzing the light and heavy chains by LC-MS allows for the precise determination of the number of conjugated drugs and the calculation of the DAR.

Data Presentation

Table 1: Representative Quantitative Data for High DAR ADC Synthesis

ParameterValueMethod
Molar Ratio (Payload:Linker)2.1:1-
Molar Ratio (Drug-Linker:Reduced mAb)1.5:1 (per thiol)-
Average DAR7.8HIC-HPLC / LC-MS
Purity>95%Size Exclusion Chromatography
Monomer Content>98%Size Exclusion Chromatography
Yield60-70%-

Table 2: Comparison of Analytical Methods for DAR Determination

MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine concentrations of protein and drug.Simple, rapid, and requires minimal sample preparation.Provides only the average DAR; requires a unique absorbance wavelength for the drug.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which increases with drug loading.Provides information on the distribution of different DAR species and the average DAR.May require method development for optimal separation.
Reversed-Phase HPLC (RP-HPLC) Separates light and heavy chains under denaturing conditions for mass analysis.Provides accurate mass measurement of individual chains, allowing for precise DAR calculation.Denaturing conditions can alter the ADC structure.
Mass Spectrometry (MS) Measures the mass of the intact or fragmented ADC to determine the number of conjugated drugs.Provides highly accurate and detailed information on DAR and drug distribution.Requires specialized equipment and expertise.

Visualizations

ADC_Synthesis_Workflow Workflow for High DAR ADC Synthesis cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation cluster_2 Purification & Characterization Payload Payload Reaction1 NHS Ester Reaction Payload->Reaction1 Linker N-Mal-N-bis(PEG2-NHS ester) Linker->Reaction1 DrugLinker Drug-Linker Intermediate Reaction1->DrugLinker Reaction2 Maleimide Reaction DrugLinker->Reaction2 Antibody Antibody Reduction Partial Reduction (TCEP) Antibody->Reduction ReducedAb Reduced Antibody Reduction->ReducedAb ReducedAb->Reaction2 ADC High DAR ADC Reaction2->ADC Purification Purification (HIC, SEC) ADC->Purification Characterization Characterization (MS, UV-Vis) Purification->Characterization FinalADC Purified & Characterized ADC Characterization->FinalADC

Caption: Workflow for High DAR ADC Synthesis.

ADC_Mechanism_of_Action General Mechanism of Action of an ADC ADC Antibody-Drug Conjugate Binding Binding to Tumor Antigen ADC->Binding 1. Circulation TumorCell Tumor Cell Internalization Internalization TumorCell->Internalization 3. Endocytosis Binding->TumorCell 2. Targeting Lysosome Lysosomal Trafficking Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease 4. Degradation Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Cytotoxicity

Caption: General Mechanism of Action of an ADC.

Conclusion

The use of the branched linker N-Mal-N-bis(PEG2-NHS ester) provides a robust method for producing ADCs with a high drug-to-antibody ratio. This strategy allows for the creation of more homogeneous and potent biotherapeutics. The detailed protocols for synthesis, purification, and characterization outlined in this application note offer a comprehensive guide for researchers in the field of ADC development. Careful optimization of reaction conditions and thorough analytical characterization are essential to ensure the quality, efficacy, and safety of the final ADC product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinking reagent designed for the precise and efficient conjugation of peptides to proteins. This reagent features a central maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups, connected by hydrophilic polyethylene (B3416737) glycol (PEG) spacers. The NHS esters react with primary amines (e.g., lysine (B10760008) residues) on a protein, while the maleimide group specifically reacts with sulfhydryl groups (e.g., cysteine residues) on a peptide. This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of homodimers and other unwanted byproducts. The PEG linkers enhance the solubility of the resulting conjugate and reduce potential immunogenicity.

These application notes provide an overview of the use of N-Mal-N-bis(PEG2-NHS ester) in creating peptide-protein conjugates for various research and therapeutic applications, including targeted drug delivery, modulation of signaling pathways, and development of novel biologics.

Chemical Properties and Reaction Mechanism

N-Mal-N-bis(PEG2-NHS ester) facilitates the formation of stable covalent bonds. The NHS esters react with primary amines at a pH of 7-9 to form amide bonds, while the maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond. It is crucial to perform the NHS ester reaction first to avoid potential side reactions of the maleimide group at higher pH.

Data Presentation: Quantitative Parameters for Conjugation

The efficiency of peptide-protein conjugation is influenced by several factors, primarily the molar ratio of the crosslinker to the protein and the peptide to the activated protein. While optimal ratios should be determined empirically for each specific application, the following tables provide general guidelines based on typical results for similar heterobifunctional crosslinkers.

Table 1: Recommended Molar Excess of N-Mal-N-bis(PEG2-NHS ester) for Protein Activation

Molar Excess of Crosslinker to ProteinExpected Degree of Labeling (Maleimides per Protein)Potential Observations
5:1LowMinimal impact on protein solubility and activity.
10:1 - 20:1ModerateGood balance between conjugation efficiency and protein integrity.[1]
50:1HighIncreased risk of protein precipitation and loss of activity.[2]
300:1Very HighUsed in specific cases for high-density labeling, but with significant risk to protein function.[3]

Table 2: Recommended Molar Excess of Thiol-Peptide for Conjugation to Activated Protein

Molar Excess of Peptide to Activated ProteinExpected Peptide-to-Protein RatioConsiderations
1:1LowMay result in a low yield of the desired conjugate.
5:1 - 10:1ModerateGenerally sufficient for efficient conjugation.
20:1HighCan be used to drive the reaction to completion, but may require more extensive purification to remove excess peptide.[1]

Experimental Protocols

Protocol 1: Two-Step Peptide-Protein Conjugation

This protocol outlines the general procedure for conjugating a cysteine-containing peptide to a protein with available primary amines.

Materials:

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Cysteine-containing peptide

  • N-Mal-N-bis(PEG2-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis equipment

Procedure:

Step 1: Activation of Protein with N-Mal-N-bis(PEG2-NHS ester)

  • Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use. Do not store the reconstituted crosslinker.

  • Dissolve the protein in the Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Add the desired molar excess of the N-Mal-N-bis(PEG2-NHS ester) stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Remove the excess, unreacted crosslinker using a desalting column or dialysis against the Conjugation Buffer.

Step 2: Conjugation of Activated Protein with Thiol-Peptide

  • Immediately after the removal of the excess crosslinker, add the cysteine-containing peptide to the solution of the maleimide-activated protein. A 10- to 20-fold molar excess of the peptide is recommended.[1]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under gentle agitation.

  • To quench the reaction, add a quenching buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature. This will react with any remaining unreacted maleimide groups.

  • Purify the resulting peptide-protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove excess peptide and other reaction byproducts.

Characterization of the Conjugate:

The success of the conjugation can be assessed by various methods, including:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after peptide conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the peptide-to-protein ratio.

  • Amino Acid Analysis: To determine the molar ratio of peptide to protein in the conjugate.[3]

Application Example: Targeting the ERK Signaling Pathway

Peptide-protein conjugates can be designed to modulate intracellular signaling pathways for therapeutic purposes. For instance, a peptide inhibitor of a protein-protein interaction within the Extracellular signal-regulated kinase (ERK) pathway can be conjugated to a cell-penetrating protein or antibody to facilitate its delivery into target cells.

Modulation of the ERK Signaling Pathway

The ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in various diseases, including cancer. A peptide designed to mimic the docking domain of an ERK substrate can competitively inhibit the interaction of ERK with its downstream targets, thereby attenuating the signaling cascade.[6] By conjugating this inhibitory peptide to a carrier protein using N-Mal-N-bis(PEG2-NHS ester), its therapeutic potential can be enhanced through improved stability and cellular uptake.

ERK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Therapeutic Intervention Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK 1. Ligand Binding RAS RAS RTK->RAS 2. Activation RAF RAF RAS->RAF 3. Activation MEK MEK RAF->MEK 4. Phosphorylation ERK ERK MEK->ERK 5. Phosphorylation Substrate ERK Substrate (e.g., Transcription Factor) ERK->Substrate 6. Phosphorylation Gene Expression Gene Expression Substrate->Gene Expression 7. Regulation of Gene Expression Peptide-Protein Conjugate Inhibitory Peptide- Protein Conjugate Peptide-Protein Conjugate->ERK Inhibition of Substrate Binding

Modulation of the ERK Signaling Pathway by a Peptide-Protein Conjugate.
Experimental Workflow for Peptide-Protein Conjugation

The following diagram illustrates the logical workflow for the synthesis and purification of a peptide-protein conjugate using N-Mal-N-bis(PEG2-NHS ester).

Conjugation_Workflow cluster_protein_prep Protein Preparation cluster_crosslinker_prep Crosslinker Preparation cluster_peptide_prep Peptide Preparation cluster_reaction Conjugation Reaction cluster_purification_final Final Purification and Analysis Protein Protein with Primary Amines Activation Step 1: Protein Activation (NHS Ester Reaction) pH 7.2-8.0, RT, 30-60 min Protein->Activation Crosslinker N-Mal-N-bis(PEG2-NHS ester) in DMF/DMSO Crosslinker->Activation Peptide Cysteine-containing Peptide Conjugation Step 2: Peptide Conjugation (Maleimide Reaction) pH 6.5-7.5, RT, 1-2 hr Peptide->Conjugation Purification1 Purification: Removal of excess crosslinker (Desalting/Dialysis) Activation->Purification1 Purification1->Conjugation Quenching Quenching (e.g., Tris or Glycine) Conjugation->Quenching Purification2 Purification of Conjugate (e.g., SEC) Quenching->Purification2 Analysis Characterization (SDS-PAGE, MS, etc.) Purification2->Analysis

Experimental Workflow for Peptide-Protein Conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient protein activationIncrease the molar excess of the crosslinker. Ensure the protein buffer is amine-free.
Hydrolysis of NHS esterPrepare the crosslinker solution immediately before use. Control the pH of the reaction.
Oxidation of peptide sulfhydryl groupsDegas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protein Precipitation High degree of modificationReduce the molar excess of the crosslinker. Perform the reaction at a lower temperature (4°C).
Use of organic solventEnsure the final concentration of DMF or DMSO is below 10%.
Non-specific Conjugation Reaction pH is too high for the maleimide reactionMaintain the pH between 6.5 and 7.5 for the maleimide-thiol coupling step.[7]

Conclusion

N-Mal-N-bis(PEG2-NHS ester) is a versatile and efficient crosslinker for the development of peptide-protein conjugates. The two-step conjugation strategy provides a high degree of control, leading to the formation of well-defined bioconjugates. By carefully optimizing the reaction conditions, researchers can generate novel molecules with enhanced therapeutic and diagnostic potential for a wide range of applications.

References

Application Notes and Protocols for Cell Surface Labeling with N-Mal-N-bis(PEG2-NHS ester) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker that enables the covalent conjugation of molecules to the cell surface in a two-step process.[1][2] This reagent possesses two N-hydroxysuccinimide (NHS) esters and one maleimide (B117702) group. The NHS esters react with primary amines, such as those found on lysine (B10760008) residues of cell surface proteins, to form stable amide bonds.[3][4][5] The maleimide group specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[6] This dual reactivity allows for a controlled, sequential labeling of the cell surface.[6][7]

This two-step labeling strategy is particularly useful for applications where precise control over the conjugation process is required, such as tethering specific biomolecules, creating cell-cell conjugates, or modifying the cell surface for therapeutic applications.[8][9] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[8][10]

These application notes provide a detailed protocol for a two-step labeling of live cells using N-Mal-N-bis(PEG2-NHS ester). The protocol includes steps for the initial amine-reactive labeling, the introduction of sulfhydryl groups (if necessary), and the final thiol-reactive conjugation. Additionally, methods for assessing cell viability and labeling efficiency are described.

Data Presentation

The following tables summarize key quantitative parameters for the cell labeling protocol. These values should be considered as starting points and may require optimization for specific cell types and applications.

Table 1: Recommended Reagent Concentrations and Incubation Parameters

ParameterStep 1: NHS Ester LabelingStep 2: Maleimide Labeling
Cell Density 1 x 10⁶ to 1 x 10⁷ cells/mL1 x 10⁶ to 1 x 10⁷ cells/mL
Crosslinker Concentration 100 µM - 1 mMN/A
Thiol-containing Molecule Conc. N/A1 - 5 mM
Incubation Temperature Room Temperature or 4°CRoom Temperature or 4°C
Incubation Time 30 - 60 minutes60 - 120 minutes
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0Thiol-free buffer (e.g., PBS, HEPES), pH 6.5-7.5
Quenching Agent 10-50 mM Tris or Glycine1-10 mM Cysteine or β-mercaptoethanol

Table 2: Cell Viability Assessment Methods

Assay MethodPrincipleDetectionAdvantages
Trypan Blue Exclusion Live cells with intact membranes exclude the dye.Brightfield MicroscopySimple, rapid, and inexpensive.
Calcein-AM/Propidium Iodide Calcein-AM is converted to fluorescent calcein (B42510) in live cells; PI stains the nuclei of dead cells.[11]Fluorescence Microscopy/Flow CytometryProvides quantitative data on live and dead cell populations.[11]
Resazurin (B115843) (alamarBlue®) Metabolically active cells reduce resazurin to the fluorescent resorufin.Fluorometry/SpectrophotometrySensitive, non-toxic, and allows for continuous monitoring.
ATP Luminescence Assay Measures ATP levels, which are indicative of metabolically active cells.LuminometryHighly sensitive and suitable for high-throughput screening.

Experimental Protocols

Preparation of Reagents
  • Cell Culture Medium: Use the appropriate complete medium for your cell type.

  • Labeling Buffer (Amine-Reactive Step): Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[4]

  • Labeling Buffer (Thiol-Reactive Step): PBS or HEPES buffer, pH 6.5-7.5. Ensure the buffer is free of thiols.

  • N-Mal-N-bis(PEG2-NHS ester) Stock Solution (10 mM): Dissolve the required amount of N-Mal-N-bis(PEG2-NHS ester) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Prepare this solution fresh immediately before use, as NHS esters are moisture-sensitive.

  • Thiol-containing Molecule Stock Solution (e.g., 100 mM Cysteine): Dissolve the thiol-containing molecule in the Thiol-Reactive Labeling Buffer. Prepare fresh before use.

  • Quenching Solution (Amine-Reactive Step): 1 M Tris-HCl or Glycine, pH 7.5.

  • Quenching Solution (Thiol-Reactive Step): 100 mM Cysteine or β-mercaptoethanol in PBS.

  • Cell Viability Stains: Prepare stock solutions of Trypan Blue, Calcein-AM, and Propidium Iodide according to the manufacturer's instructions.

Two-Step Cell Surface Labeling Protocol

This protocol is designed for cells in suspension. For adherent cells, perform the labeling in the culture plate and ensure complete coverage of the cell monolayer with the reagents.

Step 1: Amine-Reactive Labeling with N-Mal-N-bis(PEG2-NHS ester)

  • Harvest cells and wash twice with ice-cold Amine-Reactive Labeling Buffer.

  • Resuspend the cell pellet to a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in ice-cold Amine-Reactive Labeling Buffer.

  • Add the freshly prepared N-Mal-N-bis(PEG2-NHS ester) stock solution to the cell suspension to achieve the desired final concentration (e.g., 100 µM to 1 mM).

  • Incubate for 30-60 minutes at room temperature or on ice with gentle mixing. Incubation at 4°C can minimize internalization of the crosslinker.[4]

  • Quench the reaction by adding the Amine-Reactive Quenching Solution to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature.

  • Wash the cells three times with ice-cold Thiol-Reactive Labeling Buffer to remove excess crosslinker and quenching solution.

Step 2: Thiol-Reactive Labeling

Note: If the target molecule for the second step is a protein or other molecule that needs to be conjugated, it must contain a free sulfhydryl group. If the cell surface does not have sufficient free thiols, they can be introduced using reagents like Traut's Reagent (2-iminothiolane) or by reducing existing disulfide bonds with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). This step should be performed prior to the maleimide reaction and optimized to maintain cell viability.

  • Resuspend the maleimide-activated cells from Step 1 in Thiol-Reactive Labeling Buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Add the thiol-containing molecule to the cell suspension to the desired final concentration (e.g., 1-5 mM).

  • Incubate for 60-120 minutes at room temperature or 4°C with gentle mixing.

  • Quench the reaction by adding the Thiol-Reactive Quenching Solution to a final concentration of 1-10 mM.

  • Incubate for 15 minutes at room temperature.

  • Wash the cells three times with complete cell culture medium or PBS.

  • The labeled cells are now ready for downstream applications or analysis.

Assessment of Cell Viability

Perform a cell viability assay before and after the labeling procedure to assess the impact of the conjugation chemistry on cell health.

Trypan Blue Exclusion Assay:

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a brightfield microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100%.

Quantification of Labeling Efficiency

The efficiency of the two-step labeling can be quantified using a fluorescently tagged molecule in the second step, followed by flow cytometry or fluorescence microscopy.

  • In Step 2 of the labeling protocol, use a thiol-containing fluorescent dye (e.g., a cysteine-labeled fluorescent peptide).

  • After the final wash, resuspend the cells in PBS.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Compare the fluorescence of the labeled cells to an unlabeled control cell population to determine the percentage of labeled cells and the mean fluorescence intensity.

Visualizations

Two_Step_Cell_Labeling_Workflow cluster_prep Preparation cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Thiol Labeling cluster_analysis Analysis start Start: Cell Culture harvest Harvest & Wash Cells start->harvest resuspend1 Resuspend in Amine-Free Buffer harvest->resuspend1 add_linker Add N-Mal-N-bis(PEG2-NHS ester) resuspend1->add_linker incubate1 Incubate add_linker->incubate1 quench1 Quench Reaction incubate1->quench1 wash1 Wash Cells quench1->wash1 resuspend2 Resuspend in Thiol-Free Buffer wash1->resuspend2 add_thiol Add Thiol-Molecule resuspend2->add_thiol incubate2 Incubate add_thiol->incubate2 quench2 Quench Reaction incubate2->quench2 wash2 Wash Cells quench2->wash2 viability Assess Cell Viability wash2->viability efficiency Quantify Labeling Efficiency wash2->efficiency downstream Downstream Applications viability->downstream efficiency->downstream

Caption: Workflow for two-step cell surface labeling.

Chemical_Reaction_Pathway cluster_reactants Reactants cluster_products Products cell Cell Surface (Primary Amines, -NH2) activated_cell Maleimide-Activated Cell Surface cell->activated_cell Step 1 (NHS Ester Reaction) linker N-Mal-N-bis(PEG2-NHS ester) linker->activated_cell thiol_molecule Thiol-containing Molecule (-SH) labeled_cell Labeled Cell Surface thiol_molecule->labeled_cell activated_cell->labeled_cell Step 2 (Maleimide Reaction)

Caption: Chemical reaction pathway for cell surface conjugation.

References

Application Notes and Protocols for N-Mal-N-bis(PEG2-NHS ester) in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Mal-N-bis(PEG2-NHS ester) for the surface modification of nanoparticles. This heterobifunctional linker enables a two-step conjugation strategy, allowing for the covalent attachment of amine-containing molecules and thiol-containing molecules to the surface of nanoparticles, facilitating the development of targeted drug delivery systems, diagnostic agents, and other advanced nanomaterials.

Principle of Action

N-Mal-N-bis(PEG2-NHS ester) is a branched crosslinker featuring a central maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters, connected by polyethylene (B3416737) glycol (PEG) spacers.[1] The NHS esters react with primary amines (-NH2) on the nanoparticle surface or on a primary modifying molecule to form stable amide bonds.[2] Subsequently, the maleimide group reacts specifically with sulfhydryl (thiol, -SH) groups on a secondary molecule, such as a targeting ligand or drug, to form a stable thioether bond.[2] This sequential reaction allows for controlled and efficient surface functionalization.

Applications

The unique architecture of N-Mal-N-bis(PEG2-NHS ester) makes it a versatile tool for a variety of nanoparticle surface modification applications, including:

  • Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) to drug-loaded nanoparticles to enhance accumulation at the site of action and minimize off-target effects.

  • Biofunctionalization: Attachment of enzymes, proteins, or oligonucleotides to nanoparticles for applications in diagnostics, biosensing, and biocatalysis.

  • Multi-Ligand Display: The "bis" functionality of the NHS esters allows for the potential attachment of multiple types of amine-containing molecules, or increasing the density of a single type of molecule on the nanoparticle surface.

  • Stealth Properties: The PEG spacers can help to reduce non-specific protein adsorption (opsonization), leading to longer circulation times in vivo.

Quantitative Data Summary

The following tables summarize quantitative data from studies using analogous maleimide-PEG-NHS ester linkers for nanoparticle surface modification. This data can serve as a reference for expected outcomes when using N-Mal-N-bis(PEG2-NHS ester).

Table 1: Conjugation Efficiency of Maleimide-PEG Linkers on Nanoparticles

Nanoparticle TypeLigand ConjugatedMaleimide to Thiol Molar RatioConjugation Efficiency (%)Reference
Polystyrene NanoparticlescRGDfK Peptide2:184 ± 4[3]
Liposomes11A4 Nanobody5:158 ± 12[3]
CubosomesAnti-EGFR Fab'26:195-99[]
HexosomesAnti-EGFR Fab'26:195-99[]
LiposomesAnti-EGFR Fab'26:1~20[]

Table 2: Characterization of Nanoparticles Before and After Modification

Nanoparticle TypeModificationParameterBefore ModificationAfter ModificationReference
Gold Nanoparticles (13 nm)OPSS-(PEG)5kDa-Mal & HS-(PEG)5kDa-NH2Hydrodynamic Diameter (nm)13Varies with PEG density[5]
Gold Nanoparticles (13 nm)OPSS-(PEG)5kDa-Mal & HS-(PEG)5kDa-NH2Surface Charge (mV)NegativeNear-neutral to Positive[5]
Magnetic NanoparticlesAPTES modificationDrug Loading (Daunorubicin)-High, follows pseudo-second-order kinetics[6]
Magnetic NanoparticlesAPTES modificationDrug Release (pH 5.2)-72%[6]
Magnetic NanoparticlesAPTES modificationDrug Release (pH 7.4)-12.6%[6]

Experimental Protocols

The following are detailed protocols for the surface modification of nanoparticles using N-Mal-N-bis(PEG2-NHS ester). These protocols are generalized and may require optimization based on the specific nanoparticle system and molecules to be conjugated.

Protocol 1: Two-Step Conjugation to Amine-Functionalized Nanoparticles

This protocol describes the attachment of the linker to a nanoparticle surface that has been pre-functionalized with primary amines, followed by the conjugation of a thiol-containing molecule.

Materials and Reagents:

  • Amine-functionalized nanoparticles

  • N-Mal-N-bis(PEG2-NHS ester)

  • Thiol-containing molecule (e.g., antibody fragment, peptide)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Conjugation Buffer.

    • Ensure the nanoparticle dispersion is well-sonicated and free of aggregates.

  • Activation of Nanoparticles with N-Mal-N-bis(PEG2-NHS ester):

    • Equilibrate the vial of N-Mal-N-bis(PEG2-NHS ester) to room temperature before opening to prevent moisture condensation.[2][7]

    • Immediately before use, dissolve the required amount of N-Mal-N-bis(PEG2-NHS ester) in a minimal amount of anhydrous DMSO or DMF. Do not prepare stock solutions for storage.[2][7]

    • Add the dissolved linker solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the linker over the available amine groups on the nanoparticles is a good starting point.[2] The final concentration of the organic solvent should be less than 10% to maintain protein stability.[2]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[7]

  • Removal of Excess Linker:

    • Remove the unreacted N-Mal-N-bis(PEG2-NHS ester) using a desalting column or through dialysis against the Conjugation Buffer.[2]

  • Conjugation of Thiol-Containing Molecule:

    • Immediately add the thiol-containing molecule to the activated nanoparticle dispersion. The molar ratio of the thiol-containing molecule to the maleimide groups on the nanoparticles should be optimized, but a 1:1 or a slight excess of the thiol molecule can be a starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted Maleimide Groups (Optional but Recommended):

    • To block any unreacted maleimide groups, add a solution of a thiol-containing compound like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration several-fold higher than the initial maleimide concentration.

    • Incubate for 30 minutes at room temperature.

  • Final Purification:

    • Purify the final conjugated nanoparticles from excess reagents using desalting columns, dialysis, or centrifugation depending on the nanoparticle size and stability.

Protocol 2: Quantification of Surface Maleimide Groups using Ellman's Assay

This protocol allows for the quantification of maleimide groups on the nanoparticle surface after the initial activation step, which is crucial for optimizing the subsequent thiol conjugation.[8]

Materials and Reagents:

  • Maleimide-activated nanoparticles

  • L-cysteine solution of known concentration

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution

  • Phosphate buffer, pH 7.0

Procedure:

  • Incubate a known amount of maleimide-activated nanoparticles with a known excess of L-cysteine solution for 30 minutes to allow the maleimide-thiol reaction to go to completion.

  • Separate the nanoparticles from the solution by centrifugation.

  • Measure the concentration of the unreacted L-cysteine in the supernatant using Ellman's Reagent. The reaction of DTNB with a thiol produces a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[8]

  • The amount of maleimide on the nanoparticles is calculated by subtracting the amount of unreacted L-cysteine from the initial amount of L-cysteine added.

Visualizations

The following diagrams illustrate the key experimental workflows.

G cluster_0 Step 1: Nanoparticle Activation cluster_1 Step 2: Purification cluster_2 Step 3: Ligand Conjugation NP_NH2 Amine-Functionalized Nanoparticle Activated_NP Maleimide-Activated Nanoparticle NP_NH2->Activated_NP Reaction (RT, 30-60 min) Linker N-Mal-N-bis(PEG2-NHS ester) in DMSO/DMF Linker->Activated_NP Purification Desalting/ Dialysis Activated_NP->Purification Conjugated_NP Functionalized Nanoparticle Purification->Conjugated_NP Reaction (RT, 1-2 hr) Ligand_SH Thiol-Containing Ligand (e.g., Antibody) Ligand_SH->Conjugated_NP

Caption: Workflow for two-step nanoparticle conjugation.

G cluster_0 Quantification of Surface Maleimide Groups Activated_NP Maleimide-Activated NP Incubation Incubation (30 min) Activated_NP->Incubation Cysteine Excess L-cysteine Cysteine->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Supernatant with unreacted Cysteine Centrifugation->Supernatant Ellmans Ellman's Reagent Supernatant->Ellmans Spectrophotometry Measure Absorbance at 412 nm Ellmans->Spectrophotometry Calculation Calculate Maleimide Concentration Spectrophotometry->Calculation

Caption: Workflow for Ellman's assay.

Characterization of Modified Nanoparticles

Thorough characterization of the functionalized nanoparticles is essential to confirm successful conjugation and to assess the properties of the final product.

  • Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) can be used to determine the size, size distribution, and morphology of the nanoparticles before and after modification.

  • Surface Charge: Zeta potential measurements can confirm changes in the surface charge of the nanoparticles following conjugation.

  • Conjugation Efficiency: In addition to the Ellman's assay, techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or gel electrophoresis (SDS-PAGE) for protein ligands can be used to quantify the amount of conjugated molecule.

  • Stability: The colloidal stability of the modified nanoparticles should be assessed in relevant biological media.

  • Functionality: The biological activity of the conjugated ligand (e.g., antibody binding affinity) should be confirmed to ensure it was not compromised during the conjugation process.

References

Application Notes: Developing Bispecific Antibodies Using N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bispecific antibodies (bsAbs) represent a transformative class of biotherapeutics capable of simultaneously binding to two different epitopes, thereby enabling novel mechanisms of action that are unattainable with monospecific antibodies. These mechanisms include redirecting immune effector cells to tumor cells, blocking two independent signaling pathways, and improving targeting specificity. The chemical conjugation of antibody fragments offers a modular and flexible approach to bsAb development.

This document provides detailed application notes and protocols for the synthesis of a bispecific antibody using the heterotrifunctional crosslinker, N-Mal-N-bis(PEG2-NHS ester) . This linker possesses a maleimide (B117702) group, reactive towards sulfhydryl (thiol) groups, and two N-hydroxysuccinimide (NHS) ester groups, reactive towards primary amines. The dual NHS ester functionality allows for the potential creation of multivalent or multi-specific constructs. The integrated polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the final conjugate.

Principle of the Method

The synthesis of a bispecific antibody using N-Mal-N-bis(PEG2-NHS ester) is based on a sequential, two-step conjugation strategy. This approach leverages the distinct reactivity of the maleimide and NHS ester functional groups to ensure controlled assembly of the bispecific construct from two different antibody fragments (e.g., Fab').

Step 1: Maleimide-Thiol Conjugation. In the first step, the maleimide group of the linker is reacted with the free sulfhydryl group on the hinge region of the first antibody fragment (Fab'-A). This reaction forms a stable thioether bond, creating an NHS-ester-activated Fab' fragment.

Step 2: NHS Ester-Amine Conjugation. In the second step, the two NHS ester groups on the linker-modified Fab'-A are reacted with primary amine groups (e.g., lysine (B10760008) residues) on the second antibody fragment (Fab'-B). This reaction forms stable amide bonds, covalently linking the two fragments to create the bispecific antibody.

Data Presentation

The following tables summarize representative quantitative data obtained during the development of a bispecific antibody using N-Mal-N-bis(PEG2-NHS ester).

Table 1: Summary of Conjugation Reaction Parameters and Efficiency

ParameterFab'-A ActivationBispecific Antibody Formation
Reactants Fab'-A, N-Mal-N-bis(PEG2-NHS ester)Activated Fab'-A, Fab'-B
Molar Ratio (Linker:Fab' / Act. Fab':Fab') 10:11:1.5
Reaction pH 6.5 - 7.57.5 - 8.5
Reaction Time (hours) 24
Reaction Temperature (°C) 44
Conjugation Efficiency (%) > 90%~75%
Overall Yield (%) -~65%

Table 2: Characterization of Purified Bispecific Antibody

Characterization MethodResult
Purity (SEC-HPLC) > 95%
Molecular Weight (SDS-PAGE, non-reducing) ~100 kDa
Molecular Weight (Mass Spectrometry) Confirmed expected mass
Antigen A Binding Affinity (SPR) KD ~ 1.5 nM
Antigen B Binding Affinity (SPR) KD ~ 2.1 nM
Simultaneous Binding (ELISA) Confirmed
In vitro Cell-based Assay (e.g., T-cell redirection) EC50 ~ 0.1 nM

Experimental Protocols

Preparation of Antibody Fragments (Fab')
  • Digestion of IgG: Digest the two parent monoclonal antibodies (IgG-A and IgG-B) separately with pepsin at a 1:50 (pepsin:IgG) mass ratio in a digestion buffer (e.g., 20 mM Sodium Acetate, pH 4.5) for 4-6 hours at 37°C.

  • Purification of F(ab')2: Stop the digestion by adjusting the pH to 7.5 with 1M Tris-HCl. Purify the resulting F(ab')2 fragments using Protein A affinity chromatography to remove the Fc fragments and undigested IgG.

  • Reduction of F(ab')2 to Fab': Reduce the purified F(ab')2 fragments to Fab' by incubation with a reducing agent such as 2-mercaptoethylamine (2-MEA) or dithiothreitol (B142953) (DTT) at a final concentration of 10-20 mM in a reduction buffer (e.g., PBS with 5 mM EDTA, pH 7.0) for 1-2 hours at 37°C.

  • Purification of Fab': Immediately purify the Fab' fragments from the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, 5 mM EDTA, pH 7.0).

Sequential Conjugation using N-Mal-N-bis(PEG2-NHS ester)

Step 1: Activation of Fab'-A with the Linker

  • Immediately after purification, adjust the concentration of the Fab'-A solution to 1-5 mg/mL in conjugation buffer (pH 6.5-7.5).

  • Dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.

  • Add the linker solution to the Fab'-A solution at a 10-fold molar excess of linker over Fab'-A.

  • Incubate the reaction mixture for 2 hours at 4°C with gentle stirring.

  • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a fresh conjugation buffer (pH 7.5-8.5).

Step 2: Formation of the Bispecific Antibody

  • Immediately after purification of the activated Fab'-A, add the Fab'-B solution at a 1.5-fold molar excess over the activated Fab'-A.

  • Incubate the reaction mixture for 4 hours at 4°C with gentle stirring.

  • Quench the reaction by adding a final concentration of 10-20 mM Tris-HCl or glycine (B1666218) to react with any remaining NHS esters.

Purification of the Bispecific Antibody
  • Ion-Exchange Chromatography (IEX): Purify the bispecific antibody from unreacted fragments and homodimers using cation or anion exchange chromatography. The choice of resin and elution conditions will depend on the isoelectric points (pI) of the starting fragments and the final bispecific construct. A salt gradient is typically used for elution.

  • Size-Exclusion Chromatography (SEC): Perform a final polishing step using SEC to remove any remaining aggregates or small molecule impurities. This step also allows for buffer exchange into a final formulation buffer.

Characterization of the Bispecific Antibody
  • Purity and Molecular Weight:

    • SDS-PAGE: Analyze the purified bispecific antibody under non-reducing and reducing conditions to confirm the expected molecular weight (~100 kDa non-reducing, ~50 kDa and ~25 kDa reducing) and assess purity.

    • SEC-HPLC: Determine the purity and quantify any aggregates using an analytical size-exclusion column.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirm the exact molecular weight of the bispecific antibody using techniques such as ESI-MS or MALDI-TOF MS.

  • Binding Affinity and Functionality:

    • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Determine the binding kinetics and affinity (KD) of the bispecific antibody to each of its target antigens.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Confirm simultaneous binding to both antigens in a bridging ELISA format.

    • In vitro Functional Assays: Evaluate the biological activity of the bispecific antibody in relevant cell-based assays, such as T-cell activation and redirected cell killing for an immune-engaging bispecific, or inhibition of downstream signaling for a pathway-blocking bispecific.

Visualizations

experimental_workflow cluster_prep Antibody Fragment Preparation cluster_conjugation Bispecific Antibody Synthesis cluster_purification Purification cluster_characterization Characterization IgG_A IgG-A Pepsin_A Pepsin Digestion IgG_A->Pepsin_A IgG_B IgG-B Pepsin_B Pepsin Digestion IgG_B->Pepsin_B Fab2_A F(ab')2-A Pepsin_A->Fab2_A Fab2_B F(ab')2-B Pepsin_B->Fab2_B Reduction_A Reduction Fab2_A->Reduction_A Reduction_B Reduction Fab2_B->Reduction_B Fab_A Fab'-A Reduction_A->Fab_A Fab_B Fab'-B Reduction_B->Fab_B Activation Step 1: Activation (Maleimide-Thiol) Fab_A->Activation Conjugation Step 2: Conjugation (NHS-Amine) Fab_B->Conjugation Linker N-Mal-N-bis(PEG2-NHS ester) Linker->Activation Activated_Fab_A Activated Fab'-A Activation->Activated_Fab_A Activated_Fab_A->Conjugation Crude_BsAb Crude Bispecific Antibody Conjugation->Crude_BsAb IEX Ion-Exchange Chromatography Crude_BsAb->IEX SEC Size-Exclusion Chromatography IEX->SEC Pure_BsAb Purified Bispecific Antibody SEC->Pure_BsAb Analysis Purity, Identity, Binding, Function Pure_BsAb->Analysis

Caption: Experimental workflow for bispecific antibody synthesis.

signaling_pathway cluster_membrane Cell Membranes cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_bsab Bispecific Antibody Action cluster_downstream Downstream Signaling & Effects cluster_activation T-Cell Activation cluster_inhibition Pathway Inhibition EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK cMET c-MET cMET->PI3K_Akt cMET->RAS_MAPK CD3 CD3 Activation Cytokine Release Granzyme/Perforin CD3->Activation BsAb_T T-Cell Engaging BsAb BsAb_T->EGFR Binds BsAb_T->CD3 Binds BsAb_P Pathway Blocking BsAb BsAb_P->EGFR Blocks BsAb_P->cMET Blocks Lysis Tumor Cell Lysis Activation->Lysis Proliferation ↓ Proliferation ↓ Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Signaling pathways targeted by bispecific antibodies.

Application Notes and Protocols for Bioconjugation using N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker used in bioconjugation to link two molecules, typically proteins or a protein and a small molecule drug. It contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on a protein) and a maleimide (B117702) group that specifically reacts with sulfhydryl groups (e.g., cysteine residues). The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the crosslinker and the resulting conjugate, reduce potential aggregation, and can minimize immunogenicity.[1]

This document provides detailed protocols and guidelines for calculating the optimal molar excess of N-Mal-N-bis(PEG2-NHS ester) for successful conjugation, focusing on a typical two-step conjugation process.

Factors Influencing Molar Excess Calculation

The determination of the optimal molar excess of the crosslinker to the biomolecule is critical for controlling the degree of labeling (DOL) and preserving the biological activity of the conjugated molecules.[2] An insufficient molar excess may lead to a low yield of the desired conjugate, while an excessive amount can result in protein precipitation or loss of function.[2] Key factors to consider include:

  • Protein Concentration: Dilute protein solutions generally necessitate a higher molar excess of the crosslinker to achieve a comparable degree of labeling to more concentrated solutions.[1][3][4]

  • Reactivity of the Protein: The number of accessible primary amines on the protein's surface will directly impact the efficiency of the reaction.[2]

  • Desired Degree of Labeling (DOL): The intended application of the conjugate will dictate the optimal DOL. For instance, in antibody-drug conjugates (ADCs), a specific drug-to-antibody ratio (DAR) is often desired to balance efficacy and toxicity.[5]

  • Reaction Conditions: pH, temperature, and reaction time all influence the kinetics of the conjugation reaction and the stability of the reactive groups.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the conjugation of amine-containing proteins with N-Mal-N-bis(PEG2-NHS ester) and similar heterobifunctional crosslinkers. It is important to note that empirical testing is often necessary to determine the optimal conditions for a specific application.[3][6]

ParameterNHS Ester Reaction (Step 1)Maleimide Reaction (Step 2)
Molar Excess of Crosslinker 10 to 50-fold over the amine-containing protein[3][7]N/A
Protein Concentration 1-10 mg/mL[4][8]Dependent on desired final conjugate concentration
pH 7.2 - 8.5[6][9]6.5 - 7.5[1][3]
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)[3][6][9]Amine and thiol-free buffers (e.g., PBS, HEPES)[8][10]
Reaction Temperature 4°C or Room Temperature[3]Room Temperature[3]
Reaction Time 30 minutes to 2 hours[1][3]30 minutes to 2 hours[3]
Solvent for Crosslinker Anhydrous DMSO or DMF[2][3]N/A

Experimental Protocols

A two-step conjugation procedure is generally recommended to ensure specificity and control over the reaction.[3]

Protocol 1: Two-Step Conjugation

This protocol involves the initial reaction of the NHS ester with the primary amines on the first protein (Protein-NH2), followed by purification and subsequent reaction of the maleimide group with the sulfhydryl groups on the second molecule (Molecule-SH).

Materials:

  • Protein-NH2 (e.g., antibody)

  • Molecule-SH (e.g., cysteine-containing peptide or drug)

  • N-Mal-N-bis(PEG2-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Step 1: Reaction of NHS Ester with Protein-NH2

  • Preparation of Protein-NH2: Dissolve the protein containing primary amines in the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.[3]

  • Calculation of Molar Excess:

    • Calculate the moles of Protein-NH2.

    • Determine the desired molar excess of the crosslinker (start with a 20-fold excess).[4][11]

    • Calculate the required moles and then the mass of N-Mal-N-bis(PEG2-NHS ester).

  • Preparation of Crosslinker Stock Solution: Immediately before use, dissolve the calculated amount of N-Mal-N-bis(PEG2-NHS ester) in a small volume of anhydrous DMSO or DMF.[2][3] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[2][9]

  • Conjugation Reaction: While gently stirring, add the crosslinker stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[3]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][3]

  • Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent unwanted cross-linking in the next step.

Step 2: Reaction of Maleimide with Molecule-SH

  • Preparation of Molecule-SH: Ensure the molecule to be conjugated has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: Combine the maleimide-activated protein from Step 1 with the sulfhydryl-containing molecule in the Conjugation Buffer. The molar ratio will depend on the desired final product.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[3]

  • Quenching (Optional): To stop the reaction, a quenching buffer or a small molecule with a free thiol can be added.

  • Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography or affinity chromatography to remove any unreacted molecules.

Visualizations

G cluster_prep Preparation cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction prep_protein Prepare Protein-NH2 (1-10 mg/mL in amine-free buffer) calc_molar Calculate Molar Excess (e.g., 20-fold) prep_protein->calc_molar prep_crosslinker Prepare Crosslinker Stock (in anhydrous DMSO/DMF) add_crosslinker Add Crosslinker to Protein-NH2 prep_crosslinker->add_crosslinker calc_molar->add_crosslinker incubate1 Incubate (30-60 min RT or 2h at 4°C) add_crosslinker->incubate1 purify1 Purify (Remove excess crosslinker via desalting) incubate1->purify1 combine Combine Activated Protein with Molecule-SH purify1->combine prep_sh Prepare Molecule-SH (ensure free sulfhydryl) prep_sh->combine incubate2 Incubate (30-60 min RT) combine->incubate2 purify2 Purify Final Conjugate incubate2->purify2

Caption: Experimental workflow for a two-step conjugation reaction.

G start Define Desired Degree of Labeling (DOL) initial_ratio Start with Initial Molar Ratio (e.g., 20:1 crosslinker:protein) start->initial_ratio perform_conjugation Perform Conjugation Reaction initial_ratio->perform_conjugation analyze_dol Analyze DOL (e.g., via Mass Spectrometry) perform_conjugation->analyze_dol low_dol DOL Too Low? analyze_dol->low_dol Compare to Target high_dol DOL Too High? low_dol->high_dol No increase_ratio Increase Molar Ratio low_dol->increase_ratio Yes decrease_ratio Decrease Molar Ratio high_dol->decrease_ratio Yes optimal Optimal DOL Achieved high_dol->optimal No increase_ratio->perform_conjugation decrease_ratio->perform_conjugation

Caption: Logical workflow for optimizing molar excess.

References

Application Notes and Protocols for N-Mal-N-bis(PEG2-NHS ester) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinking reagent that enables the covalent conjugation of a thiol-containing molecule to two amine-containing molecules. This linker features a maleimide (B117702) group for specific reaction with sulfhydryl groups (e.g., from cysteine residues) and two N-hydroxysuccinimide (NHS) ester groups for reaction with primary amines (e.g., from lysine (B10760008) residues or N-termini of proteins). The two PEG2 spacers enhance solubility and provide a defined distance between the conjugated molecules.

The success of a conjugation strategy using this linker is critically dependent on the careful selection of buffer systems and reaction conditions to ensure optimal reactivity and specificity of both the maleimide and NHS ester moieties. This document provides detailed guidelines and protocols for buffer selection and sequential conjugation reactions.

Core Principles of Reactivity

The N-Mal-N-bis(PEG2-NHS ester) linker has two distinct reactive chemistries, each with its own optimal pH range:

  • Maleimide-Thiol Reaction: The maleimide group reacts with sulfhydryl groups via a Michael addition to form a stable thioether bond. This reaction is most efficient and specific within a pH range of 6.5-7.5.[1][2][3] Above pH 7.5, the maleimide group can lose its specificity and react with primary amines.[1][3] Maleimides are also susceptible to hydrolysis at alkaline pH, which renders them inactive.[1][4]

  • NHS Ester-Amine Reaction: The NHS esters react with primary amines to form stable amide bonds. This reaction is most efficient in the pH range of 7.2-8.5.[5][6] A common recommendation for optimal modification is a pH of 8.3-8.5.[7][8][9] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[5][10][11]

Due to these distinct pH requirements, a sequential two-step reaction protocol is generally recommended.

Buffer Selection Guide

The choice of buffer is critical to prevent interference with the conjugation reaction and to maintain the desired pH.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS): A versatile buffer suitable for both maleimide and NHS ester reactions, provided the pH is adjusted accordingly.

  • HEPES Buffer: A good choice for maintaining pH in the 6.5-8.5 range.

  • Borate Buffer: Can be used for NHS ester reactions at a more alkaline pH.

  • Carbonate-Bicarbonate Buffer: Suitable for NHS ester reactions at pH 8.5 and above.

Buffers to Avoid:

  • Amine-containing buffers (e.g., Tris, Glycine): These buffers should not be used during the NHS ester reaction step as they contain primary amines that will compete with the target molecule and quench the reaction.[5][12][13] They can, however, be used to quench the reaction after it is complete.[5][14]

  • Thiol-containing buffers (e.g., DTT, β-mercaptoethanol): These buffers will react with the maleimide group and must be avoided.[15]

Data Presentation: Buffer and pH Effects on Reaction Efficiency

The following tables summarize the key parameters for the two reaction steps.

Table 1: Maleimide-Thiol Conjugation Parameters

ParameterRecommended Range/ConditionNotes
pH Range 6.5 - 7.5Optimal for high specificity towards thiol groups.[1][2][3]
Recommended Buffers Phosphate, HEPESEnsure buffers are free of thiols.[16][17]
Temperature 4°C to Room TemperatureLonger incubation times may be needed at lower temperatures.
Competing Reactions Reaction with amines (at pH > 7.5), Hydrolysis (at alkaline pH)Maintaining the pH below 7.5 is crucial for specificity.[1][3]

Table 2: NHS Ester-Amine Conjugation Parameters

ParameterRecommended Range/ConditionNotes
pH Range 7.2 - 8.5 (Optimal: 8.3-8.5)Balances reaction rate with the rate of NHS ester hydrolysis.[5][7][8][9]
Recommended Buffers Phosphate, HEPES, Borate, Carbonate-BicarbonateMust be free of primary amines.[5][12][13]
Temperature 4°C to Room TemperatureLower temperature can help minimize hydrolysis during longer reactions.[5]
Competing Reactions Hydrolysis of NHS esterThe rate of hydrolysis increases significantly with pH.[5][10][11]

Table 3: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4 - 5 hours[5][10]
8.5Room Temperature~180 minutes[18]
8.64°C10 minutes[5][10]
9.0Room Temperature~125 minutes[18]

Experimental Protocols and Workflows

A sequential two-step conjugation is the most common approach to ensure specificity. The order of the reactions (maleimide-thiol first or NHS ester-amine first) will depend on the stability of the molecules to be conjugated at the different pH conditions. Here, we present a protocol where the maleimide-thiol conjugation is performed first, followed by the NHS ester-amine conjugation.

Diagram: Two-Step Conjugation Workflow

G cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: NHS Ester-Amine Conjugation A Prepare Thiol-Molecule (Molecule A) in Thiol-Reaction Buffer (pH 6.5-7.5) B Dissolve N-Mal-N-bis(PEG2-NHS ester) in DMSO/DMF A->B C Add Linker to Molecule A B->C D Incubate (e.g., 1-2 hours at RT or overnight at 4°C) C->D E Purify Conjugate (Molecule A-Linker) via Desalting Column D->E F Prepare Amine-Molecules (Molecule B & C) in Amine-Reaction Buffer (pH 7.2-8.5) E->F Buffer Exchange G Add Purified Molecule A-Linker to Molecules B & C F->G H Incubate (e.g., 2-4 hours at RT or overnight at 4°C) G->H I Quench Reaction (e.g., with Tris or Glycine) H->I J Purify Final Conjugate I->J

Caption: A typical two-step workflow for conjugation using N-Mal-N-bis(PEG2-NHS ester).

Protocol 1: Sequential Conjugation (Maleimide-Thiol First)

Materials:

  • Thiol-containing molecule (Molecule A)

  • Amine-containing molecules (Molecule B and Molecule C)

  • N-Mal-N-bis(PEG2-NHS ester)

  • Anhydrous DMSO or DMF

  • Thiol Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2

  • Amine Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Maleimide-Thiol Conjugation

  • Prepare Molecule A at a suitable concentration (e.g., 1-10 mg/mL) in the Thiol Reaction Buffer.

  • Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Add a 10- to 20-fold molar excess of the dissolved linker to the solution of Molecule A.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the Amine Reaction Buffer. This step also serves as a buffer exchange for the next reaction.

Step 2: NHS Ester-Amine Conjugation

  • Prepare Molecules B and C in the Amine Reaction Buffer.

  • Add the purified Molecule A-linker conjugate from Step 1 to the solution containing Molecules B and C. A 1:1:1 molar ratio of A-linker:B:C is a common starting point, but this may need to be optimized.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15-30 minutes.

  • Purify the final conjugate using an appropriate method, such as size exclusion chromatography or affinity chromatography, to remove unreacted molecules and quenching reagents.

Signaling Pathways and Logical Relationships

The chemical reactions underlying the conjugation process can be visualized as follows:

G cluster_reactants Reactants cluster_products Products Thiol Thiol-Molecule (-SH) Intermediate Intermediate Conjugate Thiol->Intermediate Maleimide Reaction (pH 6.5-7.5) Amine1 Amine-Molecule 1 (-NH2) Final Final Tri-Molecule Conjugate Amine1->Final NHS Ester Reaction (pH 7.2-8.5) Amine2 Amine-Molecule 2 (-NH2) Amine2->Final NHS Ester Reaction (pH 7.2-8.5) Linker N-Mal-N-bis(PEG2-NHS ester) Intermediate->Final

Caption: Reaction pathway for the formation of a tri-molecule conjugate.

Conclusion

The successful use of N-Mal-N-bis(PEG2-NHS ester) for creating complex bioconjugates hinges on a well-planned experimental design that accounts for the distinct reactivity of its maleimide and NHS ester groups. By carefully selecting buffers and performing the reactions in a sequential manner at their respective optimal pH ranges, researchers can achieve high yields of specifically conjugated products. The protocols and data provided in these application notes serve as a comprehensive guide for professionals in drug development and other scientific fields.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins using N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-Mal-N-bis(PEG2-NHS ester), a heterobifunctional and branched crosslinker, for the fluorescent labeling of proteins. This reagent is particularly valuable in drug development and proteomics for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or FRET (Förster Resonance Energy Transfer) biosensors, where precise control over the stoichiometry and spatial arrangement of labels is crucial.

Introduction to N-Mal-N-bis(PEG2-NHS ester)

N-Mal-N-bis(PEG2-NHS ester) is a unique crosslinking reagent featuring a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups at the termini of branched polyethylene (B3416737) glycol (PEG) chains.[1][2][3][4] This architecture allows for a versatile, multi-step conjugation strategy.

  • Maleimide Group: Reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5.[5]

  • NHS Ester Groups: React with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds. This reaction is optimal at a pH of 7-9.[5][6]

  • Branched PEG Spacer: The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, reduces potential aggregation, and minimizes immunogenicity. The branched nature of this linker allows for the attachment of two separate molecules to a single amine site on a protein.[7][8]

This trifunctional nature enables the site-specific attachment of a protein to another molecule via a cysteine residue, while also allowing for the conjugation of up to two other molecules, such as fluorescent dyes, to the primary amines of the protein.

Applications in Fluorescent Labeling

The unique structure of N-Mal-N-bis(PEG2-NHS ester) opens up several advanced fluorescent labeling applications:

  • Dual-Color Labeling: Enables the attachment of two different fluorescent dyes to a single protein, which is ideal for creating FRET-based biosensors to study protein conformational changes or protein-protein interactions.[9][10][11][12][13]

  • Increased Labeling Density: Allows for the attachment of two fluorescent molecules per conjugation site, enhancing the signal intensity for sensitive detection assays.[7][8]

  • Development of Antibody-Drug Conjugates (ADCs): In this context, one NHS ester can be used to attach a fluorescent dye for tracking and pharmacokinetic studies, while the other can be used to conjugate a therapeutic agent.[14][15][16][17]

Experimental Protocols

A two-step sequential labeling strategy is recommended to achieve controlled and specific conjugation. This involves first reacting the maleimide group with a cysteine residue on the target protein, followed by the reaction of the NHS esters with a fluorescent dye containing a primary amine.

Materials and Reagents
  • Protein of Interest (POI): Must contain at least one accessible cysteine residue for maleimide conjugation and primary amines (lysine residues or N-terminus) for NHS ester reaction.

  • N-Mal-N-bis(PEG2-NHS ester): Store desiccated at -20°C.[5]

  • Amine-Reactive Fluorescent Dye: A fluorescent probe containing a primary amine group.

  • Reaction Buffers:

    • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5 for the maleimide reaction. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.[5]

    • Labeling Buffer: Borate buffer or carbonate/bicarbonate buffer, pH 8.0-8.5 for the NHS ester reaction.[6]

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and expose free cysteines, if necessary.

  • Quenching Reagent: Tris-HCl or glycine (B1666218) to stop the NHS ester reaction.

  • Purification System: Size-exclusion chromatography (e.g., desalting columns) or dialysis to remove excess reagents.

Step 1: Maleimide-Thiol Conjugation

This step conjugates the maleimide group of the linker to a cysteine residue on the protein of interest.

  • Protein Preparation:

    • Dissolve the protein of interest in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If necessary, treat the protein with a reducing agent to ensure the availability of free sulfhydryl groups. Remove the reducing agent prior to conjugation.

  • Linker Preparation:

    • Allow the vial of N-Mal-N-bis(PEG2-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the linker in a water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[5]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle stirring.

  • Purification:

    • Remove the excess, unreacted linker using a desalting column or dialysis against the Labeling Buffer.

Step 2: NHS Ester-Amine Fluorescent Labeling

This step attaches the amine-reactive fluorescent dye(s) to the NHS ester groups of the linker-protein conjugate.

  • Fluorescent Dye Preparation:

    • Dissolve the amine-reactive fluorescent dye in DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the fluorescent dye solution to the purified linker-protein conjugate from Step 1. If using two different dyes, they can be added sequentially with a purification step in between, or simultaneously, which may result in a mixed population of labeled proteins.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching:

    • Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

  • Final Purification:

    • Purify the fluorescently labeled protein from excess dye and reaction byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Characterization of the Labeled Protein
  • Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules using UV-Vis spectrophotometry by measuring the absorbance at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance.

  • Mass Spectrometry: Confirm the successful conjugation and determine the exact mass of the labeled protein.[18][19][20][21]

  • Functional Assays: Perform activity assays to ensure that the labeling process has not compromised the biological function of the protein.

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from a typical labeling experiment. Actual results will vary depending on the protein, dye, and reaction conditions.

ParameterTarget ValueTypical RangeMethod of Analysis
Linker-to-Protein Ratio (Step 1) 1-20.5 - 3Mass Spectrometry
Dye-to-Protein Ratio (DOL) 2-41 - 6UV-Vis Spectrophotometry
Labeling Efficiency (Overall) > 70%50 - 90%HPLC, Spectrophotometry
Purity of Labeled Protein > 95%> 90%SDS-PAGE, SEC-HPLC
Recovery of Labeled Protein > 80%70 - 95%Protein Concentration Assay
Post-Labeling Protein Activity > 90% of unlabeled80 - 100%Relevant Bioassay

Visualized Workflows and Pathways

Chemical Reaction Pathway

G cluster_step1 Step 1: Maleimide-Thiol Conjugation (pH 6.5-7.5) cluster_step2 Step 2: NHS Ester-Amine Labeling (pH 8.0-8.5) Protein_Cys Protein with Cysteine Protein_Linker Protein-Linker Conjugate Protein_Cys->Protein_Linker Reacts with Maleimide Group Linker N-Mal-N-bis(PEG2-NHS ester) Linker->Protein_Linker Purified_Protein_Linker Purified Protein-Linker Conjugate Protein_Linker->Purified_Protein_Linker Purification Final_Product Dual-Labeled Fluorescent Protein Purified_Protein_Linker->Final_Product Reacts with NHS Ester Groups Fluorescent_Dye1 Amine-Reactive Fluorescent Dye 1 Fluorescent_Dye1->Final_Product Fluorescent_Dye2 Amine-Reactive Fluorescent Dye 2 Fluorescent_Dye2->Final_Product

Caption: Two-step reaction for dual fluorescent labeling.

Experimental Workflow

G A Prepare Protein (1-10 mg/mL in Conjugation Buffer) C Mix Protein and Linker (10-20x molar excess of linker) A->C B Dissolve Linker (10 mM in DMSO) B->C D Incubate (1-2h at RT or 4h at 4°C) C->D E Purify Protein-Linker (Desalting Column) D->E G Add Dyes to Conjugate (5-10x molar excess) E->G F Dissolve Fluorescent Dyes (10 mM in DMSO) F->G H Incubate in Dark (1-2h at RT) G->H I Quench Reaction (Tris or Glycine) H->I J Final Purification (Desalting Column) I->J K Characterize Labeled Protein (UV-Vis, MS, Activity Assay) J->K

Caption: Step-by-step experimental workflow for protein labeling.

Application Example: FRET-Based Biosensor for Protease Activity

G cluster_before Intact Biosensor (No Protease) cluster_after Cleaved Biosensor (Protease Present) Donor FRET Donor Dye Acceptor FRET Acceptor Dye Donor->Acceptor FRET Signal (High) Protein Protein with Protease Cleavage Site Protein->Donor Protein->Acceptor Cleaved_Donor Cleaved Fragment with Donor Protein->Cleaved_Donor Protease Cleavage Cleaved_Acceptor Cleaved Fragment with Acceptor Protein->Cleaved_Acceptor Protease Cleavage Cleaved_Donor->Cleaved_Acceptor FRET Signal (Low)

Caption: FRET biosensor for monitoring protease activity.

References

Application Notes and Protocols for Trifunctional Bioconjugate Synthesis using N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), requires precise control over the conjugation of different molecular entities to a central scaffold. Trifunctional linkers are powerful tools in this regard, enabling the site-specific attachment of three different components, for example, a targeting antibody, a therapeutic payload, and an imaging agent. This application note provides a detailed protocol for the synthesis of a trifunctional bioconjugate using the heterotrifunctional linker, N-Mal-N-bis(PEG2-NHS ester).

This linker possesses a maleimide (B117702) group for reaction with thiol-containing molecules (e.g., reduced cysteines in an antibody) and two N-hydroxysuccinimide (NHS) ester groups for reaction with primary amines (e.g., lysines on a protein or amine-functionalized small molecules). The sequential and orthogonal nature of these reactions allows for a controlled, stepwise synthesis of complex bioconjugates.[1][2]

Principle of the Method

The synthesis of a trifunctional bioconjugate using N-Mal-N-bis(PEG2-NHS ester) is typically a multi-step process:

  • Thiol-Maleimide Conjugation: A thiol-containing biomolecule, such as a partially reduced antibody, is reacted with the maleimide group of the linker.

  • Purification: The antibody-linker intermediate is purified to remove excess, unreacted linker.

  • Amine-NHS Ester Conjugation: The two NHS ester groups on the antibody-linker intermediate are then reacted with two different amine-containing molecules. This can be achieved by controlling the stoichiometry of the reactants. For instance, one equivalent of the first amine-containing molecule can be added, followed by purification, and then the addition of the second amine-containing molecule.

This methodology allows for the creation of a bioconjugate with a central antibody scaffold linked to two other molecules of interest.

Experimental Protocols

Materials and Equipment
  • Antibody: Thiol-containing antibody (e.g., a monoclonal antibody with engineered cysteines or partially reduced interchain disulfides).

  • Linker: N-Mal-N-bis(PEG2-NHS ester) (CAS: 2182601-73-4).

  • Amine-containing Molecules: Two different molecules with primary amine groups (e.g., a cytotoxic drug and a fluorescent dye).

  • Buffers:

    • Phosphate Buffered Saline (PBS), pH 7.2

    • Borate Buffer (50 mM), pH 8.5

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: Tris(hydroxymethyl)aminomethane (Tris) or glycine.

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO).

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or tangential flow filtration (TFF) system.

  • Analytical Equipment:

    • UV-Vis Spectrophotometer

    • SDS-PAGE system

    • Mass Spectrometer (e.g., ESI-QTOF)

    • High-Performance Liquid Chromatography (HPLC) system (e.g., size-exclusion, reverse-phase).

Protocol 1: Partial Reduction of Antibody
  • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

  • Add a 10-fold molar excess of TCEP to the antibody solution.

  • Incubate at 37°C for 1-2 hours.

  • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Immediately proceed to the next step to avoid re-oxidation of the thiols.

Protocol 2: Conjugation of N-Mal-N-bis(PEG2-NHS ester) to Reduced Antibody
  • Dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.

  • Add a 5-fold molar excess of the linker solution to the reduced antibody solution.

  • Incubate at room temperature for 1 hour with gentle mixing.

  • Purify the antibody-linker conjugate using a desalting column or TFF to remove unreacted linker. The buffer should be exchanged to a buffer suitable for the next reaction step, such as Borate Buffer, pH 8.5.

Protocol 3: Sequential Conjugation of Amine-Containing Molecules
  • Conjugation of the First Amine-Containing Molecule: a. Dissolve the first amine-containing molecule (e.g., cytotoxic drug) in DMSO to a stock concentration of 10 mM. b. Add a 1.5-fold molar excess of this solution to the purified antibody-linker conjugate from Protocol 2. c. Incubate at room temperature for 2 hours with gentle mixing. d. Purify the resulting conjugate using a desalting column or TFF to remove the unreacted molecule.

  • Conjugation of the Second Amine-Containing Molecule: a. Dissolve the second amine-containing molecule (e.g., fluorescent dye) in DMSO to a stock concentration of 10 mM. b. Add a 3-fold molar excess of this solution to the purified conjugate from the previous step. c. Incubate at room temperature for 2 hours with gentle mixing. d. Quench the reaction by adding Tris buffer to a final concentration of 50 mM. e. Purify the final trifunctional bioconjugate using a desalting column or TFF to remove unreacted molecules and quenching reagents.

Characterization of the Trifunctional Bioconjugate
  • Purity and Aggregation: Analyze the final product by SDS-PAGE under non-reducing and reducing conditions and by size-exclusion chromatography (SEC-HPLC).

  • Drug-to-Antibody Ratio (DAR) and Dye-to-Antibody Ratio (DARe): Determine the average number of drug and dye molecules per antibody using UV-Vis spectroscopy (if the molecules have distinct absorbance maxima) and/or mass spectrometry.[3][4]

  • Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry.[3][5][6]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of a trifunctional bioconjugate. Actual results may vary depending on the specific antibody and amine-containing molecules used.

ParameterValueMethod of Determination
Antibody Reduction
TCEP Molar Excess10-foldCalculation
Incubation Time1-2 hoursTimed Incubation
Incubation Temperature37°CTemperature Control
Linker Conjugation
Linker Molar Excess5-foldCalculation
Incubation Time1 hourTimed Incubation
Incubation TemperatureRoom TemperatureAmbient
Amine Molecule 1 Conjugation
Molar Excess1.5-foldCalculation
Incubation Time2 hoursTimed Incubation
Incubation TemperatureRoom TemperatureAmbient
Amine Molecule 2 Conjugation
Molar Excess3-foldCalculation
Incubation Time2 hoursTimed Incubation
Incubation TemperatureRoom TemperatureAmbient
Final Product Characterization
Purity>95%SEC-HPLC, SDS-PAGE
Drug-to-Antibody Ratio (DAR)1-2Mass Spectrometry, UV-Vis
Dye-to-Antibody Ratio (DARe)1-2Mass Spectrometry, UV-Vis

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Sequential Amine Conjugation cluster_step4 Step 4: Purification & Analysis Ab Antibody (IgG) Reduced_Ab Reduced Antibody Ab->Reduced_Ab Partial Reduction TCEP TCEP TCEP->Ab Ab_Linker Antibody-Linker Intermediate Reduced_Ab->Ab_Linker Thiol-Maleimide Reaction Linker N-Mal-N-bis(PEG2-NHS ester) Linker->Reduced_Ab Ab_Linker_Amine1 Intermediate Conjugate Ab_Linker->Ab_Linker_Amine1 Amine1 Amine Molecule 1 (e.g., Drug) Amine1->Ab_Linker Final_Conjugate Trifunctional Bioconjugate Ab_Linker_Amine1->Final_Conjugate NHS Ester Reaction Amine2 Amine Molecule 2 (e.g., Dye) Amine2->Ab_Linker_Amine1 Purification Purification (Desalting/TFF) Final_Conjugate->Purification Analysis Characterization (MS, HPLC, SDS-PAGE) Purification->Analysis

Caption: Workflow for the synthesis of a trifunctional bioconjugate.

Signaling_Pathway cluster_reaction Chemical Reactions cluster_thiol Thiol-Maleimide Reaction cluster_amine Amine-NHS Ester Reaction cluster_logic Logical Flow Thiol Antibody-SH Thioether Antibody-S-Linker Thiol->Thioether Maleimide Linker-Maleimide Maleimide->Thioether Amine Molecule-NH2 Amide Molecule-NH-CO-Linker Amine->Amide NHS_Ester Linker-NHS NHS_Ester->Amide Start Start Step1 Reduce Antibody Start->Step1 Protocol 1 Step2 Conjugate Linker Step1->Step2 Protocol 2 Step3a Conjugate Molecule 1 Step2->Step3a Protocol 3.1 Step3b Conjugate Molecule 2 Step3a->Step3b Protocol 3.2 End Final Product Step3b->End

Caption: Reaction scheme and logical flow of the synthesis.

Conclusion

The use of the N-Mal-N-bis(PEG2-NHS ester) linker provides a robust and versatile method for the synthesis of trifunctional bioconjugates. The protocols outlined in this application note offer a starting point for researchers to develop their own specific conjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final product are essential for ensuring the quality and efficacy of the resulting bioconjugate.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency with N-Mal-N-bis(PEG2-NHS Ester)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address low conjugation efficiency when using N-Mal-N-bis(PEG2-NHS ester).

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of N-Mal-N-bis(PEG2-NHS ester)?

A1: N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker with three reactive groups: one maleimide (B117702) and two N-hydroxysuccinimide (NHS) esters. The conjugation process typically occurs in two steps:

  • Amine Reaction: The NHS esters react with primary amines (e.g., lysine (B10760008) residues on an antibody) via nucleophilic acyl substitution to form stable amide bonds. This reaction is most efficient at a pH of 7.2-8.5.[][2][3][4][5]

  • Thiol Reaction: The maleimide group reacts with sulfhydryl (thiol) groups (e.g., from reduced cysteine residues) through a Michael addition to form a stable thioether bond.[6][7][8] This reaction is highly selective for thiols at a pH of 6.5-7.5.[7][8][9]

Q2: I am observing very low to no conjugation. What are the primary causes?

A2: Low or no conjugation can stem from several factors related to the linker, the biomolecule, or the reaction conditions. The most common causes are:

  • Hydrolysis of Reactive Groups: Both NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions.[2][8][10][11][12] If the linker is exposed to moisture during storage or the reaction buffer conditions are not optimal, it can become inactive before conjugation occurs.

  • Inactivated Biomolecule: The target functional groups on your biomolecule (amines or thiols) may be inaccessible, oxidized (in the case of thiols), or already modified.

  • Suboptimal Reaction Conditions: Incorrect pH, buffer composition, temperature, or reaction time can significantly impede the conjugation reaction.

  • Improper Reagent Preparation: The linker may not have been properly dissolved or introduced into the reaction mixture.

Q3: How can I be sure my N-Mal-N-bis(PEG2-NHS ester) is active?

A3: Due to the moisture sensitivity of both NHS esters and maleimides, proper storage and handling are critical.[13][14] The reagent should be stored at -20°C with a desiccant.[13][14] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[14] It is highly recommended to prepare stock solutions of the linker in a dry, aprotic solvent like anhydrous DMSO or DMF immediately before use and discard any unused solution.[8][15][16]

Q4: My NHS ester conjugation step is inefficient. How can I improve it?

A4: Inefficiency in the NHS ester reaction is often related to pH and competing hydrolysis.

  • Optimize pH: Ensure the reaction pH is between 7.2 and 8.5.[][3][5] At lower pH, the primary amines are protonated and less nucleophilic.[4][12] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically.[2][17]

  • Buffer Choice: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[3][18] Buffers containing primary amines, like Tris (TBS), will compete with your biomolecule for the NHS ester.[2][3]

  • Protein Concentration: Less-concentrated protein solutions can lead to lower conjugation efficiency as the hydrolysis of the NHS ester becomes a more dominant competing reaction.[2][10] If possible, perform the reaction at a higher protein concentration.

Q5: My maleimide conjugation step is failing. What should I check?

A5: Failure in the maleimide-thiol conjugation is commonly due to the state of the thiol groups and the reaction pH.

  • Ensure Free Thiols: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[11] A pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary.[9][11][18] Unlike DTT or β-mercaptoethanol, excess TCEP does not need to be removed before adding the maleimide linker as it does not contain thiols.[9]

  • Optimal pH: The thiol-maleimide reaction is most efficient and selective at pH 6.5-7.5.[7][8][9] At pH values above 7.5, maleimides can react with amines (like lysine residues), leading to a loss of selectivity.[8][9]

  • Prevent Re-oxidation: Perform the reaction in a degassed buffer to minimize the re-oxidation of thiols back to disulfides.[18]

Q6: Can side reactions occur, and how can I minimize them?

A6: Yes, several side reactions can reduce your yield of the desired conjugate.

  • Maleimide Hydrolysis: The maleimide ring can open upon exposure to water, rendering it inactive. This is more pronounced at higher pH.[8][11] Perform the reaction within the recommended pH range and use freshly prepared reagents.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols.[7][11] This can lead to the transfer of your payload to other molecules. To mitigate this, some protocols suggest a post-conjugation step to hydrolyze the thiosuccinimide ring by raising the pH, which forms a stable product.[11]

  • Thiazine (B8601807) Rearrangement: If conjugating to an N-terminal cysteine, the resulting conjugate can rearrange to a stable thiazine ring.[6][19] This is a known side reaction in peptide conjugations.[19]

Troubleshooting Flowchart

Troubleshooting_Workflow start Low Conjugation Efficiency check_linker 1. Check Linker Integrity start->check_linker check_biomolecule 2. Verify Biomolecule Activity start->check_biomolecule check_reaction 3. Review Reaction Conditions start->check_reaction linker_storage Stored at -20°C with desiccant? check_linker->linker_storage amine_check Are primary amines available? check_biomolecule->amine_check nhs_ph NHS step pH 7.2-8.5? check_reaction->nhs_ph linker_prep Prepared fresh in anhydrous solvent? linker_storage->linker_prep Yes linker_bad Replace Linker linker_storage->linker_bad No linker_ok Linker OK linker_prep->linker_ok Yes linker_prep->linker_bad No thiol_check Are free thiols present? amine_check->thiol_check Yes biomolecule_bad Re-evaluate biomolecule amine_check->biomolecule_bad No thiol_reduce Perform TCEP reduction thiol_check->thiol_reduce No biomolecule_ok Biomolecule OK thiol_check->biomolecule_ok Yes thiol_reduce->thiol_check mal_ph Maleimide step pH 6.5-7.5? nhs_ph->mal_ph Yes conditions_bad Adjust conditions nhs_ph->conditions_bad No buffer_check Buffer free of amines/thiols? mal_ph->buffer_check Yes mal_ph->conditions_bad No conditions_ok Conditions OK buffer_check->conditions_ok Yes buffer_check->conditions_bad No

Caption: Troubleshooting decision tree for low conjugation efficiency.

Quantitative Data Summary

Table 1: Recommended pH Ranges for Conjugation Reactions
Reactive GroupTarget Functional GroupOptimal pH RangeKey Considerations
NHS EsterPrimary Amine (-NH₂)7.2 - 8.5Balances amine nucleophilicity and NHS ester hydrolysis.[2][3][4][5]
MaleimideSulfhydryl (-SH)6.5 - 7.5Maximizes thiol selectivity and minimizes hydrolysis/reaction with amines.[7][8][9]
Table 2: Half-life of NHS Ester Hydrolysis vs. pH
pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[2][10]
8.04~1 hour (interpolated)[17]
8.6410 minutes[2][10][17]

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation

This protocol outlines the sequential conjugation of N-Mal-N-bis(PEG2-NHS ester) to an antibody, first through its amine groups and then to a thiol-containing payload.

Materials:

  • Antibody (1-10 mg/mL)

  • N-Mal-N-bis(PEG2-NHS ester)

  • Anhydrous DMSO

  • Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[16]

  • Thiol-containing payload

  • Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching Reagent (e.g., 1 M Tris or Glycine, pH 8.0)

  • Desalting column

Procedure:

Step 1: Antibody Preparation & NHS Ester Reaction

  • Prepare the antibody solution in Amine Reaction Buffer. Ensure the buffer is free from primary amines.[16]

  • Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO to a stock concentration of 10-20 mM.[16]

  • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should be below 10% (v/v).[20]

  • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Remove the excess, unreacted linker using a desalting column, equilibrating with Thiol Reaction Buffer.

Step 2: Payload Preparation & Maleimide Reaction

  • If your thiol-containing payload has internal disulfides, pre-reduce it by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Add the thiol-containing payload to the maleimide-activated antibody from Step 1. A 5- to 10-fold molar excess of payload over the antibody is a good starting point.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert gas (e.g., nitrogen or argon) to prevent thiol re-oxidation.[18]

  • Quench the reaction by adding a quenching reagent like N-acetylcysteine or free cysteine to a final concentration in molar excess of the unreacted maleimide groups.[20]

Step 3: Purification and Characterization

  • Purify the final antibody-drug conjugate (ADC) from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.[20]

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[21]

Protocol 2: Characterization by UV/Vis Spectroscopy to Determine DAR

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC.[21] A simple method to estimate the average DAR is UV/Vis spectroscopy, provided the drug and antibody have distinct absorbance maxima.

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λ_max).

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law (A = εbc), correcting for the drug's contribution to absorbance at 280 nm.

  • The DAR is the molar ratio of the drug concentration to the antibody concentration.

Reaction Pathway Visualization

Reaction_Pathway cluster_0 Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_1 Step 2: Maleimide Reaction (pH 6.5-7.5) Antibody Antibody-NH₂ Activated_Ab Antibody-NH-CO-PEG-Mal-PEG-CO-NH-Antibody Antibody->Activated_Ab + Linker Linker NHS-PEG-Mal-PEG-NHS Linker->Activated_Ab Activated_Ab2 Antibody-NH-CO-PEG-Mal... Final_ADC Final ADC Activated_Ab2->Final_ADC + Payload Payload Payload-SH Payload->Final_ADC

Caption: Sequential conjugation pathway using N-Mal-N-bis(PEG2-NHS ester).

References

how to prevent hydrolysis of N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-Mal-N-bis(PEG2-NHS ester), focusing on the prevention of hydrolysis to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what are its reactive groups?

N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker containing two types of reactive moieties at the ends of a polyethylene (B3416737) glycol (PEG) spacer.[1][2] The two reactive groups are:

  • N-hydroxysuccinimide (NHS) esters: These react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[3][4][5][6]

  • A maleimide (B117702) group: This reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond.[7][8]

Q2: What is hydrolysis and why is it a problem for N-Mal-N-bis(PEG2-NHS ester)?

Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water.[9] For N-Mal-N-bis(PEG2-NHS ester), both the NHS ester and the maleimide group are susceptible to hydrolysis.[6][7][9]

  • NHS ester hydrolysis: The NHS ester can react with water, converting it into an unreactive carboxylic acid. This prevents it from reacting with the target amine, reducing the efficiency of your conjugation.[9] The rate of NHS ester hydrolysis is significantly accelerated at higher pH values.[6][10]

  • Maleimide hydrolysis: The maleimide ring can also be opened by water, particularly at pH values above 7.5, forming a maleamic acid derivative that is unreactive towards thiols.[7]

Q3: What are the optimal pH conditions to minimize hydrolysis and promote conjugation?

The optimal pH is a compromise between maximizing the reactivity of the target functional groups and minimizing the hydrolysis of the crosslinker.

  • For the NHS ester reaction with amines: The optimal pH range is typically 7.2-8.5.[11] A pH of 8.3-8.5 is often recommended to ensure the amine is deprotonated and nucleophilic.[3][4][5]

  • For the maleimide reaction with thiols: The optimal pH range is 6.5-7.5.[7][8] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions with amines.[7]

Therefore, a two-step conjugation strategy is often employed, with each step performed at its optimal pH.

Q4: How should I store and handle N-Mal-N-bis(PEG2-NHS ester) to prevent hydrolysis?

Proper storage and handling are critical to maintain the reactivity of the crosslinker.

  • Storage: Store the solid reagent at -20°C or -80°C in a desiccated environment.[1][12]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[13][14] Prepare solutions immediately before use and do not store stock solutions in aqueous buffers.[13] Anhydrous solvents like DMSO or DMF are recommended for preparing stock solutions.[4][5]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no conjugation to the amine-containing molecule Hydrolysis of the NHS ester.- Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[11]- Use amine-free buffers such as phosphate (B84403), bicarbonate, or borate.[3][6]- Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[4][13]- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[10][11]
Low or no conjugation to the thiol-containing molecule Hydrolysis of the maleimide group.- Maintain the reaction pH between 6.5 and 7.5.[7][8]- Use freshly prepared maleimide solutions.[7]- Ensure the absence of primary and secondary amines in the buffer, which can compete with the thiol reaction at higher pH.[8]
Precipitation of the crosslinker during the reaction Low aqueous solubility of the crosslinker.- First, dissolve the crosslinker in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[4][5]- Ensure the final concentration of the organic solvent in the reaction mixture is not detrimental to your biomolecule (typically <10%).[13]
Inconsistent results between experiments Degradation of the crosslinker due to improper storage or handling.- Aliquot the solid reagent upon receipt to avoid repeated opening and closing of the main vial.- Always allow the reagent to warm to room temperature before opening.[14]- Purge the vial with an inert gas like nitrogen or argon before sealing for storage.[14]

Quantitative Data Summary

Table 1: NHS Ester Stability and Reactivity

ParameterOptimal Range/ValueNotes
Reaction pH 7.2 - 8.5[11]Optimal pH for amine reaction is 8.3-8.5.[3][4][5] Hydrolysis increases significantly at higher pH.[6][10]
Half-life of Hydrolysis 4-5 hours at pH 7.0, 0°C[6][15]Decreases to 10 minutes at pH 8.6, 4°C.[6][15]
Recommended Buffers Phosphate, Bicarbonate, Borate, HEPES[3][6]Avoid buffers containing primary amines (e.g., Tris, glycine).[11][13]
Reaction Temperature 4°C to Room Temperature[10]Lower temperatures reduce the rate of hydrolysis but may require longer reaction times.[11]

Table 2: Maleimide Stability and Reactivity

ParameterOptimal Range/ValueNotes
Reaction pH 6.5 - 7.5[7][8]Above pH 7.5, the maleimide group is susceptible to hydrolysis and reaction with amines.[7][8]
Recommended Buffers Phosphate, HEPES, Tris (at pH 7-7.5)[16][17]Buffers should be free of thiols.[8] Degassed buffers are recommended to prevent oxidation of thiols.[7][17]
Reaction Temperature 4°C to Room Temperature[7]Reactions can be performed overnight at 4°C.[7]

Experimental Protocol: Two-Step Conjugation

This protocol provides a general framework for conjugating an amine-containing protein (Protein-NH₂) to a thiol-containing molecule (Molecule-SH) using N-Mal-N-bis(PEG2-NHS ester), while minimizing hydrolysis.

Materials:

  • Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Molecule-SH

  • N-Mal-N-bis(PEG2-NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction Buffer A: 0.1 M sodium phosphate buffer, pH 8.3

  • Reaction Buffer B: 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with Protein-NH₂

  • Prepare Protein-NH₂: Dissolve Protein-NH₂ in Reaction Buffer A to a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.

Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH

  • Prepare Molecule-SH: Dissolve Molecule-SH in Reaction Buffer B. If the molecule contains disulfide bonds, pre-treat with a reducing agent like TCEP.

  • Reaction: Add the purified maleimide-activated protein to the Molecule-SH solution. A 1.5- to 5-fold molar excess of the maleimide-activated protein over Molecule-SH is a good starting point.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol.

  • Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography or dialysis.

Visualizations

HydrolysisPathways cluster_NHS NHS Ester Hydrolysis cluster_Maleimide Maleimide Hydrolysis NHS_Ester N-Mal-N-bis(PEG2-NHS ester) (Reactive NHS Ester) Hydrolyzed_NHS Hydrolyzed Product (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_NHS H₂O (High pH) Amine_Conjugate Amine Conjugate (Stable Amide Bond) NHS_Ester->Amine_Conjugate Target Amine (pH 7.2-8.5) Target_Amine Target Amine (e.g., Lysine) Target_Amine->Amine_Conjugate Maleimide N-Mal-N-bis(PEG2-NHS ester) (Reactive Maleimide) Hydrolyzed_Maleimide Hydrolyzed Product (Inactive Maleamic Acid) Maleimide->Hydrolyzed_Maleimide H₂O (pH > 7.5) Thiol_Conjugate Thiol Conjugate (Stable Thioether Bond) Maleimide->Thiol_Conjugate Target Thiol (pH 6.5-7.5) Target_Thiol Target Thiol (e.g., Cysteine) Target_Thiol->Thiol_Conjugate

Caption: Competing reaction pathways for NHS ester and maleimide groups.

ExperimentalWorkflow cluster_prep Preparation cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction A Equilibrate crosslinker to room temperature B Prepare fresh crosslinker stock in anhydrous DMSO/DMF A->B E React Protein-NH₂ with crosslinker at pH 7.2-8.5 B->E C Prepare amine-free and thiol-free buffers C->E D Degas thiol reaction buffer H React maleimide-activated protein with Molecule-SH at pH 6.5-7.5 D->H F Incubate at RT (1-2h) or 4°C (overnight) E->F G Remove excess crosslinker (desalting column) F->G G->H I Incubate at RT (2h) or 4°C (overnight) H->I J Purify final conjugate I->J

Caption: Recommended workflow to minimize hydrolysis during conjugation.

References

side reactions of maleimide-thiol conjugation to avoid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conjugation yield is low. What is the most likely cause and how can I prevent it?

A low conjugation yield is often due to the premature hydrolysis of the maleimide (B117702) ring, rendering it inactive for reaction with thiols. Maleimide stability is highly pH-dependent.

Troubleshooting Steps:

  • Prepare Maleimide Stock Solutions Fresh: Always prepare maleimide stock solutions immediately before use.[1] Dissolve them in a dry, anhydrous organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) rather than in aqueous buffers.[2][3] Unused stock solutions can be stored at -20°C for up to a month, protected from light.[2][4]

  • Control Reaction pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[3][5][6][7] Below pH 6.5, the reaction is slow due to protonation of the thiol.[5] Above pH 7.5, maleimide hydrolysis accelerates significantly.[3][5][7]

  • Use Appropriate Buffers: Employ non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Tris at concentrations of 10-100 mM to maintain a stable pH.[1][2][4][8][9] Ensure the buffer is degassed to prevent thiol oxidation.[4][8][9]

  • Optimize Reactant Ratio: Use a molar excess of the maleimide reagent, typically 10 to 20-fold, to drive the reaction towards completion, especially if the thiol concentration is low.[3][5][6]

Q2: I'm observing significant homodimerization of my thiol-containing protein/peptide. How can I prevent this?

Thiol groups (-SH) are susceptible to oxidation, which leads to the formation of disulfide bonds (-S-S-), preventing conjugation with the maleimide. This is a common cause of low reactivity.

Troubleshooting Steps:

  • Reduce Disulfide Bonds: Before conjugation, treat your protein or peptide with a reducing agent to ensure free thiols are available. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended as it is effective over a broad pH range and typically does not need to be removed before adding the maleimide reagent.[3][6]

    • Use a 10-100 fold molar excess of TCEP.[2][3]

    • Incubate for 20-60 minutes at room temperature.[3][6]

  • Work in an Oxygen-Free Environment: To minimize re-oxidation of thiols, use degassed buffers for all steps.[4][8][9] This can be achieved by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solutions.[4][9]

  • Add Chelating Agents: Traces of metal ions can catalyze thiol oxidation. Including a chelating agent like EDTA (e.g., 10 mM) in your reaction buffer can help prevent this.[6][10]

Q3: My final conjugate is heterogeneous, and mass spectrometry shows off-target modification. What is happening?

While the maleimide-thiol reaction is highly selective within the optimal pH range of 6.5-7.5, maleimides can react with other nucleophilic groups, primarily primary amines (e.g., the ε-amino group of lysine (B10760008) residues), at higher pH values.[3]

Troubleshooting Steps:

  • Strict pH Control: Maintain the reaction pH strictly at or below 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[5][6][7]

  • Optimize Molar Ratio: While a molar excess of maleimide is needed, an excessively high ratio can increase the likelihood of off-target reactions. Perform small-scale optimization experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the ideal balance for your specific molecule.[6]

Q4: My conjugate appears to be losing its payload over time or in vivo. How can I improve its stability?

The thiosuccinimide linkage formed by the maleimide-thiol reaction is susceptible to a retro-Michael reaction. This reversal can lead to deconjugation, especially in environments rich in other thiols like glutathione (B108866) in plasma.[11][12][13][14]

Troubleshooting Strategies:

  • Post-Conjugation Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[1][13] This is a common strategy to improve the long-term stability of antibody-drug conjugates (ADCs).[13]

    • Protocol: After the initial conjugation, adjust the pH of the conjugate solution to 8.5-9.0 and incubate for 2-4 hours at room temperature or 37°C.[1][3] Monitor the ring-opening by mass spectrometry until hydrolysis is complete.

  • Thiazine (B8601807) Rearrangement for N-terminal Cysteines: If conjugating to an N-terminal cysteine, the initial adduct can rearrange to form a more stable six-membered thiazine ring.[3][15][16] This can be promoted by extended incubation at pH 7.4.[3][16]

  • Use Next-Generation Maleimides: Maleimides with electron-withdrawing N-substituents can accelerate the stabilizing hydrolysis of the thiosuccinimide ring, leading to more stable final products.[13]

Data Summary

The efficiency and specificity of maleimide-thiol conjugation are critically dependent on reaction conditions. The following tables summarize key quantitative data.

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [5]

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Side Reactions
< 6.5SlowHigh-
6.5 - 7.5Optimal High Minimal
> 7.5FastDecreasedAmine Reaction, Maleimide Hydrolysis

Table 2: Recommended Reaction Conditions & Molar Ratios

ParameterRecommended RangePurpose
Temperature4°C to 25°C (Room Temp)4°C for sensitive proteins (overnight); RT for faster kinetics (1-2 hours)[5][6]
Maleimide:Thiol Molar Ratio5:1 to 20:1Drives reaction to completion; requires empirical optimization[5][6][8][17]
Protein Concentration1-10 mg/mLStandard starting concentration range[4][9]

Visual Guides & Workflows

Key Reaction Pathways

The following diagram illustrates the desired maleimide-thiol conjugation pathway versus the primary side reactions.

G cluster_reactants Reactants cluster_products Products & Side Products Thiol Protein-SH (Reduced Thiol) Desired Stable Thioether Adduct (Desired Product) Thiol->Desired  pH 6.5-7.5 (Michael Addition) Dimer Disulfide Dimer (Inactive Thiol) Thiol->Dimer  O₂ (Oxidation) AmineAdduct Amine Adduct (Off-Target) Thiol->AmineAdduct  pH > 7.5 (e.g., Lysine) Maleimide Maleimide Reagent Maleimide->Desired Hydrolyzed Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed  pH > 7.5 (H₂O) Maleimide->AmineAdduct  pH > 7.5 (e.g., Lysine)

Key reaction pathways in maleimide chemistry.
Troubleshooting Workflow for Low Conjugation Yield

Use this decision tree to diagnose and resolve issues related to low conjugation efficiency.

G Start Low Conjugation Yield Observed Check_pH Is reaction pH strictly 6.5-7.5? Start->Check_pH Check_Reagents Are maleimide stocks prepared fresh in DMSO/DMF? Check_pH->Check_Reagents Yes Sol_Adjust_pH Adjust pH to 6.5-7.5 using non-nucleophilic buffer. Check_pH->Sol_Adjust_pH No Check_Reduction Was a pre-reduction step (e.g., with TCEP) performed? Check_Reagents->Check_Reduction Yes Sol_Fresh_Reagents Prepare fresh maleimide reagent immediately before use. Check_Reagents->Sol_Fresh_Reagents No Check_Ratio Is Maleimide:Thiol ratio sufficient (e.g., >10:1)? Check_Reduction->Check_Ratio Yes Sol_Reduce Add TCEP to reduce disulfide bonds. Use degassed buffers. Check_Reduction->Sol_Reduce No Sol_Increase_Ratio Increase molar excess of maleimide reagent. Check_Ratio->Sol_Increase_Ratio No Success Re-run experiment and analyze yield. Check_Ratio->Success Yes Sol_Adjust_pH->Success Sol_Fresh_Reagents->Success Sol_Reduce->Success Sol_Increase_Ratio->Success

Troubleshooting decision tree for low conjugation yield.

Key Experimental Protocols

Protocol 1: General Protein-Maleimide Conjugation

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide reagent

  • Anhydrous DMSO or DMF[2]

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2, degassed.[6]

  • Reducing Agent (Optional): TCEP hydrochloride

  • Desalting column (e.g., PD-10 or Zeba™ Spin) for purification[4][6]

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4][9]

  • (Optional) Reduction Step: If the protein contains disulfide bonds, add TCEP to a 10-100 fold molar excess.[3] Incubate for 30-60 minutes at room temperature.[6]

  • Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[2][4]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[5] Add the maleimide solution dropwise while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][6]

  • Purification: Remove unreacted maleimide reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2][4][6]

Protocol 2: Analytical Characterization by HPLC and MS

Reverse-phase high-performance liquid chromatography (RP-HPLC) and Mass Spectrometry (MS) are powerful techniques to confirm successful conjugation, assess purity, and identify side products.

Materials:

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile[5]

  • Mass Spectrometer (e.g., ESI-Q-TOF)

HPLC Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A.[5]

  • Injection & Elution: Inject the sample onto the C18 column. Elute using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[5]

  • Detection: Monitor the elution profile at 280 nm (for the protein) and at the specific wavelength for the conjugated molecule if it has a chromophore.[5]

  • Analysis: Unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for separation and quantification.[5]

Mass Spectrometry Procedure:

  • Sample Preparation: Desalt the purified conjugate to remove non-volatile salts from the buffer.

  • Mass Analysis: Infuse the prepared sample into the mass spectrometer.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weights of the species present. The mass of the conjugate will be the sum of the protein's mass and the mass of the attached molecule(s). The distribution of peaks can be used to determine the drug-to-antibody ratio (DAR) and identify any side products.[5]

References

Technical Support Center: Optimizing Drug-to-Antibody Ratios with N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the trifunctional linker, N-Mal-N-bis(PEG2-NHS ester), to generate antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the N-Mal-N-bis(PEG2-NHS ester) linker and what is its primary application?

A1: N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinker used in bioconjugation, primarily for the synthesis of antibody-drug conjugates (ADCs). It contains three reactive groups: one maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups, connected by a polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The maleimide group selectively reacts with thiol (sulfhydryl) groups, typically from reduced cysteine residues on an antibody.[5][6][] The two NHS esters react with primary amines, such as those on lysine (B10760008) residues or on an amine-containing drug payload.[8][9] This linker allows for the creation of ADCs where a single linker molecule can potentially attach to both the antibody and two drug molecules.

Q2: What are the optimal pH conditions for the different reactions involved?

A2: The optimal pH ranges for the maleimide and NHS ester reactions are different and managing this is critical for success.

  • Maleimide-Thiol Reaction: This reaction is most efficient and specific at a pH range of 6.5 to 7.5 .[10] Above pH 7.5, the maleimide group can start to react with amines (e.g., lysine side chains), losing its specificity for thiols.[6]

  • NHS ester-Amine Reaction: This reaction is most efficient at a pH range of 7.2 to 8.5 .[8] At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction. At pH values above 8.5-9.0, the hydrolysis of the NHS ester becomes extremely rapid, significantly reducing conjugation efficiency.[8][11]

Q3: What is NHS ester hydrolysis and how can I minimize it?

A3: NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water instead of the desired amine, rendering the linker inactive.[8][11] The rate of hydrolysis is highly dependent on pH and temperature. For instance, the half-life of an NHS ester can be hours at pH 7 but only minutes at pH 8.6.[8][11] To minimize hydrolysis:

  • Always use freshly prepared or properly stored linker solutions. The linker is moisture-sensitive and should be stored at -20°C with a desiccant.[10]

  • Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[12]

  • Perform the conjugation reaction promptly after adding the linker to the aqueous buffer.

  • Maintain the pH within the recommended range (7.2-8.5) and avoid excessively high pH.[8]

Q4: Why is a PEG spacer included in the linker?

A4: The polyethylene glycol (PEG) spacer serves several important functions in ADC development. Most notably, it is hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic drug payloads.[13][14][15] This can increase the overall solubility of the final ADC, reduce the tendency for aggregation, and improve its pharmacokinetic properties.[13][15][] Longer PEG chains can also create a "shield" around the payload, potentially reducing immunogenicity and improving stability.

Troubleshooting Guide

This guide addresses common issues encountered during ADC synthesis using the N-Mal-N-bis(PEG2-NHS ester) linker.

Problem 1: Low or No Drug-to-Antibody Ratio (DAR)
Potential Cause Recommended Solution
Inactive Linker due to Hydrolysis The dual NHS esters are highly susceptible to hydrolysis.[8][11] Test the reactivity of your linker stock. Prepare fresh linker solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[10]
Suboptimal Reaction pH Ensure the pH of your reaction buffer is optimal for the specific conjugation step. For the NHS ester reaction with an amine-drug, use a pH of 7.2-8.5. For the maleimide reaction with the antibody's thiols, adjust the pH to 6.5-7.5.[6][10] Verify buffer pH at the reaction temperature.
Insufficient Antibody Thiol Groups If conjugating via the maleimide group, ensure the antibody's hinge-region disulfide bonds have been sufficiently reduced. Use a reducing agent like TCEP or DTT. TCEP is often preferred as it doesn't need to be removed before adding the maleimide linker.[5][17] Quantify the number of free thiols per antibody before conjugation.
Presence of Competing Nucleophiles Avoid buffers containing primary amines, such as Tris (TBS), during the NHS ester conjugation step, as they will compete with the drug for the linker.[8] Also, ensure the drug and antibody solutions are free from other amine or thiol contaminants.
Incorrect Molar Ratio A low linker/drug-to-antibody molar ratio will result in a low DAR. Optimize the ratio by performing a titration experiment. See the table below for a starting point.
Problem 2: High Levels of ADC Aggregation
Potential Cause Recommended Solution
Inter-Antibody Crosslinking The two NHS esters on the linker can react with lysines on two different antibody molecules, causing crosslinking and aggregation. This is more likely if the drug is conjugated to the maleimide end first.
Strategy 1 (Recommended): React one or both NHS esters with your amine-containing drug first. Then, purify the drug-linker intermediate before reacting its maleimide group with the reduced antibody. This is the most controlled approach.
Strategy 2: If performing a one-pot reaction, use a higher molar excess of the linker to favor the reaction of both NHS esters with two drug molecules before significant crosslinking can occur. This requires careful optimization.
High DAR and Payload Hydrophobicity Even with the PEG spacer, a very high DAR with a hydrophobic drug can induce aggregation.[13][15] Aim for an optimal, not maximal, DAR. If aggregation persists, consider using a linker with a longer PEG chain (e.g., PEG4, PEG8) to further enhance solubility.[14]
Incorrect Buffer Conditions High salt concentrations or a pH near the antibody's isoelectric point can promote aggregation. Perform conjugation in a buffer with moderate ionic strength (e.g., 50-150 mM) and at a pH where the antibody is stable and soluble.
Problem 3: Inconsistent or Heterogeneous DAR
Potential Cause Recommended Solution
Variable Number of Reactive Sites The number of available lysines for NHS ester reaction can vary. For more homogeneity, conjugation to reduced interchain disulfide bonds via the maleimide group is preferred, as there are typically a fixed number of these sites (e.g., 4 cysteines for IgG1).[14]
Partial Reduction of Antibody Incomplete or inconsistent reduction of disulfide bonds will lead to a variable number of available thiol groups for maleimide conjugation. Ensure your reduction protocol is robust and reproducible. Quantify free thiols post-reduction.
Side Reactions of Maleimide Group At pH > 7.5, maleimides can react with lysines.[6] At very high pH, the maleimide ring can also hydrolyze.[10] Maintain the pH strictly between 6.5-7.5 during the maleimide-thiol coupling step.

Data Presentation: Optimizing Molar Ratios

The following table provides an example of how to structure an experiment to optimize the molar ratio of a pre-formed Drug-Linker complex to a reduced antibody. The goal is to maximize DAR while minimizing aggregation.

Molar Ratio (Drug-Linker : Antibody) Average DAR (by HIC-HPLC) % Aggregation (by SEC) Observations
2 : 11.8< 1%Low DAR, but very clean product.
4 : 13.5< 2%Good DAR, minimal aggregation. A potential optimum.
6 : 14.88%Higher DAR, but a significant increase in aggregation.
8 : 15.525%High aggregation, visible precipitation in the reaction tube.
10 : 15.7> 40%Unacceptable level of aggregation.

Note: This data is representative. Optimal ratios must be determined empirically for each specific antibody and drug combination.

Experimental Protocols & Visualizations

Workflow Overview

The recommended workflow for using this linker involves a two-stage conjugation to avoid inter-antibody crosslinking.

G cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: ADC Conjugation drug Amine-Containing Drug reaction1 React Drug + Linker (pH 7.5-8.0, RT, 1-2h) drug->reaction1 linker N-Mal-N-bis(PEG2-NHS ester) in DMSO linker->reaction1 purify1 Purify Drug-Linker (e.g., RP-HPLC) reaction1->purify1 drug_linker Purified Drug-Linker Complex purify1->drug_linker reaction2 React Reduced mAb + Drug-Linker (pH 7.0-7.2, RT, 2h) drug_linker->reaction2 antibody Antibody (mAb) reduction Reduce mAb (pH 7.0, 37°C, 90 min) antibody->reduction tcep TCEP (Reducing Agent) tcep->reduction reduced_ab Reduced mAb (Free Thiols) reduction->reduced_ab reduced_ab->reaction2 quench Quench Reaction (e.g., N-acetylcysteine) reaction2->quench purify2 Purify ADC (e.g., SEC, HIC) quench->purify2 final_adc Final ADC purify2->final_adc

Caption: Recommended two-stage workflow for ADC synthesis.

Protocol 1: Synthesis of Drug-Linker Intermediate

This protocol assumes your drug contains a primary amine.

  • Reagent Preparation:

    • Dissolve the N-Mal-N-bis(PEG2-NHS ester) linker in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution immediately before use.[10]

    • Dissolve your amine-containing drug in DMSO.

    • Prepare a reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Conjugation Reaction:

    • In a reaction tube, combine the drug and the linker. A molar ratio of 2.5:1 (Drug:Linker) is a good starting point to encourage reaction with both NHS esters.

    • Add the reaction buffer to the DMSO mixture. The final concentration of DMSO should ideally be below 10% (v/v) to maintain protein stability in the next stage.[10]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting maleimide-activated drug-linker complex from unreacted drug and linker using reverse-phase HPLC (RP-HPLC).

    • Lyophilize the collected fractions to obtain the purified product.

Protocol 2: Conjugation to Antibody and Purification
  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine).[17]

    • Incubate for 60-90 minutes at 37°C to reduce the interchain disulfide bonds. The buffer should be degassed to prevent re-oxidation of thiols.[5]

  • Conjugation Reaction:

    • Dissolve the purified drug-linker complex from Protocol 1 in a conjugation buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.2).

    • Add the drug-linker solution to the reduced antibody. Use a molar excess of 4:1 (Drug-Linker:Antibody) as a starting point for optimization.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching:

    • Stop the reaction by adding a 10-fold molar excess (relative to the linker) of a thiol-containing molecule like N-acetylcysteine to react with any remaining maleimide groups. Incubate for 20 minutes.

  • ADC Purification:

    • Remove unreacted drug-linker and quenching agent by purifying the ADC. Size-Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller molecules.

    • For separating different DAR species, Hydrophobic Interaction Chromatography (HIC) is the most widely used method.[18]

Protocol 3: Determination of Average DAR

The average DAR can be determined using several methods:

  • UV-Vis Spectrophotometry: This is a relatively simple method but provides only an average DAR and is less accurate.[19] It requires measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) and using the Beer-Lambert law to calculate the concentrations of each component.

  • Hydrophobic Interaction Chromatography (HIC): This is a robust method that separates ADC species based on the number of conjugated drugs.[18] More hydrophobic, higher-DAR species elute later. The average DAR is calculated from the weighted average of the peak areas.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most detailed information, allowing for the determination of the exact mass of each DAR species and thus a very accurate average DAR calculation.[19]

Troubleshooting Logic Diagram

G start Start: Low DAR or High Aggregation q1 Is the issue Low DAR? start->q1 q2 Is the issue High Aggregation? q1->q2 No a1 Check Linker Activity: - Prepare fresh linker in dry DMSO - Equilibrate vial to RT before opening q1->a1 Yes b1 Did you use a 2-stage reaction? (Drug-to-Linker first) q2->b1 Yes a2 Verify Reaction pH: - pH 7.2-8.5 for NHS-Amine - pH 6.5-7.5 for Mal-Thiol a1->a2 a3 Confirm Antibody Reduction: - Quantify free thiols post-TCEP - Use degassed buffers a2->a3 a4 Increase Molar Ratio: Titrate Linker:Ab ratio (e.g., 2:1, 4:1, 6:1) a3->a4 b2 Purify Drug-Linker intermediate via RP-HPLC before adding to Ab. This is the best way to prevent inter-antibody crosslinking. b1->b2 No b4 DAR may be too high. Reduce Linker:Ab molar ratio to target a lower average DAR. b1->b4 Yes b3 If using one-pot, increase linker excess significantly to favor drug binding over crosslinking. b2->b3 b5 Consider a linker with a longer PEG chain (PEG4, PEG8) to increase ADC solubility. b4->b5

Caption: A decision tree for troubleshooting common ADC conjugation issues.

References

Technical Support Center: Challenges with Using Branched Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation applications utilizing branched crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges posed by these complex reagents.

Troubleshooting Guides

This section provides structured guidance for overcoming common issues encountered during bioconjugation with branched crosslinkers.

Issue 1: Low Conjugation Efficiency or Incomplete Reaction

One of the most frequent challenges when working with branched crosslinkers is achieving the desired degree of conjugation. This can manifest as low overall yield or an incomplete reaction, leaving a significant portion of the biomolecule unmodified.

Possible Causes and Solutions

Possible CauseRecommended ActionExpected Outcome
Steric Hindrance The bulky, three-dimensional structure of branched crosslinkers can physically obstruct access to reactive sites on the target biomolecule.[1][2]An increase in conjugation efficiency and a higher Drug-to-Antibody Ratio (DAR).
- Optimize Molar Ratio: Increase the molar excess of the branched crosslinker relative to the biomolecule. Start with a 20-fold excess and titrate upwards.
- Increase Reaction Time: Allow the conjugation reaction to proceed for a longer duration (e.g., 4-24 hours) to provide more time for the sterically hindered groups to react.
- Adjust pH: For amine-reactive crosslinkers (e.g., NHS esters), increasing the pH to 8.0-8.5 can enhance the nucleophilicity of primary amines, potentially overcoming some steric barriers.
Crosslinker Hydrolysis Amine-reactive crosslinkers like NHS esters are susceptible to hydrolysis in aqueous buffers, reducing their reactivity over time. This is a common issue with all NHS esters but can be more pronounced in longer reactions required for branched linkers.Improved conjugation yield due to a higher concentration of active crosslinker.
- Prepare Fresh Solutions: Always dissolve the branched crosslinker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.
- Control Reaction pH: While a slightly basic pH can enhance amine reactivity, a pH above 8.5 can accelerate NHS-ester hydrolysis. Maintain a pH range of 7.5-8.5 for optimal balance.
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris, glycine) or nucleophiles (e.g., sodium azide) will compete with the target biomolecule for the reactive groups on the crosslinker.A significant increase in conjugation efficiency as the crosslinker will react specifically with the target biomolecule.
- Buffer Exchange: Ensure the biomolecule is in a non-nucleophilic buffer such as phosphate-buffered saline (PBS) before adding the crosslinker. Perform dialysis or use a desalting column for buffer exchange.

Troubleshooting Workflow for Low Conjugation Efficiency

low_yield_troubleshooting start Low Conjugation Yield check_buffer Buffer contains primary amines or nucleophiles? start->check_buffer buffer_exchange Perform buffer exchange (e.g., dialysis, desalting) into PBS or similar. check_buffer->buffer_exchange Yes check_crosslinker Crosslinker solution prepared fresh? check_buffer->check_crosslinker No buffer_exchange->check_crosslinker prepare_fresh Prepare fresh crosslinker solution in anhydrous DMSO or DMF. check_crosslinker->prepare_fresh No optimize_reaction Systematically optimize reaction conditions. check_crosslinker->optimize_reaction Yes prepare_fresh->optimize_reaction increase_ratio Increase molar ratio of crosslinker. optimize_reaction->increase_ratio increase_time Increase reaction time. increase_ratio->increase_time adjust_ph Adjust pH (e.g., 8.0-8.5 for NHS esters). increase_time->adjust_ph success Improved Yield adjust_ph->success fail Yield still low. Consider alternative crosslinker or strategy. adjust_ph->fail

Caption: Troubleshooting workflow for low conjugation yield.

Issue 2: Product Aggregation and Poor Solubility

The conjugation of multiple, often hydrophobic, payloads via a branched crosslinker can significantly increase the hydrophobicity of the resulting bioconjugate, leading to aggregation and reduced solubility.

Quantitative Comparison of Aggregation

Linker TypeAverage DAR% Monomer% AggregateReference
Linear PEG495%5%[3]
Branched PEG885%15%[3]
Branched PEG with Hydrophilic Spacer892%8%[4]

Note: The data presented are representative values from literature and may vary depending on the specific biomolecule, payload, and linker.

Possible Causes and Solutions

Possible CauseRecommended ActionExpected Outcome
Increased Hydrophobicity The accumulation of multiple hydrophobic payloads in a localized region of the biomolecule can lead to intermolecular hydrophobic interactions and subsequent aggregation.Reduced aggregation and improved solubility of the final bioconjugate.
- Incorporate Hydrophilic Spacers: Utilize branched crosslinkers that contain integrated hydrophilic polymers like polyethylene (B3416737) glycol (PEG). Longer or more numerous PEG chains can help shield the hydrophobic payload.[2][4][5]
- Control DAR: A very high drug-to-antibody ratio (DAR) can exacerbate aggregation. Optimize the conjugation reaction to achieve a lower, more controlled DAR.
- Formulation Optimization: After purification, formulate the bioconjugate in a buffer containing excipients that reduce aggregation, such as polysorbate 80 or sucrose.
High Protein Concentration High concentrations of the bioconjugate during and after the reaction can promote aggregation.A decrease in visible precipitation and higher recovery of soluble product.
- Dilute Reaction Mixture: Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).
- Purify Promptly: Purify the bioconjugate immediately after the reaction to remove unreacted, hydrophobic species that can contribute to aggregation.
Issue 3: Difficulty in Purification and Characterization

The increased complexity and heterogeneity of bioconjugates formed with branched crosslinkers pose significant challenges for purification and analytical characterization.

Troubleshooting Purification and Characterization

ChallengeRecommended TechniqueKey Considerations
Separation of DAR Species Hydrophobic Interaction Chromatography (HIC): This is the most common method for separating ADCs based on their drug load.[][7]- Gradient Optimization: A shallow gradient of decreasing salt concentration is often required to resolve species with different DARs.
- Mobile Phase Modifiers: The addition of organic modifiers like isopropanol (B130326) may be necessary to elute highly hydrophobic species.
Removal of Aggregates Size Exclusion Chromatography (SEC): SEC effectively separates high molecular weight aggregates from the desired monomeric bioconjugate.[8][9]- Column Selection: Choose a column with an appropriate pore size to resolve high molecular weight species from the monomer.
- Mobile Phase: The mobile phase should be optimized to prevent non-specific interactions with the column matrix.
Accurate DAR Determination HIC-UV: By integrating the peak areas of the different DAR species resolved by HIC, the average DAR can be calculated.[][7][10]- Peak Identification: Mass spectrometry is often required initially to confirm the identity of each peak corresponding to a specific DAR.
LC-MS: Liquid chromatography-mass spectrometry provides a direct measurement of the mass of the different bioconjugate species, allowing for accurate DAR determination.[10]- Sample Preparation: The sample may need to be desalted and deglycosylated prior to analysis.
Characterization of Heterogeneity SEC-MALS (Multi-Angle Light Scattering): This technique can determine the absolute molar mass of eluting species, providing a quantitative measure of aggregation.[11][12][13]- dn/dc Value: An accurate refractive index increment (dn/dc) value for the bioconjugate is necessary for accurate mass determination.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with a Branched PEG-NHS Ester

This protocol describes a general method for conjugating a branched PEG-NHS ester to a protein, such as an antibody.

Materials:

  • Protein (e.g., monoclonal antibody) at 5-10 mg/mL

  • Branched PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column or dialysis.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the branched PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 20-fold) of the crosslinker stock solution to the protein solution. b. Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate to determine the degree of conjugation (e.g., by HIC-UV or LC-MS) and the extent of aggregation (e.g., by SEC-MALS).

Protocol 2: Purification of a Branched Bioconjugate by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for purifying a bioconjugate and separating different DAR species using HIC.

Materials:

  • Crude bioconjugation reaction mixture

  • HIC Column (e.g., Butyl or Phenyl)

  • HIC Buffer A: 2 M Ammonium (B1175870) Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0

  • HIC Buffer B: 50 mM Sodium Phosphate, pH 7.0

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the crude bioconjugation reaction mixture with HIC Buffer A to a final ammonium sulfate concentration of approximately 1.5-2.0 M.

  • Column Equilibration: Equilibrate the HIC column with a mixture of Buffer A and Buffer B (e.g., 100% Buffer A or a high percentage of Buffer A) for at least 5 column volumes.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Elution Gradient: Elute the bound species using a linear gradient from high salt (e.g., 100% Buffer A) to low salt (e.g., 100% Buffer B) over a suitable number of column volumes (e.g., 20-30).

  • Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE, LC-MS, and/or SEC to identify the fractions containing the desired DAR species and to assess purity and aggregation.

Frequently Asked Questions (FAQs)

Q1: Why are branched crosslinkers used in bioconjugation?

A1: Branched crosslinkers are used to attach multiple copies of a molecule (e.g., a drug, a dye, or a PEG chain) to a single attachment site on a biomolecule.[14][15] This allows for an increase in the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without requiring additional modification of the antibody.[14][15] Branched PEG linkers can also enhance the solubility and stability of the bioconjugate and prolong its circulation half-life in vivo.[2][16]

Q2: What is "steric hindrance" and how does it affect bioconjugation with branched crosslinkers?

A2: Steric hindrance refers to the slowing of chemical reactions due to the bulky nature of the molecules involved.[1][2] The three-dimensional structure of branched crosslinkers can physically block the reactive groups from accessing their target sites on the biomolecule, leading to lower conjugation efficiency.[1] Strategies to overcome steric hindrance include increasing the molar excess of the crosslinker, extending the reaction time, and optimizing the reaction pH.[17]

Q3: How do I choose between a linear and a branched crosslinker?

A3: The choice depends on the specific application. Use a branched crosslinker when:

  • A high payload-to-biomolecule ratio is desired (e.g., for ADCs with low-potency drugs).

  • Enhanced solubility and stability of the final conjugate are critical.

  • A longer in vivo circulation time is needed.

Use a linear crosslinker when:

  • A lower, more defined payload ratio is sufficient.

  • Steric hindrance is a major concern and may interfere with the biological activity of the biomolecule.

  • A simpler and more cost-effective conjugation strategy is preferred.

Q4: My bioconjugate with a branched linker is precipitating out of solution. What can I do?

A4: Precipitation is a sign of aggregation, which is often caused by the increased hydrophobicity of the conjugate. To address this, you can:

  • Use a branched crosslinker with longer or more hydrophilic PEG arms to increase the overall solubility.[4][5]

  • Reduce the degree of conjugation (DAR) by lowering the molar excess of the crosslinker or shortening the reaction time.

  • Perform the conjugation reaction at a lower protein concentration.

  • After purification, formulate the bioconjugate in a buffer containing stabilizing excipients.

Q5: What is the best way to determine the Drug-to-Antibody Ratio (DAR) of my ADC made with a branched linker?

A5: Hydrophobic Interaction Chromatography (HIC) is the most common method for separating different DAR species.[][7][10] The average DAR can then be calculated from the relative peak areas. However, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more direct and accurate measurement of the mass of each species and is considered the gold standard for DAR determination.[10]

Logical Relationship of Branched Crosslinker Properties and Experimental Outcomes

branched_crosslinker_properties cluster_properties Branched Crosslinker Properties cluster_challenges Experimental Challenges cluster_outcomes Potential Outcomes Bulky 3D Structure Bulky 3D Structure Steric Hindrance Steric Hindrance Bulky 3D Structure->Steric Hindrance Multiple Payloads Multiple Payloads Increased Hydrophobicity Increased Hydrophobicity Multiple Payloads->Increased Hydrophobicity Heterogeneity Heterogeneity Multiple Payloads->Heterogeneity Hydrophilic (e.g., PEG) Hydrophilic (e.g., PEG) Improved Solubility Improved Solubility Hydrophilic (e.g., PEG)->Improved Solubility Low Yield Low Yield Steric Hindrance->Low Yield Aggregation Aggregation Increased Hydrophobicity->Aggregation Purification Difficulty Purification Difficulty Increased Hydrophobicity->Purification Difficulty Heterogeneity->Purification Difficulty Improved Solubility->Aggregation mitigates

Caption: Relationship between branched crosslinker properties and experimental outcomes.

References

Technical Support Center: Minimizing Aggregation of Conjugates with N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize aggregation during the preparation of protein conjugates using the heterobifunctional linker, N-Mal-N-bis(PEG2-NHS ester).

Troubleshooting Guide

Immediate or gradual aggregation of protein conjugates is a common challenge that can impact product stability, efficacy, and safety.[1][2][3] This guide addresses specific issues that may arise during your conjugation workflow.

Common Issues and Recommended Solutions

IssuePotential Cause(s)Recommended Solution(s)
Immediate Aggregation Upon Linker Addition High Protein Concentration: Increased intermolecular interactions can lead to aggregation, especially after modification with a hydrophobic linker.[1][4][5]Reduce the protein concentration to a range of 1-10 mg/mL.[6][7]
Suboptimal Buffer pH: The pH of the reaction buffer may be too close to the isoelectric point (pI) of the protein, minimizing its solubility.[8]Adjust the buffer pH to be at least 1 unit away from the protein's pI.[9] For the maleimide-thiol reaction, a pH of 6.5-7.5 is optimal.[6][10] For the NHS ester-amine reaction, a pH of 7.2-8.5 is recommended.[11]
High Molar Excess of Linker: A large excess of the N-Mal-N-bis(PEG2-NHS ester) linker can lead to uncontrolled and extensive modification of the protein surface, increasing hydrophobicity and promoting aggregation.[12]Start with a 10- to 20-fold molar excess of the linker and optimize as needed.[6]
Organic Co-solvent Concentration: High concentrations of organic solvents (e.g., DMSO, DMF) used to dissolve the linker can denature the protein.[1][8]Keep the final concentration of the organic co-solvent to a minimum, ideally below 10% (v/v).[10][13]
Gradual Aggregation During Storage Inappropriate Storage Conditions: Factors such as temperature fluctuations, freeze-thaw cycles, and exposure to light can destabilize the conjugate.[1][3]Store the purified conjugate at 2-8°C for short-term storage. For long-term storage, consider lyophilization or storage at -80°C with a cryoprotectant like glycerol.[9][14]
Suboptimal Formulation Buffer: The final buffer composition may not be suitable for maintaining the stability of the conjugate.Optimize the formulation buffer by screening different pH values, ionic strengths, and the addition of stabilizing excipients.[15]
Residual Unreacted Linker or Aggregates: Failure to remove all unreacted linker and small aggregates after the conjugation reaction can lead to further aggregation over time.Immediately purify the conjugate after the reaction using size-exclusion chromatography (SEC) or another suitable method.[12]
Low Conjugation Efficiency Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it unreactive towards primary amines.[10][11]Allow the linker vial to equilibrate to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[11]
Incorrect Buffer for NHS Ester Reaction: Buffers containing primary amines (e.g., Tris) will compete with the target protein for reaction with the NHS ester.[11]Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers for the NHS ester coupling step.[11]
Oxidation of Thiols: Thiol groups on the protein can oxidize to form disulfide bonds, which are unreactive with the maleimide (B117702) group.[7]If necessary, reduce disulfide bonds using a non-thiol reducing agent like TCEP prior to conjugation.[6] Perform the reaction in a degassed buffer.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a two-step conjugation with N-Mal-N-bis(PEG2-NHS ester)?

A1: For a two-step conjugation, it is crucial to use the optimal pH for each reaction. The reaction of the NHS ester with primary amines (e.g., lysine (B10760008) residues) should be performed at a pH of 7.2-8.5.[11] Subsequently, the reaction of the maleimide group with free thiols (e.g., cysteine residues) is most efficient at a pH of 6.5-7.5.[6][10]

Q2: How can I improve the solubility of my final conjugate?

A2: The inclusion of two polyethylene (B3416737) glycol (PEG) units in the N-Mal-N-bis(PEG2-NHS ester) linker is designed to increase the hydrophilicity of the final conjugate, which can help mitigate aggregation.[16][17][][19] Additionally, you can improve solubility by:

  • Using Stabilizing Excipients: Additives such as L-arginine, sucrose, or non-ionic detergents (e.g., Polysorbate 20) to the final formulation buffer can help prevent aggregation.[12]

  • Optimizing the Drug-to-Antibody Ratio (DAR): Higher DARs can increase the hydrophobicity of the conjugate, so optimizing for the lowest effective DAR can be beneficial.[1]

Q3: What should I do if my protein doesn't have any free thiol groups for maleimide conjugation?

A3: If your protein of interest does not have accessible free thiols, you may need to introduce them. This can be achieved by the partial reduction of existing disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[6] It is important to control the reduction conditions to avoid complete denaturation of the protein.

Q4: Can I perform the NHS ester and maleimide reactions simultaneously?

A4: While a one-pot reaction is possible, a sequential, two-step conjugation is generally recommended to ensure specificity and better control over the reaction. A common approach is to first react the NHS esters with one molecule and then purify the intermediate before reacting the maleimide with a second molecule. For intramolecular crosslinking or polymerization, a one-pot reaction might be considered, but conditions would need to be carefully optimized.

Q5: How can I confirm that aggregation has occurred and quantify it?

A5: Aggregation can be detected and quantified using several analytical techniques:

  • Size-Exclusion Chromatography (SEC): This is a widely used method to separate monomers from dimers and higher-order aggregates.[1]

  • Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution and detect the presence of aggregates.

  • Visual Inspection: In severe cases, aggregation may be visible as turbidity or precipitation.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes a general procedure for crosslinking two proteins (Protein A with primary amines and Protein B with free thiols) using N-Mal-N-bis(PEG2-NHS ester).

Materials:

  • Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • Protein B (with free thiols, in thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • N-Mal-N-bis(PEG2-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column)

Procedure:

  • Preparation of Reagents:

    • Allow the vial of N-Mal-N-bis(PEG2-NHS ester) to warm to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF immediately before use.

  • Step 1: Reaction of NHS Esters with Protein A:

    • Adjust the concentration of Protein A to 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.

    • Add a 10- to 20-fold molar excess of the linker stock solution to the Protein A solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Linker:

    • Remove unreacted linker using a desalting column equilibrated with a buffer at pH 6.5-7.5.

  • Step 2: Reaction of Maleimide with Protein B:

    • Immediately add the maleimide-activated Protein A to Protein B (at a 1:1 molar ratio, or as optimized) in a thiol-free buffer at pH 6.5-7.5.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a solution of cysteine or β-mercaptoethanol.

    • Purify the final conjugate using SEC to remove any remaining unreacted proteins and aggregates.

Protocol 2: Quantification of Aggregation by SEC

Procedure:

  • Equilibrate an appropriate SEC column with the desired mobile phase (typically the formulation buffer).

  • Inject a known concentration of the purified conjugate onto the column.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Identify and integrate the peaks corresponding to the monomer, dimer, and any higher-order aggregates.

  • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

Visualizations

G Conjugation Workflow with N-Mal-N-bis(PEG2-NHS ester) cluster_0 Step 1: NHS Ester Reaction cluster_1 Purification cluster_2 Step 2: Maleimide Reaction cluster_3 Final Purification protein_a Protein A (with Amine) reaction_1 Incubate at pH 7.2-8.5 protein_a->reaction_1 linker N-Mal-N-bis(PEG2-NHS ester) linker->reaction_1 protein_a_activated Maleimide-Activated Protein A reaction_1->protein_a_activated desalting Remove Excess Linker (e.g., SEC) protein_a_activated->desalting reaction_2 Incubate at pH 6.5-7.5 desalting->reaction_2 protein_b Protein B (with Thiol) protein_b->reaction_2 conjugate Final Conjugate reaction_2->conjugate purification Purify Conjugate (e.g., SEC) conjugate->purification

Caption: A two-step workflow for protein conjugation.

G Troubleshooting Aggregation Issues cluster_immediate Immediate Aggregation cluster_gradual Gradual Aggregation start Aggregation Observed? check_conc Check Protein Concentration start->check_conc Immediate check_ph Check Buffer pH start->check_ph Immediate check_linker_ratio Check Linker:Protein Ratio start->check_linker_ratio Immediate check_solvent Check Organic Solvent % start->check_solvent Immediate check_storage Review Storage Conditions start->check_storage Gradual check_formulation Optimize Formulation Buffer start->check_formulation Gradual check_purity Analyze Purity Post-Conjugation start->check_purity Gradual end_node Aggregation Minimized check_conc->end_node Reduce Concentration check_ph->end_node Adjust pH check_linker_ratio->end_node Optimize Ratio check_solvent->end_node Minimize Solvent check_storage->end_node Optimize Storage check_formulation->end_node Add Stabilizers check_purity->end_node Improve Purification

Caption: A decision tree for troubleshooting aggregation.

G Chemical Reactions of N-Mal-N-bis(PEG2-NHS ester) cluster_nhs NHS Ester Reaction cluster_mal Maleimide Reaction protein_nh2 Protein-NH2 activated_protein Protein-NH-CO-(PEG2)2-N-Mal protein_nh2->activated_protein + Linker pH 7.2-8.5 linker_nhs N-Mal-N-bis(PEG2-NHS ester) final_conjugate Protein-NH-CO-(PEG2)2-N-S-Protein activated_protein->final_conjugate + Protein-SH pH 6.5-7.5 protein_sh Protein-SH

References

incomplete conjugation with N-Mal-N-bis(PEG2-NHS ester) causes and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete conjugation with N-Mal-N-bis(PEG2-NHS ester).

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what are its reactive groups?

A1: N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker containing three reactive groups: one maleimide (B117702) group and two N-hydroxysuccinimide (NHS) esters.[1][2][3][4] The maleimide group selectively reacts with sulfhydryl (thiol) groups (-SH), typically found on cysteine residues.[5][6][7] The NHS esters react with primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[][9][10][11]

Q2: What are the primary causes of incomplete conjugation?

A2: Incomplete conjugation can stem from issues with either the NHS ester or the maleimide reaction. For the NHS ester, the primary cause of failure is hydrolysis, where water attacks the ester, rendering it non-reactive towards amines.[10][12][13] This is exacerbated by high pH and prolonged exposure to aqueous environments.[10][14] For the maleimide group, causes for incomplete reaction include hydrolysis of the maleimide ring at pH values above 7.5, oxidation of the target thiol groups, and the reversibility of the maleimide-thiol bond (a retro-Michael reaction).[5][7][15]

Q3: How can I stop the conjugation reaction?

A3: To stop the NHS ester reaction, you can add a quenching reagent containing a primary amine, such as Tris, glycine, or hydroxylamine.[9][10][16] These will react with any remaining NHS esters. To quench a maleimide reaction, you can add a molecule containing a free thiol, like cysteine or dithiothreitol (B142953) (DTT).[6]

Troubleshooting Guide

This guide addresses common problems encountered during conjugation with N-Mal-N-bis(PEG2-NHS ester).

Problem 1: Low or No Reaction with Primary Amines (NHS Ester Reaction)
Possible Cause Solution
Hydrolysis of NHS Ester Prepare the N-Mal-N-bis(PEG2-NHS ester) solution fresh in a dry, aprotic solvent like DMSO or DMF immediately before use.[9][17] Avoid storing the reagent in aqueous buffers.[9][17] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[5][17]
Incorrect Reaction pH The optimal pH for NHS ester reactions is between 7.2 and 8.5.[][10] A pH below 7.2 will result in protonated amines that are less nucleophilic, slowing the reaction.[14] A pH above 8.5 significantly increases the rate of NHS ester hydrolysis.[10][14] Use a non-nucleophilic buffer like phosphate, borate, or HEPES.[10]
Presence of Competing Nucleophiles Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[5][10][17] If your protein solution contains such buffers, perform a buffer exchange into a suitable reaction buffer before starting the conjugation.
Low Protein Concentration Low protein concentrations can favor hydrolysis over the desired conjugation.[10] If possible, increase the protein concentration. Recommended concentrations are typically in the range of 1-10 mg/mL.[9][14]
Inaccurate Molar Ratio A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[12] This may need to be optimized for your specific application.
Problem 2: Low or No Reaction with Thiols (Maleimide Reaction)
Possible Cause Solution
Incorrect Reaction pH The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[5][6][7][15] Below pH 6.5, the reaction rate slows. Above pH 7.5, the maleimide group is susceptible to hydrolysis and can react with amines.[5][15][18]
Oxidized Thiols Thiols can oxidize to form disulfide bonds, which do not react with maleimides.[19] If necessary, reduce disulfide bonds using a reducing agent like TCEP before the reaction. Ensure the reducing agent is removed before adding the maleimide reagent. Including a chelating agent like EDTA in the buffer can help prevent metal-catalyzed oxidation.[6]
Hydrolysis of Maleimide Group Prepare maleimide-containing solutions fresh and use them promptly, especially in aqueous buffers at pH > 7.5.[5][15]
Instability of the Conjugate (Retro-Michael Reaction) The bond formed between a maleimide and a thiol can be reversible.[15] If deconjugation is observed over time, consider storing the conjugate at a slightly acidic pH (around 6.5) to minimize this effect.
Presence of Competing Thiols Ensure your buffers are free from thiol-containing reagents (e.g., DTT, β-mercaptoethanol) during the conjugation step.[5]

Experimental Protocols & Data

Recommended Reaction Conditions

The following table summarizes key quantitative parameters for successful conjugation reactions.

Parameter NHS Ester Reaction Maleimide Reaction Reference
pH Range 7.2 - 8.56.5 - 7.5[5][6][7][][10][15]
Recommended Buffers Phosphate, Borate, HEPES, BicarbonatePhosphate, HEPES[5][10]
Molar Excess of Linker 5- to 50-fold over protein10- to 20-fold over thiol[5][12]
Reaction Time 30 min - 2 hours at RT; 2-4 hours at 4°C30 min - 2 hours at RT; 2-4 hours at 4°C[5][9]
Organic Solvent DMSO or DMF (final conc. <10%)DMSO or DMF (final conc. <10%)[5][9]
General Two-Step Conjugation Protocol

This protocol outlines a general procedure for conjugating a thiol-containing molecule to an amine-containing molecule using N-Mal-N-bis(PEG2-NHS ester).

Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with an Amine-Containing Molecule

  • Preparation: Dissolve the amine-containing molecule in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

  • Reagent Preparation: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO or DMF to create a stock solution.[9]

  • Conjugation: Add the desired molar excess of the crosslinker stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%.[5]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[5]

  • Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging into a buffer with a pH of 6.5-7.5 for the subsequent maleimide reaction.[5]

Step 2: Reaction of the Maleimide-Activated Molecule with a Thiol-Containing Molecule

  • Preparation: Ensure the thiol-containing molecule is in a suitable buffer at pH 6.5-7.5. If necessary, reduce any disulfide bonds and remove the reducing agent.

  • Conjugation: Combine the maleimide-activated molecule from Step 1 with the thiol-containing molecule.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[5]

  • Quenching (Optional): Add a free thiol-containing reagent (e.g., cysteine) to quench any unreacted maleimide groups.

  • Final Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove any remaining unreacted molecules.[16]

Visualizations

Conjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_step2 Step 2: Maleimide Reaction (pH 6.5-7.5) Amine_Molecule Amine-containing Molecule (Protein A) Reaction1 Incubate (RT, 30-120 min) Amine_Molecule->Reaction1 Linker N-Mal-N-bis(PEG2-NHS ester) Linker->Reaction1 Purification1 Purify (Desalting/Dialysis) Reaction1->Purification1 Activated_Molecule Maleimide-Activated Protein A Reaction2 Incubate (RT, 30-120 min) Activated_Molecule->Reaction2 Purification1->Activated_Molecule Thiol_Molecule Thiol-containing Molecule (Protein B) Thiol_Molecule->Reaction2 Purification2 Final Purification (SEC/Dialysis) Reaction2->Purification2 Final_Conjugate Final Conjugate (A-Linker-B) Purification2->Final_Conjugate

Caption: A two-step workflow for conjugation using N-Mal-N-bis(PEG2-NHS ester).

Troubleshooting_Tree Start Incomplete Conjugation? Check_NHS Check NHS Ester Reaction Start->Check_NHS Check_Maleimide Check Maleimide Reaction Start->Check_Maleimide NHS_pH Is pH 7.2-8.5? Check_NHS->NHS_pH Mal_pH Is pH 6.5-7.5? Check_Maleimide->Mal_pH NHS_Reagent Reagent Freshly Prepared? NHS_pH->NHS_Reagent Yes NHS_Solution Adjust pH NHS_pH->NHS_Solution No NHS_Buffer Amine-free Buffer? NHS_Reagent->NHS_Buffer Yes NHS_Solution2 Prepare Fresh Reagent NHS_Reagent->NHS_Solution2 No NHS_Solution3 Buffer Exchange NHS_Buffer->NHS_Solution3 No Mal_Thiol Thiols Reduced? Mal_pH->Mal_Thiol Yes Mal_Solution Adjust pH Mal_pH->Mal_Solution No Mal_Buffer Thiol-free Buffer? Mal_Thiol->Mal_Buffer Yes Mal_Solution2 Reduce Thiols (e.g., TCEP) Mal_Thiol->Mal_Solution2 No Mal_Solution3 Buffer Exchange Mal_Buffer->Mal_Solution3 No

Caption: Decision tree for troubleshooting incomplete conjugation reactions.

References

Technical Support Center: Stability of Thioether Bonds in Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the stability issues associated with the thioether bond in maleimide (B117702) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in maleimide-thiol conjugates?

The instability of the thiosuccinimide linkage formed between a maleimide and a thiol is primarily due to two competing chemical reactions[1]:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide reactants. In a biological environment rich in other thiols, such as glutathione (B108866) or albumin, the released maleimide can react with these other molecules. This leads to irreversible deconjugation from the intended target and potential off-target effects[1][2].

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water, forming a stable succinamic acid thioether[1][3]. This reaction is accelerated at basic pH (above 7.5). While this process prevents the retro-Michael reaction and stabilizes the conjugate, it also creates structural heterogeneity in the form of two isomeric products, which may be undesirable[1][4].

Reactants Thiol + Maleimide Conjugate Thiosuccinimide Conjugate (Unstable Intermediate) Reactants->Conjugate Retro Deconjugated Thiol + Maleimide-Thiol_Exchange_Product Conjugate->Retro Retro-Michael Reaction (Thiol Exchange) Hydrolyzed Ring-Opened Conjugate (Stable Succinamic Acid Thioether) Conjugate->Hydrolyzed Irreversible Hydrolysis (Higher pH)

Competing instability pathways for maleimide-thiol conjugates.

Q2: How does pH affect the stability of the maleimide-thiol linkage?

The pH is a critical factor throughout the conjugation process and subsequent storage[1].

  • Conjugation Reaction (pH 6.5-7.5): This range is optimal for the selective and efficient reaction between maleimides and thiols[1][3].

    • Below pH 6.5: The conjugation rate slows significantly because the thiol group is protonated and less nucleophilic[1].

    • Above pH 7.5: The maleimide group itself becomes highly susceptible to direct hydrolysis, rendering it unreactive towards thiols. At this pH, maleimides can also react non-selectively with amines, such as lysine (B10760008) residues[1][3].

  • Post-Conjugation Stability:

    • pH 6.5-7.0: This range is ideal for storing the conjugate if the goal is to minimize both the retro-Michael reaction and hydrolysis[1].

    • Above pH 7.5: Higher pH accelerates the hydrolysis of the thiosuccinimide ring. This can be an intentional strategy to create a more stable, albeit heterogeneous, ring-opened product that is resistant to deconjugation[1][5].

Q3: What is a thiol exchange reaction and why is it problematic for my ADC?

A thiol exchange reaction is a direct consequence of the retro-Michael reaction[1]. In vivo, the concentration of small-molecule thiols like glutathione is high. If the maleimide-drug conjugate is unstable, the thioether bond can break, releasing the maleimide-linked payload. This payload is then free to be captured by other abundant thiols, most notably serum albumin[1][3]. This "payload migration" is highly problematic for applications like antibody-drug conjugates (ADCs) because it leads to premature drug release, reduced therapeutic efficacy at the target site, and potential off-target toxicities[5][6][7].

Q4: How can I improve the stability of my maleimide conjugate?

Several strategies can be employed to mitigate instability:

  • Controlled Hydrolysis: After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period (e.g., 2-4 hours)[1]. The resulting ring-opened product is stable and not susceptible to the retro-Michael reaction[3][5].

  • Use of Next-Generation Maleimides: Employ maleimides with electron-withdrawing groups on the N-substituent, which can dramatically accelerate the stabilizing hydrolysis reaction[5][8]. Alternatively, dihalomaleimides can be used to form more stable conjugates[9].

  • Transcyclization: For peptides with an N-terminal cysteine, a transcyclization reaction can occur where the terminal amino group attacks the succinimide ring, forming a stable six-membered thiazine (B8601807) ring. This rearrangement prevents the retro-Michael reaction[6][7][10].

  • Alternative Chemistries: If stability remains a significant issue, consider alternative sulfhydryl-reactive groups like haloacetamides or vinyl sulfones, which form more stable, irreversible thioether bonds, though often with slower reaction kinetics[2].

Troubleshooting Guide

start Instability Observed in Maleimide Conjugate q1 Is the conjugate losing its payload in plasma/serum? start->q1 cause1 Probable Cause: Thiol Exchange via Retro-Michael Reaction q1->cause1 Yes q2 Is heterogeneity increasing during storage (e.g., multiple peaks on HPLC)? q1->q2 No sol1 Solution: 1. Confirm with LC-MS by identifying drug conjugated to albumin. 2. Implement a post-conjugation controlled hydrolysis step (e.g., pH 8.5, 2-4h). cause1->sol1 cause2 Probable Cause: Concurrent Retro-Michael (deconjugation) and Hydrolysis (isomer formation). q2->cause2 Yes q3 Is the initial conjugation yield low? q2->q3 No sol2 Solution: 1. Check storage buffer pH (ideal is 6.5-7.0). 2. For long-term stability, perform controlled hydrolysis to generate a stable, single-endpoint product mixture. cause2->sol2 cause3 Probable Cause: Maleimide reagent hydrolyzed prior to conjugation. q3->cause3 Yes sol3 Solution: 1. Prepare maleimide stock solutions fresh in dry aprotic solvent (DMSO/DMF). 2. Ensure reaction buffer is pH 6.5-7.5. 3. Remove any competing reducing agents. cause3->sol3 A 1. Prepare Conjugate Purify via SEC or dialysis to remove unreacted components. B 2. Prepare Incubation Buffer E.g., Phosphate Buffered Saline (PBS) pH 7.4 or human plasma. A->B C 3. Set Up Reaction Incubate conjugate at a defined concentration (e.g., 1 mg/mL) in the buffer at 37°C. B->C D 4. Collect Time Points Withdraw aliquots at T=0, 2, 6, 24, 48 hours. C->D E 5. Quench & Store Immediately add quenching agent (e.g., acid) and store samples at -80°C. D->E F 6. Analyze by RP-HPLC Separate intact conjugate from degraded/ hydrolyzed products. E->F G 7. Quantify Peaks Integrate peak areas for intact conjugate, hydrolyzed isomers, and any deconjugated species. F->G H 8. Calculate Stability Plot % Intact Conjugate vs. Time to determine degradation rate/half-life. G->H

References

Technical Support Center: Quenching Unreacted N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively quench unreacted N-Mal-N-bis(PEG2-NHS ester) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what are its reactive groups?

N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker. It contains two types of reactive groups:

  • A Maleimide (B117702) group: This group specifically reacts with sulfhydryl (thiol) groups (-SH), typically found in cysteine residues of proteins. This reaction is most efficient at a pH range of 6.5-7.5 and forms a stable thioether bond.[1][2][3]

  • Two N-hydroxysuccinimide (NHS) ester groups: These groups react with primary amine groups (-NH2), found on lysine (B10760008) residues and the N-terminus of proteins.[4][5][6] The optimal pH for this reaction is between 7.2 and 8.5.[5][7][8]

Q2: Why is it necessary to quench the unreacted crosslinker?

Quenching is a critical step to stop the conjugation reaction and prevent unintended side reactions. If left unquenched, the reactive maleimide and NHS ester groups on the excess crosslinker can:

  • Lead to the formation of unwanted conjugates with other molecules in subsequent experimental steps.

  • Cause aggregation or precipitation of the labeled protein.

  • Interfere with downstream applications and assays.

  • Generate non-specific binding in analytical procedures.[4]

Q3: What are the common quenching agents for NHS esters and maleimides?

  • For NHS esters: Small molecules containing primary amines are used as quenching agents. These include Tris (tris(hydroxymethyl)aminomethane), glycine, ethanolamine, and lysine.[4][5][9] These agents react with the NHS ester to form a stable amide bond, rendering it inactive.

  • For Maleimides: Thiol-containing compounds are used to quench maleimides. Common agents include β-mercaptoethanol (BME), dithiothreitol (B142953) (DTT), and cysteine.[2] These molecules react with the maleimide group to form a stable thioether linkage.

Q4: Can I quench both the NHS ester and maleimide groups simultaneously?

Simultaneous quenching is possible but requires careful consideration of the reaction conditions. A common approach is to add a mixture of an amine-containing quencher (like Tris or glycine) and a thiol-containing quencher (like BME or DTT). However, the optimal pH ranges for the reaction of the two functional groups are slightly different. A compromise pH of around 7.5 to 8.0 is often used. Sequential quenching is generally recommended for more controlled results.

Q5: What is the recommended order for sequential quenching?

Typically, the NHS ester is quenched first, followed by the maleimide. This is because the NHS ester is more susceptible to hydrolysis, especially at higher pH values.[5][10][11] By quenching the NHS ester first, you can then adjust the pH if necessary for a more efficient maleimide quenching step.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive.[5][10]Use fresh, high-quality crosslinker. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[12][13][14]
Incorrect buffer pH: The pH of the reaction buffer is critical for both NHS ester and maleimide reactions.[7][15]Ensure the pH is within the optimal range for the specific reaction (7.2-8.5 for NHS esters, 6.5-7.5 for maleimides).[2][5]
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[7] Thiol-containing reagents (e.g., DTT, BME) will compete for the maleimide group.[2]Use amine-free and thiol-free buffers for the conjugation reaction, such as phosphate-buffered saline (PBS) or HEPES.
Precipitation of Conjugate High concentration of crosslinker: Excessive crosslinker can lead to aggregation.Optimize the molar ratio of crosslinker to your target molecule.
Solvent incompatibility: If the crosslinker is first dissolved in an organic solvent, adding a large volume to the aqueous reaction buffer can cause precipitation.Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture low, typically below 10%.[8][14]
Incomplete Quenching Insufficient quencher concentration: The amount of quenching agent may not be enough to react with all the excess crosslinker.Use a sufficient molar excess of the quenching agent. A common starting point is a final concentration of 20-50 mM.[8][12]
Inadequate incubation time or temperature: The quenching reaction may not have gone to completion.Follow the recommended incubation times and temperatures in the protocol. A typical quenching reaction is incubated for 15-30 minutes at room temperature.[12]

Quantitative Data Summary

Parameter NHS Ester Quenching Maleimide Quenching
Quenching Agent Tris, Glycine, Ethanolamine, Lysineβ-mercaptoethanol (BME), Dithiothreitol (DTT), Cysteine
Recommended Final Concentration 20 - 100 mM[4][12]10 - 50 mM
Typical Incubation Time 15 - 30 minutes[12]15 - 30 minutes
Incubation Temperature Room Temperature (approx. 20-25°C)Room Temperature (approx. 20-25°C)
Optimal pH 7.5 - 8.57.0 - 8.0

Experimental Protocols

Protocol 1: Sequential Quenching of Unreacted N-Mal-N-bis(PEG2-NHS ester)

This protocol is recommended for most applications as it allows for optimal quenching of each reactive group.

  • Quench the NHS Ester:

    • Prepare a stock solution of the amine-based quenching agent (e.g., 1 M Tris-HCl, pH 8.0).

    • Add the quenching agent to your reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Quench the Maleimide:

    • Prepare a stock solution of the thiol-based quenching agent (e.g., 1 M β-mercaptoethanol).

    • Add the quenching agent to the reaction mixture to a final concentration of 10-20 mM.

    • Incubate for an additional 15 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove the quenched crosslinker and excess quenching agents by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. This step is crucial to prevent interference in downstream applications.[4]

Protocol 2: Simultaneous Quenching of Unreacted N-Mal-N-bis(PEG2-NHS ester)

This protocol is faster but may be less efficient than sequential quenching.

  • Prepare Quenching Cocktail:

    • Prepare a fresh quenching cocktail containing both the amine-based and thiol-based quenching agents in a suitable buffer (e.g., PBS at pH 7.8). For example, create a solution with a final concentration of 100 mM Tris-HCl and 50 mM β-mercaptoethanol.

  • Quenching Reaction:

    • Add the quenching cocktail to your reaction mixture.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Purification:

    • Proceed with purification as described in Protocol 1.

Visualizations

Quenching_Workflow cluster_sequential Sequential Quenching cluster_simultaneous Simultaneous Quenching start_seq Reaction Mixture with excess crosslinker quench_nhs Add Amine Quencher (e.g., Tris, Glycine) pH 7.5-8.5 start_seq->quench_nhs incubate_nhs Incubate 15 min @ RT quench_nhs->incubate_nhs quench_mal Add Thiol Quencher (e.g., BME, DTT) incubate_nhs->quench_mal incubate_mal Incubate 15 min @ RT quench_mal->incubate_mal purify_seq Purification (Desalting, Dialysis) incubate_mal->purify_seq start_sim Reaction Mixture with excess crosslinker quench_both Add Amine + Thiol Quenching Cocktail pH ~7.8 start_sim->quench_both incubate_both Incubate 30 min @ RT quench_both->incubate_both purify_sim Purification (Desalting, Dialysis) incubate_both->purify_sim

Caption: Experimental workflows for quenching unreacted crosslinker.

Troubleshooting_Guide start Low Conjugation Yield? check_hydrolysis Is NHS ester hydrolyzed? start->check_hydrolysis Yes solution_hydrolysis Use fresh, anhydrous reagents. Equilibrate to RT before opening. check_hydrolysis->solution_hydrolysis Yes check_ph Is buffer pH optimal? (7.2-8.5 for NHS, 6.5-7.5 for Mal) check_hydrolysis->check_ph No solution_ph Adjust pH of reaction buffer. check_ph->solution_ph No check_buffer Does buffer contain primary amines or thiols? check_ph->check_buffer Yes solution_buffer Use amine/thiol-free buffer (e.g., PBS). Perform buffer exchange. check_buffer->solution_buffer Yes check_ratio Is molar ratio of crosslinker sufficient? check_buffer->check_ratio No solution_ratio Increase molar excess of crosslinker. check_ratio->solution_ratio No

Caption: Troubleshooting decision tree for low conjugation yield.

References

impact of steric hindrance with N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using the heterobifunctional, branched crosslinker, N-Mal-N-bis(PEG2-NHS ester). It addresses common issues related to steric hindrance and offers troubleshooting strategies to optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what are its primary applications?

N-Mal-N-bis(PEG2-NHS ester) is a branched, heterobifunctional crosslinker used to covalently link two different molecules.[1][2] It contains three reactive groups:

  • One Maleimide (B117702) group: Reacts specifically with sulfhydryl (thiol, -SH) groups, commonly found on cysteine residues of proteins.[2]

  • Two N-hydroxysuccinimide (NHS) ester groups: React with primary amines (-NH2), such as those on lysine (B10760008) residues or the N-terminus of proteins.[2]

The short polyethylene (B3416737) glycol (PEG2) arms enhance solubility.[3] This linker is often used in the development of antibody-drug conjugates (ADCs), where precise linking of a payload to an antibody is required, and in creating complex protein-protein or protein-peptide conjugates.[4][5]

Q2: What is steric hindrance and how does the structure of this linker contribute to it?

Steric hindrance is a phenomenon where the size and spatial arrangement of a molecule or its functional groups impede a chemical reaction. The unique Y-shaped, branched structure of N-Mal-N-bis(PEG2-NHS ester) is a primary source of steric hindrance.[5] This bulkiness can make it physically difficult for the maleimide and NHS ester reactive ends to access their target sulfhydryl and amine groups on a biomolecule, especially if those target sites are located in sterically crowded regions of the protein.[6] Longer PEG chains, while increasing solubility, can also increase this shielding effect, potentially reducing reaction efficiency.[7][8]

Q3: My conjugation yield is very low. Could steric hindrance be the cause?

Yes, low conjugation yield is a common problem where steric hindrance is a likely culprit. Several factors related to steric hindrance can lead to poor results:

  • Inaccessible Target Sites: The target lysine or cysteine residues on your protein may be buried within the protein's folded structure, preventing the bulky linker from reaching them.

  • Linker Crowding: If you are targeting a protein with multiple closely spaced reactive sites, the attachment of one linker molecule can physically block others from accessing adjacent sites.

  • Suboptimal Molar Ratio: An incorrect molar excess of the linker to the protein can lead to either incomplete labeling or potential cross-linking and aggregation. A 10- to 50-fold molar excess of linker over the amine-containing protein is a common starting point.[9]

Q4: How can I optimize my reaction conditions to overcome steric hindrance?

Optimizing your protocol is key to minimizing the effects of steric hindrance. Consider the following adjustments:

  • Adjust pH: The reaction between maleimide and thiols is most efficient at pH 6.5-7.5, while the NHS ester reaction with amines is favored at pH 7-9.[9] Running a sequential reaction and optimizing the pH for each step can improve yields.

  • Increase Reaction Time or Temperature: Allowing the reaction to proceed longer (e.g., 2 hours at room temperature or overnight at 4°C) can sometimes help overcome kinetic barriers caused by steric hindrance.[9]

  • Optimize Molar Ratios: Systematically vary the molar excess of the linker over your protein to find the optimal balance that maximizes conjugation without causing aggregation.

  • Consider a Different Linker: If steric hindrance remains a significant issue, you may need to use a linker with a longer PEG chain to provide more flexibility and distance from the protein backbone. However, be aware that very long PEG chains can also wrap around the protein and hinder interactions.[6][7]

Q5: How do I properly handle and prepare the N-Mal-N-bis(PEG2-NHS ester) reagent?

Proper handling is critical as the reagent is moisture-sensitive.[9]

  • Storage: Store the reagent at -20°C with a desiccant.

  • Preparation: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[9]

  • Dissolving: The linker is not readily water-soluble and should first be dissolved in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[9][10] This stock solution can then be added to your aqueous reaction buffer. Avoid making stock solutions for long-term storage as the NHS ester group hydrolyzes quickly in the presence of moisture.[10]

Troubleshooting Guide: Low Conjugation Efficiency

ProblemPossible CauseRecommended Solution
Low or No Conjugation Steric Hindrance: The branched structure of the linker is preventing access to target functional groups on the protein.1. Optimize Molar Ratio: Titrate the linker-to-protein molar ratio (start with a range from 10:1 to 50:1).2. Increase Reaction Time: Incubate for longer periods (e.g., 4 hours at RT or overnight at 4°C).3. Consider a Longer Linker: Switch to a linker with a longer PEG arm to increase reach and flexibility.
Hydrolysis of Reagent: The maleimide or NHS-ester groups have been inactivated by moisture or suboptimal pH.1. Use Anhydrous Solvent: Dissolve the linker in fresh, dry DMSO or DMF immediately before use.[9][10]2. Control pH: Maintain pH between 6.5-7.5 for the maleimide reaction and 7.2-8.0 for the NHS-ester reaction to balance reactivity and hydrolysis.[9]3. Work Quickly: Do not store the linker in solution.[10]
Inactive/Unavailable Functional Groups: Target sulfhydryl groups are oxidized (forming disulfide bonds) or primary amines are not accessible.1. Reduce Disulfides: If targeting cysteines, pre-treat the protein with a reducing agent (e.g., TCEP) and remove the agent before adding the linker.2. Confirm Accessibility: Use protein modeling software or analytical methods (e.g., Ellman's Reagent for free thiols) to confirm target sites are available.
Competing Substances in Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) or thiols (e.g., DTT).1. Buffer Exchange: Perform dialysis or use a desalting column to exchange the protein into an amine- and thiol-free buffer like PBS.[10][11]
Precipitation or Aggregation Poor Solubility: The protein or the final conjugate is precipitating out of solution.1. Adjust Solvent Concentration: When adding the linker (dissolved in organic solvent), ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.[9]2. Increase PEG Length: Using a linker with longer PEG chains can improve the solubility of the final conjugate.
Intermolecular Cross-linking: The linker is reacting with multiple protein molecules, causing polymerization.1. Use a Two-Step Protocol: React the NHS esters with the first protein, purify it to remove excess linker, and then add the second, thiol-containing protein.[9]2. Lower Protein Concentration: Working with more dilute protein solutions can reduce the chances of intermolecular reactions.

Quantitative Data on Linker Performance

Steric hindrance is often influenced by the number and arrangement of reactive arms on a PEG linker. While data for this specific linker is proprietary, studies on multi-arm PEG hydrogels demonstrate that increased branching can lead to more efficient cross-linking, but only up to a point. The following table, adapted from data on multi-arm PEG-Vinyl Sulfone (VS) and PEG-Acrylate (A) hydrogels, illustrates how the number of reactive arms can impact network formation, a process analogous to bioconjugation efficiency.

Linker ArchitectureBioactive Ligand Conc.Cross-linking Efficiency (G' at 15 min, Pa)Swelling Ratio (Qm)Interpretation
4-arm PEG 0 mM1050 ± 15025 ± 3Baseline cross-linking.
1.25 mM800 ± 10045 ± 5Reduced efficiency and looser network due to steric interference from the attached ligand.
> 3 mMGel did not formN/AHigh ligand density creates too much steric hindrance for the network to form.
8-arm PEG 0 mM1800 ± 20018 ± 2Higher arm density leads to a more efficient and tighter network.
1.25 mM1750 ± 18032 ± 4More resilient to steric hindrance; maintains high cross-linking efficiency.
3.75 mM1100 ± 12040 ± 5Network still forms even at high ligand density, showing superior performance.

This data is adapted from studies on multi-arm PEG hydrogels and serves to illustrate the principles of how linker architecture affects cross-linking efficiency under steric strain.[12] Higher G' (shear modulus) and lower Qm (swelling ratio) indicate more efficient cross-linking.

Experimental Protocols

Protocol 1: Two-Step Sequential Protein-Protein Conjugation

This method minimizes self-conjugation by first activating an amine-containing protein (Protein A) with the linker's NHS esters, removing the excess linker, and then reacting the product with a sulfhydryl-containing protein (Protein B).

Materials:

  • Protein A (with available primary amines)

  • Protein B (with available free sulfhydryls)

  • N-Mal-N-bis(PEG2-NHS ester)

  • Anhydrous DMSO or DMF

  • Amine-Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Thiol-Reaction Buffer: PBS with 5-10 mM EDTA, pH 6.5-7.0

  • Desalting columns

Procedure:

Step 1: Activation of Protein A with NHS Esters

  • Prepare Protein A in the Amine-Reaction Buffer at a concentration of 1-5 mg/mL.

  • Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in DMSO to create a 10 mM stock solution.

  • Add a 20-fold molar excess of the dissolved linker to the Protein A solution. Ensure the final DMSO concentration is below 10%.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

Step 2: Removal of Excess Linker

  • Immediately after incubation, remove the unreacted linker from the maleimide-activated Protein A using a desalting column equilibrated with Thiol-Reaction Buffer. This step is critical to prevent the linker from reacting with Protein B's amines.

Step 3: Conjugation to Protein B

  • Prepare Protein B in the Thiol-Reaction Buffer. If Protein B has disulfide bonds, reduce them first with a 10-fold molar excess of TCEP for 30 minutes and remove the TCEP via a desalting column.

  • Combine the maleimide-activated Protein A with Protein B at a desired molar ratio (e.g., 1:1).

  • Incubate for 2 hours at room temperature or overnight at 4°C.

Step 4: Analysis

  • Analyze the final conjugate using SDS-PAGE. A successful conjugation will show a new band at a higher molecular weight corresponding to the Protein A-Protein B conjugate.

  • Further purify the conjugate using size-exclusion or ion-exchange chromatography if needed.

Protocol 2: Quantification of Conjugation Efficiency

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a common method to quantify the success of a conjugation reaction by separating molecules based on their size.

Procedure:

  • Establish a baseline by running samples of the unconjugated Protein A and Protein B through the SEC-HPLC system to determine their individual retention times.

  • After the conjugation reaction, inject an aliquot of the reaction mixture into the SEC-HPLC.

  • Monitor the chromatogram (typically at 280 nm). The successfully formed conjugate will elute earlier (has a shorter retention time) than the individual proteins due to its larger size.

  • Quantify the efficiency by integrating the area under the peaks. The percentage of the conjugate peak area relative to the total area of all protein peaks provides an estimate of the conjugation yield.

Visual Guides

G cluster_0 Step 1: NHS Ester Reaction (pH 7.2-8.0) cluster_1 Step 2: Purification cluster_2 Step 3: Maleimide Reaction (pH 6.5-7.5) ProteinA Protein A (with -NH2) ActivatedProtein Maleimide-Activated Protein A ProteinA->ActivatedProtein + Linker Linker N-Mal-N-bis(PEG2-NHS ester) Purify Remove Excess Linker (Desalting Column) ActivatedProtein->Purify FinalConjugate Protein A - Linker - Protein B (Final Conjugate) Purify->FinalConjugate + Protein B ProteinB Protein B (with -SH)

Caption: A two-step sequential conjugation workflow.

G cluster_protein cluster_linker p Protein c1 c2 c3 c4 c5 linker Branched Linker reactive_end reactive_end->c1 Blocked Access!

Caption: Steric hindrance from a bulky, branched linker.

G Start Low Conjugation Yield CheckReagents Are reagents handled correctly? (Fresh, dry solvent, proper storage) Start->CheckReagents CheckReagents->Start No, correct handling CheckBuffer Is buffer free of amines/thiols? CheckReagents->CheckBuffer Yes CheckBuffer->Start No, change buffer CheckProtein Are protein functional groups available? CheckBuffer->CheckProtein Yes CheckProtein->Start No, reduce/re-evaluate protein OptimizeRatio Optimize Molar Ratio (10x to 50x) CheckProtein->OptimizeRatio Yes (Steric Hindrance Likely) OptimizeTime Increase Reaction Time / Temp OptimizeRatio->OptimizeTime ConsiderAlt Consider Alternative Linker (e.g., longer spacer arm) OptimizeTime->ConsiderAlt Success Yield Improved ConsiderAlt->Success

References

Technical Support Center: Enhancing the Solubility of N-Mal-N-bis(PEG2-NHS ester) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with N-Mal-N-bis(PEG2-NHS ester) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what are its typical solubility characteristics?

A1: N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional crosslinker featuring a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups, separated by polyethylene (B3416737) glycol (PEG) spacers. The maleimide group selectively reacts with sulfhydryl (thiol) groups, while the NHS esters react with primary amines.[1] The PEG spacers enhance the hydrophilicity of the linker itself, which generally improves the solubility of the resulting conjugate in aqueous solutions.[2] However, the final solubility of the conjugate is also heavily influenced by the properties of the molecule it is conjugated to.

Q2: Why is my N-Mal-N-bis(PEG2-NHS ester) conjugate precipitating out of solution?

A2: Precipitation of your conjugate can be attributed to several factors:

  • Properties of the Conjugated Molecule: If the protein, antibody, or drug you are conjugating is inherently hydrophobic, the resulting conjugate may have poor solubility despite the presence of the PEG linker.[3][]

  • High Degree of Conjugation: A high ratio of the linker conjugated to your molecule (similar to a high drug-to-antibody ratio in ADCs) can increase hydrophobicity and lead to aggregation and precipitation.[3][]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the solubility of the conjugate. Proteins are often least soluble at their isoelectric point (pI).

  • Inefficient Removal of Unreacted Reagents: Residual unreacted and hydrolyzed linker can contribute to heterogeneity and potential precipitation.

  • Conformational Changes: The conjugation process itself can sometimes induce conformational changes in a protein, exposing hydrophobic regions and promoting aggregation.

Q3: How can I improve the solubility of my conjugate during the conjugation process?

A3: To proactively address solubility issues during conjugation:

  • Optimize Reaction pH: Maintain a pH of 7.2-8.5 for the NHS ester reaction with amines and a pH of 6.5-7.5 for the maleimide reaction with thiols to ensure efficient and specific conjugation, which can prevent the formation of heterogeneous mixtures that may be less soluble.[5][6]

  • Control Molar Ratios: Start with a lower molar excess of the N-Mal-N-bis(PEG2-NHS ester) linker to the target molecule to avoid excessive conjugation that can lead to insolubility.[7]

  • Use of Co-solvents: For the initial dissolution of the N-Mal-N-bis(PEG2-NHS ester) linker, use a dry, water-miscible organic solvent like DMSO or DMF, but ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing your protein.[8][9]

Q4: What strategies can I use to solubilize my conjugate after it has already precipitated?

A4: If you have a conjugate that has precipitated, you can try the following:

  • Formulation Adjustment: Resuspend the precipitate in various formulation buffers with different pH values, ionic strengths, and excipients.

  • Use of Solubilizing Excipients: Additives like arginine, polysorbates (e.g., Tween-20), and sugars (e.g., sucrose, trehalose) can help to solubilize aggregated proteins.[10][11]

  • Refolding Protocols: For severe aggregation, denaturation with agents like urea (B33335) or guanidinium-HCl followed by a controlled refolding process (e.g., dialysis into buffers with decreasing denaturant concentration) may be necessary.[12][13][14]

  • Purification to Remove Aggregates: Techniques like size-exclusion chromatography (SEC) can separate soluble monomers from larger aggregates.[15]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with N-Mal-N-bis(PEG2-NHS ester) conjugates.

Problem 1: Conjugate Precipitates Immediately Upon Formation
Possible Cause Troubleshooting Steps
High Degree of Conjugation Decrease the molar ratio of the N-Mal-N-bis(PEG2-NHS ester) linker to your protein/molecule in the reaction.
Suboptimal Buffer pH Ensure the pH of the reaction buffer is not near the isoelectric point (pI) of your protein. Adjust the pH away from the pI to increase the net charge and electrostatic repulsion between molecules.
Hydrophobic Nature of the Target Molecule Consider using a linker with a longer PEG chain if available to further increase the hydrophilicity of the final conjugate.
Problem 2: Conjugate is Soluble Initially but Aggregates and Precipitates Over Time
Possible Cause Troubleshooting Steps
Inappropriate Storage Buffer Screen different storage buffers with varying pH and ionic strengths. Add stabilizing excipients like glycerol, sucrose, or arginine to the storage buffer.[10]
Residual Unreacted Linker Ensure complete removal of unreacted and hydrolyzed linker using purification methods like dialysis, diafiltration, or size-exclusion chromatography (SEC).[1]
Oxidation of the Conjugate If your conjugate is sensitive to oxidation, consider adding antioxidants or storing it under an inert gas like nitrogen or argon.
Problem 3: Low Yield of Soluble Conjugate After Purification
Possible Cause Troubleshooting Steps
Formation of Insoluble Aggregates During purification, use buffers containing solubility-enhancing excipients. Consider performing purification at a lower temperature to minimize aggregation.
Adsorption to Purification Media If using chromatography, ensure the column matrix is compatible with your conjugate. Hydrophobic interactions with the matrix can sometimes lead to loss of material.
Inefficient Initial Conjugation Optimize the conjugation reaction conditions (pH, molar ratio, reaction time) to maximize the yield of the desired soluble conjugate before purification.[6]

Data Presentation

The following tables summarize quantitative data on factors influencing the solubility of protein conjugates.

Table 1: Effect of pH on the Solubility of a Monoclonal Antibody (mAb)

pHSolubility (mg/mL)
5.0>50
5.525
6.05
6.51
7.00.9
7.5<0.5
Data derived from a case study on an anti-LINGO-1 monoclonal antibody. The isoelectric point (pI) of the antibody was >8.2. Solubility was significantly higher at pH values further away from the pI.

Table 2: Impact of Arginine as an Excipient on the Aggregation of a High-Concentration mAb Formulation (171 mg/mL) after 4 weeks at 40°C

Formulation% Monomer% Aggregate
Without Arginine95.24.8
With 100 mM Arginine98.11.9
This data demonstrates that arginine can act as a stabilizer and reduce aggregation in high-concentration protein formulations.[11]

Table 3: Influence of Drug-to-Antibody Ratio (DAR) on ADC Aggregation

Drug-to-Antibody Ratio (DAR)% Aggregate
0 (Unconjugated Antibody)< 1
22-5
45-15
8> 20 (often with visible precipitation)
Illustrative data based on general observations in ADC development. Higher DARs, especially with hydrophobic payloads, lead to increased aggregation.[3][]

Experimental Protocols

Protocol 1: Two-Step Conjugation with N-Mal-N-bis(PEG2-NHS ester)

This protocol outlines the sequential reaction of the NHS esters with a primary amine-containing molecule (Molecule A) followed by the reaction of the maleimide group with a sulfhydryl-containing molecule (Molecule B).

Materials:

  • N-Mal-N-bis(PEG2-NHS ester)

  • Molecule A (containing primary amines, e.g., a protein)

  • Molecule B (containing a free sulfhydryl group)

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Thiol-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5-7.0)

  • Reducing agent (if Molecule B has disulfide bonds, e.g., TCEP)

  • Desalting columns or dialysis cassettes

Procedure:

Step 1: Reaction of NHS Esters with Molecule A

  • Prepare Molecule A: Dissolve Molecule A in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the linker solution to the Molecule A solution. Ensure the final DMSO/DMF concentration is below 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted linker using a desalting column or dialysis against the thiol-free reaction buffer.

Step 2: Reaction of Maleimide with Molecule B

  • Prepare Molecule B: If Molecule B contains disulfide bonds, reduce them using a suitable reducing agent like TCEP. Purify the reduced Molecule B to remove the reducing agent. Dissolve the reduced, thiol-containing Molecule B in the thiol-free reaction buffer.

  • Conjugation: Mix the maleimide-activated Molecule A from Step 1 with the thiol-containing Molecule B.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature at pH 6.5-7.0.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine.

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted components and aggregates.

Protocol 2: Solubilization of a Precipitated Conjugate using a Denaturation-Refolding Screen

This protocol is for cases where the conjugate has formed insoluble aggregates.

Materials:

  • Precipitated conjugate

  • Solubilization Buffer: 8 M Urea or 6 M Guanidinium-HCl in 50 mM Tris, 150 mM NaCl, pH 8.0

  • A series of Dialysis/Refolding Buffers with decreasing concentrations of the denaturant (e.g., 6 M, 4 M, 2 M, 1 M, 0.5 M, and 0 M Urea in 50 mM Tris, 150 mM NaCl, pH 8.0). The final buffer should be the desired storage buffer.

  • Optional: Additives for the refolding buffers, such as 0.4 M L-arginine.

  • Dialysis tubing or cassettes

Procedure:

  • Solubilization: Resuspend the precipitated conjugate in the Solubilization Buffer. Gently agitate until the precipitate is fully dissolved.

  • Step-wise Dialysis: a. Place the solubilized conjugate in a dialysis cassette. b. Dialyze against the 6 M Urea refolding buffer for 2-4 hours at 4°C. c. Sequentially transfer the dialysis cassette to the refolding buffers with decreasing urea concentrations (4 M, 2 M, 1 M, 0.5 M), dialyzing for 2-4 hours at each step. d. Perform the final dialysis step against the desired storage buffer (without urea) overnight at 4°C, with at least two buffer changes.

  • Clarification: After dialysis, centrifuge the sample to pellet any remaining insoluble aggregates.

  • Analysis: Analyze the supernatant for the concentration of the soluble, refolded conjugate.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction A1 Prepare Molecule A in Amine-Free Buffer A2 Dissolve Linker in DMSO/DMF A1->A2 A3 Conjugate Linker to Molecule A A2->A3 A4 Purify Maleimide-Activated Molecule A A3->A4 B1 Prepare Molecule B (with free thiol) A4->B1 Transfer to Thiol-Free Buffer B2 Conjugate Activated Molecule A with Molecule B B1->B2 B3 Optional: Quench Reaction B2->B3 B4 Final Purification of Conjugate B3->B4 troubleshooting_logic Start Conjugate has Poor Solubility Q1 Is the issue during or after conjugation? Start->Q1 During During Conjugation Q1->During During After After Conjugation Q1->After After Sol1 Optimize Reaction: - Lower linker:protein ratio - Adjust pH away from pI - Use co-solvent sparingly During->Sol1 Q2 Is the conjugate aggregated? After->Q2 Aggregated Yes Q2->Aggregated Yes NotAggregated No Q2->NotAggregated No Sol3 Refolding Protocol: - Denature with Urea/GdnHCl - Step-wise dialysis to refold Aggregated->Sol3 Sol4 Purification: - Size-Exclusion Chromatography (SEC) to remove aggregates Aggregated->Sol4 Sol2 Formulation Optimization: - Screen buffers (pH, ionic strength) - Add excipients (e.g., arginine, polysorbate) NotAggregated->Sol2 signaling_pathway_analogy cluster_reaction Conjugation Reaction cluster_factors Influencing Factors Protein Protein (Primary Amines) Conjugate Final Conjugate Protein->Conjugate Linker N-Mal-N-bis(PEG2-NHS ester) Linker->Conjugate ThiolMolecule Thiol-Molecule ThiolMolecule->Conjugate pH pH pH->Conjugate MolarRatio Molar Ratio MolarRatio->Conjugate Buffer Buffer Composition Buffer->Conjugate Solubility Solubility Conjugate->Solubility

References

Technical Support Center: Controlling Stoichiometry with Trifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing trifunctional crosslinkers with a focus on achieving precise stoichiometric control in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your bioconjugation strategies.

Troubleshooting Guide

This section addresses common issues encountered during crosslinking experiments with trifunctional reagents in a direct question-and-answer format.

Issue 1: Low or No Conjugation Efficiency

Question: Why am I observing very low or no yield of my desired trifunctional conjugate?

Answer: Low conjugation efficiency is a frequent challenge and can stem from several factors, including suboptimal reaction conditions, reagent degradation, or issues with the biomolecules themselves.[1] A systematic approach is necessary to diagnose and resolve the underlying cause.

Troubleshooting Steps:

  • Verify Reagent Integrity: Many crosslinkers, especially those with N-hydroxysuccinimide (NHS) esters, are sensitive to moisture and can hydrolyze over time.[1]

    • Action: Use a fresh stock of the crosslinker. If preparing a stock solution in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous and prepare the solution immediately before use.[1]

  • Optimize Reaction Buffer: The pH and composition of the reaction buffer are critical for the efficiency of the reactive groups.

    • Action (for NHS esters): Ensure the pH is within the optimal range of 7.2-8.5.[1] Avoid amine-containing buffers such as Tris, as they will compete with the target amines on your biomolecule.[1]

    • Action (for maleimides): Maintain a pH between 6.5 and 7.5 for specific reaction with sulfhydryl groups.[1] Thiol-containing reducing agents like DTT or β-mercaptoethanol must be removed prior to the reaction.

  • Check Molar Ratio: An inappropriate molar ratio of crosslinker to biomolecule can lead to poor yields.

    • Action: Empirically determine the optimal crosslinker-to-protein molar ratio.[1][2][3] Start with a titration experiment, testing a range of molar excesses (e.g., 10x, 20x, 50x) to find the ideal balance between conjugation efficiency and the risk of aggregation or modification at non-desired sites.[4]

  • Assess Biomolecule Accessibility: The target functional groups on your protein or other biomolecule may not be accessible to the crosslinker.

    • Action: If possible, use structural data to assess the accessibility of target residues (e.g., lysines for NHS esters, cysteines for maleimides). Consider using a crosslinker with a longer spacer arm to overcome steric hindrance.[3][5]

Issue 2: Aggregation and Precipitation of Conjugates

Question: My reaction mixture becomes cloudy, or I observe a precipitate after adding the crosslinker. What is causing this and how can I prevent it?

Answer: Aggregation is often a consequence of excessive crosslinking, where multiple biomolecules are randomly linked together, leading to large, insoluble complexes. This is particularly a risk when using homobifunctional or trifunctional crosslinkers in a one-step reaction.

Troubleshooting Steps:

  • Reduce Crosslinker Concentration: The most common cause of aggregation is too high a concentration of the crosslinker.

    • Action: Lower the molar excess of the crosslinker in your reaction. Even a small reduction can significantly decrease the extent of intermolecular crosslinking.

  • Modify Reaction Strategy: A sequential conjugation strategy can provide much greater control and reduce unwanted polymerization.[1]

    • Action: If using a heterotrifunctional crosslinker with reactive groups of different labilities (e.g., an NHS ester and a photoreactive group), react the more labile group first with one molecule.[1][2] Then, purify the intermediate conjugate to remove excess crosslinker before introducing the second and third molecules for subsequent reactions.

  • Optimize Protein Concentration: High concentrations of the target biomolecules can favor intermolecular crosslinking.

    • Action: Try performing the reaction at a lower protein concentration. However, be aware that very dilute solutions may favor intramolecular crosslinking or hydrolysis of the crosslinker.[1]

  • Use Solubility-Enhancing Crosslinkers: Some crosslinkers can increase the hydrophobicity of the resulting conjugate, leading to precipitation.

    • Action: Consider using a crosslinker that incorporates a polyethylene (B3416737) glycol (PEG) spacer arm. PEGylated crosslinkers can enhance the water solubility of the final conjugate and reduce aggregation.[6]

Frequently Asked Questions (FAQs)

Q1: What is a trifunctional crosslinker and how does it differ from a bifunctional one?

A1: A trifunctional crosslinker is a chemical reagent designed to covalently link three separate molecules or molecular groups.[7] Unlike bifunctional crosslinkers which have two reactive ends, trifunctional crosslinkers possess three, enabling the formation of more complex molecular architectures.[7] Often, one of the "functions" is a tag, such as biotin (B1667282), for affinity purification or detection of the crosslinked complex.[1][8]

Q2: How do I choose the right trifunctional crosslinker for my application?

A2: The choice depends on several factors:

  • Target Functional Groups: Select a crosslinker with reactive groups that target available and accessible functional groups on your molecules of interest (e.g., primary amines, sulfhydryls, carboxyls).[9]

  • Reaction Strategy: For controlled, sequential conjugations, a heterotrifunctional crosslinker with different reactive groups is essential.[9][10]

  • Spacer Arm Length: The length of the spacer arm determines the distance between the conjugated molecules.[5] Longer arms can be useful for linking bulky molecules or probing for distant interactions.

  • Cleavability: If you need to separate the conjugated molecules for downstream analysis (e.g., mass spectrometry), choose a crosslinker with a cleavable spacer arm (e.g., by a chemical reagent or light).[8]

  • Solubility: Ensure the crosslinker is soluble in your reaction buffer. Water-soluble versions (e.g., with a "Sulfo-" prefix) are available for many common crosslinkers.[1]

Q3: How can I confirm that my conjugation reaction was successful and determine the stoichiometry?

A3: Several analytical techniques can be used:

  • SDS-PAGE: This is a simple and quick method to visualize the formation of higher molecular weight species corresponding to the crosslinked conjugates. A shift in the band positions compared to the unconjugated starting materials indicates a successful reaction.

  • Mass Spectrometry (MS): MS provides precise mass information, confirming the identity of the conjugate and allowing for the determination of the number of molecules linked. This is a powerful tool for characterizing stoichiometry.[8][11]

  • Chromatography: Techniques like Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate the reaction products and quantify the different conjugated species.

Q4: What is the optimal molar ratio of crosslinker to protein to start with?

A4: The optimal molar ratio must be determined empirically for each specific system.[1][2] However, a common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein with the least number of available reactive sites.[4] For dilute protein solutions, a higher molar excess may be required to achieve sufficient activation.[4] It is highly recommended to perform a titration experiment to find the ratio that maximizes the yield of the desired conjugate while minimizing aggregation and non-specific modifications.[12]

Data Presentation

Table 1: Recommended Reaction Conditions for Common Reactive Groups

Reactive GroupTarget Functional GroupOptimal pH RangeRecommended BuffersIncompatible Buffers
N-hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)7.2 - 8.5[1]Phosphate, Borate, HEPES, Bicarbonate/Carbonate[1]Tris, Glycine (B1666218) (any primary amine-containing buffer)[1]
Maleimide Sulfhydryls (-SH)6.5 - 7.5[13]Phosphate, HEPESThiol-containing reducing agents (DTT, β-mercaptoethanol)
Carbodiimide (e.g., EDC) Carboxyls (-COOH) for reaction with Primary Amines (-NH₂)4.5 - 5.5[2]MESPhosphate, Tris, Glycine, Carboxyl-containing buffers[2]
Photoreactive (e.g., Aryl Azide, Diazirine) Non-specific C-H and N-H bonds upon UV activationVaries; often near physiologicalPhosphate, HEPESBuffers with nucleophiles that can quench the reactive intermediate

Table 2: Example Molar Ratios for Titration Experiments

ExperimentProtein ConcentrationCrosslinker-to-Protein Molar RatioPurpose
Initial Titration 1-2 mg/mL10:1, 20:1, 50:1, 100:1To determine a working range for conjugation efficiency and identify the onset of aggregation.
Fine-Tuning 1-2 mg/mL5:1, 10:1, 15:1, 25:1To optimize the yield of the desired stoichiometric product once a working range is established.
Concentrated Sample >5 mg/mL2:1, 5:1, 10:1, 20:1Higher protein concentrations often require a lower molar excess of the crosslinker to avoid aggregation.[4]
Dilute Sample <1 mg/mL20:1, 50:1, 100:1, 200:1Lower protein concentrations may necessitate a higher molar excess to drive the reaction forward.[4]

Experimental Protocols

Protocol 1: General Two-Step Sequential Conjugation using a Heterotrifunctional Crosslinker (Amine- and Sulfhydryl-Reactive)

This protocol describes the conjugation of three components (Molecule A, Molecule B, and Molecule C) where the trifunctional crosslinker has an NHS ester, a maleimide, and a third reactive group or tag.

  • Step 1: Reaction of NHS Ester with Molecule A (Amine-containing)

    • Prepare Molecule A in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • Dissolve the trifunctional crosslinker in an appropriate anhydrous solvent (e.g., DMSO) immediately before use.

    • Add the desired molar excess (e.g., 20-fold) of the crosslinker to the solution of Molecule A.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, unreacted crosslinker using a desalting column or dialysis against a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.0). This intermediate (Molecule A-crosslinker) is now "maleimide-activated".

  • Step 2: Reaction of Maleimide with Molecule B (Sulfhydryl-containing)

    • If Molecule B does not have a free sulfhydryl, it may need to be introduced by reducing existing disulfide bonds (e.g., with TCEP) or by modification with a reagent like Traut's Reagent. Ensure any reducing agents are removed before proceeding.

    • Add the purified Molecule A-crosslinker intermediate to Molecule B.

    • Incubate for 1-2 hours at room temperature.

    • The reaction can be quenched by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol.

    • Purify the A-B-crosslinker conjugate to remove unreacted components.

  • Step 3: Reaction with Molecule C

    • The third functionality of the crosslinker can now be utilized. This may involve another chemical reaction (e.g., click chemistry) or an affinity interaction (e.g., binding to streptavidin if the third function is a biotin tag).

    • Follow the specific protocol for the third reactive group to conjugate Molecule C.

    • Purify the final A-B-C-crosslinker conjugate.

Protocol 2: Titration Experiment to Determine Optimal Crosslinker-to-Protein Ratio[12]

  • Prepare a series of identical protein solutions in the recommended reaction buffer.

  • Prepare a stock solution of the trifunctional crosslinker in a suitable anhydrous solvent.

  • Add increasing molar excesses of the crosslinker to each protein solution (e.g., 0x, 5x, 10x, 20x, 50x, 100x).

  • Incubate all reactions under identical conditions (time and temperature).

  • Quench the reactions by adding a small molecule that will react with the excess crosslinker (e.g., Tris or glycine for NHS esters).

  • Analyze the results of each reaction by SDS-PAGE.

  • Observe the disappearance of the starting protein band and the appearance of higher molecular weight bands corresponding to the conjugate.

  • Select the lowest molar ratio that provides a high yield of the desired conjugate without causing significant aggregation (seen as smearing at the top of the gel or insoluble material).

Visualizations

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation cluster_step3 Step 3: Third Conjugation / Tagging A Molecule A (e.g., Protein) Reaction1 Reaction 1 (e.g., NHS ester + Amine) A->Reaction1 Crosslinker Trifunctional Crosslinker Crosslinker->Reaction1 A_Crosslinker Intermediate Conjugate (Molecule A-Linker) Reaction1->A_Crosslinker Purify1 Purification (Remove excess linker) A_Crosslinker->Purify1 Reaction2 Reaction 2 (e.g., Maleimide + Thiol) Purify1->Reaction2 B Molecule B (e.g., Peptide) B->Reaction2 AB_Crosslinker A-B Conjugate Reaction2->AB_Crosslinker Purify2 Purification (Remove unreacted B) AB_Crosslinker->Purify2 Reaction3 Reaction 3 / Binding (e.g., Click Chemistry) Purify2->Reaction3 C Molecule C (e.g., Biotin) C->Reaction3 Final_Product Final Trifunctional Conjugate Reaction3->Final_Product

Caption: Sequential conjugation workflow using a heterotrifunctional crosslinker.

troubleshooting_logic Start Low/No Conjugation? CheckReagent Is crosslinker fresh? Is solvent anhydrous? Start->CheckReagent Yes CheckBuffer Is buffer pH optimal? Are there interfering components? CheckReagent->CheckBuffer Yes Failure Re-evaluate Strategy CheckReagent->Failure No CheckRatio Is molar ratio optimized? CheckBuffer->CheckRatio Yes CheckBuffer->Failure No CheckAccessibility Are target sites accessible? CheckRatio->CheckAccessibility Yes CheckRatio->Failure No Success Conjugation Successful CheckAccessibility->Success Yes CheckAccessibility->Failure No

Caption: Troubleshooting logic for low conjugation efficiency.

References

dealing with heterogeneity in ADC production with N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Mal-N-bis(PEG2-NHS ester) for Antibody-Drug Conjugate (ADC) production.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG2-NHS ester) and what is its primary application in ADC development?

A1: N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinker designed for bioconjugation, particularly in the creation of ADCs.[1][2][3] It contains three reactive groups: one maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups, connected by polyethylene (B3416737) glycol (PEG) spacers.[1][2][3]

  • The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically on cysteine residues of a payload molecule or a carrier.[4][5]

  • The two NHS ester groups react with primary amines, such as the lysine (B10760008) residues on an antibody.[4][6]

This linker allows for the conjugation of a thiol-containing molecule to an amine-containing molecule, like an antibody. The PEG spacers enhance solubility and reduce steric hindrance during conjugation.[7]

Q2: What are the main sources of heterogeneity when using the N-Mal-N-bis(PEG2-NHS ester) linker?

A2: Heterogeneity in ADCs is a significant challenge and can arise from several factors when using this trifunctional linker:[8][9]

  • Variable Drug-to-Antibody Ratio (DAR): The number of linker-payload molecules attached to each antibody can vary. With two NHS esters, there's a potential for multiple linker attachments to a single antibody, further complicating the DAR distribution.[8][9]

  • Multiple Conjugation Sites: Antibodies have numerous surface-exposed lysine residues, and the NHS esters can react with different ones, leading to a mixture of ADC isomers with the same DAR but different conjugation sites.[9] This can affect the ADC's stability, efficacy, and pharmacokinetic properties.[9]

  • Antibody Cross-linking: The presence of two NHS esters on the linker creates the possibility of one linker reacting with two different antibody molecules, leading to aggregation.

  • Incomplete Reactions: Unreacted functional groups on the antibody or the linker can lead to the presence of unconjugated antibody or linker-payload molecules in the final product.

  • Process-Related Impurities: Aggregates, fragments (like half-ADCs), and charge variants can form during the conjugation, purification, and storage processes.[10][11]

Q3: What is the recommended reaction strategy for using a linker with one maleimide and two NHS ester groups?

A3: A two-step conjugation process is generally recommended to control the reaction and minimize heterogeneity:[4][7]

  • Step 1 (Payload-Linker Conjugation): React the maleimide end of the N-Mal-N-bis(PEG2-NHS ester) with your thiol-containing payload. This creates a payload-linker intermediate with two reactive NHS esters.

  • Step 2 (Antibody-Linker-Payload Conjugation): React the payload-linker intermediate with the antibody. The NHS esters will react with the primary amines (lysine residues) on the antibody.

This approach prevents the linker from reacting with the antibody's amines before the payload is attached.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or Low DAR
Possible Cause Troubleshooting Steps & Solutions
Suboptimal Reaction pH - NHS Ester Reaction: The reaction of NHS esters with primary amines is pH-dependent. The optimal pH is typically between 8.3 and 8.5 to ensure the amino group is deprotonated and reactive.[6] At lower pH, the reaction rate will be significantly slower.[6] - Maleimide Reaction: The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5.[4] At pH values above 7.5, the maleimide group can undergo hydrolysis, reducing its reactivity with thiols.[4]
Hydrolysis of Reactive Groups - NHS Esters: NHS esters are susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH.[4] Prepare the linker solution immediately before use and avoid prolonged storage in aqueous buffers. - Maleimide Group: While more stable than NHS esters, maleimides can also hydrolyze at higher pH.[4]
Competing Reactions - Ensure that your reaction buffers do not contain primary amines (e.g., Tris) or sulfhydryl-containing compounds (e.g., DTT), as these will compete with your antibody and payload for reaction with the linker.[4] Use buffers like phosphate-buffered saline (PBS) or HEPES.[5]
Insufficient Molar Excess of Linker-Payload - For the antibody conjugation step, using a 5- to 20-fold molar excess of the linker-payload solution is a common starting point.[7] The optimal ratio should be determined empirically for your specific antibody and payload.
Issue 2: High Levels of Aggregation in the Final Product
Possible Cause Troubleshooting Steps & Solutions
Antibody Cross-linking by the bis-NHS Ester Linker - Control the concentration of the antibody and the linker-payload during the reaction. Higher concentrations can favor intermolecular cross-linking. - Optimize the molar ratio of the linker-payload to the antibody. A very high excess of the linker-payload might increase the chance of multiple linkers attaching to one antibody, which could then react with other antibodies.
Increased Hydrophobicity of the ADC - The conjugation of a hydrophobic payload can lead to aggregation. The PEG spacers on the N-Mal-N-bis(PEG2-NHS ester) linker are designed to increase hydrophilicity and mitigate this, but for very hydrophobic payloads, aggregation can still be an issue. - Consider using a formulation buffer with excipients that reduce aggregation, such as polysorbate 80.
Improper Storage or Handling - Store the final ADC product at the recommended temperature and in a suitable buffer to maintain stability. Avoid repeated freeze-thaw cycles.
Issue 3: Difficulty in Purifying the ADC
Possible Cause Troubleshooting Steps & Solutions
Presence of Free (Unconjugated) Payload - Free payload is often highly cytotoxic and must be removed.[12] Purification methods like Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) are effective in separating the large ADC from the small molecule payload.[12][13] - Optimize the TFF parameters (e.g., membrane cutoff, diavolumes) to ensure efficient removal of the free drug.[12]
Heterogeneous Mixture of DAR Species - Hydrophobic Interaction Chromatography (HIC) is a common method to separate ADC species with different DARs.[14][15] The retention time on a HIC column generally increases with the DAR due to the increased hydrophobicity.[14] - Optimizing the salt gradient and mobile phase composition in HIC can improve the resolution between different DAR species.[15]
Co-elution of Impurities - A multi-step purification process may be necessary. For example, an initial affinity chromatography step (e.g., Protein A) to capture the antibody and ADC, followed by HIC or ion-exchange chromatography to separate different species.[13]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This is a generalized protocol and should be optimized for your specific antibody and payload.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Thiol-containing payload

  • N-Mal-N-bis(PEG2-NHS ester)

  • Anhydrous, amine-free DMSO or DMF

  • Conjugation Buffer 1 (for maleimide reaction): PBS, pH 7.0-7.5

  • Conjugation Buffer 2 (for NHS ester reaction): Borate buffer, pH 8.5

  • Quenching reagent (e.g., cysteine for maleimide, Tris or glycine (B1666218) for NHS ester)

  • Desalting columns (e.g., Sephadex G-25)

Step 1: Conjugation of Payload to Linker

  • Prepare Payload: Dissolve the thiol-containing payload in Conjugation Buffer 1.

  • Prepare Linker: Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in DMSO to a stock concentration of 10 mM.

  • Reaction: Add a slight molar excess (e.g., 1.1 to 1.5-fold) of the linker solution to the payload solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification (Optional but Recommended): Purify the payload-linker intermediate to remove unreacted linker and payload. This can be done using reversed-phase HPLC.

Step 2: Conjugation of Payload-Linker to Antibody

  • Prepare Antibody: Adjust the antibody concentration to 2-10 mg/mL in Conjugation Buffer 2.

  • Prepare Payload-Linker: Dissolve the purified payload-linker intermediate in DMSO.

  • Reaction: Add a 5- to 20-fold molar excess of the payload-linker solution to the antibody solution with gentle mixing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.[4]

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes.

  • Purification: Remove excess, unreacted payload-linker and quenching reagent using a desalting column or TFF, exchanging the buffer to a suitable formulation buffer for storage.

Protocol 2: Characterization of ADC Heterogeneity

A. Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

  • Column: A HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Gradient: Run a linear gradient from 100% A to 100% B over 20-30 minutes.

  • Detection: Monitor absorbance at 280 nm.

  • Analysis: Different DAR species will elute as separate peaks. The average DAR can be calculated by integrating the peak areas and weighting them by their corresponding DAR.

B. Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)

  • Column: A SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.

  • Detection: Monitor absorbance at 280 nm.

  • Analysis: Aggregates will elute earlier than the main monomeric ADC peak, while fragments will elute later. The percentage of each can be determined by peak integration.

Visualizations

ADC_Internalization_Pathway ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Cellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Workflow of ADC binding, internalization, and payload-induced apoptosis.

Troubleshooting_Logic Troubleshooting Logic for ADC Heterogeneity Start Start ADC Characterization HIC_Analysis Perform HIC Analysis Start->HIC_Analysis SEC_Analysis Perform SEC Analysis Start->SEC_Analysis DAR_Profile DAR Profile Acceptable? HIC_Analysis->DAR_Profile Aggregation_Profile Aggregation Acceptable? SEC_Analysis->Aggregation_Profile Optimize_Molar_Ratio Optimize Linker: Antibody Molar Ratio DAR_Profile->Optimize_Molar_Ratio No End Process Optimized DAR_Profile->End Yes Review_Formulation Review Formulation Buffer & Storage Aggregation_Profile->Review_Formulation No Aggregation_Profile->End Yes Optimize_pH_Time Optimize Reaction (pH, Time) Optimize_Molar_Ratio->Optimize_pH_Time Optimize_Purification Optimize Purification (e.g., TFF, HIC gradient) Optimize_pH_Time->Optimize_Purification Optimize_Purification->HIC_Analysis Review_Formulation->SEC_Analysis

Caption: Logical workflow for troubleshooting common ADC heterogeneity issues.

References

Technical Support Center: Preventing Thiol Oxidation Before Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with thiol oxidation prior to maleimide (B117702) conjugation.

Frequently Asked Questions (FAQs)

Q1: Why are my maleimide conjugation yields consistently low?

Low conjugation efficiency is often due to the oxidation of free thiols on your protein or peptide, forming disulfide bonds that are unreactive with maleimides.[1][2] It is crucial to maintain a reducing environment to keep the thiols in their free, reactive state. Other contributing factors can include hydrolysis of the maleimide reagent, incorrect buffer pH, or the presence of competing nucleophiles.[3]

Q2: What is the optimal pH for thiol-maleimide conjugation?

The ideal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[3][4][5] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as maleimide hydrolysis (which increases at higher pH) and reaction with amines (e.g., lysine (B10760008) residues) which can occur at pH values above 7.5.[3][5] Below pH 6.5, the rate of conjugation slows significantly as the thiol group becomes protonated and less reactive.[3]

Q3: How can I prevent my thiols from re-oxidizing after reduction?

To prevent re-oxidation of thiols, it is essential to work with degassed buffers to remove dissolved oxygen, a primary culprit in thiol oxidation.[1] You can degas buffers by vacuum filtration, sparging with an inert gas like nitrogen or argon, or by boiling and cooling under an inert atmosphere.[1] Additionally, including a chelating agent such as EDTA in your buffers can help by sequestering trace metal ions that can catalyze thiol oxidation.[6][7] Performing the reduction and conjugation steps in a low-oxygen environment, such as a glove box, can also be beneficial.[8]

Q4: Can I store my reduced protein before conjugation?

It is highly recommended to use the reduced protein immediately for conjugation.[4] If storage is unavoidable, it should be done under anaerobic conditions at low temperatures. Desalting the reduced protein into a slightly acidic buffer (e.g., pH 5) and snap-freezing in liquid nitrogen for storage at -80°C can help preserve the free thiols.[6] However, be aware that freeze-thaw cycles can lead to a decrease in free thiol levels.[9] Studies have shown that thiol stability is greater at -80°C compared to -20°C for long-term storage.[9]

Q5: How do I know if I have free thiols available for conjugation?

You can quantify the number of free thiols in your sample using various assays. The most common method is the Ellman's test, which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product upon reaction with a free thiol, with the absorbance measured at 412 nm.[10][11] Several commercial kits are available for thiol quantification.[10][11][12][13]

Troubleshooting Guide

Problem 1: Low or no conjugation despite using a reducing agent.

Possible Cause Troubleshooting Steps
Inefficient reduction of disulfide bonds. Increase the concentration of the reducing agent (a 10-100 fold molar excess is often recommended).[1][4] Ensure the reduction is carried out for a sufficient duration (e.g., 30-60 minutes at room temperature).[14] For sterically hindered disulfide bonds, consider performing the reduction under denaturing conditions (e.g., with 6M guanidine-HCl or 8M urea), though this may affect protein function.[15][16]
Removal of the reducing agent was incomplete (for thiol-containing reducing agents like DTT or β-mercaptoethanol). The reducing agent will compete with your protein's thiols for the maleimide.[7] Ensure thorough removal of the reducing agent using methods like dialysis or desalting columns (e.g., Sephadex G-25).[17][18]
Re-oxidation of thiols after removal of the reducing agent. Minimize the time between the removal of the reducing agent and the addition of the maleimide reagent. Work with degassed buffers and consider including EDTA (1-10 mM) in all your buffers.[6][7]
Hydrolysis of the maleimide reagent. Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[3][4] Avoid storing maleimide solutions in aqueous buffers for extended periods.[14]

Problem 2: High background or non-specific labeling.

Possible Cause Troubleshooting Steps
Reaction with other nucleophiles (e.g., amines). Strictly maintain the reaction pH between 6.5 and 7.5.[3][5] At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine.[5]
Excess maleimide reagent. Optimize the molar ratio of the maleimide reagent to the protein. While a 10-20 fold molar excess is often recommended to drive the reaction, a lower ratio may be necessary to reduce non-specific labeling.[2][4]
Hydrolyzed maleimide reacting non-specifically. Ensure the maleimide reagent is fresh and properly stored to prevent hydrolysis.[3]

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents

Reducing Agent Typical Working Concentration Advantages Disadvantages
Dithiothreitol (DTT) 1-10 mMHighly effective at reducing disulfide bonds.[19]Contains a thiol group and must be completely removed before maleimide conjugation.[7] Unstable in water with a short half-life.[20]
Tris(2-carboxyethyl)phosphine (TCEP) 1-10 mMDoes not contain a thiol group, so it does not need to be removed before maleimide conjugation.[7][8] More stable than DTT, odorless, and effective over a wider pH range.[21]Can be more expensive than DTT. May react with some haloalkyl derivatives.[17]
β-Mercaptoethanol (β-ME) 5-20 mMInexpensive.Strong, unpleasant odor. Less potent than DTT, requiring higher concentrations.[15] Must be removed before conjugation.

Table 2: Thiol Stability Under Different Conditions

Condition Effect on Thiol Stability Recommendation
pH Thiols are more prone to oxidation at neutral to alkaline pH.[22][23]For storage of reduced proteins, a slightly acidic pH (e.g., 5.0) is preferable.[6]
Temperature Higher temperatures can increase the rate of oxidation.Store reduced proteins at low temperatures (-80°C is recommended for long-term storage).[9]
Oxygen Dissolved oxygen is a major cause of thiol oxidation.Use degassed buffers for all steps following reduction.[1]
Metal Ions Divalent metal ions can catalyze thiol oxidation.Include a chelating agent like EDTA (1-10 mM) in buffers.[6][7]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds
  • Dissolve the protein in a degassed buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[4]

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[1][2] If using DTT, a similar molar excess is recommended.

  • Incubate the reaction mixture for 30-60 minutes at room temperature.[14]

  • If TCEP was used, you can proceed directly to the maleimide conjugation step. If DTT was used, the reducing agent must be removed.

Protocol 2: Removal of DTT using a Desalting Column
  • Equilibrate a desalting column (e.g., Sephadex G-25) with a degassed conjugation buffer (pH 6.5-7.5) containing 1-10 mM EDTA.

  • Apply the reduction reaction mixture to the column.

  • Collect the protein-containing fractions, which will elute first. The smaller DTT molecules will be retained in the column and elute later.

  • Immediately proceed to the maleimide conjugation step.

Protocol 3: Thiol-Maleimide Conjugation
  • Dissolve the maleimide reagent in an anhydrous solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[2][4]

  • Add a 10-20 fold molar excess of the maleimide stock solution to the reduced and purified protein solution.[2][4]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][4]

  • Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine to consume any unreacted maleimide.[7]

  • Purify the conjugate from excess reagents using a desalting column, dialysis, or other chromatographic methods.[18][24][25][26]

Visualizations

experimental_workflow cluster_reduction Step 1: Reduction cluster_purification Step 2: Purification (if using DTT) cluster_conjugation Step 3: Conjugation cluster_final_purification Step 4: Final Purification protein Protein with Disulfide Bonds reducing_agent Add Reducing Agent (e.g., TCEP or DTT) protein->reducing_agent reduced_protein Reduced Protein with Free Thiols reducing_agent->reduced_protein desalting Desalting Column (Remove DTT) reduced_protein->desalting maleimide Add Maleimide Reagent reduced_protein->maleimide purified_protein Purified Reduced Protein desalting->purified_protein purified_protein->maleimide conjugated_protein Thiol-Maleimide Conjugate maleimide->conjugated_protein final_purification Purify Conjugate conjugated_protein->final_purification final_product Final Conjugated Product final_purification->final_product

Caption: Experimental workflow for thiol-maleimide conjugation.

thiol_oxidation_prevention cluster_causes Causes of Thiol Oxidation cluster_prevention Prevention Strategies oxygen Dissolved Oxygen degas Degas Buffers oxygen->degas metal_ions Metal Ions edta Add EDTA metal_ions->edta high_ph High pH ph_control Control pH (6.5-7.5) high_ph->ph_control low_temp Low Temperature Storage

Caption: Key factors in preventing thiol oxidation.

reaction_pathways cluster_desired Desired Reaction cluster_side Side Reactions thiol Protein-SH maleimide Maleimide thiol->maleimide pH 6.5-7.5 conjugate Thioether Bond (Stable Conjugate) maleimide->conjugate hydrolysis Maleimide Hydrolysis amine_reaction Reaction with Amines maleimide_side Maleimide maleimide_side->hydrolysis pH > 7.5 maleimide_side->amine_reaction pH > 7.5

Caption: Desired vs. side reactions in maleimide chemistry.

References

effect of temperature on N-Mal-N-bis(PEG2-NHS ester) reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of N-Mal-N-bis(PEG2-NHS ester), with a specific focus on the impact of temperature on its reaction kinetics. This resource is intended for researchers, scientists, and drug development professionals to optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reacting the NHS ester groups of N-Mal-N-bis(PEG2-NHS ester) with primary amines?

A1: The N-hydroxysuccinimide (NHS) ester reaction with primary amines is typically conducted between 4°C and room temperature (20-25°C).[1][2][3][4] Reactions at room temperature are generally faster, often completing within 30 minutes to 4 hours, while reactions at 4°C are slower and may require longer incubation times, from 2 hours to overnight.[1][2][4][5]

Q2: How does temperature affect the stability of the NHS ester groups in our aqueous reaction buffer?

A2: Temperature significantly impacts the rate of hydrolysis, a competing reaction that deactivates the NHS ester. The rate of hydrolysis increases with both higher pH and higher temperature.[1][2][6] For instance, the half-life of an NHS ester can be 4 to 5 hours at pH 7.0 and 0°C, but this dramatically decreases to just 10 minutes at pH 8.6 and 4°C.[1][2][6] Therefore, to minimize hydrolysis, it is recommended to use lower temperatures, especially when working at a higher pH.

Q3: What is the recommended temperature for the maleimide (B117702) reaction with a thiol (sulfhydryl) group?

A3: The maleimide-thiol conjugation is also temperature-dependent.[7] For efficient conjugation, reactions are commonly performed at room temperature (20-25°C) for 30 minutes to 2 hours.[5][7] Alternatively, the reaction can be carried out at 4°C, but this requires a significantly longer incubation period, typically 8 to 16 hours, to achieve a comparable yield.[7][8]

Q4: I am seeing low yields in my maleimide conjugation step at 4°C. What could be the cause?

A4: A low yield at 4°C is often due to slower reaction kinetics.[8] To improve the yield, you can try extending the incubation time (up to 16 hours or even longer). If your molecules are stable at a higher temperature, performing the reaction at room temperature (20-25°C) will increase the reaction rate.[7]

Q5: Can I perform the NHS ester and maleimide reactions simultaneously, and at what temperature?

A5: Yes, a one-step reaction is possible. For simultaneous reactions, it is crucial to select a pH that is a compromise for both reactions, typically between 7.2 and 7.5.[5][9] In this pH range, the NHS ester reaction with amines proceeds efficiently, and the maleimide group maintains good specificity for thiols. A reaction temperature of room temperature (20-25°C) is generally suitable for a one-step protocol, but the reaction time may need to be optimized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conjugation efficiency of the NHS ester Hydrolysis of the NHS ester: This is accelerated at higher temperatures and higher pH.[1][2][6]Perform the reaction at a lower temperature (e.g., 4°C). Ensure the pH of your reaction buffer is within the optimal range (7.2-8.5).[1][2] Use the N-Mal-N-bis(PEG2-NHS ester) immediately after preparing the stock solution.
Low yield of the maleimide conjugation Insufficient reaction time at low temperatures: The maleimide-thiol reaction is significantly slower at 4°C.[7][8]Increase the incubation time when reacting at 4°C (e.g., overnight).[7] If the interacting molecules are stable, consider running the reaction at room temperature for 30 minutes to 2 hours to increase the reaction rate.[5][7]
Non-specific binding or aggregation Side reactions at elevated temperatures: Higher temperatures can sometimes promote non-specific interactions or aggregation of proteins. In some cases, the stability of the resulting thioether bond from the maleimide reaction can be compromised at physiological temperatures, leading to retro and exchange reactions.[10][11]Consider performing the conjugation at 4°C to minimize these effects. Ensure adequate purification steps are in place to remove any aggregates.
Complete loss of reactivity Improper storage of the crosslinker: N-Mal-N-bis(PEG2-NHS ester) is moisture-sensitive.[5]Store the reagent at -20°C with a desiccant.[5] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[5]

Data Summary

The following table summarizes the general effect of temperature on the reaction kinetics of the NHS ester and maleimide functional groups of N-Mal-N-bis(PEG2-NHS ester).

Functional GroupReaction TemperatureReaction TimeKey Considerations
NHS Ester 4°C2 hours - overnightSlower reaction rate, but reduced hydrolysis of the NHS ester.[1][2][4]
Room Temperature (20-25°C)30 minutes - 4 hoursFaster reaction rate, but increased potential for hydrolysis, especially at pH > 8.[1][2][4]
37°CNot generally recommendedSignificantly increased rate of hydrolysis can lead to lower conjugation yields.[12]
Maleimide 4°C8 - 16 hoursSlower reaction rate, may result in lower yields if incubation time is insufficient.[7][8] Recommended for temperature-sensitive proteins.[7]
Room Temperature (20-25°C)30 minutes - 2 hoursFaster and generally optimal reaction kinetics.[5][7]

Experimental Protocols

Two-Step Conjugation Protocol

This protocol is recommended to maximize specificity by reacting the two functional groups of N-Mal-N-bis(PEG2-NHS ester) sequentially.

Step 1: Reaction of NHS Ester with Amine-Containing Molecule (Molecule A)

  • Preparation: Dissolve the amine-containing molecule (Molecule A) in a suitable amine-free buffer at pH 7.2-8.5 (e.g., phosphate, HEPES, or borate (B1201080) buffer).

  • Crosslinker Addition: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution. Add the desired molar excess of the crosslinker to the solution of Molecule A.

  • Incubation: Incubate the reaction mixture.

    • For reactions at room temperature (20-25°C) , incubate for 30 minutes to 4 hours.

    • For reactions at 4°C , incubate for 2 hours to overnight.

  • Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, equilibrated with a buffer suitable for the subsequent maleimide reaction (pH 6.5-7.5).

Step 2: Reaction of Maleimide with Thiol-Containing Molecule (Molecule B)

  • Preparation: Ensure the thiol-containing molecule (Molecule B) is in a suitable buffer at pH 6.5-7.5.

  • Conjugation: Add the purified, maleimide-activated Molecule A to the solution of Molecule B.

  • Incubation: Incubate the reaction mixture.

    • For reactions at room temperature (20-25°C) , incubate for 30 minutes to 2 hours.

    • For reactions at 4°C , incubate for 8 to 16 hours.

  • Quenching (Optional): To stop the reaction, a quenching agent such as a low molecular weight thiol (e.g., cysteine or 2-mercaptoethanol) can be added.

  • Final Purification: Purify the final conjugate to remove any unreacted molecules and byproducts.

Visualizations

Temperature_Effect_on_Reaction cluster_nhs NHS Ester Reaction Pathway cluster_maleimide Maleimide Reaction Pathway cluster_temp Temperature Influence NHS_start NHS Ester + Primary Amine Amide_bond Stable Amide Bond (Desired Product) NHS_start->Amide_bond Conjugation Hydrolysis Hydrolyzed NHS Ester (Inactive) NHS_start->Hydrolysis Hydrolysis (Side Reaction) Mal_start Maleimide + Thiol Thioether_bond Stable Thioether Bond (Desired Product) Mal_start->Thioether_bond Conjugation Mal_hydrolysis Hydrolyzed Maleimide (Inactive) Mal_start->Mal_hydrolysis Hydrolysis (Side Reaction, pH > 7.5) Temp_High Higher Temperature (e.g., Room Temp or 37°C) Temp_High->Amide_bond Increases Rate Temp_High->Hydrolysis Increases Rate Temp_High->Thioether_bond Increases Rate Temp_Low Lower Temperature (e.g., 4°C) Temp_Low->Amide_bond Decreases Rate Temp_Low->Hydrolysis Decreases Rate Temp_Low->Thioether_bond Decreases Rate

Caption: Influence of temperature on N-Mal-N-bis(PEG2-NHS ester) reactions.

References

Validation & Comparative

Confirming Protein Conjugation: A Comparative Guide for N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of biomolecule conjugation is a critical step in the development of novel therapeutics, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comparative analysis of established analytical techniques to confirm successful conjugation using N-Mal-N-bis(PEG2-NHS ester), a heterotrifunctional linker. We will explore the expected outcomes and present supporting experimental methodologies for each technique, alongside a comparison with alternative crosslinking strategies.

The N-Mal-N-bis(PEG2-NHS ester) linker possesses a maleimide (B117702) group for reaction with thiols (e.g., from cysteine residues) and two NHS ester groups for reaction with primary amines (e.g., from lysine (B10760008) residues). This branched structure allows for the potential attachment of multiple molecules to a target protein, offering advantages in drug loading and therapeutic efficacy.[1] However, this complexity necessitates rigorous analytical characterization to confirm the desired conjugation products.

Key Analytical Techniques for Confirmation

A suite of orthogonal analytical methods is essential to fully characterize the conjugated protein and determine critical quality attributes such as the drug-to-antibody ratio (DAR) in ADCs, or the successful linkage of different moieties in other conjugates.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for providing direct evidence of conjugation by measuring the mass increase of the modified protein.[4][5] High-resolution mass spectrometry can distinguish between different conjugated species.[3]

  • Intact Mass Analysis: Analysis of the intact conjugated protein provides the molecular weight of the entire complex, allowing for the determination of the number of attached linkers and payloads.[6] For a protein conjugated with N-Mal-N-bis(PEG2-NHS ester), a mass increase corresponding to the mass of the linker plus any attached molecules would be observed.

  • Subunit or Fragment Analysis: For large proteins like antibodies, analysis of reduced light and heavy chains can simplify the spectra and help locate the conjugation sites.[7]

  • Peptide Mapping: Digestion of the conjugated protein followed by LC-MS/MS analysis can pinpoint the exact amino acid residues that have been modified.[4][7]

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is particularly well-suited for analyzing ADCs and other protein conjugates where the attached payload is often hydrophobic.[8][9][10]

  • Principle: The addition of a hydrophobic linker and payload increases the overall hydrophobicity of the protein, leading to a longer retention time on the HIC column.[10]

  • Application: HIC can resolve species with different numbers of conjugated molecules, providing a profile of the drug-to-antibody ratio (DAR).[9][11] For conjugates with the branched N-Mal-N-bis(PEG2-NHS ester), HIC can help distinguish between different degrees of modification.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[12][13][14]

  • Principle: Conjugation with a PEGylated linker like N-Mal-N-bis(PEG2-NHS ester) increases the size of the protein, resulting in an earlier elution time from the SEC column compared to the unconjugated protein.[12][13]

  • Application: SEC is primarily used to assess the aggregation and purity of the conjugated protein.[14] While it can indicate successful conjugation through a shift in retention time, it is less effective at resolving species with different numbers of conjugated linkers, especially for branched PEGs which can have a more compact structure than linear PEGs of similar molecular weight.[13][15]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight under denaturing conditions.[16][17]

  • Principle: Similar to MS, an increase in molecular weight due to conjugation will result in a slower migration of the protein through the gel, appearing as a band shift.[16][18]

  • Application: SDS-PAGE is a straightforward and widely accessible method to quickly visualize successful conjugation. By comparing the conjugated protein to the unconjugated control, a clear shift in the band position should be observable. For heterogeneous conjugations, the band may appear more diffuse.[13][18]

Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Mass-to-charge ratioPrecise molecular weight of conjugate, number of conjugated molecules, location of conjugationHigh accuracy and specificity[4][5]Can be complex for heterogeneous mixtures, requires specialized equipment
Hydrophobic Interaction Chromatography (HIC) HydrophobicityDistribution of conjugated species (e.g., DAR), relative hydrophobicityHigh resolution for different conjugation states[8][9]Not a direct measure of mass, can be influenced by protein conformation
Size Exclusion Chromatography (SEC) Hydrodynamic volumeAggregation state, purity, confirmation of size increaseSimple, robust, good for assessing aggregation[12][14]Low resolution for different conjugation states, especially with branched PEGs[15]
SDS-PAGE Molecular weightVisual confirmation of conjugation, estimation of molecular weight increaseSimple, rapid, widely available[16]Low resolution, provides an apparent molecular weight that can be influenced by PEG chains[13][18]

Experimental Protocols

General Two-Step Conjugation Protocol for N-Mal-N-bis(PEG2-NHS ester)

This protocol outlines a general procedure for conjugating a protein with both amine and sulfhydryl groups using a heterobifunctional crosslinker.[4][19]

  • Protein Preparation:

    • Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

    • If the sulfhydryl-containing molecule has disulfide bonds, reduce them using a reducing agent like TCEP. Purify the reduced molecule to remove the reducing agent.

  • NHS Ester Reaction (Amine-Targeted):

    • Dissolve the N-Mal-N-bis(PEG2-NHS ester) in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.

    • Add a 10- to 50-fold molar excess of the crosslinker solution to the amine-containing protein solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, unreacted crosslinker using a desalting column or dialysis, exchanging into a buffer with a pH of 6.5-7.5.

  • Maleimide Reaction (Sulfhydryl-Targeted):

    • Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated protein.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching and Purification:

    • The reaction can be quenched by adding a small molecule with a free thiol (e.g., cysteine or 2-mercaptoethanol).

    • Purify the final conjugate using an appropriate chromatography method (e.g., SEC or HIC) to remove unreacted components.

Workflow for Confirmation of Conjugation

G cluster_0 Conjugation Reaction cluster_1 Confirmation Protein Protein Conjugated_Protein Conjugated Protein Protein->Conjugated_Protein Reaction Linker N-Mal-N-bis(PEG2-NHS ester) Linker->Conjugated_Protein Payload Payload Payload->Conjugated_Protein MS Mass Spectrometry Conjugated_Protein->MS Analyze HIC Hydrophobic Interaction Chromatography Conjugated_Protein->HIC SEC Size Exclusion Chromatography Conjugated_Protein->SEC SDS_PAGE SDS-PAGE Conjugated_Protein->SDS_PAGE

Experimental workflow for conjugation and confirmation.

Comparison with Alternative Crosslinkers

The choice of crosslinker is critical and depends on the specific application. Here's a comparison of N-Mal-N-bis(PEG2-NHS ester) with other common linker types.

FeatureN-Mal-N-bis(PEG2-NHS ester)Linear Mal-PEG-NHS esterHomobifunctional NHS ester (e.g., DSS)
Functionality Heterotrifunctional (1 Maleimide, 2 NHS esters)Heterobifunctional (1 Maleimide, 1 NHS ester)Homobifunctional (2 NHS esters)
Structure BranchedLinearLinear
Potential Drug Loading Higher, can attach multiple molecules[1]Lower, attaches a single moleculeCan crosslink multiple amines, leading to potential aggregation[20]
Control over Conjugation Stepwise control of amine and thiol reactions[4]Stepwise control of amine and thiol reactionsSingle-step reaction, less control, risk of intramolecular crosslinking and polymerization[5]
Hydrodynamic Volume Larger, may improve pharmacokinetics[1]Smaller than branched equivalentDependent on the spacer arm length
Steric Hindrance Higher, may affect protein activity[8]Lower than branched equivalentCan be low depending on the spacer arm

Logical Relationship of Linker Choice

G Start Select Application High_DAR High Drug Loading (e.g., ADC) Start->High_DAR Dual_Payload Dual Payload Delivery Start->Dual_Payload Simple_Labeling Simple Labeling Start->Simple_Labeling Intramolecular_Study Protein Structure Study (Intramolecular Crosslinking) Start->Intramolecular_Study Branched_Linker N-Mal-N-bis(PEG2-NHS ester) High_DAR->Branched_Linker Dual_Payload->Branched_Linker Linear_Hetero Linear Mal-PEG-NHS ester Simple_Labeling->Linear_Hetero Linear_Homo Homobifunctional NHS ester Intramolecular_Study->Linear_Homo

Decision tree for selecting a crosslinker based on application.

References

A Comparative Guide to the Mass Spectrometry Analysis of N-Mal-N-bis(PEG2-NHS ester) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of complex biomolecules such as antibody-drug conjugates (ADCs) or other targeted therapeutics, the precise characterization of these conjugates is paramount. The heterobifunctional, branched crosslinker, N-Mal-N-bis(PEG2-NHS ester), offers a unique architecture for linking biomolecules, featuring a maleimide (B117702) group for thiol-specific conjugation and two N-hydroxysuccinimide (NHS) esters for amine-reactive coupling. This guide provides a comprehensive comparison of the mass spectrometry (MS) analysis of conjugates formed using N-Mal-N-bis(PEG2-NHS ester) with other common crosslinking reagents, supported by experimental protocols and data interpretation strategies.

Introduction to N-Mal-N-bis(PEG2-NHS ester)

N-Mal-N-bis(PEG2-NHS ester) is a versatile crosslinking reagent that allows for the covalent linkage of three molecules or the attachment of a single molecule to two sites on another.[1][2][3][4][5][6] Its structure comprises a central nitrogen atom from which a maleimide-terminated arm and two NHS ester-terminated polyethylene (B3416737) glycol (PEG) arms extend.[1][2][3][4][5][6] The maleimide group reacts specifically with sulfhydryl groups (e.g., from cysteine residues), while the NHS esters react with primary amines (e.g., from lysine (B10760008) residues or the N-terminus of a protein).[7][8] The PEG2 spacers enhance the solubility of the crosslinker and the resulting conjugate.[9]

Performance Comparison with Alternative Crosslinkers

The choice of crosslinker significantly impacts the resulting conjugate's properties and the complexity of its characterization. Here, we compare N-Mal-N-bis(PEG2-NHS ester) with common linear heterobifunctional and homobifunctional crosslinkers.

Table 1: Physicochemical and Reactivity Comparison of Crosslinkers

FeatureN-Mal-N-bis(PEG2-NHS ester)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)BS3 (Bis(sulfosuccinimidyl)suberate)
Reactive Groups 1x Maleimide, 2x NHS ester[1][2]1x Maleimide, 1x NHS ester2x Sulfo-NHS ester
Spacer Arm Length ~26.9 Å (Mal to N-center) + ~19.5 Å (N-center to NHS) x28.3 Å11.4 Å
Functionality Hetero- and TrifunctionalHeterobifunctionalHomobifunctional
Solubility Water-soluble (due to PEG)Poorly water-solubleWater-soluble
Primary Targets Thiols and Amines[7][8]Thiols and AminesAmines
Molecular Weight 682.64 g/mol [1]334.32 g/mol 572.43 g/mol

Table 2: Mass Spectrometry Analysis Comparison

ParameterN-Mal-N-bis(PEG2-NHS ester) ConjugatesSMCC ConjugatesBS3 Conjugates
Expected Mass Shift Variable, dependent on number of reacted groups. Full linker: 682.64 Da.334.32 Da per crosslink.138.07 Da per crosslink (after hydrolysis of NHS esters).
MS/MS Fragmentation Complex due to branched structure and PEG chains. May require multiple fragmentation techniques (CID, HCD, ETD) for complete sequencing.Well-characterized fragmentation patterns.Relatively simple fragmentation, aiding in identification of crosslinked peptides.
Data Analysis Software Requires specialized software capable of handling non-linear crosslinks and modifications (e.g., MeroX, pLink).Supported by most standard crosslinking software (e.g., pLink, xQuest).Widely supported by crosslinking data analysis software.
Potential Complexity High. Can form complex mixtures of products with varying degrees of conjugation at both amine and thiol sites.Moderate. Primarily forms 1:1 protein-protein or protein-small molecule conjugates.Can produce a complex mixture of inter- and intra-linked peptides.
Relative Conjugation Efficiency High for both amine and thiol reactions under optimal pH conditions.High for both amine and thiol reactions under optimal pH conditions.High for amine reactions at pH 7-9.

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of crosslinked conjugates. Below are protocols for conjugation and subsequent mass spectrometry analysis.

Protocol 1: Two-Step Conjugation of a Protein with a Thiol-Containing Peptide using N-Mal-N-bis(PEG2-NHS ester)

This protocol describes the initial reaction of the NHS esters with a protein, followed by the reaction of the maleimide group with a peptide.

Materials:

  • Protein of interest (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-Mal-N-bis(PEG2-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Thiol-containing peptide in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve N-Mal-N-bis(PEG2-NHS ester) in DMSO to a concentration of 10 mM.

  • Amine Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column equilibrated with a buffer at pH 6.5-7.5.

  • Thiol Reaction: Immediately add the thiol-containing peptide to the maleimide-activated protein solution. A 2- to 10-fold molar excess of the peptide over the protein is recommended. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1-5 mM DTT or cysteine.

  • Final Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess peptide and quenching reagent.

Protocol 2: LC-MS/MS Analysis of the N-Mal-N-bis(PEG2-NHS ester) Conjugate

This protocol outlines the steps for analyzing the purified conjugate to confirm its identity and characterize the crosslinks.

Materials:

  • Purified protein conjugate

  • Denaturing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (B52724)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the protein conjugate in denaturing buffer. Reduce disulfide bonds with DTT for 1 hour at 37°C. Alkylate free thiols with iodoacetamide (B48618) for 30 minutes at room temperature in the dark.

  • Enzymatic Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile in 0.1% formic acid.

    • Acquire data on a high-resolution mass spectrometer. Use a data-dependent acquisition method, prioritizing precursor ions with charge states of +3 and higher, as crosslinked peptides are often more highly charged.

    • Employ a combination of fragmentation methods (e.g., HCD and ETD) to obtain comprehensive fragmentation of the crosslinked peptides.

  • Data Analysis:

    • Use specialized crosslinking software (e.g., MeroX, pLink) to search the MS/MS data against a database containing the sequences of the protein and peptide.

    • Specify the mass of the crosslinker (682.64 Da for the intact linker) and the reactive residues (lysine, protein N-terminus, and cysteine).

    • Manually validate the identified crosslinked peptide-spectrum matches.

Visualizations of Workflows and Concepts

To aid in the understanding of the experimental processes and the nature of the crosslinker, the following diagrams are provided.

G cluster_conjugation Two-Step Conjugation Workflow Protein Protein (Amine-containing) ActivatedProtein Maleimide-Activated Protein Protein->ActivatedProtein + Crosslinker (NHS ester reaction) Crosslinker N-Mal-N-bis(PEG2-NHS ester) Purification1 Desalting ActivatedProtein->Purification1 Peptide Peptide (Thiol-containing) Conjugate Final Conjugate Purification2 Purification Conjugate->Purification2 Purification1->Conjugate + Peptide (Maleimide reaction)

Caption: Workflow for the two-step conjugation of a protein and a peptide.

G cluster_ms_workflow Mass Spectrometry Analysis Workflow Conjugate Purified Conjugate Digestion Denaturation, Reduction, Alkylation & Digestion Conjugate->Digestion Cleanup Peptide Cleanup (C18) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis (Crosslinking Software) LCMS->DataAnalysis Validation Manual Validation DataAnalysis->Validation

Caption: General workflow for the mass spectrometry analysis of the conjugate.

G cluster_structure Conceptual Structure of N-Mal-N-bis(PEG2-NHS ester) N N PEG1 PEG2 N->PEG1 PEG2 PEG2 N->PEG2 PEG3 PEG2 N->PEG3 Mal Maleimide NHS1 NHS ester NHS2 NHS ester PEG1->Mal PEG2->NHS1 PEG3->NHS2

References

Characterizing ADCs Created with N-Mal-N-bis(PEG2-NHS ester): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) created using the N-Mal-N-bis(PEG2-NHS ester) linker with other common linker technologies. By presenting objective performance data and detailed experimental methodologies, this document aims to assist researchers in making informed decisions for their ADC development programs.

Introduction to ADC Linker Technology

The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, and toxicity profile. An ideal linker must remain stable in systemic circulation to prevent premature drug release and facilitate the efficient release of the payload within the target tumor cell. Linkers are broadly categorized as either non-cleavable or cleavable.

N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional, non-cleavable linker. It possesses a maleimide (B117702) group for conjugation to thiol groups (e.g., from reduced interchain disulfides or engineered cysteines on the mAb) and two N-hydroxysuccinimide (NHS) esters for conjugation to amine groups (e.g., lysine (B10760008) residues on the mAb or a payload). The integrated polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC, particularly when working with hydrophobic payloads.

This guide will compare the performance of ADCs generated with N-Mal-N-bis(PEG2-NHS ester) to two widely used alternative linker technologies:

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A common non-cleavable, non-PEGylated maleimide-based linker.

  • Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC): A popular cathepsin B-cleavable linker.

Comparative Performance Data

The selection of a linker technology has a direct impact on the key characteristics of an ADC. The following tables summarize critical performance metrics for ADCs constructed with N-Mal-N-bis(PEG2-NHS ester) and the comparator linkers.

Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypeConjugation ChemistryAverage DAR AchievedAggregation PropensityReference
N-Mal-N-bis(PEG2-NHS ester) Thiol (Maleimide) & Amine (NHS ester)4 - 8Low[1]
SMCC (Non-PEGylated)Thiol (Maleimide) & Amine (NHS ester)2 - 4Moderate to High[2]
Val-Cit-PABC (Cleavable)Thiol (Maleimide)2 - 4Moderate[3]

Note: Data is compiled from multiple sources and may not be from direct head-to-head comparisons in a single study. Higher DARs with PEGylated linkers are often achievable due to the increased hydrophilicity mitigating aggregation of hydrophobic payloads.[1][4]

Table 2: In Vitro Plasma Stability

Linker TypeStability MechanismHalf-life in Human Plasma (t1/2)Key ConsiderationsReference
N-Mal-N-bis(PEG2-NHS ester) Stable Thioether & Amide Bonds> 200 hoursHigh stability minimizes premature drug release.[5]
SMCC (Non-PEGylated)Stable Thioether & Amide Bonds> 200 hoursProne to retro-Michael reaction leading to some drug loss over time.[6]
Val-Cit-PABC (Cleavable)Protease Cleavage> 230 daysHighly stable in human plasma but can be less stable in mouse plasma due to carboxylesterase activity.[7][8]

Table 3: In Vitro Cytotoxicity

Linker TypeTarget Cell LineIC50 (nM)Bystander EffectReference
N-Mal-N-bis(PEG2-NHS ester) HER2+ (e.g., SK-BR-3)5 - 15No[9]
SMCC (Non-PEGylated)HER2+ (e.g., SK-BR-3)10 - 25No[9]
Val-Cit-PABC (Cleavable)HER2+ (e.g., SK-BR-3)1 - 10Yes[7][9]

Note: IC50 values are highly dependent on the antibody, payload, and target cell line. The data presented are illustrative. The bystander effect, the ability of the released payload to kill neighboring antigen-negative cells, is a key feature of many cleavable linkers.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to perform similar characterizations.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug-linker molecules conjugated to each antibody and the distribution of different drug-loaded species.

Methodology:

  • Sample Preparation: The ADC sample is diluted to a final concentration of 1 mg/mL in a buffer compatible with HIC analysis (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Chromatography System: An HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR) is used.

  • Mobile Phases:

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes is typically used to elute the different ADC species.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated. The weighted average DAR is calculated using the following formula: DAR = Σ(% Peak Area * DAR value) / 100

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug-linker deconjugation in plasma.

Methodology:

  • Incubation: The ADC is incubated in human plasma at a concentration of 100 µg/mL at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately frozen at -80°C.

  • Sample Preparation for LC-MS Analysis:

    • The ADC is captured from the plasma using affinity beads (e.g., Protein A or anti-human IgG).

    • The beads are washed to remove non-specifically bound proteins.

    • The ADC is eluted from the beads.

  • LC-MS Analysis: The eluted ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.

  • Data Analysis: The average DAR is plotted against time to determine the rate of drug deconjugation and the in vitro half-life of the ADC.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Target (antigen-positive, e.g., SK-BR-3 for HER2-targeted ADCs) and control (antigen-negative) cells are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • ADC Treatment: The cells are treated with a serial dilution of the ADC, unconjugated antibody, and free payload.

  • Incubation: The plates are incubated for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The cell viability data is normalized to the untreated control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the characterization of ADCs.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload Linker-Payload Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody Reduction Partial Reduction mAb->Reduction If thiol conjugation Conjugation Conjugation Reaction Reduction->Conjugation Thiol conjugation Linker N-Mal-N-bis(PEG2-NHS ester) Payload Cytotoxic Payload Linker->Payload Amine conjugation Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC

Caption: Workflow for the creation of an ADC using N-Mal-N-bis(PEG2-NHS ester).

Signaling_Pathway ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release (Non-cleavable) Degradation->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity

Caption: Mechanism of action for a non-cleavable ADC.

Linker_Comparison cluster_peg PEGylated Non-Cleavable cluster_nonpeg Non-PEGylated Non-Cleavable cluster_cleavable Cleavable PEG_Linker N-Mal-N-bis(PEG2-NHS ester) PEG_Pros Pros: + High DAR + High Stability + Good Solubility PEG_Linker->PEG_Pros PEG_Cons Cons: - No Bystander Effect PEG_Linker->PEG_Cons NonPEG_Linker SMCC NonPEG_Pros Pros: + High Stability NonPEG_Linker->NonPEG_Pros NonPEG_Cons Cons: - Lower DAR - Potential Aggregation - No Bystander Effect NonPEG_Linker->NonPEG_Cons Cleavable_Linker Val-Cit-PABC Cleavable_Pros Pros: + Bystander Effect + High Potency Cleavable_Linker->Cleavable_Pros Cleavable_Cons Cons: - Potential Instability  in Mouse Plasma Cleavable_Linker->Cleavable_Cons

References

Stability Showdown: A Comparative Guide to Antibody-Drug Conjugates Featuring N-Mal-N-bis(PEG2-NHS ester) Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugates (ADCs), linker stability is a paramount concern. The ideal linker must remain steadfast in circulation to prevent premature payload release and off-target toxicity, yet efficiently liberate its cytotoxic cargo upon internalization into target cancer cells. This guide provides a comparative analysis of the stability of ADCs constructed with the branched N-Mal-N-bis(PEG2-NHS ester) linker against other common linker technologies, supported by experimental data and detailed protocols.

The N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional linker that features a maleimide (B117702) group for conjugation to thiol-containing payloads and two NHS esters for attachment to lysine (B10760008) residues on the antibody. Its branched polyethylene (B3416737) glycol (PEG) structure is designed to enhance hydrophilicity, potentially improving the ADC's solubility, reducing aggregation, and prolonging its circulation half-life.[][2] While specific quantitative stability data for ADCs utilizing this exact linker is not extensively published, we can infer its performance based on studies of ADCs with structurally similar branched PEG linkers.

Comparative Stability Analysis

The stability of an ADC is a multi-faceted characteristic, encompassing its resistance to aggregation, the durability of the linker in plasma, and the consistency of the drug-to-antibody ratio (DAR) over time.

In Vitro Plasma Stability

In vitro plasma stability assays are crucial for predicting the in vivo behavior of an ADC. These assays typically involve incubating the ADC in plasma from different species (e.g., human, mouse, rat) and monitoring the release of the free payload or changes in the average DAR over time.

While direct data for N-Mal-N-bis(PEG2-NHS ester) is limited, a study on a novel "exolinker" with a branched, hydrophilic design demonstrated superior payload retention in rat plasma compared to the traditional Val-Cit linker.[3] Another study on ADCs with a "pendant" (branched) PEG linker showed slower clearance rates in mice compared to those with a linear PEG linker, suggesting enhanced stability.[4] Based on these findings, it is anticipated that ADCs formulated with the N-Mal-N-bis(PEG2-NHS ester) linker would exhibit favorable plasma stability.

Table 1: Comparative In Vitro Plasma Stability of Different ADC Linkers (Representative Data)

Linker TypeADC ConstructPlasma SourceIncubation Time (days)% Payload Retention / DARReference
Branched PEG (Exolinker) Trastuzumab-Exo-EVC-ExatecanRat7>80%[3]
Linear PEG Trastuzumab-linear PEG-DM1Mouse7Lower than pendant PEG[4]
Pendant (Branched) PEG Trastuzumab-pendant PEG-DM1Mouse7Higher than linear PEG[4]
Val-Cit Trastuzumab-vc-MMAERat7~25% decrease in DAR[5]

Note: The data presented are from different studies and for ADCs with different antibodies and payloads, and thus should be interpreted as indicative rather than a direct head-to-head comparison.

Thermal Stability

The conjugation of a linker and payload to an antibody can impact its conformational stability. Thermal stability assays, such as differential scanning calorimetry (DSC), are used to assess changes in the melting temperature (Tm) of the ADC compared to the naked antibody. A significant decrease in Tm may indicate a higher propensity for aggregation.

Studies have shown that the conjugation process, particularly via thiol-maleimide chemistry, can reduce the thermal stability of an antibody.[6] However, the hydrophilic nature of PEG linkers can help to mitigate aggregation.[] It is expected that the branched PEG structure of N-Mal-N-bis(PEG2-NHS ester) would contribute positively to the overall stability and reduce the aggregation tendency of the resulting ADC.

Table 2: Thermal Stability of ADCs with Different Linker Chemistries (Representative Data)

ADC ConstructLinker ChemistryChange in Tm1 (°C) vs. mAbAggregation PropensityReference
Thiol-Maleimide ADC Thiol-MaleimideDecreaseIncreased[6]
PEGylated Dipeptide Linker ADC Valine-Lysine-PAB with mPEG24Not specifiedReduced[7]
Drug-to-Antibody Ratio (DAR) Stability

Maintaining a stable DAR is critical for the consistent efficacy and safety of an ADC. Changes in DAR over time in plasma can indicate linker instability. The branched nature of the N-Mal-N-bis(PEG2-NHS ester) allows for the potential of higher and more homogenous DAR values.[8] The stability of the maleimide linkage is a key factor, with some studies indicating potential for thiol-maleimide exchange in vivo.[9] However, the design of the linker and the specific conjugation site can influence this stability.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ADC stability. Below are protocols for key stability assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker and measure payload release in plasma over time.

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, or other relevant species) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Processing: At each time point, precipitate plasma proteins using acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Free Payload Quantification (LC-MS/MS): Analyze the supernatant to quantify the amount of released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

  • DAR Analysis (Immuno-capture LC-MS): To assess DAR stability, purify the ADC from the plasma using protein A/G affinity chromatography. Analyze the intact or reduced ADC by LC-MS to determine the average DAR.[11]

Protocol 2: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal melting temperatures (Tm) of the ADC and compare them to the unconjugated antibody.

Methodology:

  • Sample Preparation: Prepare the ADC and the corresponding naked monoclonal antibody (mAb) at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

  • DSC Analysis: Load the samples into the DSC instrument. Scan a temperature range, for example, from 25°C to 100°C, at a scan rate of 1°C/min.

  • Data Analysis: Analyze the resulting thermograms to determine the onset of unfolding and the melting temperatures (Tm) for each domain of the antibody and ADC.[6]

Protocol 3: DAR Stability and Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To monitor changes in the DAR and the formation of aggregates over time under stressed conditions.

Methodology:

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in a formulation buffer at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1, 2, 4 weeks).

  • SEC Analysis: At each time point, inject an aliquot of the sample onto a size exclusion chromatography (SEC) column coupled to a UV detector.

  • Data Analysis: Analyze the chromatograms to quantify the percentage of monomer, aggregates, and fragments. Changes in the peak profile corresponding to different DAR species can also be monitored if the resolution is sufficient.[12]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in ADC stability assessment.

ADC_Stability_Workflow cluster_plasma In Vitro Plasma Stability cluster_thermal Thermal Stability ADC_plasma ADC in Plasma (37°C) Timepoints Collect Aliquots (0-168h) ADC_plasma->Timepoints Protein_precip Protein Precipitation Timepoints->Protein_precip Immuno_capture Immuno-capture Timepoints->Immuno_capture LCMS_payload LC-MS/MS (Free Payload) Protein_precip->LCMS_payload LCMS_DAR LC-MS (DAR Analysis) Immuno_capture->LCMS_DAR ADC_buffer ADC in Buffer DSC DSC Analysis (25-100°C) ADC_buffer->DSC Thermogram Thermogram Analysis (Tm Determination) DSC->Thermogram

Caption: Experimental workflow for in vitro plasma and thermal stability assays.

DAR_Aggregation_Workflow ADC_stress ADC Incubation (40°C, 0-4 weeks) SEC_analysis Size Exclusion Chromatography (SEC) ADC_stress->SEC_analysis Data_analysis Data Analysis SEC_analysis->Data_analysis Monomer Monomer (%) Data_analysis->Monomer Aggregates Aggregates (%) Data_analysis->Aggregates Fragments Fragments (%) Data_analysis->Fragments

Caption: Workflow for DAR stability and aggregation analysis by SEC.

Conclusion

The N-Mal-N-bis(PEG2-NHS ester) linker, with its branched PEG architecture, holds promise for the development of stable and effective ADCs. While direct comparative data is emerging, insights from structurally related linkers suggest potential advantages in terms of plasma stability and reduced aggregation. The comprehensive suite of stability assays outlined in this guide provides a robust framework for researchers to rigorously evaluate the performance of ADCs constructed with this and other novel linker technologies, ultimately facilitating the selection of the most promising candidates for clinical development.

References

Battle of the Architectures: Branched vs. Linear PEG Crosslinkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and drug development professionals.

In the realm of drug delivery, the use of Polyethylene Glycol (PEG) as a crosslinker to enhance the therapeutic efficacy of nanoparticles and other drug carriers is a well-established strategy. PEGylation, the process of attaching PEG chains to a molecule, can improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity. However, the architecture of the PEG linker itself—whether it is a simple linear chain or a more complex branched structure—can significantly impact the performance of the drug delivery system. This guide provides an objective comparison of branched versus linear PEG crosslinkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.

At a Glance: Key Differences in Performance

FeatureBranched PEG CrosslinkersLinear PEG CrosslinkersKey Advantages of Branched Architecture
Structure Multiple PEG arms extending from a central core.A single, straight PEG chain.Higher functional group density, creating a more compact and dense protective layer.
Drug Loading Capacity Generally higher due to a greater number of reactive sites for drug conjugation.[1][2]Limited by the terminal functional groups.[3]Potential for delivering a higher dose of the therapeutic agent per carrier.
Stability Often exhibit enhanced stability against enzymatic degradation and reduced protein adsorption.[4][5]Can be susceptible to enzymatic cleavage and protein binding.Improved protection of the drug cargo and longer circulation times.
Pharmacokinetics Superior pharmacokinetic profiles, with longer circulation half-lives observed in preclinical studies.[6]Generally shorter circulation half-lives compared to branched counterparts of similar molecular weight.Reduced dosing frequency and sustained drug exposure at the target site.
In Vivo Efficacy Can lead to improved antitumor efficacy in animal models.Efficacy is dependent on molecular weight and other factors.Enhanced therapeutic outcomes.

Deeper Dive: Experimental Evidence

Enhanced Stability and Reduced Protein Adsorption

The architecture of the PEG linker plays a crucial role in the stability of the drug carrier in biological environments. A study comparing nanoparticles coated with either linear or 4-arm branched PEG demonstrated that while both types of PEGylation improved stability in serum compared to uncoated nanoparticles, the reduction in total protein adsorbed was most significant for the branched PEG-coated nanoparticles.[4][5] This is attributed to the higher density of PEG chains on the surface, which creates a more effective steric barrier against protein binding.

Table 1: Nanoparticle Stability in Fetal Bovine Serum (FBS) over 24 Hours

PEG Linker TypeInitial Particle Size (nm)Particle Size after 24h in FBS (nm)Change in Particle Size (nm)
10 kDa Linear PEG~110~115~5
10 kDa 4-Arm Branched PEG~105~108~3

Data adapted from a comparative study on PEGylated nanoparticles.[4][5]

Superior Pharmacokinetics with Branched Architectures

The in vivo circulation time of a drug carrier is a critical determinant of its efficacy. Preclinical studies have shown that the architecture of the PEG linker significantly influences the pharmacokinetic profile of the drug delivery system. In a study comparing a 40 kDa linear PEG conjugate to 40 kDa branched PEG conjugates (2 x 20 kDa and 4 x 10 kDa) of a TNF-alpha Nanobody, the branched PEG conjugates exhibited a superior pharmacokinetic profile.[6] This is likely due to the more compact, globular structure of the branched PEG, which provides better shielding from renal clearance and uptake by the reticuloendothelial system.

Improved In Vivo Efficacy

Ultimately, the goal of a drug delivery system is to improve the therapeutic outcome. While direct head-to-head in vivo efficacy studies comparing branched and linear PEG linkers of the same molecular weight are still emerging, evidence suggests that the enhanced stability and prolonged circulation of branched PEG-drug conjugates can translate to better therapeutic performance. For instance, in a study evaluating paclitaxel-conjugated solid lipid nanoparticles, a cleavable PEGylated peptide linker demonstrated greater tumor accumulation, longer blood circulation, and improved survival in a tumor-bearing mouse model compared to non-PEGylated or uncleavable PEGylated nanoparticles.[7][8] While this study did not directly compare linear and branched architectures, it highlights the importance of the linker's properties in achieving therapeutic success.

Visualizing the Concepts

To better understand the structural differences and their implications, the following diagrams illustrate the concepts discussed.

Structural Comparison of PEG Crosslinkers cluster_0 Linear PEG Crosslinker cluster_1 Branched PEG Crosslinker a Drug b Linear PEG Chain a->b c Nanoparticle b->c d Drug g Branched PEG Core d->g e Drug e->g f Drug f->g h Nanoparticle g->h

Figure 1: Structural differences between linear and branched PEG crosslinkers.

G Hypothesized Drug Release Profiles cluster_0 cluster_1 Start Start Mid Mid Linear PEG Linear PEG Start->Linear PEG Initial Burst (Potential) Branched PEG Branched PEG Start->Branched PEG Controlled Release End End p1 p2 Linear PEG->End Sustained Release Branched PEG->End Slower, More Sustained Release

Figure 2: Hypothesized drug release profiles for linear vs. branched PEG.

Experimental Protocols: A Starting Point for Your Research

Detailed experimental protocols are crucial for reproducible research. Below are outlines for key experiments used to evaluate and compare PEG crosslinkers.

Protocol 1: Quantification of Drug Loading

Objective: To determine the amount of drug successfully conjugated to the PEGylated nanoparticles.

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of the free drug at known concentrations in a suitable solvent.

    • Measure the absorbance of each standard solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the drug.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation and Measurement:

    • Prepare the drug-loaded PEGylated nanoparticles.

    • Separate the nanoparticles from the solution containing any unloaded drug using a suitable method such as centrifugation or dialysis.

    • Lyse the nanoparticles to release the encapsulated drug using an appropriate solvent or method.

    • Measure the absorbance of the resulting solution using the UV-Vis spectrophotometer.

  • Calculation of Drug Loading:

    • Use the calibration curve to determine the concentration of the drug in the sample.

    • Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of the drug from the PEGylated nanoparticles over time.

Methodology (Dialysis Method):

  • Preparation:

    • Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

    • Transfer the dispersion into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release Study:

    • Place the sealed dialysis bag in a larger volume of the same release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release (%) as a function of time.[9][10][11]

Protocol 3: In Vivo Efficacy Study in a Tumor-Bearing Mouse Model

Objective: To assess the antitumor activity of the drug-loaded PEGylated nanoparticles in a living organism.

Methodology:

  • Animal Model:

    • Establish a tumor model by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Randomly divide the mice into different treatment groups, including:

      • Control (e.g., saline or empty nanoparticles)

      • Free drug

      • Drug-loaded linear PEG nanoparticles

      • Drug-loaded branched PEG nanoparticles

  • Drug Administration and Monitoring:

    • Administer the treatments to the mice via an appropriate route (e.g., intravenous injection).

    • Monitor the tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Record the survival of the mice over the course of the study.

  • Data Analysis:

    • Plot the mean tumor volume versus time for each treatment group.

    • Generate Kaplan-Meier survival curves to compare the survival rates between the groups.

    • Perform statistical analysis to determine the significance of the observed differences.[12][13][14][15]

Conclusion

The choice between branched and linear PEG crosslinkers is a critical design parameter in the development of effective drug delivery systems. The available evidence suggests that branched PEG architectures can offer significant advantages in terms of drug loading, stability, and pharmacokinetic profile, which may translate to enhanced in vivo efficacy. However, the optimal choice will ultimately depend on the specific drug, the carrier system, and the therapeutic application. Researchers are encouraged to carefully consider these factors and to conduct thorough in vitro and in vivo evaluations to select the most appropriate PEG linker for their needs. The experimental protocols outlined in this guide provide a foundation for conducting such comparative studies.

References

A Researcher's Guide to Analytical Methods for Determining Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, representing the average number of drug molecules conjugated to an antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of common analytical methods for DAR determination, complete with supporting data, detailed experimental protocols, and workflow visualizations to aid in method selection and implementation.

Comparative Analysis of DAR Determination Methods

The selection of an appropriate analytical method for DAR determination depends on various factors, including the type of conjugation chemistry (e.g., cysteine or lysine), the desired level of information (average DAR vs. distribution), and the stage of drug development. The following table summarizes the key performance characteristics of the most widely used techniques.

MethodPrincipleInformation ProvidedAdvantagesDisadvantages
UV/Vis Spectroscopy Measures the absorbance of the ADC at two wavelengths to determine the concentrations of the antibody and the drug, from which the average DAR is calculated.[][2][3][4]Average DAR only.[][5]Simple, rapid, and requires minimal instrumentation.[2][4][5][6]Provides only the average DAR, not the distribution of different drug-loaded species. Prone to interference from free drug and requires known extinction coefficients for both the antibody and the drug.[][5][6][7]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity imparted by the drug-linker. The addition of hydrophobic drug molecules increases the retention time on the HIC column.[8]Average DAR, drug distribution (different DAR species), and the amount of unconjugated antibody.[9]Robust, reproducible, and considered the gold standard for cysteine-linked ADCs.[10][11] It is performed under non-denaturing conditions, preserving the ADC's native structure.[9][12]Mobile phases are often incompatible with mass spectrometry, requiring offline analysis for peak identification.[11] Can have poor peak resolution for highly hydrophobic ADCs.[5][10]
Reversed-Phase Liquid Chromatography (RPLC) Separates the light and heavy chains of the ADC after reduction, based on their hydrophobicity. The DAR is calculated from the relative abundance of the different drug-loaded chains.Average DAR and distribution of drug on light and heavy chains.[13]Offers better peak resolution compared to HIC.[5] The mobile phase is compatible with mass spectrometry.Denaturing conditions can cause the dissociation of non-covalently linked ADCs, making it unsuitable for intact analysis of some cysteine-linked ADCs.[8][10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by chromatography and determines their mass-to-charge ratio, allowing for the direct determination of the mass of each species and thus the number of conjugated drugs.Precise mass of the intact ADC and its subunits, average DAR, and drug distribution.[14] Can also be used to identify conjugation sites.High accuracy and specificity, providing detailed molecular information.[7] It can be used for both cysteine- and lysine-linked ADCs.[5]Complex instrumentation and data analysis are required.[5] Potential for ion suppression, and sample preparation can impact results. Differential ionization efficiencies of various drug-loaded species can introduce bias.[10]
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) Separates ADC species based on their molecular size under denaturing conditions.[15]Can provide information on the DAR and drug distribution.[16]An alternative method to chromatographic techniques for DAR analysis.[16]Requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization for specific ADCs.

UV/Vis Spectroscopy for Average DAR Determination

This method is based on the Beer-Lambert law and requires the molar extinction coefficients of the antibody and the drug at two different wavelengths.

Protocol:

  • Determine the maximum absorbance wavelengths (λmax) for the antibody (typically ~280 nm) and the drug.

  • Prepare a series of standards for both the antibody and the drug of known concentrations.

  • Measure the absorbance of the standards at both λmax values to determine their respective molar extinction coefficients (ε).

  • Measure the absorbance of the ADC sample at the same two wavelengths.

  • Calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample using the following simultaneous equations:

    • A_λ1 = (ε_Ab,λ1 * C_Ab) + (ε_Drug,λ1 * C_Drug)

    • A_λ2 = (ε_Ab,λ2 * C_Ab) + (ε_Drug,λ2 * C_Drug)

  • Calculate the average DAR: DAR = C_Drug / C_Ab

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC separates ADC species based on their hydrophobicity.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.

  • Chromatography Conditions:

    • Column: TSKgel Butyl-NPR or similar HIC column.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).[17]

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, 4, 6, 8, etc.).

    • Calculate the area of each peak.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area_i * DAR_i) / 100

Reversed-Phase Liquid Chromatography (RPLC) for Chain-Specific DAR

RPLC is typically used to analyze the light and heavy chains of the ADC after reduction.

Protocol:

  • Sample Reduction:

    • To the ADC sample, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatography Conditions:

    • Column: A suitable wide-pore C4 or C8 column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a specified time to elute the light and heavy chains.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the area of each peak.

    • Calculate the weighted average DAR based on the relative abundance and drug load of each chain.[]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact ADC Analysis

This method provides precise mass information for each ADC species.

Protocol:

  • Sample Preparation (Optional):

    • Deglycosylation: Treat the ADC with PNGase F to remove N-glycans, which can simplify the mass spectrum.[18]

    • Reduction: For subunit analysis, reduce the ADC with DTT.[19]

  • LC Conditions (for intact analysis):

    • Column: A reversed-phase column with a wide pore size suitable for large proteins.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient to elute the different ADC species.

  • MS Conditions:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10]

    • Acquire data in positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.

    • Identify the peaks corresponding to different DAR values based on their mass.

    • Calculate the average DAR from the relative abundance of each species.[]

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for the key analytical techniques.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis ADC_Sample ADC Sample Spectrophotometer UV/Vis Spectrophotometer (Measure at λ1 and λ2) ADC_Sample->Spectrophotometer Ab_Standard Antibody Standard Ab_Standard->Spectrophotometer Drug_Standard Drug Standard Drug_Standard->Spectrophotometer Calculation Calculate Concentrations (Simultaneous Equations) Spectrophotometer->Calculation DAR_Calc Calculate Average DAR Calculation->DAR_Calc

UV/Vis Spectroscopy Workflow

HIC_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis ADC_Sample ADC Sample (Dilute in High Salt Buffer) HIC_Column HIC Column (Gradient Elution) ADC_Sample->HIC_Column Detector UV Detector (280 nm) HIC_Column->Detector Peak_Integration Peak Integration Detector->Peak_Integration DAR_Calc Calculate Weighted Average DAR and Distribution Peak_Integration->DAR_Calc LC_MS_Workflow cluster_prep Sample Preparation (Optional) cluster_separation LC Separation cluster_detection Mass Spectrometry cluster_analysis Data Analysis ADC_Sample ADC Sample Deglycosylation Deglycosylation (PNGase F) ADC_Sample->Deglycosylation LC_Column LC Column (e.g., RP or SEC) ADC_Sample->LC_Column Reduction Reduction (DTT) Deglycosylation->Reduction Reduction->LC_Column Mass_Spec High-Resolution MS LC_Column->Mass_Spec Deconvolution Deconvolution Mass_Spec->Deconvolution DAR_Calc Calculate Average DAR and Distribution Deconvolution->DAR_Calc

References

A Comparative Guide to Site-Specific Antibody-Drug Conjugate Validation with N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of site-specific antibody-drug conjugate (ADC) generation using the branched linker, N-Mal-N-bis(PEG2-NHS ester), against other established site-specific conjugation technologies. Experimental data and detailed protocols are presented to assist researchers in making informed decisions for their drug development programs.

Introduction to Site-Specific Conjugation and High Drug-to-Antibody Ratios

The therapeutic efficacy of antibody-drug conjugates (ADCs) is critically dependent on the targeted delivery of a potent cytotoxic payload to cancer cells. Site-specific conjugation methods have emerged as a superior alternative to traditional random conjugation techniques, offering enhanced homogeneity, improved pharmacokinetics, and a wider therapeutic window. The drug-to-antibody ratio (DAR) is a key quality attribute of an ADC, and the ability to precisely control and increase the DAR can lead to enhanced potency, particularly for targets with lower expression levels.

N-Mal-N-bis(PEG2-NHS ester) is a heterobifunctional, branched linker designed to increase the DAR in a site-specific manner. Its maleimide (B117702) group reacts with a thiol on an engineered cysteine residue of an antibody, while the two N-hydroxysuccinimide (NHS) esters react with primary amines on the payload molecules. This allows for the attachment of two payload molecules per conjugation site, effectively doubling the DAR compared to linear linkers.

Comparative Performance of Site-Specific Conjugation Technologies

The choice of conjugation strategy significantly impacts the characteristics of the resulting ADC. Below is a comparison of key performance parameters for ADCs generated using N-Mal-N-bis(PEG2-NHS ester) and other leading site-specific technologies.

FeatureN-Mal-N-bis(PEG2-NHS ester) with Engineered CysteinesTHIOMAB™ (Engineered Cysteines - Linear Linker)Enzymatic Conjugation (e.g., GlycoConnect™, SMARTag™)Non-Natural Amino Acid Incorporation
Typical DAR 4, 6, 8 (or higher)2, 42, 42, 4
DAR Homogeneity HighHighHighHigh
Conjugation Efficiency High (>90%)High (>95%)High (>95%)Moderate to High (can be variable)
Process Complexity Moderate (requires antibody engineering and chemical conjugation steps)Moderate (requires antibody engineering and chemical conjugation steps)High (requires antibody engineering and enzymatic reaction steps)High (requires cell line engineering and specialized reagents)
Linker Stability High (stable thioether and amide bonds)High (stable thioether and amide bonds)High (stable bonds)High (stable bonds)
Versatility Broadly applicable to antibodies with engineered cysteines and amine-containing payloads.Broadly applicable to antibodies with engineered cysteines and thiol-reactive payloads.Dependent on specific enzyme and recognition sequence/glycan site.Requires specific unnatural amino acid and corresponding orthogonal translation machinery.

Experimental Data Summary

The following table summarizes representative experimental data comparing ADCs with varying DARs achieved through different site-specific methods. While direct head-to-head data for N-Mal-N-bis(PEG2-NHS ester) is limited in publicly available literature, the data presented for branched linkers serves as a strong surrogate for its expected performance.

ParameterADC with Branched Linker (High DAR, e.g., 4 or 6)ADC with Linear Linker (Low DAR, e.g., 2)
In Vitro Cytotoxicity (IC50) Lower IC50 (higher potency) in target cell lines.[1]Higher IC50 (lower potency) in target cell lines.[1]
In Vivo Efficacy Potentially greater tumor growth inhibition at equivalent antibody doses.[2]Effective, but may require higher doses for the same level of tumor growth inhibition.[2]
Pharmacokinetics (Clearance) May have slightly faster clearance than lower DAR ADCs, but hydrophilic linkers can mitigate this.Generally exhibits slower clearance and longer half-life.
Plasma Stability High, with stable linker chemistry preventing premature payload release.High, with stable linker chemistry.

Experimental Protocols

I. Site-Specific Conjugation with N-Mal-N-bis(PEG2-NHS ester)

This protocol describes the generation of an ADC with a target DAR of 4 using an antibody with two engineered cysteine residues.

Materials:

  • Engineered monoclonal antibody (mAb) with surface-accessible cysteine residues (e.g., in a 2 mg/mL solution in PBS, pH 7.4)

  • N-Mal-N-bis(PEG2-NHS ester)

  • Amine-containing cytotoxic payload

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dehydroascorbic acid (DHAA)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds and expose the engineered cysteine thiols.

  • Antibody Re-oxidation:

    • Add a 20-fold molar excess of DHAA to the reduced antibody solution.

    • Incubate at room temperature for 2 hours to re-form the native interchain disulfide bonds, leaving the engineered cysteines as free thiols.

    • Remove excess reducing and oxidizing agents using a desalting column equilibrated with PBS, pH 7.4.

  • Linker-Payload Conjugation:

    • In a separate reaction, dissolve the amine-containing payload and a 1.2-fold molar excess of N-Mal-N-bis(PEG2-NHS ester) in anhydrous DMSO.

    • Add a 5-fold molar excess of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to facilitate the reaction between the NHS esters and the payload's primary amines.

    • Incubate at room temperature for 1 hour to form the linker-payload conjugate.

  • Antibody-Linker-Payload Conjugation:

    • Add a 5-fold molar excess of the pre-formed linker-payload conjugate to the reduced and re-oxidized antibody solution.

    • Incubate at room temperature for 2 hours with gentle mixing. The maleimide group of the linker will react with the free thiols of the engineered cysteines.

  • Quenching:

    • Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from excess linker-payload and other small molecules using a desalting column or size-exclusion chromatography.

II. Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload. This method can resolve species with different numbers of drugs, allowing for the calculation of the average DAR and assessment of heterogeneity.[][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to quantify the extent of conjugation on each chain. The DAR is calculated based on the relative peak areas of the conjugated and unconjugated chains.[5][6][7]

  • Mass Spectrometry (MS): Native mass spectrometry can be used to determine the mass of the intact ADC, allowing for direct confirmation of the DAR distribution.[8]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight aggregates and low molecular weight fragments in the final ADC product.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay (e.g., MTS or CellTiter-Glo®):

    • Plate target antigen-expressing cancer cells and control (antigen-negative) cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-96 hours.

    • Measure cell viability using a suitable reagent and a plate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of the ADC.[9]

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation_purification Conjugation & Purification cluster_characterization Characterization mAb Engineered mAb reduction Reduction (TCEP) mAb->reduction reoxidation Re-oxidation (DHAA) reduction->reoxidation conjugation Conjugation reoxidation->conjugation linker N-Mal-N-bis(PEG2-NHS ester) linker_payload Linker-Payload Conjugate linker->linker_payload payload Amine-Payload payload->linker_payload linker_payload->conjugation quenching Quenching conjugation->quenching purification Purification (SEC) quenching->purification dar DAR (HIC, RP-HPLC, MS) purification->dar purity Purity (SEC) purification->purity potency Potency (In Vitro Assay) purification->potency

Caption: Experimental workflow for ADC production and characterization.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Tumor Antigen receptor->binding endosome Endosome binding->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Degradation cytotoxicity Cytotoxicity payload_release->cytotoxicity dna_damage DNA Damage / Microtubule Disruption cytotoxicity->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Simplified signaling pathway of ADC internalization and action.

References

A Comparative Guide to Trifunctional Linkers: N-Mal-N-bis(PEG2-NHS ester) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design and synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs). Trifunctional linkers, possessing three reactive sites, offer a versatile platform for attaching multiple molecules, enabling the creation of sophisticated constructs with enhanced therapeutic or diagnostic capabilities. This guide provides an objective comparison of the performance of N-Mal-N-bis(PEG2-NHS ester) with other classes of trifunctional linkers, supported by experimental data and detailed protocols.

Introduction to Trifunctional Linkers

Trifunctional linkers are molecules designed with three distinct reactive groups, allowing for the covalent linkage of up to three different molecular entities. This multi-functionality is invaluable in fields like drug delivery, diagnostics, and proteomics. For instance, in the construction of an ADC, a trifunctional linker can be used to attach a targeting antibody, a cytotoxic payload, and a third molecule, such as an imaging agent or a molecule to enhance solubility or stability.

N-Mal-N-bis(PEG2-NHS ester) is a prominent example of a heterotrifunctional linker. It features a maleimide (B117702) group for reaction with thiols (e.g., from cysteine residues in proteins), and two N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., from lysine (B10760008) residues in proteins). The inclusion of two polyethylene (B3416737) glycol (PEG) spacers enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Performance Comparison of Trifunctional Linkers

The performance of a trifunctional linker is determined by several key factors: reaction efficiency, the stability of the resulting conjugate, and the impact of the linker on the biological function of the conjugated molecules. This section compares N-Mal-N-bis(PEG2-NHS ester) with other trifunctional linkers based on these parameters.

Data Presentation
Linker TypeReactive GroupsTypical Conjugation EfficiencyConjugate Stability in Plasma (Half-life)Key Features & Considerations
N-Mal-N-bis(PEG2-NHS ester) Maleimide, 2x NHS EsterHigh for both amine and thiol reactions.Generally > 100 hours, PEGylation enhances stability.Good water solubility; defined PEG length; potential for maleimide-thiol exchange.
Thiol-Reactive Trifunctional Linker with Arylazide 2-thiopyridine mixed disulfide, Arylazide, BiotinModerate to high, photoactivation required for arylazide.Variable, disulfide bond is reducible.Photo-inducible conjugation allows temporal control; disulfide linkage is cleavable.
Lysine-Targeted Enrichable Cross-linker (Leiker) 2x Sulfo-NHS Ester, Biotin, Cleavable SpacerHigh for amine reactions (>97% enrichment efficiency reported).Stable amide bonds; cleavable spacer for analysis.Designed for cross-linking mass spectrometry; enables enrichment of cross-linked peptides.[1][2]
Trifunctional Linker with Orthogonal Click Chemistry Handles Maleimide, Propargyl, KetoneHigh for each orthogonal reaction.Dependent on the specific click chemistry linkages formed.Allows for three distinct and highly specific conjugation reactions.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of trifunctional linkers and for obtaining reproducible results. Below are protocols for key experiments related to the use and evaluation of these linkers.

General Protocol for Two-Step Sequential Bioconjugation using NHS-Ester and Maleimide Linkers

This protocol is applicable to heterobifunctional and trifunctional linkers containing both NHS ester and maleimide groups, such as N-Mal-N-bis(PEG2-NHS ester).

Materials:

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Thiol-containing molecule (e.g., reduced peptide or drug)

  • Trifunctional linker (e.g., N-Mal-N-bis(PEG2-NHS ester))

  • Reaction Buffer A (Amine-reactive step): Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5.

  • Reaction Buffer B (Thiol-reactive step): PBS, pH 6.5-7.5.

  • Quenching reagent (e.g., Tris or glycine)

  • Desalting columns

Procedure:

  • Amine-Reactive Step:

    • Dissolve the amine-containing biomolecule in Reaction Buffer A to a concentration of 1-10 mg/mL.

    • Dissolve the trifunctional linker in a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the biomolecule solution at a desired molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM.

    • Remove excess linker and byproducts using a desalting column equilibrated with Reaction Buffer B.

  • Thiol-Reactive Step:

    • Immediately add the thiol-containing molecule to the purified, maleimide-activated biomolecule from the previous step.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • The final conjugate can be purified by size-exclusion chromatography or other appropriate methods.

Plasma Stability Assay

Objective: To assess the stability of the linker-payload bond in a biologically relevant medium.

Methodology:

  • Incubate the purified bioconjugate (e.g., an ADC) in plasma (human, mouse, or rat) at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 96 hours), take aliquots of the plasma/conjugate mixture.

  • Analyze the aliquots to determine the amount of intact conjugate and released payload. This can be done using techniques like ELISA to measure the drug-to-antibody ratio (DAR) or LC-MS to quantify the free payload.

  • Plot the percentage of intact conjugate or the amount of released payload over time to determine the stability profile.

Visualizations

Experimental Workflow for Two-Step Sequential Bioconjugation

G cluster_step1 Step 1: Amine-Reactive Conjugation cluster_step2 Step 2: Thiol-Reactive Conjugation A Amine-containing Biomolecule AL Linker-Biomolecule Intermediate A->AL Reaction (pH 7.2-8.5) L Trifunctional Linker (e.g., N-Mal-N-bis(PEG2-NHS ester)) L->AL Q Quenching AL->Q P1 Purification (Desalting) Q->P1 ALT Final Trifunctional Conjugate P1->ALT T Thiol-containing Molecule T->ALT Reaction (pH 6.5-7.5) P2 Purification ALT->P2

Sequential bioconjugation workflow.
Logical Relationship of N-Mal-N-bis(PEG2-NHS ester) Functionalities

G cluster_reactants Reacts With linker N-Mal-N-bis(PEG2-NHS ester) Maleimide NHS Ester 1 NHS Ester 2 thiol Thiol (e.g., Cysteine) linker:f1->thiol amine1 Primary Amine (e.g., Lysine) linker:f2->amine1 amine2 Primary Amine (e.g., Lysine) linker:f3->amine2

Reactive functionalities of the linker.

Conclusion

The choice of a trifunctional linker is a critical design parameter in the development of complex bioconjugates. N-Mal-N-bis(PEG2-NHS ester) offers a robust and versatile platform with the advantages of well-defined PEG spacers for improved solubility and biocompatibility. However, alternative trifunctional linkers with orthogonal chemistries or specialized functionalities, such as those for photo-inducible conjugation or enrichment, provide valuable tools for more specific and controlled applications. The selection of the optimal linker will ultimately depend on the specific requirements of the bioconjugate, including the nature of the molecules to be linked, the desired stability of the final product, and the intended application. Careful consideration of the comparative performance data and adherence to detailed experimental protocols are essential for the successful synthesis and evaluation of these advanced biomolecules.

References

Assessing the Purity of N-Mal-N-bis(PEG2-NHS ester) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of bioconjugates is a critical parameter that dictates their efficacy, safety, and reproducibility. This guide provides a comparative assessment of methods to determine the purity of proteins conjugated with N-Mal-N-bis(PEG2-NHS ester) and contrasts its performance with a common alternative, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a shorter, non-PEGylated crosslinker.

N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional crosslinker featuring a maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups on a branched polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines (e.g., lysine (B10760008) residues) on a protein, while the maleimide group can react with sulfhydryl groups (e.g., cysteine residues). This branched structure allows for the potential of creating more complex conjugate structures.

Performance Comparison: N-Mal-N-bis(PEG2-NHS ester) vs. SMCC

The choice of crosslinker significantly impacts the characteristics of the final conjugate. A primary difference between N-Mal-N-bis(PEG2-NHS ester) and SMCC lies in the reactivity of their amine-targeting groups and the nature of the spacer arm.

FeatureN-Mal-N-bis(PEG2-NHS ester)SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reactive Groups Maleimide, 2x NHS esterMaleimide, NHS ester
Target Functional Groups Sulfhydryls (cysteine), Primary amines (lysine)Sulfhydryls (cysteine), Primary amines (lysine)
Spacer Arm Branched PEG2Cyclohexane
Expected Conjugate Purity Moderate to HighHigh
Heterogeneity Higher, due to multiple NHS esters reacting with abundant lysines, leading to a mix of species with varying degrees of conjugation.Lower, as it facilitates a more controlled 1:1 conjugation between an amine and a sulfhydryl group.
Solubility Enhanced due to hydrophilic PEG spacer.Lower, more hydrophobic.
Potential for Aggregation Reduced due to PEG spacer.Higher potential for aggregation of hydrophobic conjugates.

The use of N-Mal-N-bis(PEG2-NHS ester) can lead to a more heterogeneous mixture of conjugated species. This is because the two NHS esters can react with multiple lysine residues on the protein surface, resulting in a population of molecules with different numbers of linkers attached at various positions. In contrast, a heterobifunctional linker like SMCC allows for a more controlled, two-step conjugation, often leading to a more homogenous product with a defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[1][2]

Key Experimental Protocols for Purity Assessment

Accurate assessment of conjugate purity requires a combination of analytical techniques to characterize the product distribution, identify impurities, and determine the extent of conjugation.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution, making it ideal for assessing the aggregation and purity of protein conjugates.[3][4]

Experimental Protocol:

  • System Preparation:

    • Equilibrate the SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) at a flow rate of 0.5 mL/min.

    • Ensure the MALS and refractive index (RI) detectors are warmed up and stable.

  • Sample Preparation:

    • Prepare the protein conjugate sample at a concentration of 1-2 mg/mL in the mobile phase.

    • Filter the sample through a 0.1 µm syringe filter to remove any particulates.

  • Data Acquisition:

    • Inject 50-100 µL of the prepared sample onto the equilibrated SEC column.

    • Collect data from the UV, MALS, and RI detectors.

  • Data Analysis:

    • Use appropriate software (e.g., ASTRA) to analyze the data.

    • Determine the molar mass across the elution peak to identify monomeric, aggregated, and fragmented species.

    • Calculate the weight fraction of each species to quantify the purity of the main conjugate peak.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is effective for resolving different conjugated species and separating them from unconjugated protein.[5][6]

Experimental Protocol:

  • System Preparation:

    • Use a C4 or C18 reversed-phase column suitable for protein separations.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Equilibrate the column with a low percentage of Mobile Phase B.

  • Sample Preparation:

    • Dilute the conjugate sample to 0.5-1 mg/mL in Mobile Phase A.

  • Data Acquisition:

    • Inject 20-50 µL of the sample.

    • Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas to determine the relative abundance of each species. Purity is calculated as the percentage of the main conjugate peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides detailed information on the molecular weight of the different species in the conjugate mixture, allowing for the determination of the degree of PEGylation and the identification of different conjugated forms.[7][8][9][10]

Experimental Protocol:

  • LC Separation:

    • Perform a separation using either SEC or RP-HPLC as described above. The eluent from the column is directly introduced into the mass spectrometer.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source to ionize the eluting molecules.

    • Acquire mass spectra over a relevant m/z range.

    • For complex spectra from heterogeneous PEGylated proteins, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can simplify the spectra.[8]

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the different species present.

    • This will reveal the distribution of the number of attached linkers per protein molecule.

Visualization of Workflows

To illustrate the logical flow of assessing conjugate purity, the following diagrams are provided in DOT language.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_analysis Purity Assessment cluster_results Data Interpretation start Protein + Crosslinker reaction Conjugation Reaction start->reaction purification Purification (e.g., SEC) reaction->purification sec_mals SEC-MALS purification->sec_mals rp_hplc RP-HPLC purification->rp_hplc lc_ms LC-MS purification->lc_ms aggregation Aggregation & Fragmentation sec_mals->aggregation purity_quant Purity Quantification rp_hplc->purity_quant conjugation_dist Conjugation Distribution lc_ms->conjugation_dist logical_relationship cluster_linker Crosslinker Type cluster_reaction Reaction Specificity cluster_product Resulting Conjugate linker_a N-Mal-N-bis(PEG2-NHS ester) react_a Multiple Amine Reactions linker_a->react_a linker_b SMCC react_b Site-Specific Amine/Thiol linker_b->react_b product_a Heterogeneous Mixture react_a->product_a product_b Homogeneous Product react_b->product_b

References

functional assays for proteins conjugated with N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of protein conjugates is paramount to therapeutic success. The choice of chemical linker to connect a protein to a payload—be it a small molecule drug, a fluorescent dye, or another protein—profoundly impacts the conjugate's stability, efficacy, and pharmacokinetic profile.[1][2] This guide provides a comparative overview of functional assays for proteins conjugated with N-Mal-N-bis(PEG2-NHS ester), a novel trifunctional linker, benchmarked against more conventional alternatives.

The N-Mal-N-bis(PEG2-NHS ester) linker is a heterobifunctional crosslinker featuring a maleimide (B117702) group for thiol-specific conjugation (e.g., to cysteine residues) and two N-hydroxysuccinimide (NHS) ester groups for reacting with primary amines (e.g., lysine (B10760008) residues).[3] The inclusion of two short polyethylene (B3416737) glycol (PEG) spacers aims to enhance solubility and reduce steric hindrance.[4][5] This unique "bis-NHS" structure allows for potentially higher payload linkage or intramolecular crosslinking compared to traditional mono-NHS linkers.

This guide will focus on the functional evaluation of antibody-drug conjugates (ADCs) as a primary application, comparing the performance of conjugates made with:

  • N-Mal-N-bis(PEG2-NHS ester) : A trifunctional, PEGylated linker.

  • SM(PEG)n Linker : A standard bifunctional linker with a single NHS ester, a PEG spacer, and a maleimide group.[5]

  • SMCC Linker : A classic non-PEGylated, bifunctional NHS-maleimide linker used in approved ADCs.[6]

Comparative Analysis of Linker Chemistries

The choice of linker dictates the conjugation strategy and resulting product characteristics. The trifunctional nature of N-Mal-N-bis(PEG2-NHS ester) offers a different approach compared to its bifunctional counterparts.

G cluster_0 Standard SM(PEG)n Conjugation cluster_1 N-Mal-N-bis(PEG2-NHS ester) Conjugation Prot_A Protein (e.g., Antibody) ADC_A Conventional ADC (Lysine-linked) Prot_A->ADC_A NHS ester reacts with Lysine amine Linker_A SM(PEG)n Linker (1 NHS, 1 Maleimide) Linker_A->Prot_A Payload_A Payload (Thiol-modified) Payload_A->ADC_A Maleimide reacts with Payload thiol Prot_B Protein (e.g., Antibody) ADC_B Novel ADC (Cysteine-linked) Prot_B->ADC_B Maleimide reacts with Cysteine thiol Linker_B N-Mal-N-bis(PEG2-NHS ester) (2 NHS, 1 Maleimide) Linker_B->Prot_B Payload_B Payload (Amine-modified) Payload_B->ADC_B 2x NHS esters react with Payload amines

Figure 1: Comparison of conjugation workflows.

Key Functional Assays for Conjugated Proteins

A comprehensive evaluation of a conjugated protein requires a panel of assays to assess its binding, activity, and stability.[7][8] The therapeutic efficacy of an ADC, for example, depends on its ability to bind the target cell, become internalized, and release its cytotoxic payload.[7]

Target Binding Affinity Assays

Conjugation can sometimes interfere with a protein's binding site. Therefore, it is crucial to verify that the conjugate retains its ability to bind its target antigen with high affinity.

  • Enzyme-Linked Immunosorbent Assay (ELISA) : A plate-based assay to quantify binding affinity (EC50).

  • Surface Plasmon Resonance (SPR) : Provides real-time kinetics of the binding interaction, determining on-rates (ka), off-rates (kd), and the dissociation constant (KD).

  • Flow Cytometry : Used to assess binding to target cells that naturally express the antigen on their surface.

In Vitro Cytotoxicity and Potency Assays

For ADCs, the ultimate measure of in vitro function is the ability to kill target cancer cells.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®) : These assays measure the metabolic activity of cells after treatment with the conjugate, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[7][9]

  • Internalization Assays : These assays track the uptake of the conjugate into the target cell, often using fluorescently labeled antibodies analyzed by flow cytometry or high-content imaging.[7][10][11] Efficient internalization is a prerequisite for the action of many ADCs.[11]

  • Bystander Killing Assay : This assay determines if the payload released from a target cell can kill neighboring antigen-negative cells, a key feature for some cleavable linkers.[7][12]

In Vivo Performance and Stability Assays
  • Pharmacokinetic (PK) Studies : In vivo studies, typically in rodent models, measure the concentration of the conjugate in the plasma over time to determine its half-life and clearance rate.[13][14]

  • Tumor Growth Inhibition (TGI) Studies : Xenograft or syngeneic tumor models are used to evaluate the conjugate's ability to inhibit tumor growth in vivo.[15][16]

Quantitative Performance Comparison

The following tables summarize representative experimental data comparing ADCs constructed with different linkers.

Disclaimer: The data presented are representative values synthesized from multiple literature sources for illustrative comparison and may not reflect direct head-to-head experiments.

Table 1: In Vitro Performance Metrics

ParameterN-Mal-N-bis(PEG2-NHS ester)Standard SM(PEG)4SMCC (non-PEGylated)Reference
Binding Affinity (KD) ~1.2 nM~1.1 nM~1.0 nM[11]
In Vitro Cytotoxicity (IC50) ~0.5 nM~0.8 nM~1.5 nM[13][17]
Plasma Stability (% intact after 72h) >95%>95%~90%[14][18]

Table 2: In Vivo Performance Metrics (Rodent Model)

ParameterN-Mal-N-bis(PEG2-NHS ester)Standard SM(PEG)4SMCC (non-PEGylated)Reference
Plasma Half-Life (t½) ~150 hours~140 hours~100 hours[13][17]
Tumor Growth Inhibition (% TGI) ~90%~85%~70%[14]
Observed Aggregation LowLowModerate[13][19]

The PEGylated linkers generally show improved plasma stability and half-life, which can lead to better in vivo efficacy.[4][17] The slightly enhanced cytotoxicity of the N-Mal-N-bis(PEG2-NHS ester) conjugate in this synthesized comparison could be attributed to a potentially higher drug-to-antibody ratio (DAR) enabled by its two NHS ester groups.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful evaluation of protein conjugates.

Protocol 1: Cell Viability (XTT) Cytotoxicity Assay

This protocol is adapted from standard methods for assessing ADC potency.[7]

  • Cell Seeding : Seed target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well flat-bottom plate at 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation : Prepare serial dilutions (e.g., 10-fold) of the protein conjugate and relevant controls (unconjugated antibody, isotype control) in complete culture medium.

  • Treatment : Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control. Incubate for 72-96 hours.

  • XTT Reagent Preparation : Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Assay Development : Add 50 µL of the XTT mixture to each well. Incubate for 4-6 hours at 37°C, 5% CO2, allowing viable cells to convert the XTT tetrazolium salt into a formazan (B1609692) dye.

  • Absorbance Measurement : Shake the plate gently and measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the conjugate concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Target Binding Affinity by Cell-Based ELISA
  • Plate Coating : Coat a 96-well high-binding plate with 1 µg/mL of the target antigen in PBS overnight at 4°C.

  • Blocking : Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block with 200 µL/well of 3% Bovine Serum Albumin (BSA) in PBST for 2 hours at room temperature.

  • Conjugate Binding : Wash the plate as before. Add 100 µL/well of serially diluted protein conjugate (starting at 10 µg/mL) to the plate. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody : Wash the plate. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) diluted in 1% BSA/PBST. Incubate for 1 hour at room temperature.

  • Detection : Wash the plate thoroughly. Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction : Stop the reaction by adding 50 µL of 1M H2SO4.

  • Absorbance Measurement : Read the absorbance at 450 nm.

  • Data Analysis : Plot absorbance against the log of the conjugate concentration and determine the EC50 value.

Visualizing Workflows and Pathways

Understanding the mechanism of action requires visualizing the complex biological processes involved.

G cluster_0 Cellular Events cluster_1 Signaling Inhibition ADC 1. ADC Binding to HER2 Receptor Internalization 2. Receptor-Mediated Internalization ADC->Internalization HER2 HER2 Receptor ADC->HER2 Antibody component blocks signaling Endosome 3. Trafficking to Endosome Internalization->Endosome Lysosome 4. Fusion with Lysosome Endosome->Lysosome Release 5. Payload Release (Linker Cleavage) Lysosome->Release Action 6. Payload Action (e.g., Tubulin Inhibition) Release->Action Apoptosis 7. Apoptosis (Cell Death) Action->Apoptosis PI3K PI3K/Akt Pathway HER2->PI3K inhibited by Ab binding RAS RAS/MAPK Pathway HER2->RAS inhibited by Ab binding Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Figure 2: Mechanism of action for a HER2-targeting ADC.

G cluster_workflow ELISA Experimental Workflow start Start step1 Coat Plate with Antigen start->step1 step2 Wash & Block step1->step2 step3 Add Diluted Protein Conjugate step2->step3 step4 Wash step3->step4 step5 Add HRP-Conjugated Secondary Antibody step4->step5 step6 Wash step5->step6 step7 Add TMB Substrate & Incubate step6->step7 step8 Add Stop Solution step7->step8 step9 Read Absorbance at 450 nm step8->step9 end End (Data Analysis) step9->end

Figure 3: Workflow for a target-binding ELISA.

References

Navigating Bioconjugation: A Comparative Guide to N-Mal-N-bis(PEG2-NHS ester) Performance in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a crosslinker and the buffer system in which it is employed are critical determinants of bioconjugation efficiency and success. This guide provides a comprehensive comparison of the performance of N-Mal-N-bis(PEG2-NHS ester), a branched, heterobifunctional crosslinker, in various buffer systems. We delve into supporting experimental data, present detailed protocols, and offer a comparative analysis with alternative crosslinking technologies to inform your experimental design and optimization.

N-Mal-N-bis(PEG2-NHS ester) is a versatile crosslinking reagent featuring a central maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester moieties at the termini of two polyethylene (B3416737) glycol (PEG) chains.[1][2][3] This structure allows for the conjugation of a thiol-containing molecule to two amine-containing molecules. The PEG spacers enhance solubility and reduce the potential for aggregation of the resulting conjugate.[4][5] The performance of this crosslinker is intrinsically linked to the chemical environment, particularly the buffer composition and pH, which independently affect the reactivity and stability of the maleimide and NHS ester functional groups.

Performance in Different Buffer Systems: A Comparative Analysis

The efficiency of a bioconjugation reaction with N-Mal-N-bis(PEG2-NHS ester) is a tale of two reactions: the maleimide-thiol conjugation and the NHS ester-amine coupling. Each reaction has distinct optimal buffer conditions.

Maleimide-Thiol Reaction: The reaction between a maleimide and a sulfhydryl group (thiol) proceeds via a Michael addition to form a stable thioether bond.[6] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[4][6][7][8][9] At a pH around 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[6][9] However, as the pH increases above 7.5, the maleimide group becomes increasingly susceptible to reaction with primary amines and hydrolysis, which reduces its specificity for thiols.[4][7][8]

NHS Ester-Amine Reaction: NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds.[10][] This reaction is most efficient in a slightly alkaline environment, typically between pH 7.2 and 8.5.[10][][12] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[10][13] For instance, the half-life of an NHS ester can be several hours at pH 7.0 and 4°C, but this can decrease to mere minutes at a pH of 8.6.[10][13]

Optimal Buffer Selection: Based on the distinct pH requirements of the two reactive groups, the choice of buffer is a critical parameter. For a two-step conjugation, it is advisable to first perform the NHS ester-amine reaction at a pH of 7.2-8.0, followed by the maleimide-thiol reaction at a pH of 6.5-7.5. If a one-pot reaction is desired, a compromise pH of 7.2-7.5 is often employed.[4][7]

Commonly recommended buffers for NHS ester reactions include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[5][10] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[5][7][10]

Quantitative Performance Data

The following tables summarize the key performance parameters of the maleimide and NHS ester functionalities in different buffer conditions.

Table 1: Maleimide-Thiol Reaction Performance

Buffer SystempH RangeReaction EfficiencySpecificity for ThiolsCompeting Reactions
Phosphate Buffer6.5 - 7.5HighHighMinimal reaction with amines
MES Buffer6.0 - 6.5Moderate to HighVery HighMinimal side reactions
HEPES Buffer7.0 - 7.5HighHighPotential for some reaction with amines
Borate Buffer> 7.5ModerateReducedIncreased reaction with amines and hydrolysis

Table 2: NHS Ester-Amine Reaction Performance

Buffer SystempH RangeReaction EfficiencyNHS Ester Half-life (at 4°C)Competing Reactions
Phosphate Buffer7.2 - 8.0High~1-4 hoursHydrolysis
Bicarbonate/Carbonate Buffer8.0 - 9.0Very HighMinutes to < 1 hourRapid Hydrolysis
HEPES Buffer7.2 - 8.0High~1-4 hoursHydrolysis
Borate Buffer8.0 - 8.5High< 1 hourSignificant Hydrolysis

Table 3: Recommended vs. Incompatible Buffers

Recommended BuffersIncompatible BuffersRationale for Incompatibility
Phosphate Buffered Saline (PBS)Tris (Tris-buffered saline, TBS)Contains primary amines that compete with the target molecule for NHS ester reaction.[7][10]
MES (2-(N-morpholino)ethanesulfonic acid)GlycineContains primary amines that will quench the NHS ester reaction.[7][10]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Ammonia-containing buffers (e.g., Ammonium Bicarbonate)Ammonia is a primary amine and will react with the NHS ester.
Bicarbonate/Carbonate--
Borate--

Comparison with Alternative Crosslinkers

While N-Mal-N-bis(PEG2-NHS ester) is a powerful tool, several alternative crosslinking technologies exist, each with its own set of advantages and disadvantages.

Table 4: Comparison with Alternative Crosslinking Chemistries

Crosslinker ChemistryTarget ResiduesKey AdvantagesKey Disadvantages
"Next-Gen" Maleimides (e.g., Diiodomaleimides) Cysteine (Thiol)Reduced hydrolysis and improved stability of the thioether bond compared to traditional maleimides.[14]Newer technology with less extensive literature.[14]
Thiol-ene / Bridging Disulfides Cysteine (Thiol)Substantially improved plasma stability of the resulting conjugate.[14]May require specific reaction conditions or catalysts.[14]
Aldehyde/Hydrazine (e.g., SoluLINK®) Lysine (Amine), N-terminusForms a highly stable, UV-traceable bond; no homodimer formation.[14]Requires modification of both biomolecules prior to conjugation.[14]
Strain-Promoted "Click Chemistry" (SPAAC) Azide (non-native)Bioorthogonal reaction with high specificity and efficiency; stable linkage.[14]Requires the introduction of non-native functional groups (azide and alkyne) into the biomolecules.[14]
α-Haloacetamides (e.g., Bromoacetamide) Cysteine (Thiol)Forms a highly stable and irreversible thioether bond.[14]Slower reaction kinetics compared to maleimides.

Experimental Protocol: Two-Step Conjugation using N-Mal-N-bis(PEG2-NHS ester)

This protocol outlines a general two-step procedure for conjugating a thiol-containing molecule to two amine-containing molecules.

Materials:

  • N-Mal-N-bis(PEG2-NHS ester)

  • Amine-containing protein (Protein-NH2)

  • Thiol-containing molecule (Molecule-SH)

  • Reaction Buffer A (for NHS ester reaction): 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2-7.5

  • Reaction Buffer B (for maleimide reaction): 0.1 M Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Reaction of N-Mal-N-bis(PEG2-NHS ester) with Amine-Containing Protein

  • Dissolve the amine-containing protein (Protein-NH2) in Reaction Buffer A to a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the N-Mal-N-bis(PEG2-NHS ester) in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[4][7]

  • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[7] The final concentration of the organic solvent should be less than 10%.[7]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

  • Optional: Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.

Step 2: Reaction of Maleimide-Activated Protein with Thiol-Containing Molecule

  • Immediately add the thiol-containing molecule (Molecule-SH) to the desalted, maleimide-activated protein solution. The molar ratio should be optimized based on the specific application.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • The final conjugate can be purified from excess thiol-containing molecules and byproducts by size-exclusion chromatography or other appropriate purification methods.

Visualizing the Process

To further clarify the experimental workflow and the underlying chemical reactions, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Protein_NH2 Amine-containing Protein (Protein-NH2) Reaction_A Incubate in Reaction Buffer A (pH 7.2-7.5) Protein_NH2->Reaction_A Crosslinker N-Mal-N-bis(PEG2-NHS ester) Crosslinker->Reaction_A Activated_Protein Maleimide-Activated Protein Reaction_A->Activated_Protein Desalting Remove Excess Crosslinker (Desalting Column) Activated_Protein->Desalting Reaction_B Incubate in Reaction Buffer B (pH 6.5-7.0) Desalting->Reaction_B Molecule_SH Thiol-containing Molecule (Molecule-SH) Molecule_SH->Reaction_B Final_Conjugate Final Conjugate Reaction_B->Final_Conjugate Purification Purification (e.g., SEC) Final_Conjugate->Purification

Caption: Two-step conjugation workflow.

reaction_pathway cluster_reagents cluster_products Protein_NH2 2 x Protein-NH2 Conjugate Protein-NH-CO-(PEG2)-N(Mal-S-Molecule)-CO-(PEG2)-NH-Protein Protein_NH2->Conjugate NHS Ester Reaction (pH 7.2-8.5) Crosslinker N-Mal-N-bis(PEG2-NHS ester) Crosslinker->Conjugate Molecule_SH Molecule-SH Molecule_SH->Conjugate Maleimide Reaction (pH 6.5-7.5)

Caption: N-Mal-N-bis(PEG2-NHS ester) reaction pathway.

References

Navigating In Vivo Stability: A Comparative Guide to Maleimide-Based Linkages for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linkage in a bioconjugate is paramount to its therapeutic success. This guide provides a comprehensive evaluation of the in vivo stability of N-Mal-N-bis(PEG2-NHS ester) linkages and compares them with alternative crosslinking technologies, supported by experimental data and detailed protocols to aid in the selection of optimal bioconjugation strategies.

The covalent bond formed between a maleimide (B117702) and a thiol group, creating a thiosuccinimide adduct, is a widely utilized strategy in the development of bioconjugates such as antibody-drug conjugates (ADCs). The N-Mal-N-bis(PEG2-NHS ester) linker exemplifies this approach, offering a heterobifunctional structure with a maleimide group for thiol conjugation and two NHS esters for coupling to primary amines. However, the in vivo environment presents a significant challenge to the stability of this linkage, potentially leading to premature cleavage, off-target toxicity, and diminished therapeutic efficacy.

The Challenge: Instability of the Thiosuccinimide Linkage

The primary mechanism of instability for the thiosuccinimide linkage is a retro-Michael reaction.[1][2] This reaction is essentially a reversal of the initial conjugation, where the thiol is eliminated, leading to cleavage of the bioconjugate. This process can be facilitated by endogenous thiols like glutathione (B108866) and albumin, which are abundant in the bloodstream.[2] The regenerated maleimide can then react with other molecules, leading to "payload migration" and off-target effects.[1]

Several factors influence the rate of this undesirable cleavage, including the local chemical environment on the protein and the chemical structure of the maleimide itself.

Comparative Analysis of Linkage Stability

Significant research has focused on developing more stable alternatives to the traditional N-alkyl maleimide linkage. These innovations aim to mitigate the retro-Michael reaction and enhance the in vivo persistence of the bioconjugate.

Linkage TypeKey FeaturesAdvantagesDisadvantagesIn Vivo Stability Profile (Half-life)
Traditional N-Alkyl Maleimide Standard maleimide linkage.Well-established chemistry, rapid reaction with thiols.Susceptible to retro-Michael reaction and thiol exchange, leading to payload loss.[1][2][3]Variable, can be as low as a few days.[4]
N-Aryl Maleimide Features an aromatic ring attached to the maleimide nitrogen.Increased rate of stabilizing thiosuccinimide ring hydrolysis.[5][6]Hydrolysis must occur to prevent thiol exchange.Generally more stable than N-alkyl maleimides after hydrolysis.[7]
"Self-Hydrolysing" Maleimides Designed to undergo rapid intramolecular hydrolysis after thiol conjugation.Hydrolysis leads to a stable, ring-opened structure that is resistant to retro-Michael reaction.[7][8]Potential for pre-conjugation hydrolysis.Significantly improved stability with minimal drug loss over extended periods.[8]
Phenyloxadiazole Sulfones An alternative thiol-reactive moiety.Forms a stable thioether bond resistant to exchange reactions.[3][9][10]Slower reaction kinetics compared to maleimides.[3][10]Demonstrates superior stability in human plasma compared to maleimide conjugates.[3][9]
Julia-Kocienski-like Reagents Methylsulfonyl phenyloxadiazole compounds that react with cysteine.Highly specific for thiols, forming very stable conjugates.[8][9][11]May have different reactivity profiles under various buffer conditions.Conjugates are significantly more stable in human plasma than maleimide-cysteine conjugates, with half-lives of over 100 hours.[9]
Pyridazinediones A class of reagents for cysteine modification.Forms stable conjugates, with tunable reversibility.[12][13]Can be designed for controlled release.By default, stable in blood but can be engineered for intracellular cleavage.[12]

Experimental Protocols for Stability Assessment

Evaluating the in vivo stability of a bioconjugate is a critical step in its development. The following are detailed protocols for key in vitro and in vivo experiments.

In Vitro Whole Blood/Plasma Stability Assay

This assay provides a valuable in vitro model to predict in vivo stability by incubating the bioconjugate in a biologically relevant matrix.[14][15]

Objective: To determine the stability of the bioconjugate in whole blood or plasma by monitoring the amount of intact conjugate over time.

Methodology:

  • Preparation of Bioconjugate: Prepare the bioconjugate using the desired linker chemistry (e.g., N-Mal-N-bis(PEG2-NHS ester)).

  • Incubation: Spike the bioconjugate into fresh whole blood or plasma from the species of interest (e.g., human, mouse, rat) at a predetermined concentration. Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 96 hours).

  • Sample Processing:

    • For whole blood, centrifuge the samples to separate plasma.

    • For both plasma and whole blood samples, the ADC is often isolated using immunoprecipitation.

  • Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact bioconjugate and any degradation products.

  • Data Analysis: Calculate the percentage of intact bioconjugate remaining at each time point relative to the 0-hour time point. Determine the in vitro half-life of the conjugate.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Bioconjugate Bioconjugate Spike Spike Bioconjugate into Matrix Bioconjugate->Spike Whole_Blood_Plasma Whole Blood / Plasma (Species of Interest) Whole_Blood_Plasma->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Process_Sample Sample Processing (e.g., Immunoprecipitation) Time_Points->Process_Sample LCMS LC-MS Analysis Process_Sample->LCMS Data_Analysis Quantify Intact Conjugate & Calculate Half-life LCMS->Data_Analysis

In Vitro Stability Assay Workflow
In Vivo Pharmacokinetic Study in a Rodent Model

Pharmacokinetic (PK) studies in animal models provide the most direct assessment of a bioconjugate's in vivo stability and clearance.[16][17]

Objective: To determine the pharmacokinetic profile and in vivo stability of the bioconjugate in a living organism.

Methodology:

  • Animal Model: Utilize an appropriate rodent model (e.g., mice or rats). House the animals under standard conditions and allow for acclimatization.

  • Dosing: Administer the bioconjugate to the animals via the intended clinical route (e.g., intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the intact bioconjugate and any major metabolites in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½).

G cluster_animal Animal Phase cluster_lab Laboratory Phase Animal_Model Rodent Model (e.g., Mice) Dosing Administer Bioconjugate (e.g., IV) Animal_Model->Dosing Blood_Sampling Collect Blood Samples at Time Points Dosing->Blood_Sampling Plasma_Prep Prepare Plasma Blood_Sampling->Plasma_Prep Bioanalysis Quantify Conjugate (ELISA or LC-MS) Plasma_Prep->Bioanalysis PK_Analysis Calculate PK Parameters (Half-life, Clearance) Bioanalysis->PK_Analysis

In Vivo Pharmacokinetic Study Workflow

Logical Relationship of Linkage Instability and Stabilization Strategies

The inherent instability of the maleimide-thiol linkage has driven the development of various strategies to enhance the in vivo performance of bioconjugates. The logical flow from the problem to the solutions is outlined below.

G cluster_solutions Approaches to Enhance Stability Instability Maleimide-Thiol Linkage Instability (Retro-Michael Reaction) Consequences Premature Payload Release Off-Target Toxicity Reduced Efficacy Instability->Consequences Stabilization Stabilization Strategies Instability->Stabilization drives development of Hydrolysis Promote Ring Hydrolysis (e.g., N-Aryl, Self-Hydrolysing Maleimides) Stabilization->Hydrolysis Alternatives Use Alternative Chemistries (e.g., Sulfones, Pyridazinediones) Stabilization->Alternatives

Linkage Instability and Stabilization

References

A Comparative Analysis of PEG Spacer Length in Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers in bioconjugation is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of biomolecules such as antibody-drug conjugates (ADCs), peptides, and proteins. The length of the PEG spacer is a key parameter that can be modulated to optimize drug delivery, enhance stability, and improve overall performance. This guide provides an objective comparison of the impact of different PEG spacer lengths on bioconjugate performance, supported by experimental data, and includes detailed methodologies for key experiments.

The Influence of PEG Spacer Length on Bioconjugate Properties

The length of a PEG spacer can significantly influence several key attributes of a bioconjugate, including its solubility, stability, binding affinity, in vitro cytotoxicity, and in vivo pharmacokinetics. Shorter PEG linkers are often associated with high in vitro potency, while longer PEG chains can extend the in vivo half-life of a bioconjugate.[1] However, longer PEG chains may also lead to reduced cytotoxicity.[2] The optimal PEG linker length is therefore dependent on the specific antibody, payload, and desired therapeutic outcome, necessitating empirical evaluation.[1]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on different bioconjugate properties.

Table 1: Impact of Mini-PEG Spacer Length on Binding Affinity and Liver Uptake of a 68Ga-labeled Bombesin Analog [3][4]

PEG Spacer LengthIC50 (nM)Liver Uptake (%ID/g)
PEG23.1 ± 0.2Higher
PEG33.9 ± 0.3Lower
PEG45.4 ± 0.4Similar to PEG2
PEG65.8 ± 0.3Similar to PEG2

This data suggests that while there are differences in binding affinity with increasing mini-PEG length, the impact on overall biodistribution is minor, with PEG3 showing a favorable reduction in liver uptake.[3][4]

Table 2: Effect of PEG Chain Length on Antibody-Drug Conjugate (ADC) Efficacy and Exposure [5]

PEG Units in LinkerTumor Weight Reduction (%)Tumor ExposurePlasma Exposure
0 (Control)11LowestLowest
235-45LowerLower
435-45LowerLower
875-85HigherHigher
1275-85HigherHigher
2475-85HigherHigher

This study indicates a binary effect where ADCs with 8 or more PEG units exhibit significantly higher tumor and plasma exposure, leading to greater tumor weight reduction.[5]

Table 3: Influence of PEG Linker Molecular Weight on Affibody-Drug Conjugate (ADC) Half-Life and Cytotoxicity [6][7]

PEG LinkerHalf-Life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
No PEG (HM)1 (19.6 min half-life)1
4 kDa PEG (HP4KM)2.54.5
10 kDa PEG (HP10KM)11.222

This data demonstrates a clear trade-off: longer PEG chains dramatically increase the circulating half-life of the affibody-drug conjugate but also significantly reduce its in vitro cytotoxicity.[6][7]

Experimental Protocols: Detailed Methodologies

The following are detailed protocols for key experiments cited in the comparative analysis of PEG spacer length in bioconjugation.

1. Synthesis and Purification of PEGylated Bioconjugates

This protocol provides a general framework for the synthesis and purification of bioconjugates with varying PEG spacer lengths.

  • Materials:

    • Antibody, protein, or peptide to be conjugated.

    • Heterobifunctional PEG linkers of varying lengths (e.g., NHS-PEGn-Maleimide).

    • Payload (e.g., cytotoxic drug with a reactive thiol group).

    • Buffers: Phosphate-buffered saline (PBS), pH 7.4; Sodium acetate (B1210297) buffer, pH 5.0.

    • Reducing agent (e.g., TCEP or DTT).

    • Quenching reagent (e.g., cysteine).

    • Purification columns: Size-exclusion chromatography (SEC) column (e.g., TSKgel G3000SWXL) and/or ion-exchange chromatography (IEX) column (e.g., SP-Sepharose).[8]

    • HPLC system.

  • Procedure:

    • Antibody/Protein Preparation: Dialyze the antibody or protein into an amine-free buffer such as PBS at pH 7.4.

    • Activation with PEG Linker: React the antibody/protein with the NHS-ester end of the heterobifunctional PEG linker at a specific molar ratio. The reaction is typically carried out at room temperature for 1-2 hours.

    • Purification of PEGylated Intermediate: Remove excess PEG linker using a desalting column or SEC.

    • Payload Conjugation: If using a maleimide-thiol reaction, reduce the antibody's interchain disulfides with a reducing agent like TCEP. Purify the reduced antibody. Prepare the thiol-containing payload and mix it with the maleimide-activated PEGylated antibody. Incubate for 1-2 hours at room temperature at pH 6.5-7.5.

    • Quenching: Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing compound like cysteine.

    • Final Purification: Purify the final bioconjugate using SEC or IEX to separate the conjugate from unconjugated antibody, payload, and other impurities. For SEC, a mobile phase of PBS at pH 7.4 is common.[9] For ADCs with hydrophobic payloads, the addition of an organic solvent like isopropanol (B130326) (e.g., 10%) to the mobile phase can improve peak shape.[10][11] For IEX, a salt gradient (e.g., 0-1 M NaCl in a phosphate (B84403) buffer) is typically used for elution.[12]

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of an MTT assay to determine the in vitro cytotoxicity of bioconjugates with different PEG spacer lengths.[3][5][13][14][15]

  • Materials:

    • Cancer cell lines (e.g., MCF7, N87).[3][5]

    • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

    • 96-well plates.

    • Bioconjugates with varying PEG spacer lengths.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere overnight.[5]

    • Treatment: Prepare serial dilutions of the bioconjugates and treat the cells for 48-144 hours.[5]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[5]

    • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[5]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3. In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetics of bioconjugates with different PEG spacer lengths in a mouse model.[16][17][18][19][20]

  • Materials:

    • Tumor-bearing mice (e.g., nude mice with xenografts).

    • Bioconjugates with varying PEG spacer lengths.

    • Dosing and blood collection equipment.

    • Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA or LC-MS/MS).

  • Procedure:

    • Dosing: Administer a single intravenous (IV) dose of the bioconjugate to each mouse.

    • Blood Sampling: Collect serial blood samples from the same mouse at various time points (e.g., 5 min, 1, 6, 24, 72, and 168 hours) via the saphenous vein or other appropriate methods.[16][17][18]

    • Plasma Preparation: Process the blood samples to obtain plasma.

    • Bioanalysis: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance.

Mandatory Visualization: Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for comparing PEG spacer lengths and the logical process for selecting an optimal spacer.

experimental_workflow cluster_prep Preparation of Bioconjugates cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Optimization A Antibody/Protein Selection D Bioconjugation Reaction A->D B PEG Linker Synthesis (Varying Lengths: n1, n2, n3...) B->D C Payload Selection C->D E Purification (SEC/IEX) D->E F Characterization (DAR, Purity) E->F G Binding Affinity Assay (e.g., ELISA, SPR) F->G H Cytotoxicity Assay (e.g., MTT) F->H I Stability Assay F->I J Pharmacokinetic Study (Animal Model) H->J K Efficacy Study (Tumor Xenograft Model) J->K L Toxicity Study K->L M Comparative Data Analysis L->M N Selection of Optimal PEG Length M->N

Caption: Experimental workflow for comparing different PEG spacer lengths.

logical_workflow A Define Therapeutic Goal (e.g., high potency, long half-life) B Consider Payload Properties (Hydrophobicity, steric hindrance) A->B C Initial PEG Length Selection (Short, Medium, Long) B->C D Short PEG (n < 8) - High in vitro potency? - Potential for aggregation? C->D Hypothesis 1 E Medium PEG (n = 8-24) - Balance of potency and PK? - Improved solubility? C->E Hypothesis 2 F Long PEG (n > 24) - Extended half-life? - Reduced cytotoxicity? C->F Hypothesis 3 G Synthesize and Characterize Bioconjugates D->G E->G F->G H In Vitro Screening (Binding, Cytotoxicity) G->H I Pharmacokinetic Profiling (in vivo) H->I J Efficacy and Toxicity Studies (in vivo) I->J K Select Optimal PEG Length Based on Therapeutic Index J->K

Caption: Logical workflow for selecting the optimal PEG spacer length.

References

A Comparative Guide to Quantifying the Conjugation Efficiency of N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Mal-N-bis(PEG2-NHS ester), a heterotrifunctional linker, with other common bioconjugation linkers. It includes a detailed analysis of their respective conjugation efficiencies, supported by experimental data and protocols for accurate quantification. This document is intended to assist researchers in selecting the most appropriate linker for their specific applications in drug development and other areas of biotechnology.

Introduction to N-Mal-N-bis(PEG2-NHS ester)

N-Mal-N-bis(PEG2-NHS ester) is a heterotrifunctional linker designed for advanced bioconjugation applications. It possesses three reactive sites: one maleimide (B117702) group and two N-hydroxysuccinimide (NHS) ester groups. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds. The two NHS esters react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the linker and the resulting conjugate in aqueous buffers. This trifunctional nature allows for the simultaneous or sequential conjugation of up to three different molecules, enabling the creation of complex constructs like antibody-drug conjugates (ADCs) with multiple payloads or imaging agents.

Comparison of Conjugation Linkers

The choice of a linker is critical in bioconjugation as it influences the stability, homogeneity, and functionality of the final product. Below is a comparison of N-Mal-N-bis(PEG2-NHS ester) with other widely used linkers.

Linker TypeReactive GroupsTargetsStoichiometry ControlKey AdvantagesKey Disadvantages
N-Mal-N-bis(PEG2-NHS ester) Maleimide, 2x NHS esterThiols (Cysteine), Amines (Lysine)ModerateAllows conjugation of up to three molecules; PEG spacer improves solubility.Complex reaction monitoring; potential for product heterogeneity.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Maleimide, NHS esterThiols (Cysteine), Amines (Lysine)GoodWell-established chemistry for ADCs; cyclohexane (B81311) linker provides stability.[1]Prone to hydrolysis, especially the maleimide group at higher pH.[1]
Click Chemistry Linkers (e.g., DBCO-NHS ester) Azide (B81097), AlkyneBio-orthogonalExcellentHigh specificity and efficiency; bio-orthogonal reaction avoids side reactions with native functional groups.[2]Requires introduction of azide or alkyne groups into the biomolecules.[2]
Hydrazone Linkers Hydrazide, CarbonylAldehydes, KetonesGoodpH-sensitive cleavage, useful for drug release in acidic tumor microenvironments.Less stable at neutral pH compared to other linkages.
Disulfide Linkers Thiol, DisulfideThiols (Cysteine)GoodCleavable in the reducing environment of the cell, facilitating intracellular drug release.Potential for premature cleavage in the bloodstream.

Experimental Protocols

Accurate quantification of conjugation efficiency is paramount for ensuring the quality and reproducibility of bioconjugates. Below are detailed protocols for key experiments.

Protocol 1: Quantification of Conjugation Efficiency using HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful method for determining the drug-to-antibody ratio (DAR) for cysteine-linked ADCs.[3][4] The principle lies in the separation of antibody-drug conjugates based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Materials:

  • Conjugated antibody sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the conjugated antibody sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20 µL of the prepared sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody and the different conjugated species (e.g., one drug, two drugs).

    • Calculate the percentage of each species by integrating the peak areas.

    • The conjugation efficiency can be expressed as the percentage of the antibody that is conjugated with at least one molecule.

Protocol 2: Quantification of Conjugation Efficiency using RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used as an orthogonal method to HIC for DAR determination. This method typically involves the reduction of the antibody to separate its light and heavy chains.[3]

Materials:

  • Conjugated antibody sample

  • Dithiothreitol (DTT)

  • RP-HPLC column (e.g., Agilent Zorbax 300SB-C8)

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • To 50 µg of the conjugated antibody, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • Chromatography:

    • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the reduced sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks for the unconjugated and conjugated light and heavy chains.

    • Calculate the extent of conjugation by comparing the peak areas of the modified and unmodified chains.

Protocol 3: Analysis by Mass Spectrometry

Mass spectrometry (MS) provides a definitive characterization of the conjugate by measuring its precise molecular weight.

Materials:

  • Conjugated antibody sample

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Sample Preparation: Desalt the conjugated antibody sample using a suitable method (e.g., spin column).

  • Mass Spectrometry:

    • Infuse the desalted sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for the expected conjugate.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the molecular weights of the different species present in the sample.

    • The difference in mass between the unconjugated and conjugated antibody will confirm the number of attached molecules.

Visualizing Workflows and Pathways

experimental_workflow cluster_conjugation Conjugation cluster_quantification Quantification cluster_results Results antibody Antibody (Thiol Groups) payload1 Payload 1 (Amine Groups) payload2 Payload 2 (Amine Groups) linker N-Mal-N-bis(PEG2-NHS ester) hic HIC-HPLC linker->hic Analyze Conjugate Mixture rphplc RP-HPLC linker->rphplc Analyze Reduced Chains ms Mass Spectrometry linker->ms Confirm Molecular Weight efficiency Conjugation Efficiency (%) hic->efficiency dar Drug-to-Antibody Ratio hic->dar rphplc->efficiency ms->dar

reaction_pathway cluster_reactants Reactants cluster_products Products protein_thiol Protein-SH (e.g., Cysteine) thioether_bond Stable Thioether Bond protein_thiol->thioether_bond Maleimide Reaction pH 6.5-7.5 protein_amine Protein-NH2 (e.g., Lysine) amide_bond Stable Amide Bond protein_amine->amide_bond NHS Ester Reaction pH 7.0-8.5 linker Maleimide-PEG-NHS linker->thioether_bond linker->amide_bond

Conclusion

The N-Mal-N-bis(PEG2-NHS ester) linker offers advanced capabilities for creating complex bioconjugates due to its trifunctional nature. However, the complexity of the resulting products necessitates robust analytical methods for accurate quantification of conjugation efficiency. HIC-HPLC, RP-HPLC, and Mass Spectrometry are powerful tools for characterizing these conjugates and determining key parameters like the drug-to-antibody ratio. When compared to other linkers, N-Mal-N-bis(PEG2-NHS ester) provides a unique advantage in its ability to link multiple molecules, though this comes with the challenge of potentially greater product heterogeneity. For applications requiring precise one-to-one stoichiometry, alternatives like click chemistry linkers may be more suitable.[2] The choice of linker should, therefore, be guided by the specific requirements of the final application, balancing the need for complexity with the desired level of control over the conjugation process.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Mal-N-bis(PEG2-NHS ester): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe disposal of N-Mal-N-bis(PEG2-NHS ester), a bifunctional crosslinker commonly used in bioconjugation and the development of antibody-drug conjugates (ADCs) and PROTACs.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle N-Mal-N-bis(PEG2-NHS ester) with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, this substance should be treated as a potential irritant.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat will protect clothing and skin from contamination.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, use a fume hood or wear a respirator.[1]

In the event of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of N-Mal-N-bis(PEG2-NHS ester) and its contaminated materials must adhere to local, state, and federal regulations.[2] The following is a general procedural guide; however, always consult and follow your institution's specific chemical waste management protocols.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired N-Mal-N-bis(PEG2-NHS ester) powder, along with any grossly contaminated items such as weighing paper or pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing N-Mal-N-bis(PEG2-NHS ester) should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with other incompatible waste streams. Due to its solubility, common solvents for this compound include DMSO, DCM, and DMF.[3]

    • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound should be disposed of in a designated sharps container.

  • Deactivation of Reactive Groups (Optional, based on institutional policy):

    • The N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functional groups are reactive. Some institutional protocols may require the quenching of these reactive moieties before disposal.

      • NHS Esters: Can be hydrolyzed by adding an excess of an aqueous amine-containing solution (e.g., Tris buffer) or by adjusting the pH to a basic level (pH > 8.5) for a sufficient period.

      • Maleimides: Can be quenched by adding an excess of a thiol-containing compound, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

    • Important: If you perform a deactivation step, the resulting solution must still be disposed of as hazardous chemical waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "N-Mal-N-bis(PEG2-NHS ester) Waste".

    • Include the primary hazards (e.g., "Irritant").

    • List all components of the waste, including solvents and any quenching agents.

    • Indicate the date the waste was first added to the container.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are sealed to prevent leaks or spills.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this chemical down the drain or in regular trash.[2]

Quantitative Data Summary

ParameterValueSource
Molecular Formula C29H38N4O15[3][4][5]
Molecular Weight 682.6 g/mol [3][4]
CAS Number 2182601-73-4[3][4][5]
Purity Typically ≥95%[3][4]
Storage Conditions -20°C for long-term storage[3][5]
Solubility DMSO, DCM, DMF[3]

Disposal Workflow Diagram

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Handling N-Mal-N-bis(PEG2-NHS ester) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated Waste Generated ppe->waste_generated solid_waste Solid Waste (Unused powder, contaminated items) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_generated->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_generated->sharps_waste Sharps solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Designated Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Caption: Disposal workflow for N-Mal-N-bis(PEG2-NHS ester).

References

Essential Safety and Operational Guide for Handling N-Mal-N-bis(PEG2-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with N-Mal-N-bis(PEG2-NHS ester). The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, minimizing risk and ensuring operational efficiency.

Disclaimer: A specific Safety Data Sheet (SDS) for N-Mal-N-bis(PEG2-NHS ester) was not available at the time of this writing. The following recommendations are based on the SDS for the structurally similar compound Mal-PEG2-NHS ester and general best practices for handling amine-reactive and thiol-reactive chemicals.[1] It is imperative to handle this compound with caution in a laboratory setting equipped for handling hazardous chemicals.

I. Chemical Properties and Hazards

N-Mal-N-bis(PEG2-NHS ester) is a branched PEG derivative containing a terminal maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) esters.[2] The maleimide group reacts with thiol (-SH) groups, while the NHS esters react with primary amines (-NH2).[2][3][4][5] These reactive groups necessitate careful handling to avoid unintended reactions and potential hazards.

Hazard Identification (based on Mal-PEG2-NHS ester): [1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1]

Chemical Identification
IUPAC Name bis(2,5-dioxopyrrolidin-1-yl) 10-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-4,7,13,16-tetraoxa-10-azanonadecanedioate
CAS Number 2182601-73-4[2][3][4]
Molecular Formula C29H38N4O15[2][4]
Molecular Weight 682.64 g/mol [2]
Hazard Statement Precautionary Statement
H315: Causes skin irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
H319: Causes serious eye irritation.[1]P264: Wash hands thoroughly after handling.[1]
H335: May cause respiratory irritation.[1]P271: Use only outdoors or in a well-ventilated area.[1]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
P405: Store locked up.[1]
P501: Dispose of contents/container in accordance with local regulations.[1]
II. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the recommended PPE for handling N-Mal-N-bis(PEG2-NHS ester).

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with chemotherapy-grade, powder-free nitrile or neoprene gloves.[6][7][8]The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[7] Change outer gloves every 30-60 minutes or immediately upon contamination.[6][8] Powder-free gloves are recommended to prevent aerosolization of the chemical.[6][7]
Eyes/Face Safety goggles and a full-face shield.[8][9]Provides protection against splashes and aerosols. Standard safety glasses are insufficient.
Body Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[7][8]Protects skin and personal clothing from contamination.
Respiratory An N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[8]A surgical mask is not sufficient.[8]
Feet Closed-toe, chemical-resistant footwear and disposable shoe covers.Protects from spills and prevents tracking of contamination outside the work area.
III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling N-Mal-N-bis(PEG2-NHS ester) from receipt to use.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE (gloves, lab coat, and safety glasses) before opening the shipping container.

  • If the primary container is compromised, handle it as a spill and follow the spill cleanup protocol.

  • Verify the product information against the order details.

2. Storage:

  • Store in a cool, dry, and dark place.[2]

  • Recommended short-term storage is at 0-4°C (days to weeks) and long-term storage is at -20°C (months to years).[2][4] Some suppliers recommend storage at -80°C for extended periods.[10]

  • The compound is moisture-sensitive.[11] Store in a tightly sealed container with a desiccant.[11]

3. Preparation for Use:

  • Work in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.

  • Equilibrate the container to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS esters.[11]

  • Weigh the required amount of the compound using a tared, sealed container to minimize exposure.

4. Dissolution:

  • Dissolve the required amount of the reagent immediately before use as it is susceptible to hydrolysis.[11]

  • Soluble in DMSO, DCM, and DMF.[4]

  • Do not use phosphate-buffered saline (PBS) for initial dissolution as the reagent may not dissolve well in buffers with high salt concentrations.[11]

  • Discard any unused reconstituted reagent; do not store solutions.[11]

5. Reaction:

  • Carry out all reactions in a well-ventilated fume hood.

  • Ensure all glassware is clean and dry to prevent premature hydrolysis of the NHS esters.

  • The NHS ester reacts with primary amines at a pH of 7-9 to form a stable amide bond.[5]

  • The maleimide group reacts with thiol groups to form a stable thioether bond.

IV. Disposal Plan

Proper disposal of N-Mal-N-bis(PEG2-NHS ester) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired solid N-Mal-N-bis(PEG2-NHS ester), contaminated gloves, shoe covers, gowns, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing N-Mal-N-bis(PEG2-NHS ester) should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps should be disposed of in a designated sharps container.

2. Decontamination:

  • All non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be decontaminated. A suitable method is to rinse with a compatible organic solvent (e.g., DMSO, DMF) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

V. Emergency Procedures

1. Spills:

  • Evacuate the immediate area.

  • Wear full PPE, including respiratory protection.

  • Contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent followed by soap and water.

2. First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Safe Handling of N-Mal-N-bis(PEG2-NHS ester)

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures A Don Full PPE: - Double Gloves - Gown - Goggles & Face Shield - Respirator (if needed) B Work in a Certified Fume Hood or BSC A->B C Equilibrate Reagent to Room Temperature B->C D Weigh Solid Reagent in a Contained Manner C->D E Prepare Fresh Solution in Appropriate Solvent (e.g., DMSO, DMF) D->E F Perform Reaction E->F G Decontaminate Glassware and Surfaces F->G J Spill Response: Evacuate, Contain, Clean F->J K First Aid: Follow SDS Guidelines F->K Potential Exposure H Segregate Waste: - Solid (Contaminated PPE) - Liquid (Unused Solution) - Sharps G->H I Dispose of Waste via Institutional EHS H->I

Caption: Workflow for the safe handling of N-Mal-N-bis(PEG2-NHS ester).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Mal-N-bis(PEG2-NHS ester)
Reactant of Route 2
Reactant of Route 2
N-Mal-N-bis(PEG2-NHS ester)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.